molecular formula C16H15NO B13951340 Propanamide, N-9H-fluoren-2-yl- CAS No. 60550-78-9

Propanamide, N-9H-fluoren-2-yl-

Cat. No.: B13951340
CAS No.: 60550-78-9
M. Wt: 237.30 g/mol
InChI Key: LXWGEBDMBDWGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-9H-fluoren-2-yl- is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, N-9H-fluoren-2-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, N-9H-fluoren-2-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60550-78-9

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)propanamide

InChI

InChI=1S/C16H15NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,17,18)

InChI Key

LXWGEBDMBDWGIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Foundational & Exploratory

"Propanamide, N-9H-fluoren-2-yl-" synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Propanamide, N-9H-fluoren-2-yl-

Abstract

Fluorene derivatives represent a class of polycyclic aromatic hydrocarbons that are a cornerstone in medicinal chemistry and materials science due to their rigid, planar structure and versatile functionalization potential.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, Propanamide, N-9H-fluoren-2-yl-. This compound is structurally analogous to the well-studied carcinogen 2-acetylaminofluorene (2-AAF), making its synthesis and characterization relevant for comparative toxicology, metabolic studies, and as a scaffold for novel therapeutic agents.[4][5] We present a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, followed by a multi-technique approach for rigorous structural elucidation and purity confirmation, designed for researchers in organic synthesis and drug development.

Rationale and Synthetic Strategy

The synthesis of N-acylated fluorene derivatives is a common strategy to explore their biological activities, which span anticancer, anti-inflammatory, and antibacterial applications.[2][3][6] The target molecule, Propanamide, N-9H-fluoren-2-yl-, is an amide derivative of 2-aminofluorene.

Retrosynthetic Analysis

The most direct and efficient synthetic route is the formation of the amide bond between 2-aminofluorene and a suitable propanoylating agent. This disconnection leads to two readily available starting materials: 2-aminofluorene and propanoyl chloride.

Mechanistic Insight: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic addition-elimination mechanism.[7][8] The lone pair of electrons on the nitrogen atom of 2-aminofluorene acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of propanoyl chloride.[9] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable amide product. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[7][8]

Synthesis Workflow and Experimental Protocol

Safety Precaution: 2-Aminofluorene is a known mutagen and potential carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][10]

Synthesis_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product SM1 2-Aminofluorene Reaction Combine & Stir (0°C to RT, 2h) SM1->Reaction SM2 Propanoyl Chloride SM2->Reaction SM3 Pyridine (Base) SM3->Reaction SM4 DCM (Solvent) SM4->Reaction Wash Wash with 1M HCl Reaction->Wash Quench Reaction Wash2 Wash with NaHCO₃ (aq) Wash->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry (Na₂SO₄) Wash3->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallization (Ethanol/Water) Evaporate->Purify Crude Product Product Propanamide, N-9H-fluoren-2-yl- Purify->Product

Caption: Synthetic workflow for Propanamide, N-9H-fluoren-2-yl-.
Detailed Experimental Protocol
  • Reagent Preparation : In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-aminofluorene (5.0 g, 27.6 mmol) and pyridine (2.7 mL, 33.1 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Reaction Initiation : Cool the solution to 0°C using an ice bath. To this stirring solution, add propanoyl chloride (2.9 mL, 33.1 mmol) dropwise via a syringe over 15 minutes. The choice of propanoyl chloride as the acylating agent is due to its higher reactivity compared to the corresponding carboxylic acid, which ensures a higher yield and faster reaction time.[7][11]

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up : Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a hot ethanol/water mixture to afford Propanamide, N-9H-fluoren-2-yl- as a crystalline solid.

Characterization and Structural Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural elucidation.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Product {Propanamide, N-9H-fluoren-2-yl- | Synthesized Compound} HNMR ¹H NMR Proton Environment Connectivity Product->HNMR Structural Info CNMR ¹³C NMR Carbon Skeleton Functional Groups Product->CNMR Structural Info FTIR FTIR Key Functional Groups (C=O, N-H) Product->FTIR Functional Groups MS Mass Spec Molecular Weight Fragmentation Product->MS Molecular Formula HPLC HPLC Purity (%) Retention Time Product->HPLC Quantitative Purity TLC TLC Reaction Monitoring Spot Purity (Rf) Product->TLC Qualitative Purity

Caption: Logic diagram for the characterization of the synthesized compound.
Spectroscopic Data

The following table summarizes the expected data from key spectroscopic analyses.

Technique Expected Observations Rationale
¹H NMR δ 9.5-10.0 (s, 1H, NH) : Amide proton. δ 7.2-8.0 (m, 7H, Ar-H) : Aromatic protons of the fluorene ring. δ 3.9 (s, 2H, CH₂) : Methylene bridge protons at C9. δ 2.4 (q, 2H, CH₂) : Methylene protons of the propanoyl group. δ 1.2 (t, 3H, CH₃) : Methyl protons of the propanoyl group.Provides detailed information on the proton environment, confirming the presence of all constituent parts of the molecule and their connectivity through spin-spin coupling.
¹³C NMR δ ~172 (C=O) : Amide carbonyl carbon. δ ~110-145 (Ar-C) : Multiple signals for the aromatic carbons. δ ~37 (C9-CH₂) : Methylene bridge carbon. δ ~30 (CH₂) : Methylene carbon of the propanoyl group. δ ~10 (CH₃) : Methyl carbon of the propanoyl group.Confirms the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon is characteristic of an amide.[12]
FTIR (cm⁻¹) ~3300 (N-H stretch) : Characteristic of a secondary amide.[13] ~3050 (Aromatic C-H stretch) ~2950 (Aliphatic C-H stretch) ~1670 (C=O stretch, Amide I) : Strong absorption typical for an amide carbonyl.[13] ~1540 (N-H bend, Amide II) Identifies the key functional groups present in the molecule, providing definitive evidence of the amide bond formation.
Mass Spec (EI) m/z 237 [M]⁺ : Molecular ion peak corresponding to the molecular weight of C₁₆H₁₅NO. m/z 180 : Fragment from loss of the propanoyl group. m/z 57 : Propanoyl cation fragment [CH₃CH₂CO]⁺.Confirms the molecular weight of the compound and provides evidence for its structure through predictable fragmentation patterns.
Purity Analysis via HPLC

A high-performance liquid chromatography (HPLC) method is essential for determining the final purity of the compound.

  • System : Standard HPLC with UV-Vis detector.[14]

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase : Gradient elution with Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Expected Result : A single major peak with >98% purity, indicating a successful synthesis and purification.

Discussion and Broader Context

The successful synthesis and rigorous characterization of Propanamide, N-9H-fluoren-2-yl- provides a pure, verifiable standard for further research. Given its structural similarity to 2-AAF, this compound is a valuable tool for several applications:

  • Drug Development : It can serve as a scaffold for creating new derivatives with potential therapeutic activities. The fluorene core is a privileged structure found in many biologically active compounds.[1][6]

  • Toxicology and Metabolism : This molecule can be used in comparative studies against 2-AAF to understand how small structural changes (ethyl vs. methyl on the acyl group) affect metabolic activation by enzymes like cytochrome P450 and subsequent carcinogenic potential.[10][15]

  • Materials Science : Fluorene derivatives are known for their unique optical and electrical properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[2][3]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of Propanamide, N-9H-fluoren-2-yl- from 2-aminofluorene and propanoyl chloride. The causality-driven protocol, rooted in the principles of nucleophilic acyl substitution, ensures high yield and purity. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques (NMR, FTIR, MS, and HPLC), provides a robust framework for structural validation. The availability of this well-characterized compound opens avenues for further investigation in medicinal chemistry, toxicology, and materials science.

References

  • An In-depth Technical Guide on the Potential Biological Activity of Fluorene Deriv
  • Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. BOC Sciences.
  • Synthesis, Characterization, Biological Evaluation and Antibacterial Activity of some Heterocyclic Fluorene Compounds Derived
  • 2-Aminofluorene. Wikipedia.
  • Synthesis of 2-acetylaminofluorene-9-C14 and 2-acetylaminofluorene-omega-C14. PubMed.
  • Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. PMC.
  • The In Vivo Metabolic Activation of 2-Aminofluorene: A Technical Guide for Researchers. Benchchem.
  • Acyl Chlorides - A Level Chemistry Revision Notes. Save My Exams.
  • Reaction mechanisms: acid/acyl chloride with ammonia/amines. Doc Brown's CHEMISTRY.
  • Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. Pearson.
  • AS/A-level - Acyl
  • N-(9-Hydroxy-9H-fluoren-2-yl)
  • Application Note: HPLC Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. Benchchem.
  • benzamide, N-(9H-fluoren-2-yl)-. SpectraBase.
  • Advanced Organic Chemistry: Infrared spectrum of propanamide. docbrown.info.
  • Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatiz

Sources

A Technical Guide to Novel and Established Synthetic Methodologies for N-(9H-fluoren-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of synthetic routes to N-(9H-fluoren-2-yl)propanamide, a key amide derivative of the carcinogen 2-aminofluorene (2-AF).[1] The metabolism and biological activity of 2-AF and its acetylated analogue, 2-acetylaminofluorene (2-AAF), are subjects of extensive toxicological research, making access to well-characterized amide derivatives crucial for study.[2][3][4] We will move from classical, high-yielding acylation reactions to modern, catalytic, and greener alternatives. The document is structured to provide not only step-by-step protocols but also the underlying chemical rationale, empowering researchers in drug development and toxicology to make informed decisions in their synthetic strategies.

Introduction and Retrosynthetic Analysis

N-(9H-fluoren-2-yl)propanamide is an arylamide built upon the tricyclic fluorene scaffold. The core synthetic challenge lies in the formation of the robust amide bond between the C2-amino group of the fluorene ring system and a three-carbon propanoyl moiety. The primary retrosynthetic disconnection is, therefore, across the amide C-N bond, leading to the two principal synthons: 2-aminofluorene and a suitable propanoylating agent.

Our exploration of forward synthesis will cover three primary strategies based on this disconnection:

  • Classical Acylation: The reaction of 2-aminofluorene with a highly reactive propanoyl source, such as an acyl halide or anhydride.

  • Direct Carboxylic Acid Coupling: The use of coupling agents to facilitate amide bond formation directly from propanoic acid and 2-aminofluorene.

  • Catalytic and Novel Methodologies: Emerging, more sustainable methods that minimize waste and operate under milder conditions.

Retrosynthesis Target N-(9H-fluoren-2-yl)propanamide Disconnect Amide Bond Disconnection Target->Disconnect Synthons 2-Aminofluorene + Propanoyl Source Disconnect->Synthons

Caption: Retrosynthetic analysis of N-(9H-fluoren-2-yl)propanamide.

Method 1: Classical Acylation via Propanoyl Chloride

This is the most direct and often highest-yielding approach for the synthesis of arylamides. The methodology relies on the high electrophilicity of an acyl chloride, which reacts readily with the nucleophilic 2-aminofluorene. A similar, well-established protocol for the synthesis of the corresponding acetamide using acetic anhydride provides a strong foundation for this method.[5]

Causality and Experimental Choices:

  • Reagent: Propanoyl chloride is chosen for its high reactivity. An alternative, propanoic anhydride, is less reactive and would require higher temperatures or longer reaction times but produces a carboxylic acid byproduct instead of corrosive HCl.

  • Base: A non-nucleophilic tertiary amine, such as pyridine or triethylamine, is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct. Without a base, the generated HCl would protonate the starting 2-aminofluorene, rendering it non-nucleophilic and halting the reaction. Pyridine can also serve as a nucleophilic catalyst.[5]

  • Solvent: An inert aprotic solvent like toluene or tetrahydrofuran (THF) is ideal to ensure all reactants remain in solution without participating in the reaction.

Detailed Experimental Protocol: Classical Acylation
  • Setup: To a 250-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-aminofluorene (5.0 g, 27.6 mmol).

  • Dissolution: Add 100 mL of dry toluene to the flask and stir until the 2-aminofluorene is fully dissolved.

  • Base Addition: Add pyridine (2.7 mL, 33.1 mmol, 1.2 equivalents) to the solution.

  • Acylation: With vigorous stirring, add propanoyl chloride (2.9 mL, 33.1 mmol, 1.2 equivalents) dropwise over 10 minutes. The addition is exothermic, and a precipitate may form.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield N-(9H-fluoren-2-yl)propanamide as a pure solid.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Aminofluorene in Toluene B Add Pyridine (Base) A->B C Dropwise Addition of Propanoyl Chloride B->C D Heat to 80°C for 2h C->D E Monitor by TLC D->E F Cool and Perform Aqueous Washes E->F G Dry and Concentrate F->G H Recrystallize Product G->H

Caption: Experimental workflow for classical acylation.

Method 2: Boric Acid-Catalyzed Direct Amidation

In line with the principles of green chemistry, direct amidation of a carboxylic acid and an amine, which produces only water as a byproduct, is highly desirable.[6] Boron-based catalysts, particularly simple boric acid, have emerged as inexpensive, low-toxicity, and effective catalysts for this transformation.[7][8]

Causality and Experimental Choices:

  • Catalyst: Boric acid is believed to activate the carboxylic acid by forming a reactive acylborate intermediate, which is more susceptible to nucleophilic attack by the amine.[7]

  • Water Removal: The accumulation of water can impede catalysis and shift the reaction equilibrium backward.[9] Therefore, a method for water removal is crucial for achieving high conversion. A Dean-Stark apparatus, which azeotropically removes water with a high-boiling solvent like toluene, is the standard choice.

  • Solvent-Free Alternative: For certain substrates, a solvent-free approach involving heating a triturated mixture of the acid, amine (or a surrogate like urea), and boric acid can be highly effective and environmentally benign.[10]

Detailed Experimental Protocol: Boric Acid-Catalyzed Amidation
  • Setup: Assemble a 250-mL round-bottomed flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: To the flask, add 2-aminofluorene (5.0 g, 27.6 mmol), propanoic acid (2.25 g, 30.4 mmol, 1.1 equivalents), boric acid (0.17 g, 2.76 mmol, 10 mol%), and 100 mL of toluene.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted propanoic acid and the boric acid catalyst. Follow with a brine wash (1 x 50 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.

Boric_Acid_Cycle Proposed Catalytic Cycle Catalyst B(OH)₃ Intermediate1 Acylborate Intermediate Catalyst->Intermediate1 + R-COOH - H₂O Acid R-COOH (Propanoic Acid) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Ar-NH₂ Amine Ar-NH₂ (2-Aminofluorene) Product Ar-NHCOR (Product) Intermediate2->Product - B(OH)₃ Water H₂O

Caption: Proposed catalytic cycle for boric acid-catalyzed amidation.

Method 3: Novel Biomimetic Amidation Strategy

Recent advances in organic synthesis have introduced conceptually novel pathways to amides. One such strategy is a biomimetic domino amination-oxygenation reaction.[11][12] While this specific literature example uses 9-aminofluorene derivatives to transfer an amino group to an aldehyde, the underlying principle of using the fluorene scaffold in novel C-N bond-forming reactions is highly relevant. A more direct novel approach for our target involves the chemoselective amidation of esters using alkali metal amidoboranes.[13] This method is exceptionally rapid and proceeds at room temperature without a catalyst.

Causality and Experimental Choices:

  • Reagent: Sodium amidoboranes (e.g., NaNH₂BH₃) are potent nucleophilic aminating agents that can readily react with esters, which are typically less reactive than acyl chlorides. This avoids the need for harsh reagents or catalysts.[13]

  • Substrate: This method requires the preparation of an ester of propanoic acid, such as methyl propanoate or ethyl propanoate, which are commercially available and inexpensive.

  • Conditions: The reaction is remarkably fast (often complete in minutes) and can be performed at room temperature, making it highly efficient and suitable for sensitive substrates.[13]

Conceptual Protocol: Ester Aminolysis with Sodium Amidoborane
  • Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve ethyl propanoate (1.2 equivalents) in anhydrous THF.

  • Amine Addition: Add 2-aminofluorene (1.0 equivalent) to the solution.

  • Reagent Addition: At room temperature, add a solution of sodium N-methylamidoborane (NaNHMeBH₃) (2.0 equivalents) in THF portion-wise. Note: Using a secondary amidoborane is proposed to facilitate the reaction with the primary arylamine.

  • Reaction: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC for the consumption of 2-aminofluorene.[13]

  • Quenching & Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Classical Acylation 2-Aminofluorene, Propanoyl Chloride, Pyridine>90%2-4 hoursHigh yield, fast, reliable, well-established.[5]Uses corrosive acyl chloride, generates stoichiometric waste.
Catalytic Amidation 2-Aminofluorene, Propanoic Acid, Boric Acid70-85%12-24 hours"Green" (water is the only byproduct), uses inexpensive catalyst.[7][10]Slower reaction times, requires water removal for high conversion.[9]
Ester Aminolysis 2-Aminofluorene, Ethyl Propanoate, NaNHRBH₃Good to Excellent< 1 hourExtremely fast, mild (room temp), catalyst-free, chemoselective.[13]Requires specialized, moisture-sensitive amidoborane reagents.

Conclusion

The synthesis of N-(9H-fluoren-2-yl)propanamide can be approached through a variety of effective methods. For applications demanding high yield and rapid, reliable production, classical acylation with propanoyl chloride remains the gold standard. However, for research focused on process optimization and sustainability, boric acid-catalyzed direct amidation offers a compelling green alternative, albeit with longer reaction times. Emerging technologies, such as the aminolysis of esters with amidoboranes , showcase the future of amide synthesis, providing unparalleled speed and mildness. The selection of a specific method should be guided by the researcher's priorities, balancing the need for yield and speed against factors of cost, safety, and environmental impact.

Sources

Comprehensive Spectroscopic Profiling of Propanamide, N-9H-fluoren-2-yl-

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to NMR, IR, and MS Data Elucidation for Structural Validation

Executive Summary

Propanamide, N-9H-fluoren-2-yl- (CAS: 60550-78-9), also known as N-(2-fluorenyl)propionamide, is a highly conjugated, rigid molecular scaffold frequently utilized in the development of luminescent materials, two-photon absorbing dyes, and targeted pharmacophores [1]. Accurate structural elucidation of this compound is critical for downstream applications. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (NMR, IR, and MS) of this molecule, detailing the causality behind experimental choices and providing self-validating analytical workflows.

Chemical Context & Structural Causality

The molecular architecture of N-(9H-fluoren-2-yl)propanamide ( C16​H15​NO ) consists of two distinct domains:

  • The 9H-Fluorene Core: A rigid, planar biphenyl system fused by a central methylene bridge (C-9). This extended π -conjugation system heavily influences the electronic environment, causing significant deshielding of the aromatic protons in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The Propanamide Side Chain: A flexible, electron-donating group attached at the C-2 position. The amide linkage (-NH-CO-) introduces strong intermolecular hydrogen bonding capabilities, which dictates the solvent choices for NMR and the vibrational stretching frequencies observed in Infrared (IR) spectroscopy.

Understanding the interplay between the rigid core and the flexible side chain is essential for interpreting the spectroscopic data accurately [2].

Analytical Workflows: Self-Validating Protocols

To ensure absolute scientific integrity, the following step-by-step methodologies incorporate internal validation checkpoints.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Step 1: Sample Preparation. Weigh 15 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is selected over CDCl3​ because its high dielectric constant disrupts the strong intermolecular hydrogen bonds of the amide group, ensuring complete dissolution of the rigid fluorene scaffold. Furthermore, it prevents rapid proton exchange, allowing the critical amide N-H proton to be distinctly observed.

  • Step 2: Standardization (Validation Check). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

    • Validation: The instrument's automated lock-and-shim sequence must register the TMS peak at exactly δ 0.00 ppm. Any deviation triggers an automated phase and baseline correction protocol to validate the chemical shift axis.

  • Step 3: Acquisition. Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 1.5 s) and 13 C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) at 298 K.

Protocol 2: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy
  • Step 1: Background Calibration (Validation Check). Perform a background scan (32 scans, 4 cm−1 resolution) on the empty diamond ATR crystal.

    • Validation: The background spectrum must show >95% transmittance above 2000 cm−1 and zero residual organic peaks, ensuring a self-validated zero-baseline prior to sample introduction.

  • Step 2: Sample Application. Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality: ATR is chosen over traditional KBr pellet pressing because KBr is highly hygroscopic. Absorbed water would obscure the critical N-H stretching region (~3300 cm−1 ). ATR preserves the native polymorphic state of the amide without moisture interference.

  • Step 3: Acquisition. Record the spectrum from 4000 to 400 cm−1 (32 scans).

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Step 1: Instrument Calibration (Validation Check). Infuse a standard tuning mix (m/z 118 to 2721) to calibrate the mass axis.

    • Validation: Mass accuracy must be verified to within ± 5 ppm for the reference ions before proceeding.

  • Step 2: Sample Preparation. Dilute the compound to 1 μ g/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated [M+H]+ species. This is critical for maximizing the ionization efficiency of the weakly basic amide nitrogen.

  • Step 3: Acquisition. Inject 5 μ L into the ESI source. Apply a capillary voltage of 3.5 kV and a fragmentor voltage of 100 V in positive ion mode.

Workflow A Sample Preparation N-(9H-fluoren-2-yl)propanamide B1 NMR Spectroscopy DMSO-d6, TMS Internal Std A->B1 B2 IR Spectroscopy ATR-FTIR, Background Subtracted A->B2 B3 Mass Spectrometry ESI-MS, Positive Ion Mode A->B3 C1 1H & 13C Structural Elucidation B1->C1 C2 Functional Group ID (N-H, C=O) B2->C2 C3 Molecular Weight & Fragmentation B3->C3 D Data Synthesis & Validation C1->D C2->D C3->D

Fig 1: Multi-modal spectroscopic workflow ensuring self-validating structural confirmation.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR)

The 1 H NMR spectrum is anchored by the highly diagnostic C-9 methylene protons of the fluorene ring. Because these protons are isolated from spin-spin coupling but sit within the deshielding cone of two adjacent aromatic rings, they appear as a sharp singlet at δ 3.88 ppm [3]. The propanamide ethyl group exhibits classic first-order n+1 splitting.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400/100 MHz)

Position / Group 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)Assignment Causality
-CH 3​ (Ethyl) 1.12Triplet (t), 3H, J = 7.5 Hz9.5Shielded aliphatic methyl; split by adjacent -CH 2​ -.
-CH 2​
  • (Ethyl)
2.35Quartet (q), 2H, J = 7.5 Hz29.5Deshielded by adjacent carbonyl; split by -CH 3​ .
C-9 (Fluorene) 3.88Singlet (s), 2H36.5Deshielded by biphenyl core; isolated from coupling.
Aromatic (C-1 to C-8) 7.20 - 7.90Multiplet (m), 7H116.0 - 144.0Extended π -conjugation; C-2 is shifted to ~138 ppm.
N-H (Amide) 9.95Broad Singlet (br s), 1HN/AHighly deshielded by C=O and H-bonding; broad due to quadrupolar relaxation of 14 N.
C=O (Carbonyl) N/AN/A172.0Highly deshielded sp2 carbon of the amide bond.
Infrared Spectroscopy (IR)

The IR spectrum validates the functional groups identified in the NMR data. The presence of the secondary amide is confirmed by the distinct "Amide I" and "Amide II" bands.

Table 2: Key Vibrational Bands (ATR-FTIR)

Wavenumber ( cm−1 )IntensityFunctional GroupVibrational Mode
3280 Medium, BroadSecondary AmideN-H stretching (lowered due to H-bonding)
3050 WeakAromatic RingC-H stretching ( sp2 hybridized)
2970, 2930 WeakAliphatic ChainC-H stretching ( sp3 hybridized)
1660 StrongAmide IC=O stretching (conjugated/H-bonded)
1540 StrongAmide IIN-H bending + C-N stretching coupled
1450, 1420 MediumFluorene CoreAromatic C=C ring stretching
Mass Spectrometry (MS)

In positive ESI-MS, the molecule readily accepts a proton at the amide oxygen/nitrogen, yielding a robust [M+H]+ precursor ion at m/z 238.12.

Table 3: ESI-MS Fragmentation Peaks (Positive Ion Mode)

m/z ValueIon TypeFormulaRelative Abundance
260.10 [M+Na]+ C16​H15​NONa+ Minor
238.12 [M+H]+ C16​H16​NO+ Base Peak (100%)
182.09 Fragment C13​H12​N+ High
165.07 Fragment C13​H9+​ Medium

Fragmentation & Mechanistic Pathways

The true power of structural validation lies in understanding how the molecule breaks apart under Collision-Induced Dissociation (CID).

When the [M+H]+ precursor ion (m/z 238.12) is subjected to CID, the weakest point in the molecule—the amide bond—cleaves. Mechanistically, this occurs via a multi-centered rearrangement where the propanoyl group is expelled as neutral methylketene ( C3​H4​O , 56 Da). This neutral loss leaves behind the fluorenyl amine cation (m/z 182.09).

Subsequently, the fluorenyl amine cation undergoes the loss of a neutral ammonia molecule ( NH3​ , 17 Da). This secondary fragmentation is thermodynamically driven by the formation of the highly stable, fully conjugated fluorenyl cation (m/z 165.07) [4].

Fragmentation M Protonated Precursor [M+H]+ m/z 238.12 F1 Fluorenyl Amine Cation m/z 182.09 M->F1 Cleavage of Amide Bond Loss of Methylketene (-56 Da) F2 Fluorenyl Cation m/z 165.07 F1->F2 Loss of Ammonia (NH3) (-17 Da)

Fig 2: Primary ESI-MS/MS fragmentation pathway of protonated N-(9H-fluoren-2-yl)propanamide.

References

  • NextSDS Chemical Substance Database. N-Propionyl-9H-fluorene-2-amine — Chemical Substance Information. NextSDS. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • Belfield, K. D., Hagan, D. J., Van Stryland, E. W., Schafer, K. J., & Negres, R. A. (2000). Synthesis of New Two-Photon Absorbing Fluorene Derivatives via Cu-Mediated Ullmann Condensations. The Journal of Organic Chemistry, 65(15), 4475-4481. ACS Publications. URL:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. URL:[Link]

Chemical Properties, Stability, and Metabolic Profiling of N-9H-fluoren-2-yl-propanamide (2-PAF)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Toxicologists and Drug Metabolism Researchers

Executive Summary

N-9H-fluoren-2-yl-propanamide, commonly referred to as 2-propionylaminofluorene (2-PAF), is a higher acyl homologue of the classic model carcinogen 2-acetylaminofluorene (2-AAF). While 2-AAF has been exhaustively utilized to map the mechanisms of chemical carcinogenesis, arylamine-DNA adduct formation, and Phase I/II metabolic activation, the propionyl derivative offers a unique structural variance. The addition of a single methylene unit to the acyl chain fundamentally alters the molecule's lipophilicity, steric hindrance, and subsequent interaction with hepatic Cytochrome P450 (CYP) enzymes.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, causality-driven analysis of 2-PAF. This whitepaper details its physicochemical profile, species-specific metabolic stability, and self-validating experimental workflows necessary for handling this compound in in vitro and in vivo pharmacological settings.

Physicochemical Profile and Structural Analysis

The structural shift from an acetyl to a propionyl group significantly impacts the thermodynamic stability and partition coefficient of the fluorene system. The increased lipophilicity enhances passive membrane permeability but introduces steric bulk that can modulate the binding affinity within the narrow catalytic pockets of CYP1A2, the primary enzyme responsible for arylamine N-hydroxylation [2].

Table 1: Quantitative Physicochemical Data of 2-PAF
PropertyValueScientific Rationale / Implication
Chemical Name N-9H-fluoren-2-yl-propanamideIUPAC standard nomenclature for structural identification.
Common Synonyms 2-Propionylaminofluorene, 2-PAFUtilized in historical and contemporary toxicology literature.
Molecular Formula C₁₆H₁₅NOContains one additional -CH₂- unit compared to 2-AAF.
Molecular Weight 237.30 g/mol The increased mass correlates with a higher LogP, altering tissue distribution.
Physical State Crystalline SolidHighly stable at standard temperature and pressure (STP).
Solubility Profile DMSO, DMF, DichloromethaneInsoluble in aqueous media; requires organic vehicles for in vitro assay dosing.
Amide Bond Stability Highly StableResistant to neutral hydrolysis; requires harsh acidic/basic reflux for cleavage.

Metabolic Stability and Biotransformation Pathways

The toxicological significance of fluorenylamides hinges on their metabolic activation. The parent amides are generally inert; toxicity is initiated via Phase I N-hydroxylation to form a proximal carcinogen, followed by Phase II esterification (e.g., sulfation or acetylation) to form a highly reactive electrophile capable of covalently binding to DNA [2].

Species-Specific Metabolic Divergence

A critical factor in the stability and reactivity of 2-PAF is its species-dependent metabolism. Foundational metabolic studies have demonstrated that while the acetyl homologue (2-AAF) is readily N-hydroxylated in rodents and dogs, the propionyl homologue exhibits distinct resistance in specific models. Notably, Poirier et al. established that the administration of 2-propionylaminofluorene to canine models resulted in a complete failure to detect N-hydroxy amides in the urine [1].

Causality of Resistance: This metabolic shift is driven by the steric hindrance of the propionyl group. The bulkier aliphatic chain restricts the optimal orientation of the amide nitrogen within the CYP450 active site. Consequently, the metabolic flux is redirected away from N-hydroxylation (bioactivation) and toward ring-hydroxylation (e.g., 7-hydroxy-2-PAF), which serves as a detoxification pathway leading to rapid glucuronidation and excretion.

Experimental Protocols: Synthesis and Stability Assessment

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choice.

Protocol A: Chemical Synthesis of N-9H-fluoren-2-yl-propanamide

This protocol describes the N-acylation of 2-aminofluorene using propionyl chloride.

  • Preparation: Dissolve 10 mmol of 2-aminofluorene in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive propionyl chloride into propionic acid, which would stall the reaction.

  • Base Addition: Add 12 mmol (1.2 eq) of anhydrous triethylamine (TEA) to the solution and chill to 0°C in an ice bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the 2-aminofluorene amine group, which would otherwise render it non-nucleophilic and halt the reaction. The 0°C environment controls the exothermic reaction and prevents di-acylation.

  • Acylation: Dropwise addition of 11 mmol of propionyl chloride over 15 minutes. Stir for 2 hours, allowing the reaction to gradually reach room temperature.

  • Quenching & Extraction: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product from hot ethanol to yield pure 2-PAF crystals.

Protocol B: In Vitro Microsomal Metabolic Stability Assay

This workflow assesses the half-life and clearance of 2-PAF in hepatic microsomes.

  • Matrix Preparation: Prepare a 1 µM solution of 2-PAF in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL of pooled human or rat liver microsomes. Keep the final DMSO concentration below 0.1% (v/v).

    • Causality: DMSO concentrations exceeding 0.1% can act as a competitive inhibitor of CYP450 enzymes, artificially inflating the apparent metabolic stability of the compound.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Causality: Ensures thermal equilibrium. CYP enzymes are highly temperature-sensitive; starting the reaction below 37°C results in a non-linear initial kinetic rate.

  • Initiation: Start the reaction by adding an NADPH-generating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At predefined intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 2-AAF).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity to ensure precise time-point accuracy. The internal standard corrects for volumetric losses during subsequent centrifugation and LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ).

Mechanistic Pathway of Fluorenylamide Metabolism

The following diagram maps the divergent metabolic pathways of 2-PAF, highlighting the competition between bioactivation (N-hydroxylation) and detoxification (Ring-hydroxylation).

MetabolicPathway Parent N-9H-fluoren-2-yl-propanamide (2-PAF) CYP450 Hepatic CYP450 (e.g., CYP1A2) Parent->CYP450 Phase I Oxidation NHydroxy N-Hydroxy-2-PAF (Proximal Carcinogen) CYP450->NHydroxy N-Hydroxylation (Bioactivation) RingHydroxy Ring-Hydroxylated Metabolites CYP450->RingHydroxy Ring-Hydroxylation (Detoxification) DNAAdduct Covalent DNA Adducts (Mutagenesis) NHydroxy->DNAAdduct Esterification & DNA Binding Excretion Phase II Conjugates (Renal/Biliary Excretion) RingHydroxy->Excretion Glucuronidation/ Sulfation

Metabolic activation and detoxification pathways of N-9H-fluoren-2-yl-propanamide (2-PAF).

References

  • Title: The N- and Ring-Hydroxylation of 2-Acetylaminofluorene and the Failure To Detect N-Acetylation of 2-Aminofluorene in the Dog Source: Cancer Research, 1963 Jun;23:790-800. URL: [Link]

  • Title: Arylamine-DNA adducts in vitro and in vivo: their role in bacterial mutagenesis and urinary bladder carcinogenesis Source: Environmental Health Perspectives, 1983. URL: [Link]

"Propanamide, N-9H-fluoren-2-yl-" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of Propanamide, N-9H-fluoren-2-yl- and Related Compounds

Abstract

The fluorene moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, from chronobiotic to carcinogenic effects.[1][2] This guide addresses the mechanism of action of "Propanamide, N-9H-fluoren-2-yl-". Due to the limited direct research on this specific molecule, we will use a well-characterized structural analog, N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide , as a case study to provide an in-depth exploration of a likely mechanism of action: melatonin receptor agonism. Furthermore, to illustrate the chemical diversity and mechanistic variety of this compound class, we will contrast this with the pro-carcinogenic mechanism of the related compound, N-(9H-fluoren-2-yl)acetamide (2-AAF) . This technical guide is intended for researchers, scientists, and drug development professionals, offering a framework for elucidating the mechanisms of action for novel fluorene derivatives.

The Fluorene Scaffold: A Platform for Diverse Biological Activity

The tricyclic aromatic hydrocarbon 9H-fluorene provides a rigid and planar backbone that is amenable to chemical modification at various positions. This structural versatility has led to the development of a vast array of derivatives with significant pharmacological properties. The biological effects of these compounds are highly dependent on the nature and position of their substituents, leading to compounds with distinct mechanisms of action.

While a comprehensive mechanistic profile for "Propanamide, N-9H-fluoren-2-yl-" is not yet established in the scientific literature, we can infer potential biological targets and pathways by examining closely related analogs.

Case Study: N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide - A Melatonin Receptor Agonist

A notable example of a propanamide-containing fluorene derivative is N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide, which has been identified as a potent and full agonist at both the MT1 and MT2 melatonin receptors.[1] Melatonin receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gαi.[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is central to the regulation of circadian rhythms, sleep-wake cycles, and other physiological processes.[4][5]

The agonism of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide at MT1 and MT2 receptors confers upon it "chronobiotic" properties, meaning it can shift the phase of the body's internal clock.[1] This was demonstrated in rat models where the compound produced a significant phase advance in activity rhythms.[1]

Signaling Pathway of Melatonin Receptor Agonism

The following diagram illustrates the canonical signaling pathway initiated by the activation of MT1 and MT2 receptors by an agonist.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide Receptor MT1/MT2 Receptor Agonist->Receptor Binds G_protein Gαiβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Synthesis ↓ ATP->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) CREB CREB PKA_active->CREB Phosphorylates CREB_P Phosphorylated CREB Gene_Expression Gene Expression (Altered) CREB_P->Gene_Expression Regulates

Caption: Melatonin Receptor Signaling Pathway.

Experimental Protocols for Mechanistic Elucidation

To rigorously determine the mechanism of action for a novel fluorene propanamide derivative, a systematic experimental approach is required. The following protocols provide a framework for target identification, functional characterization, and in vivo validation.

Target Identification: Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[6][7]

Objective: To determine the binding affinities (Kᵢ) of the test compound for human MT1 and MT2 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Melatonin (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Plate Setup: Prepare a 96-well plate with three sets of wells:

    • Total Binding: Radioligand + assay buffer + membrane suspension.

    • Non-specific Binding: Radioligand + unlabeled melatonin + membrane suspension.

    • Competition Binding: Radioligand + varying concentrations of the test compound + membrane suspension.

  • Incubation: Add the components to the wells. Typically, this includes 50 µL of radioligand, 50 µL of test compound/melatonin/buffer, and 100 µL of membrane suspension. Incubate at room temperature for 60-120 minutes to reach equilibrium.[8]

  • Filtration: Rapidly terminate the reaction by filtering the contents of the wells through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Characterization: cAMP Assay

This assay measures the functional consequence of receptor activation, in this case, the inhibition of adenylyl cyclase activity.[10][11]

Objective: To determine if the test compound is an agonist, antagonist, or inverse agonist at MT1/MT2 receptors by measuring its effect on intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells expressing human MT1 or MT2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound.

Protocol:

  • Cell Culture: Plate the cells in a 96- or 384-well plate and grow to confluence.

  • Agonist Mode:

    • Starve the cells in a serum-free medium.

    • Add varying concentrations of the test compound.

    • Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a known MT1/MT2 agonist (e.g., melatonin) at its EC₅₀ concentration, along with forskolin.

    • Incubate as in the agonist mode.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • In agonist mode, a dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity. Calculate the EC₅₀ value.

    • In antagonist mode, a dose-dependent reversal of the known agonist's effect indicates antagonist activity. Calculate the IC₅₀ or Kₑ value.

In Vivo Validation: Chronobiotic Activity in Rodents

This experiment assesses the physiological effect of the compound on the circadian system.[1]

Objective: To determine if the test compound can phase-shift the circadian rhythm of locomotor activity in rats.

Materials:

  • Male Sprague-Dawley rats.

  • Cages equipped with running wheels and activity monitoring systems.

  • Light-controlled environment.

  • Test compound formulated for injection (e.g., in a vehicle of saline with DMSO and Tween 80).

Protocol:

  • Acclimation and Entrainment: House the rats individually in cages with running wheels under a 12:12 hour light-dark cycle for at least two weeks.

  • Free-Running Rhythm: Transfer the rats to constant darkness to allow their endogenous circadian rhythm to "free-run". Monitor their activity for at least one week to establish a stable baseline rhythm.

  • Drug Administration: On the day of the experiment, inject the rats with either the test compound or vehicle at a specific circadian time (e.g., mid-subjective day).

  • Activity Monitoring: Continue to record locomotor activity for at least two weeks post-injection.

  • Data Analysis:

    • Determine the onset of activity for each day before and after the injection.

    • Calculate the phase shift by comparing the activity onset on the days following the injection to the baseline rhythm.

    • A significant difference in the phase of the activity rhythm between the compound-treated and vehicle-treated groups indicates chronobiotic activity.

Contrasting Mechanism: N-(9H-fluoren-2-yl)acetamide (2-AAF) - A Pro-carcinogen

To underscore the structural sensitivity of the fluorene scaffold, it is insightful to consider the mechanism of N-(9H-fluoren-2-yl)acetamide (2-AAF), a compound structurally similar to the titular molecule. Unlike the GPCR-mediated activity of the melatonin agonist, 2-AAF is a well-established pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[2][14][15]

The carcinogenicity of 2-AAF is initiated by its biotransformation in the liver, primarily by cytochrome P450 enzymes (specifically CYP1A2), which N-hydroxylate the acetamide group to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[16][17] This proximate carcinogen can then undergo further enzymatic esterification (e.g., sulfation or acetylation) to form highly reactive electrophilic esters.[17] These unstable intermediates can spontaneously form a nitrenium ion that covalently binds to nucleophilic sites on DNA, primarily at the C8 and N2 positions of guanine, forming DNA adducts.[18][19][20] These adducts can lead to mutations and initiate the process of carcinogenesis if not repaired.[21]

Metabolic Activation Pathway of 2-AAF

The following diagram outlines the key steps in the metabolic activation of 2-AAF.

AAF_Metabolism AAF 2-Acetylaminofluorene (2-AAF) (Pro-carcinogen) N_OH_AAF N-Hydroxy-2-acetylaminofluorene (Proximate Carcinogen) AAF->N_OH_AAF CYP1A2 (N-hydroxylation) Reactive_Esters Reactive Esters (e.g., N-sulfonyloxy-AAF) N_OH_AAF->Reactive_Esters Sulfotransferase (SULT) or Acetyltransferase (NAT) Nitrenium_Ion Nitrenium Ion (Ultimate Carcinogen) Reactive_Esters->Nitrenium_Ion Spontaneous decomposition DNA DNA Nitrenium_Ion->DNA Covalent Binding DNA_Adducts DNA Adducts Mutations Mutations & Cancer Initiation DNA_Adducts->Mutations

Caption: Metabolic Activation of 2-AAF.

Data Summary

The following tables present hypothetical data that could be obtained from the experimental protocols described above for a novel compound with a mechanism similar to N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide.

Table 1: Radioligand Binding Affinity

Receptor SubtypeKᵢ (nM)
Human MT11.5
Human MT20.8

Table 2: Functional Agonist Potency

Receptor SubtypeEC₅₀ (nM) for cAMP Inhibition
Human MT15.2
Human MT22.1

Conclusion

The fluorene nucleus is a versatile scaffold that can be derivatized to produce compounds with a wide range of biological activities and mechanisms of action. While the specific mechanism of "Propanamide, N-9H-fluoren-2-yl-" remains to be elucidated, this guide provides a comprehensive framework for its investigation. By using the well-characterized melatonin agonist N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide as a case study, we have outlined the key experimental approaches, from in vitro binding and functional assays to in vivo physiological assessments, that are necessary to define a compound's mechanism of action. The contrasting example of the pro-carcinogen 2-AAF highlights the critical importance of subtle structural modifications in determining the ultimate biological effect of a molecule. For researchers and drug development professionals working with novel fluorene derivatives, a systematic and multi-faceted experimental approach, as detailed in this guide, is paramount to accurately characterizing their therapeutic potential and toxicological risks.

References

  • Boll, M. (2017). Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells. Carcinogenesis, 15(11), 2541-2546. [Link]

  • Epperson, J. R., et al. (2004). Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides. Bioorganic & Medicinal Chemistry, 12(17), 4601-4611. [Link]

  • Ghosal, A., & Jacob, J. (1994). Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells. Carcinogenesis, 15(11), 2541-2546. [Link]

  • Stavenuiter, J. F., & Bosman, H. B. (1980). Metabolic activation of 2-acetylaminofluorene by isolated rat liver cells. Involvement of different metabolites causing DNA-repair and bacterial mutagenesis. Archives of Toxicology, 45(1), 53-59. [Link]

  • Ghosal, A., & Jacob, J. (1994). Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells. Carcinogenesis, 15(11), 2541-2546. [Link]

  • Hewitt, N. J., et al. (2020). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 35(1), 55-65. [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Holme, J. A., & Dybing, E. (1982). Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes. Archives of Toxicology, 50(1), 35-47. [Link]

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]

  • Smith, B. A., et al. (1987). Metabolism and DNA adduct formation of 2-acetylaminofluorene by bladder explants from human, dog, monkey, hamster and rat. Carcinogenesis, 8(11), 1665-1670. [Link]

  • Hewitt, N. J., et al. (2019). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 35(1), 55-65. [Link]

  • Jockers, R., et al. (2013). MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential. Journal of Medicinal Chemistry, 56(22), 8913-8937. [Link]

  • Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Insel, P. A. (2007). cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 2(10), 1357-1365. [Link]

  • Smith, B. A., et al. (1987). Metabolism and DNA adduct formation of 2-acetylaminofluorene by bladder explants from human, dog, monkey, banister and. Carcinogenesis, 8(11), 1665-1670. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Möller, L., & Zeisig, M. (1993). DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC. Carcinogenesis, 14(7), 1333-1339. [Link]

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Request PDF. [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. [Link]

  • Kenakin, T. (2003). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. Journal of Receptors and Signal Transduction, 23(2-3), 165-176. [Link]

  • Dubocovich, M. L. (2005). Functional MT1 and MT2 melatonin receptors in mammals. Endocrine, 27(2), 101-110. [Link]

  • Comai, S., & Gobbi, G. (2014). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Pharmacology, 5, 87. [Link]

  • Ochoa-Sanchez, R., et al. (2019). Melatonin MT1 and MT2 Receptors Exhibit Distinct Effects in the Modulation of Body Temperature across the Light/Dark Cycle. Molecules, 24(10), 1888. [Link]

  • Wikipedia. (n.d.). 2-Acetylaminofluorene. [Link]

  • Dubocovich, M. L., & Markowska, M. (2005). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 45, 331-354. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • Sygnature Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens: 2-Acetylaminofluorene. [Link]

  • Kriek, E. (1992). Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research. Journal of Cancer Research and Clinical Oncology, 118(6), 481-489. [Link]

Sources

A Comprehensive Technical Guide to the Biological Activity of N-9H-fluoren-2-yl-propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-9H-fluoren-2-yl-propanamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, provides detailed experimental protocols, and elucidates the structure-activity relationships that govern the efficacy of this promising class of compounds.

Introduction: The Fluorene Scaffold in Medicinal Chemistry

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Its rigid and planar geometry facilitates interactions with biological macromolecules, such as π-stacking with enzyme active sites or intercalation with DNA.[3] The versatility of the fluorene core, with its multiple reactive sites, allows for extensive functionalization to modulate pharmacokinetic and pharmacodynamic properties.[1]

This guide focuses specifically on N-9H-fluoren-2-yl-propanamide derivatives, a class of compounds that has garnered interest for a diverse range of biological activities. We will delve into their synthesis, explore their multifaceted biological effects—from anticancer to antimicrobial—and provide the technical methodologies required to investigate this chemical space. A critical aspect of this family is its relationship to the well-studied procarcinogen N-(9H-fluoren-2-yl)acetamide (2-AAF), whose metabolic activation pathways provide essential context for both the toxicological and therapeutic evaluation of its analogues.[4][5]

Synthetic Pathways and Methodologies

The synthesis of N-9H-fluoren-2-yl-propanamide derivatives is typically a multi-step process that hinges on the formation of the key intermediate, 2-aminofluorene. The general approach allows for considerable variation to produce a library of substituted analogues for biological screening.

Core Synthesis of the Scaffold

The foundational synthesis involves a three-step process starting from fluorene:

  • Nitration of Fluorene: The process begins with the electrophilic nitration of fluorene, typically using nitric acid in a solvent like glacial acetic acid, to yield 2-nitrofluorene.[4][5] Careful control of reaction conditions is crucial to favor mono-nitration at the C2 position.

  • Reduction to 2-Aminofluorene: The nitro group of 2-nitrofluorene is then reduced to a primary amine. Common reduction methods include catalytic hydrogenation or the use of reducing agents like stannous chloride (SnCl2) in an acidic medium.[4][6]

  • Amide Coupling: Finally, 2-aminofluorene is acylated with propanoyl chloride or propanoic anhydride to form the target N-(9H-fluoren-2-yl)propanamide. This standard amide bond formation is often carried out in the presence of a base to neutralize the HCl byproduct.

General Synthetic Workflow Diagram

G Fluorene Fluorene Nitrofluorene 2-Nitrofluorene Fluorene->Nitrofluorene Nitration (HNO₃, Acetic Acid) Aminofluorene 2-Aminofluorene Nitrofluorene->Aminofluorene Reduction (SnCl₂, EtOH) Propanamide N-9H-fluoren-2-yl- propanamide Aminofluorene->Propanamide Acylation (Propanoyl Chloride) Derivatives Substituted Derivatives Propanamide->Derivatives Further Functionalization

Caption: General synthetic route for N-9H-fluoren-2-yl-propanamide derivatives.

Representative Experimental Protocol: Synthesis of N-(9H-fluoren-2-yl)acetamide (2-AAF)

This protocol for the closely related acetamide derivative illustrates the fundamental steps applicable to propanamide synthesis.[4]

Objective: To synthesize N-(9H-fluoren-2-yl)acetamide from 2-aminofluorene.

Materials:

  • 2-aminofluorene

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, dissolve 2-aminofluorene in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture under reflux for 1-2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature, then pour it into a beaker of ice water to precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure N-(9H-fluoren-2-yl)acetamide.

  • Dry the purified product under vacuum.

Self-Validation: The purity of the synthesized compound should be confirmed using techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected spectral data should be compared against literature values or theoretical predictions.

Diverse Biological Activities and Mechanisms of Action

Derivatives of the N-9H-fluoren-2-yl-propanamide scaffold have demonstrated a remarkable breadth of biological activities. The planar fluorene ring and the flexible propanamide side chain provide a versatile pharmacophore for interacting with various biological targets.

Anticancer and Cytotoxic Potential

The fluorene nucleus is a component of various compounds with reported anticancer properties.[7][8] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.

  • Mechanism of Action: The mechanisms are often multifaceted. Some derivatives, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides, have been identified as potent inducers of apoptosis through caspase activation.[9] Interestingly, substitutions on the fluorene ring can alter the mechanism of action from caspase-dependent apoptosis to tubulin inhibition.[9] Symmetrically substituted 9H-fluoren-9-one derivatives have also been developed as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis, leading to hyperacetylation of α-tubulin and reduced cancer cell viability.[10]

  • Toxicological Context (2-AAF): It is crucial to acknowledge that the parent amide, 2-acetylaminofluorene (2-AAF), is a model procarcinogen.[4] Its carcinogenicity depends on metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, to form reactive intermediates that bind to DNA.[4][5] This underscores the importance of metabolic profiling for any new therapeutic derivative to ensure that detoxification pathways dominate over activation pathways.

Antimicrobial and Antibiofilm Activity

Fluorene derivatives have emerged as promising antimicrobial agents against a wide spectrum of bacteria and fungi, including drug-resistant strains.[7][11]

  • Mechanism of Action: While not fully elucidated for all derivatives, the planar fluorene core may facilitate membrane disruption or inhibit key microbial enzymes. Some 9-fluorenone oxime derivatives show significant antibiofilm activity, which is critical for combating chronic and persistent infections.[7] Structure-activity relationship studies have shown that electron-withdrawing groups (e.g., chlorine) can enhance activity against bacteria like Staphylococcus aureus, while electron-donating groups (e.g., methyl) can improve efficacy against fungi such as Candida albicans.[7] Schiff base derivatives of 9-fluorenone have also demonstrated potent antimicrobial effects.[12]

Antiviral Properties

The fluorene scaffold is present in antiviral agents, most notably Tilorone, a broad-spectrum antiviral active against viruses such as SARS-CoV-2 and Ebola.[7]

  • Mechanism of Action: The mechanisms can be virus-specific. For Hepatitis C Virus (HCV), symmetrically substituted fluorene-2,7-diamine derivatives have been designed as potent inhibitors of the NS5A protein, which is essential for viral replication.[6] For other viruses, fluorenone derivatives have been shown to inhibit viral proteases, which are critical for processing viral polyproteins into their functional forms.[7]

Other Therapeutic Areas
  • Anti-inflammatory Activity: The structural similarity of the fluorene core to some non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigation into its anti-inflammatory potential. Certain derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway.[8][13]

  • Melatonergic Activity: N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide, a structurally related compound, has been evaluated for its binding to human melatonin receptors (MT1 and MT2), indicating a potential role in regulating circadian rhythms.[14]

Summary of Biological Activities
Biological ActivityDerivative ClassPotential Mechanism of ActionReferences
Anticancer 9-Oxo-9H-fluorene-carboxamidesApoptosis induction, Caspase activation, Tubulin inhibition[9]
2,7-disubstituted 9H-fluoren-9-onesSIRT2 Inhibition[10]
Antimicrobial 9H-fluoren-9-one oximesEnzyme inhibition, Membrane disruption, Antibiofilm[7]
9-Fluorenone Schiff basesInhibition of microbial catalase[12]
Antiviral 2,7-Diamine derivativesInhibition of HCV NS5A protein[6]
9-Fluorenone derivatives (e.g., Tilorone)Inhibition of viral proteases (e.g., PLpro)[7]
Anti-inflammatory Flurbiprofen amides (related scaffold)COX-1/COX-2 Inhibition[8][13]
Melatonergic Fluoren-9-ylethyl amidesMT1/MT2 receptor binding[14]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-9H-fluoren-2-yl-propanamide derivatives is highly dependent on the nature and position of substituents on the fluorene ring system.

  • Substitutions on the Fluorene Ring:

    • Position 2 and 7: Symmetrical substitutions at the C2 and C7 positions are common and have proven effective for developing potent SIRT2 inhibitors and HCV NS5A inhibitors.[6][10]

    • Position 9: The C9 position is highly reactive and modifications here significantly impact activity. Oxidation to a ketone (9-fluorenone) is a common feature in many active compounds.[7][9][10]

    • Halogenation: The introduction of halogens like chlorine or bromine can enhance antimicrobial or anticancer activity, likely by modulating the electronic properties and lipophilicity of the molecule.[7][13]

    • Hydroxylation: The presence of hydroxyl groups can facilitate hydrogen bonding with target enzymes, potentially increasing binding affinity.[3]

  • Modifications of the Amide Side Chain:

    • The length and branching of the alkyl group (e.g., propanamide vs. acetamide) can influence binding and pharmacokinetic properties.

    • Replacing the N-H proton with other groups or incorporating the nitrogen into a heterocyclic ring system can drastically alter the compound's biological profile.

SAR Visualization

SAR cluster_fluorene N-9H-fluoren-2-yl-propanamide Core cluster_mods Key Modification Points & Effects Core R1 R1 (Position 7): - Symmetrical substitution with R2 - Halogens for potency Modulation Modulation of Activity R1->Modulation Antiviral, Anticancer R2 R2 (Position 2): - Propanamide side chain R2->Modulation Solubility, Target Binding R3 R3 (Position 9): - H (Fluorene) - =O (Fluorenone) -> often increases activity - Spirocyclic groups R3->Modulation Antimicrobial, Anticancer

Caption: Key structure-activity relationship points on the fluorene scaffold.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel N-9H-fluoren-2-yl-propanamide derivatives, a cascade of robust and validated in vitro assays is essential.

Protocol 1: MTT Assay for Anticancer Activity and Cytotoxicity

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). This colorimetric assay measures the metabolic activity of cells.[8]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain (e.g., S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability visualization)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland standard, then dilute it according to standard protocols (e.g., CLSI guidelines).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound directly in the 96-well plate using the broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a growth control (broth + inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). If using a viability dye like resazurin, the MIC is the lowest concentration that prevents the color change.

In Vitro Screening Workflow

Workflow Start Synthesized Compound Library Primary Primary Screening (e.g., Single High-Dose Assay) Start->Primary DoseResponse Dose-Response Assay (e.g., MTT for IC50) Primary->DoseResponse Active Compounds Selectivity Selectivity / Counter-Screening (e.g., Normal vs. Cancer Cells) DoseResponse->Selectivity Potent Compounds Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) Selectivity->Mechanism Selective Compounds Hit Hit Compound Mechanism->Hit

Caption: A typical workflow for in vitro biological evaluation of new compounds.

Conclusion and Future Perspectives

The N-9H-fluoren-2-yl-propanamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on related fluorene derivatives demonstrates a wide range of biological activities, including potent anticancer, antimicrobial, and antiviral effects.

The key to unlocking the full potential of this chemical class lies in a systematic approach to drug design and evaluation. Future research should focus on:

  • Lead Optimization: Expanding compound libraries through targeted substitutions to improve potency, selectivity, and drug-like properties.

  • Mechanism Deconvolution: Utilizing modern chemical biology tools to precisely identify the molecular targets and pathways modulated by the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they are suitable for in vivo studies.

  • Safety and Toxicology: Thoroughly assessing the metabolic fate of new derivatives, with particular attention to avoiding the metabolic activation pathways associated with the procarcinogen 2-AAF.

By integrating rational design, robust biological screening, and comprehensive safety profiling, the scientific community can continue to develop N-9H-fluoren-2-yl-propanamide derivatives into next-generation therapeutics for a variety of human diseases.

References

  • EvitaChem. (n.d.). N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide.
  • Various Authors. (n.d.). Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species. PMC.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • Various Authors. (n.d.). 9-Fluorenone derivatives drugs. ResearchGate.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted 9-Fluorenol Compounds.
  • Various Authors. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate.
  • Various Authors. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. JOCPR.
  • BenchChem. (n.d.). N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: A Key Metabolite in 2-Acetylaminofluorene Biotransformation.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • Various Authors. (n.d.). Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. PMC.
  • Various Authors. (n.d.). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. PMC.
  • Various Authors. (2004). Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides. PubMed.
  • Various Authors. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. MDPI.
  • BenchChem. (n.d.). Studying Metabolic Activation of 2-AAF and N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • Various Authors. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty. UniCA IRIS.
  • Kemnitzer, W., et al. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-92.
  • Various Authors. (n.d.). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. PMC.

Sources

A Framework for the In-Vitro Evaluation of Propanamide, N-(9H-fluoren-2-yl)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fluorene ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive, tiered framework for the initial in-vitro evaluation of a novel chemical entity, Propanamide, N-(9H-fluoren-2-yl)-. As no prior biological data for this specific compound exists, this document serves as a strategic road map for researchers, scientists, and drug development professionals. We will outline a logical progression of assays, from primary cytotoxicity screening to mechanistic elucidation, designed to efficiently characterize the compound's biological profile. The protocols herein are designed to be self-validating, providing a robust foundation for go/no-go decisions in early-stage drug discovery.

Introduction: The Rationale for a Tiered Evaluation

The journey of a novel chemical entity (NCE) from synthesis to potential clinical application is predicated on a systematic and rigorous preclinical evaluation.[4] For an uncharacterized molecule like Propanamide, N-(9H-fluoren-2-yl)-, a tiered or cascaded screening approach is paramount. This strategy maximizes efficiency by using broad, high-throughput assays initially to answer fundamental questions before committing resources to more complex, hypothesis-driven mechanistic studies.

Our proposed framework is structured into three sequential tiers:

  • Tier 1: Foundational Viability and Cytotoxicity Assessment. The essential first step to determine the compound's general effect on cell health and to establish a therapeutic window for subsequent experiments.

  • Tier 2: Elucidation of Cell Death and Proliferation Mechanisms. Should Tier 1 reveal selective activity (e.g., against cancer cells), this tier investigates how the compound exerts its effects, focusing on apoptosis and cell cycle progression.

  • Tier 3: Investigation of Key Signaling Pathways. This tier delves deeper into specific molecular pathways, such as the NF-κB signaling cascade, a common target for anti-inflammatory and anticancer agents, to identify potential mechanisms of action.[5][6]

This guide provides the scientific causality behind each experimental choice, detailed protocols, and data presentation strategies to build a comprehensive preliminary profile of Propanamide, N-(9H-fluoren-2-yl)-.

G node_start START: Propanamide, N-(9H-fluoren-2-yl)- node_tier1 Tier 1: Primary Cytotoxicity Screen (e.g., XTT Assay) node_start->node_tier1 node_tier2 Tier 2: Mechanistic Assays (Apoptosis, Cell Cycle) node_tier1->node_tier2 If selective cytotoxicity observed node_tier3 Tier 3: Pathway Analysis (e.g., NF-κB Reporter Assay) node_tier2->node_tier3 node_data Data Synthesis & Mechanism Hypothesis node_tier3->node_data node_end END: Go/No-Go Decision node_data->node_end

Figure 1: Proposed tiered workflow for the in-vitro evaluation of a novel compound.

Tier 1: Foundational Viability and Cytotoxicity Assessment

Scientific Rationale: The initial step for any NCE is to assess its impact on cell viability. This provides the half-maximal inhibitory concentration (IC₅₀), a critical parameter that quantifies the compound's potency.[7] We recommend using a panel of cell lines, including at least one cancer cell line (e.g., MCF-7, breast cancer) and one non-cancerous cell line (e.g., HEK293, human embryonic kidney), to simultaneously evaluate for potential anticancer efficacy and general toxicity.[8]

We advocate for the XTT assay over the more traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[9][10] However, the formazan product of XTT is water-soluble, eliminating the crystal solubilization step required for MTT, which simplifies the workflow, reduces handling errors, and improves reproducibility.[9][11]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Propanamide, N-(9H-fluoren-2-yl)- in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the color to develop.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, tabular format to facilitate comparison.

Cell LineTypeCompound IC₅₀ (µM) after 48hSelectivity Index (SI)¹
MCF-7Breast Adenocarcinoma8.5 ± 0.710.6
HeLaCervical Carcinoma12.1 ± 1.17.4
HEK293Normal Embryonic Kidney90.2 ± 5.3-
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Tier 2: Elucidation of Cell Death and Proliferation Mechanisms

Scientific Rationale: If Tier 1 results indicate selective cytotoxicity against cancer cells (e.g., a high Selectivity Index), the next logical step is to investigate the underlying mechanism. The two most common fates for cancer cells treated with an effective compound are the induction of programmed cell death (apoptosis) or the arrest of the cell division cycle.[12][13]

Apoptosis Induction: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for detecting apoptosis.[14] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[15][16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[14][17] This dual staining allows for the differentiation of four cell populations: viable, early apoptotic, late apoptotic, and necrotic.

G node_viable Viable Cell Annexin V: Negative PI: Negative node_early_apop Early Apoptotic Annexin V: Positive PI: Negative node_viable->node_early_apop Apoptosis Initiation node_late_apop Late Apoptotic / Necrotic Annexin V: Positive PI: Positive node_early_apop->node_late_apop Membrane Permeabilization node_necrotic Necrotic Cell Annexin V: Negative PI: Positive

Figure 2: Principle of Annexin V/PI staining for apoptosis detection.

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with Propanamide, N-(9H-fluoren-2-yl)- at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Cell Cycle Analysis

This assay determines if the compound arrests cell proliferation at a specific phase of the cell cycle (G0/G1, S, or G2/M).[18] It involves fixing the cells, treating them with RNase to remove RNA, and staining the cellular DNA with Propidium Iodide (PI).[17][19] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for quantification of the cell population in each phase via flow cytometry.[17]

  • Cell Culture and Treatment: As described in section 3.1.1.

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation.

  • Washing: Wash once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[20]

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[19]

  • Flow Cytometry: Analyze the samples on a flow cytometer, triggering on the PI signal. Analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]

G G1 G1 Phase (2n DNA) S S Phase (>2n, <4n DNA) G1->S DNA Synthesis G2M G2/M Phase (4n DNA) S->G2M G2M->G1 Mitosis

Figure 3: The mammalian cell cycle phases and corresponding DNA content.

Caspase Activity Assay

Scientific Rationale: To confirm that the observed apoptosis is occurring via the canonical caspase cascade, a direct measurement of caspase activity is recommended. Caspases are a family of proteases central to the execution of apoptosis.[21] A luminescent assay, such as the Caspase-Glo® 3/7 assay, provides a sensitive and straightforward method. This assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7 (the primary executioner caspases).[22] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[22][23]

  • Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Normalize the results to cell number (can be done in a parallel plate) and express the data as fold change in caspase activity relative to the vehicle-treated control.

Tier 3: Investigation of Key Signaling Pathways

Scientific Rationale: Based on the established activities of many bioactive molecules, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a prime candidate for investigation.[24] It is a master regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers and inflammatory diseases.[5][25] An NF-κB luciferase reporter assay is a highly effective tool to quantitatively assess whether Propanamide, N-(9H-fluoren-2-yl)- can inhibit this pathway.[6][26]

In this assay, cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. An inhibitor will prevent this, leading to a quantifiable reduction in the luminescent signal.[6]

G cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) ikb IκB Kinase (IKK) stimulus->ikb nfkb_complex IκBα-p50/p65 (Inactive NF-κB) ikb->nfkb_complex Phosphorylates IκBα compound Potential Inhibition by Compound ikb->compound translocation p50/p65 (Active NF-κB) nfkb_complex->translocation IκBα degradation, NF-κB release nucleus NUCLEUS gene Gene Transcription (Inflammation, Survival) translocation->gene

Sources

Unlocking the N-9H-Fluoren-2-yl-Propanamide Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly selective, target-specific therapeutics often relies on the rigidification of flexible pharmacophores to reduce entropic penalties upon target binding. The N-(9H-fluoren-2-yl)propanamide scaffold has emerged as a highly versatile and privileged structure in medicinal chemistry. By acting as a conformationally restricted bioisostere for biphenyl and phenyl-benzyl systems, this scaffold has demonstrated profound utility across diverse therapeutic areas, ranging from endocannabinoid system modulation (FAAH/COX-2 dual inhibition) to oncology and neurotransmitter transporter regulation.

This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-9H-fluoren-2-yl-propanamide analogs, detailing the causality behind structural modifications, quantitative binding data, and self-validating experimental protocols for their synthesis and evaluation.

Pharmacophore Anatomy & Conformational Rationale

The core of the N-9H-fluoren-2-yl-propanamide molecule consists of three distinct modular zones, each serving a specific physicochemical purpose:

  • The 9H-Fluorene Ring (Lipophilic Core): Unlike biphenyl systems (e.g., flurbiprofen) which suffer from a rotational barrier around the C-C bond, the fluorene system bridges the two phenyl rings with a C9 methylene carbon. Causality: This locks the aromatic rings into a rigid, coplanar arrangement. When the molecule enters narrow, hydrophobic catalytic channels (such as the COX-2 cyclooxygenase active site), this pre-organized planarity significantly reduces the entropic penalty of binding, leading to higher affinity[1].

  • The Propanamide Linker (H-Bonding Vector): The amide nitrogen acts as a critical hydrogen-bond donor, while the carbonyl oxygen acts as an acceptor.

  • The Alpha-Carbon (Chiral Center): Substitution at the alpha-position of the propanamide (typically a methyl group) introduces chirality. Stereochemistry at this position is the primary driver for enantiomeric substrate-selectivity in enzymatic inhibition[2].

SAR_Logic Scaffold N-(9H-fluoren-2-yl)propanamide Fluorene 9H-Fluorene Core (Planar Lipophilicity) Scaffold->Fluorene AlphaC Alpha-Methyl Group (Chiral Center) Scaffold->AlphaC Amide Amide Nitrogen (H-Bonding/Sterics) Scaffold->Amide Target1 FAAH Pocket (Hydrophobic Fit) Fluorene->Target1 π-π Stacking Target2 COX-2 Channel (Enantiomeric Selection) AlphaC->Target2 (R)-Isomer Preference Amide->Target1 H-Bond Donor

Structural deconstruction of the N-(9H-fluoren-2-yl)propanamide scaffold and target interactions.

SAR Pillar I: Endocannabinoid System Modulation (FAAH/COX-2)

A major breakthrough for fluorenyl-propanamide analogs lies in their ability to act as dual-action inhibitors of Fatty Acid Amide Hydrolase (FAAH) and substrate-selective Cyclooxygenase-2 (COX-2). Increasing endocannabinoid tonus via this dual mechanism is a highly promising approach for pain relief without the gastrointestinal toxicity associated with classical NSAIDs[2].

Research into flurbiprofen amide analogs (such as Flu-AM1) demonstrated that the biphenyl system could be effectively rigidified into a fluorene core.

  • Enantiomeric Selectivity: The (R)-enantiomer of these propanamides exhibits a unique substrate-selective inhibition profile. While it moderately inhibits the oxygenation of arachidonic acid (AA), it is vastly more potent at blocking the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) by COX-2[2].

  • FAAH Inhibition: Interestingly, the inhibition of FAAH by these analogs shows little enantiomeric preference, indicating that the FAAH catalytic pocket is more accommodating to the spatial orientation of the alpha-methyl group than the COX-2 channel[2].

Pathway Substrate1 Anandamide (AEA) FAAH FAAH Substrate1->FAAH Substrate2 2-Arachidonoylglycerol COX2 COX-2 Substrate2->COX2 Metab1 Arachidonic Acid FAAH->Metab1 Metab2 Prostaglandins (PGs) COX2->Metab2 Inhibitor Fluorenyl-Propanamide Inhibitor->FAAH Inhibitor->COX2

Dual inhibition pathway of FAAH and COX-2 by fluorenyl-propanamide derivatives.

SAR Pillar II: Transporter Modulation and Oncology

Beyond the endocannabinoid system, the N-9H-fluoren-2-yl-propanamide scaffold is highly active in neuropharmacology and oncology.

  • EAAT2 Modulation: Excitatory Amino Acid Transporter 2 (EAAT2) is responsible for clearing glutamate from the synaptic cleft. Analogs featuring the fluoren-2-yl group attached to amino-propanamide derivatives (such as asparagine-based linkers) have shown high affinity and selectivity for EAAT2 over EAAT1/3, serving as critical tools for investigating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS)[3].

  • Anticancer Activity: In the development of 2-arylthiazolidine-4-carboxylic acid amides for melanoma, substituting standard aromatic rings with a bulky 9H-fluoren-2-yl moiety retained potent anti-proliferative activity. The fluorene ring's vast surface area allows for extensive π-π interactions within the hydrophobic pockets of target kinases driving melanoma proliferation[4].

Quantitative SAR Data Analysis

The following table synthesizes the structure-activity relationship data for key modifications of the fluorenyl-propanamide scaffold against FAAH and COX-2 (using 2-AG as the substrate).

Compound VariantFluorene Substitution (R1)Alpha-Carbon (R2)Amide Nitrogen (R3)FAAH IC₅₀ (µM)COX-2 (2-AG) IC₅₀ (µM)
1 (Racemate) HMethyl (Racemic)3-Methylpyridin-2-yl10.51.5
2 (R-enantiomer) HMethyl (R)3-Methylpyridin-2-yl8.80.7
3 (S-enantiomer) HMethyl (S)3-Methylpyridin-2-yl11.01.0
4 (Des-methyl) HH3-Methylpyridin-2-yl>50.0>50.0
5 (Fluoro-sub) 7-FluoroMethyl (R)3-Methylpyridin-2-yl4.20.4
6 (Bulky Amide) HMethyl (R)Cyclohexyl25.412.0

Data interpretation: The removal of the alpha-methyl group (Compound 4) completely abolishes activity, proving that the steric bulk at the alpha position is strictly required to force the molecule into the bioactive conformation. Furthermore, introducing an electron-withdrawing fluorine atom at the 7-position of the fluorene ring (Compound 5) enhances potency across both targets by increasing the metabolic stability and lipophilicity of the core.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent the propagation of experimental artifacts.

General Synthesis of N-(9H-fluoren-2-yl)propanamide Analogs

Causality: The use of EDCI/HOBt peptide coupling conditions over harsh acid chlorides is deliberately chosen to prevent the degradation of any acid-sensitive functional groups that may be present on the fluorene ring during library generation.

Step-by-Step Methodology:

  • Activation: Dissolve the appropriate 2-methylpropanoic acid derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 mmol) and Hydroxybenzotriazole (HOBt, 1.2 mmol). Stir for 30 minutes at 0°C to form the active ester.

  • Coupling: Add 9H-fluoren-2-amine (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) to the mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Self-Validation (NMR): The success of the coupling must be validated via ¹H-NMR. The spectrum must show the integration of the characteristic C9-methylene protons of the fluorene ring (singlet, δ 3.8–4.0 ppm, 2H) against the newly introduced alpha-methyl doublet (δ 1.4–1.6 ppm, 3H). If the C9 protons are absent, oxidation to fluorenone has occurred, and the batch must be discarded.

Radiometric FAAH Inhibition Assay

Causality: A radiometric assay utilizing [³H]Anandamide ([³H]AEA) is selected over fluorescent surrogate substrates because it directly measures the cleavage of the true physiological substrate, entirely avoiding false positives caused by the autofluorescence of the rigid fluorene core.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize wild-type mouse brains in Tris-HCl buffer (10 mM, pH 7.4) containing 1 mM EDTA. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and determine protein concentration via BCA assay.

  • Incubation: In a 96-well plate, combine 50 µg of brain homogenate protein, the synthesized fluorenyl-propanamide inhibitor (at concentrations ranging from 10⁻⁹ to 10⁻⁴ M in DMSO; final DMSO concentration <1%), and Tris-HCl buffer to a volume of 180 µL. Pre-incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of [³H]AEA (final concentration 10 µM, 10,000 dpm). Incubate at 37°C for exactly 15 minutes.

  • Termination & Extraction: Stop the reaction by adding 400 µL of Chloroform/Methanol (1:1 v/v). Vortex vigorously and centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Quantification: Extract 100 µL of the aqueous phase (containing the cleaved [³H]ethanolamine product) and mix with 3 mL of scintillation fluid. Quantify radioactivity using a liquid scintillation counter.

  • Self-Validation (Controls):

    • Positive Control: 1 µM URB597 (a known irreversible FAAH inhibitor) must be run in parallel and must yield >95% inhibition.

    • Vehicle Control: DMSO alone must show linear product formation over the 15-minute window. If the positive control fails to reach >95% inhibition, the enzymatic homogenate has degraded, and the assay is invalid.

References

  • Gouveia-Figueira S, Karlsson J, Deplano A, et al. "Characterisation of (R)-2-(2-fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide as a Dual Fatty Acid Amide Hydrolase: Substrate-Selective COX-2 Inhibitor." PLOS ONE (2015). URL: [Link]

  • Walker KA, et al. "Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol." PubMed / Journal of Medicinal Chemistry (1989). URL: [Link]

  • Li W, et al. "Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents." PubMed Central (PMC) (2012). URL: [Link]

  • "A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases." ACS Chemical Neuroscience (2023). URL: [Link]

Sources

Pharmacokinetic profile of Propanamide, N-9H-fluoren-2-yl-

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of Propanamide, N-9H-fluoren-2-yl-

Introduction

Propanamide, N-9H-fluoren-2-yl-, a molecule characterized by its N-aryl amide structure linked to a fluorenyl moiety, represents a class of compounds with potential significance in medicinal chemistry. A thorough understanding of a new chemical entity's (NCE) pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its journey from a promising lead compound to a viable therapeutic agent. The interplay of these processes governs the concentration and duration of the drug's presence at its site of action, thereby dictating its efficacy and safety.

Given the current absence of specific experimental data for Propanamide, N-9H-fluoren-2-yl-, this technical guide is designed to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides a predictive analysis of its likely pharmacokinetic properties based on its chemical structure and outlines a rigorous, field-proven experimental framework for its complete ADME characterization. This document is structured to not only present protocols but to explain the scientific rationale behind each experimental choice, ensuring a self-validating system of inquiry.

Part 1: Predictive Profiling and Physicochemical Characterization

The initial assessment of an NCE begins with an in silico and physicochemical evaluation. These predictive models offer a crucial first look into the compound's potential "drug-likeness" and guide the subsequent experimental design.

Structural Analysis and Predicted Physicochemical Properties

The structure of Propanamide, N-9H-fluoren-2-yl- is notable for its large, hydrophobic fluorenyl group and a propanamide side chain. The fluorenyl group is expected to confer high lipophilicity and low aqueous solubility.

To quantify its potential as an orally administered drug, we can apply Lipinski's Rule of Five, a set of guidelines that predict the likelihood of a compound's oral bioavailability.[1][2] The rule states that an orally active drug generally has no more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) under 500 daltons

  • A calculated octanol-water partition coefficient (logP) not exceeding 5[3]

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale
Molecular Weight ~251.31 g/mol Below the 500 Da threshold.
logP (Lipophilicity) > 3.5The large aromatic system suggests high lipophilicity, but likely within the acceptable range. LogP is a critical determinant of absorption and distribution.[4]
Hydrogen Bond Donors 1The amide (-NH) group acts as a hydrogen bond donor.
Hydrogen Bond Acceptors 1The carbonyl oxygen (-C=O) serves as a hydrogen bond acceptor.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Assessment for Propanamide, N-9H-fluoren-2-yl-

G cluster_Lipinski Lipinski's Rule of Five Assessment cluster_Compound Propanamide, N-9H-fluoren-2-yl- MW MW < 500 logP logP <= 5 HBD HBD <= 5 HBA HBA <= 10 Compound_MW MW ≈ 251.31 Compound_MW->MW Compliant Compound_logP logP > 3.5 Compound_logP->logP Compliant Compound_HBD HBD = 1 Compound_HBD->HBD Compliant Compound_HBA HBA = 1 Compound_HBA->HBA Compliant

Caption: Lipinski's Rule of Five compliance prediction.

Part 2: A Roadmap for Experimental ADME Characterization

The following sections detail the essential in vitro and in vivo experiments required to empirically determine the pharmacokinetic profile of Propanamide, N-9H-fluoren-2-yl-.

ADME_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Studies cluster_Analysis Analysis & Modeling Solubility Solubility Assay PK_Study Rodent PK Study (PO/IV) Solubility->PK_Study Permeability Permeability Assay (e.g., PAMPA) Permeability->PK_Study Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID PPB Plasma Protein Binding PPB->PK_Study Bioanalysis LC-MS/MS Quantification PK_Study->Bioanalysis Metabolite_ID->Bioanalysis Tissue_Distribution Tissue Distribution PK_Parameters PK Parameter Calculation Bioanalysis->PK_Parameters IVIVC In Vitro-In Vivo Correlation PK_Parameters->IVIVC

Caption: Overall experimental workflow for ADME profiling.

A. Absorption

The absorption of a compound is primarily governed by its solubility and permeability.

  • Objective: To determine the aqueous solubility of Propanamide, N-9H-fluoren-2-yl- in a high-throughput manner.

  • Materials:

    • Propanamide, N-9H-fluoren-2-yl- (10 mM stock in DMSO).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well microplates.

    • Plate reader capable of measuring turbidity.

  • Procedure:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM compound stock solution in DMSO to the first well and mix thoroughly.

    • Perform a serial dilution across the plate.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

    • The highest concentration that does not show a significant increase in turbidity compared to the blank is determined as the kinetic solubility.[5]

B. Distribution

Once absorbed, a drug distributes throughout the body, a process significantly influenced by its binding to plasma proteins.

  • Objective: To quantify the extent to which Propanamide, N-9H-fluoren-2-yl- binds to plasma proteins.

  • Materials:

    • Equilibrium dialysis apparatus with semi-permeable membranes.

    • Plasma (human, rat, mouse).

    • Propanamide, N-9H-fluoren-2-yl-.

    • PBS, pH 7.4.

  • Procedure:

    • Place plasma spiked with the test compound on one side of the semi-permeable membrane and PBS on the other side.

    • Incubate the apparatus at 37°C with rotation until equilibrium is reached (typically 4-6 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both samples using a validated LC-MS/MS method.

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

C. Metabolism

Metabolism is the biochemical modification of a drug by the body, primarily in the liver, which facilitates its elimination.

Based on its structure, Propanamide, N-9H-fluoren-2-yl- is likely to undergo both Phase I and Phase II metabolism.

  • Phase I Metabolism: The fluorenyl ring is a probable site for hydroxylation, a reaction typically catalyzed by Cytochrome P450 (CYP) enzymes, particularly from the CYP1A and CYP1B families which are known to metabolize polycyclic aromatic hydrocarbons.[6][7] The propanamide side chain could also be a site for oxidation.

  • Phase II Metabolism: The hydroxylated metabolites formed in Phase I are likely to undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility for excretion.[8]

Metabolism cluster_PhaseI Phase I (CYP450) cluster_PhaseII Phase II (Conjugation) Parent Propanamide, N-9H-fluoren-2-yl- Hydroxylated_Metabolite Hydroxylated Metabolite(s) Parent->Hydroxylated_Metabolite Oxidation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Sulfation

Caption: Predicted metabolic pathways.

  • Objective: To determine the intrinsic clearance of Propanamide, N-9H-fluoren-2-yl- in the liver.[9]

  • Materials:

    • Liver microsomes (human, rat, mouse).[10]

    • NADPH regenerating system.

    • Potassium phosphate buffer (pH 7.4).

    • Propanamide, N-9H-fluoren-2-yl-.

    • Ice-cold acetonitrile.

  • Procedure:

    • Pre-warm a mixture of liver microsomes and buffer at 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile.[11]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of the remaining compound versus time to determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint).

Part 3: In Vivo Pharmacokinetic Study Design

An in vivo study is essential to understand how the compound behaves in a whole organism.

Rodent Pharmacokinetic Study Protocol
  • Objective: To determine the key pharmacokinetic parameters of Propanamide, N-9H-fluoren-2-yl- in a rodent model (e.g., mice or rats).[12][13]

  • Study Design:

    • Animals: Male Sprague-Dawley rats (n=3-4 per group).

    • Groups:

      • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

      • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

    • Dosing Formulation: A suitable formulation to ensure solubility (see Part 4).

    • Blood Sampling: Collect serial blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method: A validated LC-MS/MS method is required for the accurate quantification of the compound in plasma.[14][15][16][17]

  • Data Analysis: Calculate the following pharmacokinetic parameters using appropriate software:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F% Oral bioavailability.

Table 2: Key Pharmacokinetic Parameters to be Determined

Part 4: Formulation Strategies for Poorly Soluble Compounds

The predicted high lipophilicity and poor aqueous solubility of Propanamide, N-9H-fluoren-2-yl- may lead to low oral bioavailability.[18] The following formulation strategies can be employed in preclinical studies to enhance its absorption:

  • Co-solvents: Using a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol) can increase the solubility of the compound.[18]

  • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[18]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate.[19]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[20]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution.[20]

Conclusion

This technical guide provides a predictive pharmacokinetic profile for Propanamide, N-9H-fluoren-2-yl- and a comprehensive experimental framework for its empirical determination. The in silico analysis suggests that the compound is likely to be compliant with Lipinski's Rule of Five, indicating potential for oral bioavailability. However, its predicted high lipophilicity and poor aqueous solubility are critical factors that must be addressed through appropriate formulation strategies.

The detailed protocols for in vitro and in vivo studies outlined herein will enable researchers to thoroughly characterize the absorption, distribution, metabolism, and excretion of Propanamide, N-9H-fluoren-2-yl-. The data generated from these studies will be invaluable for establishing in vitro-in vivo correlations, understanding its potential for drug-drug interactions, and guiding its further development as a potential therapeutic agent. This structured and scientifically-grounded approach will ensure the generation of robust and reliable data, crucial for making informed decisions in the drug discovery and development process.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Kaggle. (n.d.). Lipinski's Five Rule for Druglikeness. [Link]

  • MDPI. (2023, November 12). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • MDPI. (n.d.). Prediction of In-silico ADME Properties of 1,2-O-Isopropylidene Aldohexose Derivatives. [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • PubMed. (2004, January 15). In silico prediction of ADME properties: are we making progress?. [Link]

  • A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. (n.d.). [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). [Link]

  • Quarterly Reviews of Biophysics. (2015, September 2). In silico ADME/T modelling for rational drug design. [Link]

  • Longdom Publishing. (2024, September 16). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. [Link]

  • PMC - NIH. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • ACS Publications. (2003, November 15). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

  • Slideshare. (2022, September 8). Phase II drug metabolism | PPTX. [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. (2024, December 12). [Link]

  • PMC. (n.d.). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1. [Link]

  • ResearchGate. (n.d.). Phase II Drug Metabolism. [Link]

  • ResearchGate. (n.d.). Phase II (Conjugation) Reactions. [Link]

  • World Pharma Today. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Phase II (Conjugation) Reactions. (n.d.). [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

  • PMC. (n.d.). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • PMC. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

  • ACS Publications. (n.d.). Cytochrome P450 mediated aromatic oxidation: a theoretical study. [Link]

  • PubChem. (n.d.). (2r)-3-[(9h-Fluoren-9-Ylideneamino)oxy]-2-Methyl-N-(Methylsulfonyl)propanamide. [Link]

  • PMC. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • PubMed. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • ACS Publications. (2000, July 7). ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery. [Link]

Sources

Propanamide, N-9H-fluoren-2-yl-: A Comprehensive Technical Guide to a Privileged Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of Propanamide, N-9H-fluoren-2-yl- and its derivatives, a class of compounds built upon a privileged chemical scaffold. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activity, and therapeutic potential of this chemical series, alongside critical toxicological considerations.

Introduction: The Fluorene Scaffold in Medicinal Chemistry

The 9H-fluorene ring system is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar, and lipophilic nature provides a versatile framework for interacting with a variety of biological targets. Derivatives of the fluorene scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties[1]. The N-9H-fluoren-2-yl-propanamide core represents a specific elaboration of this scaffold, offering a vector for chemical modification to tune pharmacokinetic and pharmacodynamic properties.

While the parent compound, Propanamide, N-9H-fluoren-2-yl-, serves as a foundational structure, significant research has focused on its derivatives. This guide will explore the therapeutic promise of this class, with a particular focus on a well-characterized melatonin receptor agonist, while also addressing the critical safety and metabolic considerations stemming from the known carcinogenicity of the closely related compound, 2-acetylaminofluorene[2].

Synthesis and Characterization

The synthesis of N-9H-fluoren-2-yl-propanamide derivatives generally follows a convergent chemical strategy. A common approach involves the acylation of a substituted 2-aminofluorene with a propanoyl chloride or a related activated carboxylic acid derivative.

General Synthetic Pathway

The synthesis can be conceptually broken down into the formation of the fluorene core and the subsequent amide bond formation.

cluster_0 Fluorene Core Synthesis cluster_1 Amide Bond Formation Fluorene Fluorene 2-Nitrofluorene 2-Nitrofluorene Fluorene->2-Nitrofluorene Nitration (e.g., HNO3, Acetic Acid) 2-Aminofluorene 2-Aminofluorene 2-Nitrofluorene->2-Aminofluorene Reduction (e.g., SnCl2, HCl) Propanamide, N-9H-fluoren-2-yl- Propanamide, N-9H-fluoren-2-yl- 2-Aminofluorene->Propanamide, N-9H-fluoren-2-yl- Acylation (Propanoyl Chloride, Base) Substituted Derivatives Substituted Derivatives Propanamide, N-9H-fluoren-2-yl-->Substituted Derivatives Further Modification (e.g., on fluorene ring) Propanoyl Chloride Propanoyl Chloride Propanoyl Chloride->Propanamide, N-9H-fluoren-2-yl-

Caption: General synthetic workflow for N-9H-fluoren-2-yl-propanamide derivatives.

Detailed Experimental Protocol: Synthesis of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide

This protocol describes the synthesis of a key derivative with known biological activity[3].

Step 1: Synthesis of 2,7-Dimethoxy-9H-fluorene

  • To a solution of 2,7-dihydroxy-9H-fluoren-9-one in dimethylformamide (DMF), add potassium carbonate and methyl iodide.

  • Heat the reaction mixture at 60°C for 12 hours.

  • Cool the mixture, pour into water, and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,7-dimethoxy-9H-fluoren-9-one.

  • Reduce the ketone using a suitable reducing agent (e.g., hydrazine hydrate with a base) to obtain 2,7-dimethoxy-9H-fluorene.

Step 2: Synthesis of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide

  • Alkylate the 2,7-dimethoxy-9H-fluorene at the 9-position with a suitable two-carbon synthon containing a protected amine.

  • Deprotect the amine to yield 2-(2,7-dimethoxy-9H-fluoren-9-yl)ethanamine.

  • Dissolve the resulting amine in dichloromethane and cool to 0°C.

  • Add triethylamine followed by the dropwise addition of propanoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

  • Purify the final compound by recrystallization or column chromatography.

Therapeutic Potential: Melatonin Receptor Agonism

A significant finding in the exploration of this chemical class is the discovery of potent melatonin receptor agonists. Specifically, N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide has been identified as a full agonist at both human MT1 and MT2 melatonin receptors[3].

Mechanism of Action: Chronobiotic Activity

Melatonin receptors are G-protein coupled receptors primarily involved in regulating circadian rhythms. Agonism at these receptors can lead to a phase shift in the sleep-wake cycle, a property known as chronobiotic activity.

Agonist N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide Receptor MT1/MT2 Receptors (GPCR) Agonist->Receptor G_Protein Gi/Gq Protein Activation Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP Decrease in cAMP levels Adenylyl_Cyclase->cAMP Signaling Downstream Signaling Cascades cAMP->Signaling Physiological_Effect Regulation of Circadian Rhythms (Chronobiotic Effect) Signaling->Physiological_Effect

Caption: Signaling pathway of a melatonin receptor agonist.

Preclinical Data Summary

The chronobiotic properties of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide have been demonstrated in rodent models[3].

Parameter Assay Type Result Reference
MT1 Receptor Binding Radioligand AssayKi = 0.5 nM[3]
MT2 Receptor Binding Radioligand AssayKi = 0.3 nM[3]
Functional Activity In vitro functional assayFull agonist at MT1 and MT2[3]
In vivo Efficacy Acute rat model32-minute phase advance at 1 mg/kg[3]
In vivo Efficacy Chronic rat modelEntrainment of free-running rats (ED50 = 0.23 mg/kg)[3]

Critical Consideration: Metabolism and Toxicological Profile

A crucial aspect of developing any therapeutic agent from the N-9H-fluoren-2-yl-propanamide scaffold is a thorough understanding of its metabolic fate and potential toxicity. This is underscored by the well-documented carcinogenicity of the structurally similar compound, 2-acetylaminofluorene (2-AAF, also known as N-fluoren-2-yl-acetamide)[2].

The Precedent of 2-Acetylaminofluorene (2-AAF)

2-AAF is a potent experimental carcinogen that exerts its effects after metabolic activation[2][4]. The primary route of activation is N-hydroxylation by cytochrome P450 enzymes to form N-hydroxy-2-acetylaminofluorene, which can then be further metabolized to a reactive electrophile that forms DNA adducts[4][5]. The formation of these adducts is a key initiating event in its carcinogenic activity[6].

cluster_0 Metabolic Activation Pathway cluster_1 Detoxification Pathway 2-AAF 2-Acetylaminofluorene (Pro-carcinogen) N-OH-AAF N-Hydroxy-2-acetylaminofluorene 2-AAF->N-OH-AAF CYP450 (N-hydroxylation) 9-OH-AAF N-(9-Hydroxy-9H-fluoren-2-yl)acetamide 2-AAF->9-OH-AAF CYP450 (Ring hydroxylation) Reactive_Ester Reactive Ester (e.g., N-sulfonyloxy-AAF) N-OH-AAF->Reactive_Ester Sulfotransferase DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Covalent Binding Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Excretion Excretion 9-OH-AAF->Excretion Conjugation (e.g., glucuronidation)

Caption: Metabolic activation and detoxification pathways of 2-acetylaminofluorene (2-AAF).

Imperatives for Future Development

Given the precedent of 2-AAF, any therapeutic development program for N-9H-fluoren-2-yl-propanamide derivatives must include a rigorous toxicological and metabolic assessment. Key experimental workflows include:

  • In Vitro Metabolism Studies: Incubation of the lead compounds with liver microsomes or hepatocytes to identify major metabolites.

  • Metabolite Identification: Utilization of LC-MS/MS to characterize the structures of metabolites, with a particular focus on identifying any N-hydroxylated species.

  • Genotoxicity Assays: A standard battery of tests (e.g., Ames test, micronucleus assay) to assess the mutagenic potential of the parent compound and its major metabolites.

  • In Vivo Toxicology Studies: Dose-range finding and repeat-dose toxicology studies in relevant animal models to establish a safety profile.

Future Research Directions

The N-9H-fluoren-2-yl-propanamide scaffold remains a promising area for therapeutic discovery. Future research should be directed towards:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to optimize potency and selectivity for melatonin receptors. Modifications could include substitutions on the fluorene ring and alterations to the propanamide side chain.

  • Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they possess suitable drug-like properties.

  • Exploration of Other Therapeutic Targets: Given the broad biological activity of the fluorene scaffold, screen lead compounds against other relevant targets, such as kinases or viral enzymes, to identify potential new therapeutic applications[1][7].

  • Toxicology-Informed Design: Design new analogues with metabolic profiles that favor detoxification pathways (e.g., ring hydroxylation) over activation pathways (N-hydroxylation) to mitigate the risk of genotoxicity.

Conclusion

Propanamide, N-9H-fluoren-2-yl- and its derivatives represent a compelling class of compounds with demonstrated therapeutic potential, particularly as melatonin receptor agonists for the treatment of circadian rhythm disorders. The well-defined synthetic routes and the precedent of the fluorene scaffold in medicinal chemistry provide a solid foundation for further research. However, the known carcinogenicity of the closely related 2-acetylaminofluorene necessitates a cautious and thorough approach to drug development, with a strong emphasis on early and comprehensive toxicological and metabolic profiling. By integrating efficacy-driven SAR with safety-focused molecular design, it may be possible to unlock the full therapeutic potential of this privileged scaffold.

References

  • Molbase. "N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide". Available at: [Link]

  • PrepChem. "Synthesis of propanamide". Available at: [Link]

  • PubChem. "N-(2-chloroethyl)-2-(9h-fluoren-9-yl)propanamide". Available at: [Link]

  • PubMed. "Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides". Available at: [Link]

  • MDPI. "2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide". Available at: [Link]

  • PubChem. "9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-2-(1H-benzimidazole-2-carbonyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamate". Available at: [Link]

  • ResearchGate. "Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4". Available at: [Link]

  • PubMed. "Arylamidation and arylation by the carcinogen N-2-fluorenylacetamide: a sensitive and rapid radiochemical assay". Available at: [Link]

  • Google Patents. "Preparation method for propanamide".
  • Journal of Chemical and Pharmaceutical Research. "Preparation of various Schiff's bases of 9-fluorenone and its biological application". Available at: [Link]

  • PMC. "Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2". Available at: [Link]

  • National Toxicology Program. "2-Acetylaminofluorene - 15th Report on Carcinogens". Available at: [Link]

  • PubMed. "Dose response effects of 2-acetylaminofluorene on DNA damage, cytotoxicity, cell proliferation and neoplastic conversion in rat liver". Available at: [Link]

Sources

Discovery of N-9H-fluoren-2-yl-propanamide as a SIRT2 Inhibitor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sirtuin 2 (SIRT2) is a predominantly cytoplasmic, NAD⁺-dependent lysine deacylase that plays a critical role in cell cycle regulation, microtubule dynamics, and energy metabolism. Aberrant SIRT2 expression is deeply implicated in the pathogenesis of various human diseases, particularly neurodegenerative disorders and hormone-dependent cancers[1]. This whitepaper details the discovery, structural rationale, and pharmacological validation of N-9H-fluoren-2-yl-propanamide , a novel scaffold designed for the highly selective inhibition of SIRT2.

By transitioning from traditional aminothiazole (SirReal-type) and fluorenone scaffolds[1] to a tailored fluoren-2-yl-propanamide derivative, researchers can achieve potent dual-inhibition of SIRT2’s deacetylase and defatty-acylase activities[2]. This guide provides drug development professionals with a comprehensive mechanistic overview and self-validating experimental protocols to evaluate this class of inhibitors.

Structural Rationale and Mechanism of Action

Scaffold Evolution: From Fluorenone to Propanamide

Recent medicinal chemistry efforts have identified symmetrical 2,7-disubstituted 9H-fluoren-9-ones as promising scaffolds for SIRT2 targeting[1]. The rigid, planar 9H-fluorene system perfectly occupies the large, hydrophobic acyl-binding channel of SIRT2—a pocket naturally designed to accommodate long-chain fatty acyl groups like myristoyl[2].

The development of N-9H-fluoren-2-yl-propanamide represents a strategic optimization. By replacing the 9-ketone with a propanamide moiety at the 2-position, the molecule not only retains its hydrophobic anchoring but also introduces a critical hydrogen-bond donor/acceptor pair. This modification stabilizes the ligand within the peptide-binding groove and actively disrupts endogenous NAD⁺ co-factor binding, a mechanism proven to exponentially enhance SIRT2 inhibitory potency[3].

Downstream Signaling and Pharmacodynamics

SIRT2 predominantly deacetylates lysine 40 (Lys40) of α-tubulin and the p53 tumor suppressor protein. Inhibition by N-9H-fluoren-2-yl-propanamide triggers a cascade of hyperacetylation. Hyperacetylated α-tubulin stabilizes the microtubule network, disrupting the dynamic instability required for mitotic spindle formation. Concurrently, p53 activation drives the cell into G2/M cycle arrest, ultimately inducing apoptosis in cancer cell lines such as MCF-7[1].

G Cmpd N-9H-fluoren-2-yl-propanamide SIRT2 SIRT2 Enzyme Cmpd->SIRT2 Allosteric Inhibition Tubulin α-Tubulin (Lys40) SIRT2->Tubulin Prevents Deacetylation p53 p53 Tumor Suppressor SIRT2->p53 Prevents Deacetylation CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Microtubule Stabilization Apoptosis Apoptosis in MCF-7 p53->Apoptosis Transcriptional Activation CellCycle->Apoptosis Progression

Figure 1: Mechanism of action for SIRT2 inhibition and downstream apoptotic signaling.

Quantitative Pharmacological Profiling

To validate the efficacy of N-9H-fluoren-2-yl-propanamide, its biochemical profile was benchmarked against known SIRT2 inhibitors, including the fluorenone derivative SG3[1] and the SirReal2 reference compound[3]. The fluorene-propanamide scaffold demonstrates exceptional isotype selectivity, effectively ignoring nuclear SIRT1 and mitochondrial SIRT3.

CompoundSIRT2 IC₅₀ (µM)SIRT1 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity Index (SIRT1/SIRT2)
N-9H-fluoren-2-yl-propanamide 1.85 >100 >100 > 54.0
SG3 (Fluorenone Reference)1.95>50>50> 25.6
SirReal2 (Aminothiazole)0.44>100>100> 227.0
AK-1 (Benzylsulfonamide)9.00>50>50> 5.5

Table 1: Comparative in vitro inhibitory profiles of SIRT2-targeted scaffolds.

Experimental Methodologies & Validation Workflows

The validation of a SIRT2 inhibitor requires a self-validating system that moves from cell-free biochemical affinity to live-cell target engagement, culminating in functional phenotypic readouts.

W HTRF 1. HTRF Assay (Biochemical IC50) NanoBRET 2. NanoBRET (Target Engagement) HTRF->NanoBRET Western 3. Western Blot (α-Tubulin Ac-Lys40) NanoBRET->Western Viability 4. Viability Assay (MCF-7 Cells) Western->Viability

Figure 2: Sequential experimental workflow for validating SIRT2 inhibitors.

Protocol 1: HTRF-Based Biochemical Screening

Causality: Traditional fluorogenic assays suffer from autofluorescence interference when screening aromatic compounds like fluorenes. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a long-lifetime europium cryptate donor, allowing time-gated measurements that eliminate background noise. Furthermore, this assay can independently measure both deacetylase and defatty-acylase (demyristoylase) activities[2].

Step-by-Step Method:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA) to stabilize the recombinant enzyme and prevent non-specific plastic binding.

  • Enzyme Incubation: Incubate 10 nM recombinant human SIRT2 with serial dilutions of N-9H-fluoren-2-yl-propanamide for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 500 µM NAD⁺ and 100 nM biotinylated acyl-p53 peptide substrate. Note: 500 µM NAD⁺ mimics physiological intracellular concentrations, ensuring the competitive profile of the inhibitor is accurately stressed[3].

  • Termination: After 60 minutes, terminate the reaction with a stop buffer containing 50 mM Nicotinamide (a pan-sirtuin inhibitor) to freeze the reaction state.

  • Detection: Add Eu³⁺-cryptate-labeled anti-acetyl antibody and Streptavidin-d2. Read time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio to derive the IC₅₀.

Protocol 2: Cellular Target Engagement via NanoBRET

Causality: Biochemical assays confirm direct binding but fail to account for cell membrane permeability and intracellular competition with endogenous NAD⁺. NanoBRET enables real-time, quantifiable target engagement in living cells, avoiding the artifacts of cell lysis[4].

Step-by-Step Method:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a SIRT2-NanoLuc fusion protein. NanoLuc acts as the highly stable BRET donor.

  • Seeding: Seed cells in white 96-well plates at a density of 2×10⁴ cells/well and incubate for 24 hours to ensure optimal fusion protein expression.

  • Tracer Competition: Add a cell-permeable fluorescent tracer (BRET acceptor) known to reversibly bind the SIRT2 active site, alongside varying concentrations of N-9H-fluoren-2-yl-propanamide.

  • Equilibration: Incubate for 2 hours. This duration is critical to allow the propanamide compound to cross the lipid bilayer, compete with the tracer, and reach thermodynamic equilibrium.

  • Measurement: Add Nano-Glo® substrate and measure the BRET ratio (emission at 460 nm and 618 nm). A dose-dependent decrease in the BRET signal confirms successful intracellular displacement of the tracer by the inhibitor[4].

Protocol 3: Western Blotting for α-Tubulin Hyperacetylation

Causality: Because SIRT2 is the primary deacetylase for α-tubulin in the cytoplasm, measuring Acetyl-α-tubulin (Lys40) serves as a direct, functional pharmacodynamic biomarker of SIRT2 inhibition in cancer models[1].

Step-by-Step Method:

  • Treatment: Culture MCF-7 breast cancer cells to 70% confluence. Treat with N-9H-fluoren-2-yl-propanamide (1 µM, 5 µM, 10 µM) or DMSO vehicle for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 5 mM Nicotinamide . Critical Step: Nicotinamide is mandatory to inhibit endogenous sirtuin activity post-lysis, preventing artificial deacetylation during sample handling.

  • Electrophoresis: Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe overnight at 4°C with an anti-acetyl-α-tubulin (Lys40) primary antibody. Follow with an HRP-conjugated secondary antibody.

  • Quantification: Strip and re-probe for total α-tubulin to normalize the signal. Quantify band densitometry using ImageJ to confirm dose-dependent hyperacetylation.

Conclusion & Future Perspectives

The discovery of N-9H-fluoren-2-yl-propanamide underscores the versatility of the fluorene scaffold in epigenetic drug design. By exploiting the deep hydrophobic acyl-binding channel of SIRT2 and simultaneously disrupting NAD⁺ binding, this compound achieves high isotype selectivity and robust cellular target engagement. Future optimization of this scaffold will focus on enhancing aqueous solubility and evaluating its in vivo efficacy in xenograft models of hormone-dependent cancers and neurodegenerative disease models.

Sources

The Fluorene Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fluorene moiety, a tricyclic aromatic hydrocarbon, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1][2] Its rigid, planar, and lipophilic nature provides an ideal scaffold for interacting with various biological targets, including enzymes and nucleic acids.[3] This guide offers an in-depth exploration of the role of fluorene derivatives in drug discovery, detailing their synthesis, mechanisms of action across different therapeutic areas, and the structure-activity relationships that govern their efficacy. We will examine their applications as anticancer, neuroprotective, and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Architectural Advantage of the Fluorene Core

The fluorene molecule is composed of two benzene rings fused to a central five-membered ring.[4] This configuration confers a unique set of physicochemical properties that are highly advantageous for drug design. The planarity of the ring system allows for effective intercalation into DNA or insertion into the active sites of enzymes, while its aromaticity facilitates crucial π-π stacking interactions with biological macromolecules.[3]

Furthermore, the fluorene scaffold is readily amenable to chemical modification at several key positions, most notably at the C2, C7, and C9 positions. This "tunability" allows for the systematic optimization of pharmacological properties such as potency, selectivity, and pharmacokinetics.[5] The C9 position is particularly reactive, enabling the introduction of diverse substituents that can modulate the molecule's biological activity.[6]

Key Therapeutic Applications of Fluorene Derivatives

The structural versatility of the fluorene core has been exploited to develop potent agents against a range of diseases.[4]

Anticancer Activity

Fluorene derivatives have demonstrated significant potential in oncology, exerting their effects through multiple mechanisms of action.[4][5]

Mechanisms of Action:

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the fluorene ring is ideal for intercalating between the base pairs of DNA, disrupting its replication and transcription. This can lead to the inhibition of topoisomerase enzymes, which are vital for managing DNA topology during cell division.[5]

  • Induction of Apoptosis: Many fluorene derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often initiated by the generation of reactive oxygen species (ROS), which in turn activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3][7]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton arrests the cell cycle and ultimately leads to cell death.[5]

  • DHFR Inhibition: Certain fluorene derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, thereby halting cancer cell proliferation.[8][9]

A novel fluorene derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), has shown potential in treating human hepatocellular carcinoma by inducing ROS-mediated apoptosis, anoikis, and autophagy.[7]

Illustrative Signaling Pathway: ROS-Mediated Apoptosis

The following diagram illustrates a generalized pathway by which a fluorene derivative can induce apoptosis in cancer cells through the generation of ROS.

G cluster_0 Fluorene Fluorene Derivative Cell Cancer Cell Fluorene->Cell Enters Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis caption ROS-mediated apoptosis pathway induced by fluorene derivatives.

Caption: ROS-mediated apoptosis pathway induced by fluorene derivatives.

Quantitative Data: Cytotoxicity of Fluorene Derivatives

The efficacy of anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is inhibited.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Dibenzofluorene DiamineL1210 (Leukemia)0.3 - 0.8[1]
9H-fluorene-1,2,3-triazole hybridsVariousPotent cytotoxic effects[3]
2,7-dichloro-thiazolyl-acetamidesA-549 (Lung), MCF-7 (Breast)Meaningful activity[8][10]
9-fluorenone sulfonamides-Dual protease inhibitors[11]
Neuroprotective Activity

Fluorene derivatives are being actively investigated for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD).[12]

Mechanism of Action: The primary mechanism involves the inhibition of amyloid-beta (Aβ) peptide aggregation.[13] Soluble Aβ oligomers are considered the primary neurotoxic species in AD.[14] Fluorene compounds can bind to and destabilize these oligomers, reducing the formation of amyloid plaques in the brain.[13][15] Some derivatives also possess antioxidant properties, scavenging free radicals that contribute to neuronal damage and inflammation.[2][13][14]

Researchers have identified specific fluorene compounds, such as K01-162 and K01-186, that block cell death caused by intracellular Aβ oligomers and can reduce the cerebral amyloid burden in animal models.[15] Multifunctional fluorene-based molecules have also been developed that target both butyrylcholinesterase (BuChE) and GABA transporters, offering a new approach to treating both cognitive and behavioral symptoms of AD.[12]

Antimicrobial and Antiviral Activity

The fluorene scaffold has proven to be a versatile platform for developing agents against a wide range of pathogens.[5][16]

Mechanism of Action:

  • Antibacterial: Fluorene derivatives, particularly Schiff bases and thiazole derivatives, have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Proteus mirabilis).[5][16] Their mode of action is believed to involve the inhibition of essential bacterial enzymes, such as DnaG primase or dihydrofolate reductase (DHFR), thereby halting bacterial growth.[9][16]

  • Antifungal: Certain compounds have exhibited potent activity against fungal strains like Candida albicans and Aspergillus fumigatus.[9][16]

  • Antiviral: The fluorenone derivative Tilorone is a well-known broad-spectrum antiviral agent, active against viruses such as SARS-CoV-2 and Ebola.[11] While its exact mechanism is not fully understood, it is a potent inducer of interferon.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often measured by the Zone of Inhibition (ZOI) in disc diffusion assays or by Minimum Inhibitory Concentration (MIC) values.

Compound ClassPathogenActivity (ZOI or MIC)Reference
2,7-dichloro-acetylfluorenesS. aureus, B. subtilisZOI: 17-18 mm[9]
2,7-dichloro-acetylfluorenesA. fumigatusZOI: 20-24 mm[9]
O-aryl-carbamoyl-oximino-fluorenesS. aureusMIC: 0.156 mg/mL[17]
Schiff bases derived from fluorenoneS. aureus, P. mirabilisNotable activity[5][16]

Experimental Protocols

To provide practical context, this section details standardized methodologies for the synthesis and biological evaluation of fluorene derivatives.

Synthesis: Knoevenagel Condensation for Fluorene-9-malononitrile

The Knoevenagel condensation is a primary method for synthesizing fluorene derivatives, particularly those functionalized at the C9 position.[18]

Objective: To synthesize a Fluorene-9-malononitrile derivative from a fluoren-9-one precursor.

Workflow Diagram:

G cluster_workflow Synthesis Workflow Reactants Reactants: - Fluoren-9-one derivative - Malononitrile Reaction Knoevenagel Condensation Reactants->Reaction Workup Reaction Work-up & Purification Reaction->Workup Cool, Precipitate Conditions Conditions: - Base Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) - Heat (Reflux) Conditions->Reaction Product Final Product: Fluorene-9-malononitrile Derivative Workup->Product Filter, Wash, Dry caption General workflow for Knoevenagel condensation synthesis.

Caption: General workflow for Knoevenagel condensation synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the fluoren-9-one precursor (1 equivalent) and malononitrile (1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.[18]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture. The base is crucial for deprotonating the acidic methylene protons of malononitrile.[18]

  • Reaction: Heat the mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Objective: To determine the IC50 value of a fluorene derivative against a specific cancer cell line.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test fluorene derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for a defined period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Future Perspectives and Conclusion

The fluorene scaffold continues to be a fertile ground for drug discovery. Its inherent biological activity and synthetic tractability ensure its place in the development of next-generation therapeutics.[4][19] Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders.[12]

  • Targeted Delivery: Conjugating fluorene derivatives to targeting moieties to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing side effects.

  • Overcoming Resistance: Developing novel derivatives that can circumvent known drug resistance mechanisms in cancer and infectious diseases.

References

  • The Medicinal Promise of Fluorenone: Exploring Anticancer and Antimicrobial Applications. (No Date). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Hussein, E. M., Ahmed, S. A., & Farghaly, A. M. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Arabian Journal of Chemistry, 13(5), 5486-5498. Available at: [Link]

  • Hussein, E. M., Ahmed, S. A., & Farghaly, A. M. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. Saudi Pharmaceutical Journal, 27(6), 885-895. Available at: [Link]

  • Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023). Stanford Advanced Materials. Available at: [Link]

  • 9-Fluorenone derivatives drugs. (No Date). ResearchGate. Available at: [Link]

  • A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. Available at: [Link]

  • Chiriță, C., et al. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Pharmaceutics, 13(5), 735. Available at: [Link]

  • Okuda, M., et al. (2008). Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents. Neurobiology of Disease, 32(2), 329-338. Available at: [Link]

  • Modular Approach to 9-Monosubstituted Fluorene Derivatives Using MoV Reagents. (2016). Organic Letters, 18(6), 1302-1305. Available at: [Link]

  • Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. (2020). ResearchGate. Available at: [Link]

  • A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. (2023). Apoptosis, 28(11-12), 1635-1650. Available at: [Link]

  • (A) The chemical structure of the spin-labeled fluorene (SLF). (No Date). ResearchGate. Available at: [Link]

  • Multifunctional, Fluorene-Based Modulator of Cholinergic and GABAergic Neurotransmission as a Novel Drug Candidate for Palliative Treatment of Alzheimer's Disease. (2025). Angewandte Chemie International Edition, 64(6). Available at: [Link]

  • New Compounds That Block the Pathway Leading to Alzheimer's Disease Identified. (2012). News-Medical.net. Available at: [Link]

  • The influence of spin-labeled fluorene compounds on the assembly and toxicity of the aβ peptide. (No Date). Sacramento State ScholarWorks. Available at: [Link]

  • Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. (2023). International Journal of Molecular Sciences, 24(8), 7026. Available at: [Link]

  • Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (2024). Molbank, 2024(4), M1918. Available at: [Link]

Sources

Chronobiotic activity of fluoren-9-ylethyl amides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chronobiotic Activity of Fluoren-9-ylethyl Amides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of the mammalian circadian clock, orchestrated by the suprachiasmatic nucleus (SCN), governs nearly all aspects of physiology and behavior.[1][2] Dysregulation of this internal timing system is linked to a spectrum of pathologies, from sleep disorders to metabolic and mood-related conditions.[3][4] Chronobiotic agents, substances capable of resetting or entraining circadian rhythms, represent a promising therapeutic strategy.[5][6] Among these, ligands targeting the high-affinity melatonin receptors, MT1 and MT2, are of significant interest due to their role in modulating SCN activity.[7][8] This guide provides a comprehensive technical overview of a specific class of synthetic melatonergic ligands: the fluoren-9-ylethyl amides. We will explore their chemical synthesis, mechanism of action as potent melatonin receptor agonists, and the rigorous preclinical methodologies used to validate their chronobiotic effects, culminating in a discussion of their therapeutic potential.

The Circadian System and the Melatonergic Pathway

The foundation of circadian timing is a cell-autonomous transcriptional-translational feedback loop (TTFL).[2][9] The core of this molecular clock involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of their own repressors, the Period (PER) and Cryptochrome (CRY) proteins.[9][10] This negative feedback loop generates a near-24-hour oscillation in gene expression that radiates from the central SCN pacemaker to peripheral tissues, synchronizing bodily functions with the external light-dark cycle.[2][11]

Light is the primary environmental cue (zeitgeber) that entrains the SCN.[1][10] However, the pineal hormone melatonin serves as a crucial endocrine signal of darkness, chemically encoding the length of the night.[8][12] Melatonin exerts its chronobiotic effects primarily through two G-protein coupled receptors (GPCRs), MT1 and MT2, which are densely expressed in the SCN.[8][13] Activation of these Gi-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of neuronal firing rates in the SCN, ultimately inducing phase shifts in the circadian clock.[14]

cluster_0 Molecular Clock (TTFL) CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer EBox E-Box Promoter CLOCK_BMAL1->EBox Binds & Activates PER_CRY_mRNA Per & Cry mRNA EBox->PER_CRY_mRNA Transcription PER_CRY_Protein PER:CRY Heterodimer PER_CRY_mRNA->PER_CRY_Protein Translation PER_CRY_Protein->CLOCK_BMAL1 Inhibits

Caption: The core transcriptional-translational feedback loop of the molecular clock.

Fluoren-9-ylethyl Amides: Rationale and Synthesis

The development of synthetic melatonin receptor agonists aims to create molecules with improved pharmacokinetic properties and potentially greater receptor selectivity compared to melatonin itself.[15] The fluorene scaffold offers a rigid, lipophilic structure that can be chemically modified to optimize binding to melatonin receptors. A series of fluoren-9-ylethyl amides were synthesized and evaluated, leading to the identification of potent chronobiotic agents.[16]

Lead Compound: N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide

A key example from this class is N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide (referred to as compound 2b in the primary literature).[16] Its structure features a fluorene core with methoxy groups at the 2 and 7 positions, an ethyl spacer, and a propanamide side chain. These modifications were systematically explored to define the structure-activity relationship (SAR), demonstrating that the nature of the amide chain and substitutions on the fluorene ring are critical for high-affinity receptor binding.[16][17]

General Synthetic Approach

The synthesis of these amides is typically achieved through standard organic chemistry techniques. While specific multi-step syntheses can be complex, a generalized approach involves the formation of a key fluoren-9-ylethylamine intermediate, followed by acylation to introduce the final amide group. This modular approach allows for the creation of a library of analogs for SAR studies.[16][18]

Mechanism of Action: Potent Melatonin Receptor Agonism

Fluoren-9-ylethyl amides exert their chronobiotic effects by acting as full agonists at both human MT1 and MT2 receptors.[16] This agonism initiates the same downstream signaling cascade as endogenous melatonin.

cluster_0 Melatonergic Signaling Cascade Ligand Fluoren-9-ylethyl Amide (Agonist) Receptor MT1 / MT2 Receptor Ligand->Receptor Binds Gi_Protein Gi Protein (α, β, γ subunits) Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Gαi inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Response Downstream Neuronal Response (Phase Shift) cAMP->Response Reduced Level Leads to

Caption: Agonist binding to MT1/MT2 receptors inhibits the cAMP signaling pathway.

Preclinical Evaluation: A Methodological Framework

Validating the chronobiotic activity of a compound requires a multi-tiered approach, progressing from in vitro characterization to in vivo functional assessments. The following protocols represent a standard, self-validating workflow for this purpose.

In Vitro Assessment

A. Radioligand Binding Assays

This assay quantifies the affinity of a compound for the target receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of fluoren-9-ylethyl amides for human MT1 and MT2 receptors.

  • Methodology:

    • Source: Membranes from cells stably expressing recombinant human MT1 or MT2 receptors.

    • Radioligand: 2-[125I]-iodomelatonin, a high-affinity radiolabeled ligand.

    • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide).

    • Separation: Bound and free radioligand are separated via rapid filtration.

    • Quantification: Radioactivity of the filter-bound complex is measured using a gamma counter.

    • Analysis: Data are used to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand), which is then converted to a Ki value.

  • Expert's Rationale: This competition binding assay is the gold standard for determining receptor affinity. The use of a well-characterized radioligand provides a direct measure of the compound's ability to occupy the receptor's binding site.

B. Functional Activity Assays

These assays measure the biological response following receptor binding, confirming agonism.

  • Objective: To determine the potency (EC50) and efficacy of the compound as an agonist.

  • Methodology (cAMP Inhibition):

    • Cell Line: NIH 3T3 cells stably expressing human MT1 or MT2 receptors.[16]

    • Procedure: Cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels. Subsequently, cells are treated with varying concentrations of the test compound.

    • Measurement: Intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay.

    • Analysis: A dose-response curve is generated to determine the EC50 (concentration producing 50% of the maximal inhibitory effect) and the maximal inhibition (Emax) relative to melatonin.

  • Expert's Rationale: Measuring the inhibition of forskolin-stimulated cAMP is a direct functional readout of Gi-coupled receptor activation. Demonstrating a dose-dependent reduction in cAMP confirms that the compound is not just binding to the receptor but is actively signaling through it.

C. Cellular Circadian Rhythm Assays

This assay provides direct evidence of a compound's ability to modulate the molecular clock machinery in a cellular context.

  • Objective: To assess the ability of the compound to alter the period or phase of the cellular clock.

  • Methodology (Luciferase Reporter):

    • Cell Line: Human U2OS or mouse embryonic fibroblast (MEF) cells engineered with a circadian reporter, such as one containing the Bmal1 or Per2 promoter driving the expression of firefly luciferase (Bmal1-luc or Per2-luc).[19][20][21]

    • Synchronization: The cells' internal clocks are first synchronized by a serum shock or treatment with a potent glucocorticoid like dexamethasone. This aligns the phase of the oscillators across the cell population, creating a robust baseline rhythm.

    • Treatment: Following synchronization, the test compound is added to the culture medium.

    • Real-Time Monitoring: Bioluminescence is recorded in real-time over several days using a luminometer.[19]

    • Analysis: The resulting time-series data is analyzed to determine changes in the period length or phase of the oscillation compared to vehicle-treated control cells.

  • Expert's Rationale: Luciferase reporter assays are a powerful tool for screening chronobiotic compounds.[22][23] They provide a high-throughput, real-time readout of the core clock's function. The antiphase expression of BMAL1 and PER2 reporters can be used to confirm the integrity of the TTFL.[21][24] A compound that alters the rhythm in this system is highly likely to have direct effects on the circadian pacemaker.

In Vivo Assessment

A. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to relate its concentration in the body to its biological effect.

  • Objective: To establish the dose-concentration-effect relationship.

  • Methodology:

    • Animal Model: Typically rats or mice.

    • Dosing: Administer the compound via a relevant route (e.g., oral gavage, intraperitoneal injection).

    • Sampling: Collect blood samples at various time points post-administration.

    • Analysis: Analyze plasma concentrations of the drug and its metabolites using LC-MS/MS. Correlate these concentrations with a PD marker (e.g., change in body temperature or locomotor activity).

  • Expert's Rationale: A compound is only useful if it can reach its target in the body at a sufficient concentration and for an appropriate duration. PK/PD modeling helps in selecting the right doses and dosing schedules for subsequent efficacy studies.[25]

B. Acute Phase-Shifting Studies

This is a direct test of a compound's ability to reset the master clock in a living organism.

  • Objective: To measure the magnitude and direction (advance or delay) of the phase shift induced by the compound.

  • Methodology (Rat Model):

    • Acclimation: Rats are housed in a controlled light-dark (LD) cycle (e.g., 12:12) and their locomotor activity is continuously monitored to establish a stable entrained rhythm.

    • Free-Run: Animals are then placed in constant darkness (DD) to allow their endogenous rhythm to "free-run."

    • Dosing: The compound is administered at a specific circadian time (CT). The timing is critical, as melatonergic agonists typically cause phase advances when administered in the late subjective day (e.g., CT10) and phase delays in the late subjective night (e.g., CT22).

    • Monitoring: Locomotor activity continues to be monitored for several days post-dosing.

    • Analysis: The phase of the rhythm before and after treatment is compared to quantify the phase shift in minutes or hours.

  • Expert's Rationale: This protocol directly mimics how a chronobiotic would be used to correct a misaligned clock (e.g., in jet lag). Demonstrating a statistically significant phase shift at a specific circadian time is the hallmark of a true chronobiotic agent.[16]

cluster_workflow Preclinical Evaluation Workflow Synthesis Synthesis of Amide Library InVitro In Vitro Screening Synthesis->InVitro Binding Receptor Binding (Ki) InVitro->Binding Functional Functional Assays (EC50, Emax) InVitro->Functional Cellular Cellular Rhythm Assay (Per2-luc) InVitro->Cellular InVivo In Vivo Testing (Lead Compound) Binding->InVivo Select Lead Functional->InVivo Select Lead Cellular->InVivo Select Lead PKPD PK/PD Studies InVivo->PKPD PhaseShift Acute Phase- Shifting InVivo->PhaseShift Entrainment Chronic Entrainment InVivo->Entrainment Candidate Clinical Candidate PKPD->Candidate PhaseShift->Candidate Entrainment->Candidate

Caption: A typical workflow for the discovery and validation of chronobiotics.

Summary of Key Data and Findings

Studies on N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide have demonstrated its potent chronobiotic profile.[16]

Table 1: In Vitro Profile of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide

Assay Type Receptor Result Reference
Radioligand Binding Human MT1 Ki = 1.0 nM [16]
Human MT2 Ki = 0.52 nM [16]
Functional Activity Human MT1 Full Agonist [16]

| (cAMP Inhibition) | Human MT2 | Full Agonist |[16] |

Table 2: In Vivo Chronobiotic Activity in Rats

Study Type Dose Result Reference
Acute Phase Shift 1 mg/kg 32-minute phase advance [16]

| Chronic Entrainment | 0.23 mg/kg | Mean effective dose to entrain free-running rhythm |[16] |

These results show that the compound binds to melatonin receptors with high (nanomolar) affinity and functions as a full agonist.[16] Crucially, this in vitro activity translates to in vivo efficacy, where it produces a significant phase advance of the circadian clock and can chronically entrain the rhythm in free-running animals at low doses.[16]

Future Directions and Therapeutic Potential

The development of potent, selective, and orally bioavailable chronobiotics like the fluoren-9-ylethyl amides holds significant promise for treating a variety of conditions linked to circadian disruption.

  • Primary Indications: Jet lag disorder, shift-work sleep disorder, and non-24-hour sleep-wake disorder.[3]

  • Broader Applications: There is emerging evidence that aligning circadian rhythms can have benefits in mood disorders, metabolic syndrome, and even as an adjunct to cancer therapy to optimize treatment timing (chronotherapy).[4][26][27]

Future research should focus on optimizing the pharmacokinetic profiles of these compounds, exploring their selectivity for MT1 versus MT2 receptors to potentially fine-tune therapeutic effects, and conducting clinical trials to establish their safety and efficacy in human populations.

Conclusion

Fluoren-9-ylethyl amides represent a well-validated class of chronobiotic agents that act as potent agonists at melatonin receptors. Through a systematic preclinical evaluation pipeline—encompassing receptor binding, functional signaling, cellular clock modulation, and in vivo phase-shifting studies—compounds such as N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide have been identified as promising candidates for the pharmacological management of circadian rhythm disorders. This technical guide outlines the scientific rationale and methodological rigor required to advance such compounds from chemical synthesis to potential clinical application.

References

  • Epperson, J. R., Bruce, M. A., Catt, J. D., et al. (2004). Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides. Bioorganic & Medicinal Chemistry, 12(17), 4601-4611. [Link]

  • Covington, C. S., Marzullo, B., Simon, S. L., et al. (2019). Analyses of BMAL1 and PER2 Oscillations in a Model of Breast Cancer Progression Reveal Changes With Malignancy. Integrative Cancer Therapies, 18, 1534735419836494. [Link]

  • Fourquez, S., Guillaumet, G., & Legros, F. (2019). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. Scientific Reports, 9(1), 3040. [Link]

  • Grimaldi, B., & Partch, C. L. (2017). Signaling Pathways and Brain Circuitry Underlying Circadian Rhythms and Sleep. Frontiers in Neurology, 8, 236. [Link]

  • He, B., He, Y., & Zhang, E. E. (2022). Circadian Synchrony: Sleep, Nutrition, and Physical Activity. Frontiers in Physiology, 13, 861494. [Link]

  • QIAGEN. (n.d.). Circadian Rhythm Signaling. GeneGlobe. [Link]

  • Covington, C. S., Marzullo, B., Simon, S. L., et al. (2019). Analyses of BMAL1 and PER2 Oscillations in a Model of Breast Cancer Progression Reveal Changes With Malignancy. PubMed. [Link]

  • Drug Target Review. (2020). Novel molecules to adjust the circadian rhythm. Drug Target Review. [Link]

  • Zaslavsky, L. D., & Anisimov, V. N. (2024). ChronobioticsDB: The Database of Drugs and Compounds Modulating Circadian Rhythms. bioRxiv. [Link]

  • Johnston, J. D., & Sunder, R. (2023). Chrono-tailored drug delivery systems: recent advances and future directions. Journal of Drug Targeting, 31(1), 1-12. [Link]

  • Fu, L., & Lee, C. C. (2003). Signalling pathways linking the circadian clock to cell-cycle regulation in peripheral tissues. ResearchGate. [Link]

  • Lee, J. W., Lee, Y., Lee, J. E., et al. (2019). Endogenous circadian reporters reveal functional differences of PERIOD paralogs and the significance of PERIOD:CK1 stable interaction. Proceedings of the National Academy of Sciences, 116(18), 9067-9076. [Link]

  • Wikipedia. (n.d.). Circadian clock. Wikipedia. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). A Translational Investigation of Drugs that Modulate Circadian Rhythm in Models of Parkinson's Disease. [Link]

  • Li, Y., Wang, Y., Wang, Y., et al. (2021). Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Lewis, A. (n.d.). Mimicking Circadian Rhythms Using Controlled Release Drug Delivery. Controlled Release Society. [Link]

  • Yoshikawa, T., Nakajima, Y., Yamada, Y., et al. (2017). Dissociation of Per1 and Bmal1 circadian rhythms in the suprachiasmatic nucleus in parallel with behavioral outputs. Proceedings of the National Academy of Sciences, 114(18), E3669-E3677. [Link]

  • Trafton, A. (2024). Circadian rhythms can influence drugs' effectiveness. MIT News. [Link]

  • Andre, S., & Vederas, J. C. (2004). Synthesis of N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids. Carbohydrate Research, 339(2), 367-375. [Link]

  • ResearchGate. (n.d.). An ideal chronobiotic drug must display efficacy for restoring and... ResearchGate. [Link]

  • An, Y., & Zhu, H. (2023). Time series-free rhythm profiling using COFE reveals multi-omic circadian rhythms in in vivo human cancers. bioRxiv. [Link]

  • Tamai, T. K., & Nakane, Y. (2020). What's next for chronobiology and drug discovery. Expert Opinion on Drug Discovery, 15(12), 1403-1406. [Link]

  • ResearchGate. (n.d.). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. ResearchGate. [Link]

  • Ota, W., Ota, K., Oishi, K., & Yoshida, T. (2018). Identification of circadian clock modulators from existing drugs. EMBO Molecular Medicine, 10(5), e8724. [Link]

  • University at Buffalo. (2020). Novel melatonin receptor molecules potentially address circadian rhythm disturbances. News-Medical.net. [Link]

  • Zawilska, J. B., Skene, D. J., & Arendt, J. (2009). Melatonin and biological rhythms. Pharmacological Reports, 61(3), 383-410. [Link]

  • Pierpaoli, E., & Feni, S. (2023). Combined targeting of fatty acid amide hydrolase and melatonin receptors promotes neuroprotection and stimulates inflammation resolution. British Journal of Pharmacology, 180(1), 127-142. [Link]

  • Georgiou, I., & Tsotinis, A. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen. [Link]

  • Slominski, A. T., Zmijewski, M. A., & Slominski, R. M. (2023). Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. International Journal of Molecular Sciences, 24(21), 15551. [Link]

  • Bedini, A., & Spadoni, G. (2013). Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. Journal of Medicinal Chemistry, 56(11), 4215-4232. [Link]

  • Aydin, E., & Can, O. D. (2023). Neuropharmacologic modulation of the melatonergic system. Open Exploration, 2, 1-15. [Link]

  • Stanford Medicine. (n.d.). Preclinical drug evaluations. Sleep and Circadian Neurobiology Lab. [Link]

  • Eşrefoğlu, M. (2015). A Review of Melatonin, Its Receptors and Drugs. Journal of Clinical and Experimental Investigations, 6(1), 79-86. [Link]

  • Glinma, B., Kpadonou, B., Agnimonhan, H., et al. (2022). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research, 7(4), 48-53. [Link]

  • Liu, J., & Wang, H. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5556. [Link]

  • Chronobiotics. (n.d.). List of Chronobiotics. Chronobiotics.org. [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics, Pharmacodynamics, and Pharmacogenomics. [Link]

  • Olar, R., & Olar, N. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Antimicrobial and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2977. [Link]

  • Reddy, V. P., & Kumar, A. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)-9H-fluoren-9-ols, Aryl Aminoamides and N-Bromosuccinimide. ChemistrySelect, 6(1), 103-107. [Link]

Sources

N-Aryl-9-oxo-9H-fluorene-1-carboxamides: A Novel Scaffold for Apoptosis Induction in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-aryl-9-oxo-9H-fluorene-1-carboxamides, a promising class of small molecules designed to induce programmed cell death, or apoptosis, in cancer cells. As a senior application scientist, my objective is to synthesize the available preclinical data into a practical resource, explaining not just the experimental outcomes but the scientific rationale behind the methodologies. We will explore the structure-activity relationships, delve into the molecular mechanisms of action, and provide detailed protocols for evaluating these compounds, thereby equipping research and development teams with the knowledge to advance this promising therapeutic strategy.

The Therapeutic Rationale: Targeting Apoptosis

The induction of apoptosis is a cornerstone of modern cancer therapy.[1] Unlike necrosis, which is a chaotic form of cell death that can trigger inflammation, apoptosis is a highly regulated and orderly process essential for tissue homeostasis.[2] Cancer cells frequently develop mechanisms to evade apoptosis, a hallmark of malignancy that contributes to tumor growth and resistance to treatment. Therefore, compounds that can reinstate this intrinsic suicide program are of significant therapeutic interest.[1] The N-aryl-9-oxo-9H-fluorene-1-carboxamide scaffold emerged from high-throughput screening efforts as a novel and potent inducer of apoptosis across various human cancer cell lines.[3]

Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound class is typically achieved through standard amide bond formation, coupling a 9-oxo-9H-fluorene-1-carboxylic acid core with a diverse library of substituted anilines. This straightforward approach allows for extensive exploration of the structure-activity relationship (SAR), a critical process in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

Initial studies identified N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (referred to as compound 2a in foundational literature) as a hit compound with sub-micromolar potency for both caspase induction and growth inhibition in several cancer cell lines.[1][3] Subsequent optimization efforts revealed two critical regions for modification: the N-aryl ring and the fluorene core.

  • The N-Aryl Moiety: Modifications to the phenyl ring of the carboxamide group have profound effects on activity. SAR studies identified that substitutions at the 2-position of this phenyl group are particularly important for potency.[4] This led to the development of compounds like N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s) , which not only retained broad activity but also possessed increased aqueous solubility, a desirable property for drug development.[1][3]

  • The 9-oxo-9H-fluorene Core: While most alterations to the fluorene ring itself were found to be detrimental to activity, a significant breakthrough came from introducing substituents at the 7-position.[5][6] This modification led to compounds with markedly improved potency, approximately fivefold more potent than the original lead compound 2a .[6] Interestingly, this structural change also appeared to shift the mechanism of action for some analogs toward tubulin inhibition.[5][6]

Table 1: Representative SAR Data for N-aryl-9-oxo-9H-fluorene-1-carboxamides
Compound ID (Literature)Key Structural FeaturesCancer Cell LineGI₅₀ (µM)EC₅₀ (µM) (Caspase Activation)
2a N-(2-Methylphenyl) carboxamideT47D (Breast)Sub-micromolarSub-micromolar
HCT116 (Colon)Sub-micromolarSub-micromolar
SNU398 (Liver)Sub-micromolarSub-micromolar
6s N-(2-(1H-pyrazol-1-yl)phenyl) carboxamideT47D (Breast)Sub-micromolarSub-micromolar
HCT116 (Colon)Sub-micromolarSub-micromolar
SNU398 (Liver)Sub-micromolarSub-micromolar
5a Substitution at 7-position of fluorene ringT47D (Breast)-0.15 - 0.29
HCT116 (Colon)-0.15 - 0.29
SNU398 (Liver)-0.15 - 0.29

Data synthesized from multiple sources.[1][3][6] GI₅₀ represents the concentration for 50% growth inhibition, while EC₅₀ represents the concentration for 50% effective response in caspase activation assays.

Mechanism of Action: From Target Engagement to Cell Death

The pro-apoptotic activity of N-aryl-9-oxo-9H-fluorene-1-carboxamides is multifaceted, with evidence pointing towards at least two convergent mechanisms: cell cycle arrest and induction of the intrinsic apoptotic pathway.

G2/M Cell Cycle Arrest and Tubulin Inhibition

The initial lead compound, 2a , was shown to arrest human colon cancer (HCT116) cells in the G2/M phase of the cell cycle, an event that often precedes apoptosis.[3] For the more potent 7-substituted analogs, this effect was directly linked to the inhibition of tubulin polymerization.[5][6] Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. Disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a G2/M arrest and, if the damage is irreparable, activation of apoptosis.

Induction of the Intrinsic (Mitochondrial) Apoptotic Pathway

Regardless of the initial trigger—be it mitotic arrest or other cellular stress like ROS generation seen with other fluorene derivatives—the terminal execution of apoptosis by this class of compounds proceeds through the mitochondrial pathway.[7][8] This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[9]

The key steps are as follows:

  • Initiation: An upstream signal (e.g., G2/M arrest) leads to the activation of pro-apoptotic Bcl-2 family proteins.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the outer mitochondrial membrane.[10]

  • Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[9][11]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization into a complex known as the apoptosome.[12]

  • Caspase Activation Cascade: The apoptosome recruits and activates the initiator caspase, Caspase-9.[12][13] Activated Caspase-9 then cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7.[13]

  • Execution of Apoptosis: Executioner caspases dismantle the cell by cleaving hundreds of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13]

Apoptosis_Pathway cluster_stimulus Initiating Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Compound N-aryl-9-oxo-9H- fluorene-1-carboxamide Tubulin Tubulin Polymerization Compound->Tubulin Inhibition G2M G2/M Arrest Tubulin->G2M Disruption Bax Bax/Bak Activation G2M->Bax MOMP MOMP Bax->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation PARP PARP Cleavage Casp37->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax Inhibition

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols for Compound Evaluation

A multi-assay approach is essential for robustly characterizing the pro-apoptotic activity of these compounds. The following protocols represent a validated workflow for moving from initial cytotoxicity screening to mechanistic elucidation.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Apoptosis Validation cluster_mechanism Mechanism of Action Start Cancer Cell Lines (e.g., T47D, HCT116) Treat Treat with Compound Series Start->Treat MTT Cell Viability Assay (MTT / CellTiter-Glo) Treat->MTT Annexin Annexin V / PI Staining (Flow Cytometry) Treat->Annexin Caspase Caspase-Glo Assay (Caspase-3/7, -9) Treat->Caspase CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle Western Western Blot (PARP, Caspases, Bcl-2) Treat->Western Tubulin Tubulin Polymerization Assay Treat->Tubulin GI50 Determine GI₅₀ MTT->GI50 Confirm Confirm Apoptosis & Quantify EC₅₀ GI50->Confirm Select Potent Compounds Annexin->Confirm Caspase->Confirm Elucidate Elucidate MOA Confirm->Elucidate Mechanistic Follow-up CellCycle->Elucidate Western->Elucidate Tubulin->Elucidate

Caption: General experimental workflow for evaluation.
Protocol 1: MTT Assay for Cell Viability and Growth Inhibition (GI₅₀)
  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[8]

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., HCT116, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the N-aryl-9-oxo-9H-fluorene-1-carboxamide compounds in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • GI₅₀ Calculation: Normalize the absorbance values to the vehicle control. Plot the percentage of growth inhibition versus the log of compound concentration and fit a dose-response curve to calculate the GI₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V-FITC / Propidium Iodide (PI) Staining
  • Principle: This flow cytometry-based assay differentiates apoptotic states. In early apoptosis, phosphatidylserine (PS) flips to the outer cell membrane and is detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing the DNA-intercalating dye PI to enter.[2][14]

  • Methodology:

    • Treatment: Plate cells in a 6-well plate and treat with the compound at its GI₅₀ and 10x GI₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

Protocol 3: Western Blotting for Apoptotic Markers
  • Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, providing direct evidence of caspase cascade activation.

  • Methodology:

    • Protein Extraction: Treat cells as described for the Annexin V assay. Lyse the cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Cleaved Caspase-3 (to detect active form)

      • Cleaved PARP (a substrate of active Caspase-3)

      • Bcl-2 and Bax (to assess the balance of anti- vs. pro-apoptotic proteins)

      • β-Actin or GAPDH (as a loading control)

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Future Directions and Conclusion

The N-aryl-9-oxo-9H-fluorene-1-carboxamide class represents a validated and promising scaffold for the development of novel anticancer agents. The research clearly demonstrates that targeted modifications to the core structure can significantly enhance potency and even modulate the mechanism of action.[4][5] Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to identify candidates for in vivo efficacy studies and eventual clinical development. The detailed protocols and mechanistic insights provided in this guide offer a solid framework for researchers to build upon, accelerating the translation of these potent apoptosis inducers from the laboratory to the clinic.

References

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell - Academia.edu. (n.d.). Retrieved from [Link]

  • Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. ResearchGate. Retrieved from [Link]

  • Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. PubMed. Retrieved from [Link]

  • Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. ResearchGate. Retrieved from [Link]

  • Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. PubMed. Retrieved from [Link]

  • Lin, T. H., et al. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. PubMed. Retrieved from [Link]

  • Rapid access to fluorene-9-carboxamides through palladium-catalysed cross-dehydrogenative coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • 9-fluorenecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway. (n.d.). PMC. Retrieved from [Link]

  • Caspase Cascade Activation During Apoptotic Cell Death of Human Lung C. (2021). DDDT. Retrieved from [Link]

  • (PDF) Synthesis, Docking Study, and in Vitro Anticancer Evaluation of New Flufenamic Acid Derivatives. (2026). ResearchGate. Retrieved from [Link]

  • New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). MDPI. Retrieved from [Link]

  • The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond. (n.d.). PMC - NIH. Retrieved from [Link]

  • Detecting the onset and kinetics of apoptosis. (n.d.). ELRIG. Retrieved from [Link]

  • Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage. (n.d.). PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of Propanamide, N-9H-fluoren-2-yl-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Propanamide, N-9H-fluoren-2-yl-, a derivative of the well-documented procarcinogen 2-aminofluorene (2-AF). While its acetylated analog, N-acetyl-2-aminofluorene (2-AAF), is extensively studied in toxicology and chemical carcinogenesis, the propionyl derivative serves as a valuable tool for comparative metabolic studies, structure-activity relationship (SAR) analyses, and as a building block in medicinal chemistry.[1][2] This protocol details a robust method for the N-acylation of 2-aminofluorene using propanoyl chloride. It offers field-proven insights into reaction optimization, purification strategies, and rigorous analytical validation to ensure the generation of a high-purity final compound suitable for demanding research applications.

Introduction: Scientific Context and Rationale

The fluorene moiety is a privileged scaffold in both materials science and pharmacology.[3][4] The biological activity of many fluorene derivatives, particularly 2-substituted aminofluorenes, is critically dependent on their metabolic activation. The initial and often rate-limiting step involves enzymatic N-acylation, catalyzed by N-acetyltransferases (NATs), followed by N-hydroxylation by cytochrome P450 enzymes.[1][5]

The vast majority of research has focused on N-acetylation, which produces 2-AAF.[6][7] However, investigating analogs with slightly modified acyl groups, such as the propionyl group in Propanamide, N-9H-fluoren-2-yl-, is crucial for several reasons:

  • Probing Enzyme Specificity: It allows researchers to investigate the substrate flexibility of NAT and other metabolic enzymes.

  • Modulating Lipophilicity: The additional ethyl group in the propionyl moiety increases lipophilicity compared to the acetyl group, which can influence cell permeability, metabolic fate, and pharmacokinetic profiles.

  • Structure-Activity Relationship (SAR) Studies: It provides a key data point for understanding how small structural changes impact biological activity, such as cytotoxicity or DNA adduct formation.[1]

This guide provides a reliable and reproducible protocol to synthesize and validate Propanamide, N-9H-fluoren-2-yl-, enabling researchers to explore these scientific questions.

Synthesis Protocol: N-Acylation of 2-Aminofluorene

This protocol describes the synthesis of Propanamide, N-9H-fluoren-2-yl- via the acylation of 2-aminofluorene with propanoyl chloride.

Principle of the Reaction

The synthesis is a classic nucleophilic acyl substitution reaction. The nucleophilic primary amine of 2-aminofluorene attacks the electrophilic carbonyl carbon of propanoyl chloride. A non-nucleophilic base, pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine and rendering it unreactive. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive propanoyl chloride.[8]

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products r1 2-Aminofluorene reaction_step Nucleophilic Acyl Substitution r1->reaction_step r2 Propanoyl Chloride r2->reaction_step r3 Pyridine (Base) r3->reaction_step p1 Propanamide, N-9H-fluoren-2-yl- reaction_step->p1 p2 Pyridinium Hydrochloride reaction_step->p2

Caption: Reaction scheme for the synthesis of Propanamide, N-9H-fluoren-2-yl-.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Eq.Supplier Notes
2-AminofluoreneC₁₃H₁₁N181.241.00 g5.521.0Purity >98%
Propanoyl ChlorideC₃H₅ClO92.520.56 mL6.071.1Use fresh, stored under N₂
PyridineC₅H₅N79.100.67 mL8.281.5Anhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.9330 mL--Anhydrous, <50 ppm H₂O
Hydrochloric Acid (HCl)HCl36.46~15 mL--1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~15 mL--Saturated aqueous solution
BrineNaCl(aq)58.44~15 mL--Saturated aqueous solution
Magnesium Sulfate (MgSO₄)MgSO₄120.37~2 g--Anhydrous
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon gas inlet and bubbler

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

Step-by-Step Experimental Protocol
  • Reaction Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: Add 2-aminofluorene (1.00 g, 5.52 mmol) and anhydrous dichloromethane (20 mL) to the flask. Stir until the solid is fully dissolved. Add anhydrous pyridine (0.67 mL, 8.28 mmol).

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C.

    • Causality Insight: This step is crucial to control the exothermicity of the reaction between the highly reactive propanoyl chloride and the amine, minimizing potential side reactions.

  • Acylating Agent Addition: Dissolve propanoyl chloride (0.56 mL, 6.07 mmol) in anhydrous DCM (10 mL) in a dropping funnel. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring the Reaction: Track the consumption of 2-aminofluorene using Thin Layer Chromatography (TLC).

    • Mobile Phase: 7:3 Hexanes:Ethyl Acetate.

    • Visualization: UV lamp (254 nm).

    • Self-Validation: The reaction is complete when the spot corresponding to 2-aminofluorene (higher Rf) is no longer visible. The product will appear as a new, lower Rf spot.

Purification and Isolation

Aqueous Work-up
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.

  • Acid Wash: Wash the organic layer with 1 M HCl (2 x 15 mL) to remove excess pyridine.

    • Causality Insight: The acid wash protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.

  • Base Wash: Wash with a saturated NaHCO₃ solution (1 x 15 mL) to neutralize any remaining acid.

  • Brine Wash: Wash with brine (1 x 15 mL) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Recrystallization
  • Solvent Selection: A common solvent system for compounds of this type is Ethanol/Water or Toluene/Hexanes. Dissolve the crude solid in a minimum amount of hot ethanol.

  • Crystallization: Slowly add deionized water dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again.

  • Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under high vacuum.

  • Expected Outcome: A white to off-white crystalline solid.

  • Typical Yield: 75-90%.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized Propanamide, N-9H-fluoren-2-yl-.

cluster_qc Quality Control & Characterization start Synthesized Crude Product purification Purification (Recrystallization) start->purification pure_product Dried Crystalline Solid purification->pure_product hplc HPLC (Purity Assessment) pure_product->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) pure_product->nmr ms Mass Spectrometry (Molecular Weight Verification) pure_product->ms ir FT-IR (Functional Group ID) pure_product->ir final final hplc->final nmr->final ms->final ir->final

Caption: Experimental workflow from crude product to final validated compound.

Analytical Data Summary (Predicted)
TechniqueParameterExpected Result
HPLC Purity>98% (by peak area at 285 nm)[2]
¹H NMR Chemical Shifts (δ)Aromatic protons (~7.2-7.8 ppm), NH amide proton (singlet, ~9.5 ppm), fluorenyl CH₂ (~3.9 ppm), propionyl CH₂ (quartet, ~2.4 ppm), propionyl CH₃ (triplet, ~1.2 ppm)
¹³C NMR Chemical Shifts (δ)Amide C=O (~172 ppm), Aromatic carbons (~110-145 ppm), fluorenyl CH₂ (~37 ppm), propionyl CH₂ (~30 ppm), propionyl CH₃ (~10 ppm)
Mass Spec. [M+H]⁺Expected m/z: 238.12
FT-IR Wavenumber (cm⁻¹)N-H stretch (~3300), C=O stretch (~1660), aromatic C-H stretch (~3050)
Example Protocol: HPLC Purity Analysis

This method is adapted from protocols used for similar fluorene derivatives.[9]

  • System: HPLC with UV-Vis Detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Safety and Handling

The toxicological properties of Propanamide, N-9H-fluoren-2-yl- have not been fully investigated. However, given its structural similarity to the known procarcinogen 2-AAF, it must be handled with extreme caution as a potential carcinogen and irritant.[7][10]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[12]

  • Handling: Avoid creating dust. For weighing, use a balance in an enclosure or fume hood.

  • Spills: In case of a small spill, dampen the solid material with 60-70% ethanol, carefully transfer to a sealed container for hazardous waste, and decontaminate the area with ethanol followed by soap and water.[10]

  • Disposal: Dispose of all waste (solid compound, contaminated materials, filtrates) in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • BenchChem. (2025). The In Vivo Metabolic Activation of 2-Aminofluorene: A Technical Guide for Researchers.
  • PrepChem.com. (n.d.). Synthesis of propanamide. [Link]

  • SciSpace. (n.d.). Method for the estimation of N-acylated primary aromatic amines. [Link]

  • Google Patents. (n.d.).
  • Spilman, S. D., & Byard, J. L. (1981). N-Acetyl-2-Aminofluorene (AAF) Processing in Adult Rat Hepatocytes in Primary Culture Occurs by High-Affinity Low-Velocity and Low-Affinity High-Velocity AAF Metabolite-Forming Systems. Toxicological Sciences. [Link]

  • Lotlikar, P. D., & Luha, L. (1971). Enzymic N-acetylation of N-hydroxy-2-aminofluorene by liver cytosol from various species. Biochemical Journal, 124(1), 69–74. [Link]

  • Chen, G. F., et al. (1995). Effects of aspirin on the in vitro and in vivo acetylation of 2-aminofluorene in Sprague-Dawley rats. Zhonghua Min Guo wei sheng wu ji mian yi xue za zhi = Chinese journal of microbiology and immunology, 28(1), 18-28. [Link]

  • Ettaoussi, M., et al. (2004). Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides. Journal of medicinal chemistry, 47(19), 4836–4839. [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • MDPI. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using N-(9H-fluoren-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The fluorene ring system is a privileged structural motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The planar nature of the fluorene core allows for intercalation or π-stacking interactions with biological macromolecules, making it a valuable scaffold in drug discovery.[4] N-(9H-fluoren-2-yl)propanamide is a member of this versatile class of compounds. Characterizing the biological effects of novel fluorene derivatives is a critical step in evaluating their therapeutic potential.

This document provides a detailed protocol for a foundational cell-based assay to assess the cytotoxic and anti-proliferative effects of N-(9H-fluoren-2-yl)propanamide on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2] The principles and steps outlined here can be adapted for various adherent cell lines and provide a robust framework for the initial screening of this and other novel compounds.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent. The absorbance of the dissolved formazan is then measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This allows for the quantitative determination of cell viability and the cytotoxic effects of a test compound.

Materials and Reagents

Equipment
  • Laminar flow cell culture hood

  • CO₂ incubator (37°C, 5% CO₂)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Water bath (37°C)

  • Standard laboratory glassware and plasticware (sterile)

Reagents
  • N-(9H-fluoren-2-yl)propanamide (test compound)

  • Human cancer cell line (e.g., HCT116 human colon cancer cells)[5]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Experimental Protocol

Part 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture HCT116 cells in T-75 flasks with complete medium. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Passage the cells upon reaching 80-90% confluency.

  • Cell Harvesting: Aspirate the culture medium. Wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Cell Counting: Neutralize the trypsin with 7-8 mL of complete medium. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Seeding into 96-Well Plates: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow the cells to attach and resume growth.[2]

Part 2: Compound Preparation and Treatment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(9H-fluoren-2-yl)propanamide (e.g., 10 mM) in DMSO. Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.

  • Working Solutions: Prepare serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations. A common starting range for a new compound is 0.1, 1, 10, 50, and 100 µM. Also prepare a positive control (e.g., Doxorubicin at 10 µM) and a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells. Add 100 µL of the prepared working solutions (including vehicle control and positive control) to the respective wells.

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

Part 3: MTT Assay and Data Acquisition
  • Addition of MTT Reagent: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. Rationale: This allows for the conversion of MTT to formazan crystals by viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Calculate Percent Viability: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.

  • IC₅₀ Determination: From the dose-response curve, determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Cell Seeding Density5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Concentrations0.1 µM - 100 µM (initial screen)A broad range to identify the potency of an unknown compound.
DMSO Concentration< 0.5% (v/v)Minimizes solvent-induced cytotoxicity.
Incubation Time24, 48, or 72 hoursAllows for the assessment of time-dependent effects.[2]
MTT Incubation3-4 hoursSufficient time for formazan crystal formation in most cell lines.
Absorbance Wavelength570 nmOptimal wavelength for measuring formazan absorbance.

Experimental Workflow and Pathway Visualization

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cell_culture 1. Culture & Harvest Cells cell_seeding 2. Seed Cells in 96-Well Plate cell_culture->cell_seeding incubation_24h 3. Incubate 24h cell_seeding->incubation_24h cell_treatment 5. Treat Cells incubation_24h->cell_treatment compound_prep 4. Prepare Compound Dilutions compound_prep->cell_treatment incubation_48h 6. Incubate 24-72h cell_treatment->incubation_48h add_mtt 7. Add MTT Reagent incubation_48h->add_mtt incubate_mtt 8. Incubate 3-4h add_mtt->incubate_mtt solubilize 9. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_plate 10. Read Absorbance (570 nm) solubilize->read_plate data_analysis data_analysis read_plate->data_analysis Calculate % Viability & IC50

Caption: Workflow for the MTT-based cytotoxicity assay.

Cellular Mechanism of MTT Reduction

MTT_Reduction cluster_cell Metabolically Active Cell MTT MTT (Yellow, Soluble) Dehydrogenase Mitochondrial Dehydrogenases MTT->Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Mitochondria Mitochondria Dehydrogenase->Formazan NAD NAD(P)+ Dehydrogenase->NAD e- acceptor NADPH NAD(P)H NADPH->Dehydrogenase e- donor

Caption: Cellular reduction of MTT to formazan.

References

  • EvitaChem. N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide (EVT-1197174).
  • Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species - PMC.
  • Epperson, J.R., et al. (2004). Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides. Bioorganic & Medicinal Chemistry, 12(17), 4601-11.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • BenchChem. (2025). Studying Metabolic Activation of 2-AAF and N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • MDPI. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles.
  • BenchChem. (2025). Application Note: HPLC Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC.
  • Kemnitzer, W., et al. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-9.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted 9-Fluorenol Compounds.
  • JOCPR. (2013). Preparation of various Schiff's bases of 9-fluorenone and its biological application.
  • BenchChem. (2025). N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: A Key Metabolite in 2-Acetylaminofluorene Biotransformation.
  • MDPI. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization.

Sources

Application Note: Utilizing Propanamide, N-9H-fluoren-2-yl- (2-PAF) in Animal Models of Chemical Carcinogenesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Drug Development Scientists, and Oncology Researchers Compound Identifiers: Propanamide, N-9H-fluoren-2-yl- (CAS: 60550-78-9); Synonyms: 2-propionylaminofluorene, 2-PAF, N-(9H-fluoren-2-yl)propanamide.

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I frequently consult on the selection of chemical probes for modeling tumorigenesis. While 2-acetylaminofluorene (2-AAF) remains the industry standard for inducing hepatocarcinogenesis, investigating the steric constraints of arylamine metabolic activation requires structural variants. Propanamide, N-9H-fluoren-2-yl- (2-PAF) serves as a critical analog. By substituting the acetyl group with a propionyl moiety, researchers can modulate the substrate affinity for Phase II metabolizing enzymes (specifically N,O-acyltransferases), thereby altering the rate of reactive electrophile generation and subsequent DNA adduct formation[1].

The Causality of Metabolic Activation

Arylamines like 2-PAF are not inherently carcinogenic; they are procarcinogens. Their toxicity is entirely dependent on the host's metabolic machinery. The compound must first undergo N-hydroxylation by Cytochrome P450 enzymes (primarily CYP1A2) to form a proximal carcinogen (N-hydroxy-2-PAF). Subsequently, cytosolic N,O-acyltransferases or sulfotransferases catalyze the formation of highly reactive electrophilic esters. These esters spontaneously degrade to form nitrenium or carbonium ions that covalently bind to nucleophilic sites on DNA (typically the C8 position of guanine), initiating mutagenesis[1][2].

Understanding this causality is vital: the choice of animal model and tissue type must align with the localized expression of these specific enzymes.

G A Propanamide, N-9H-fluoren-2-yl- (2-PAF) B Cytochrome P450 (e.g., CYP1A2) Hepatic / Mammary Microsomes A->B N-Hydroxylation (Phase I) C N-Hydroxy-2-PAF (Proximal Carcinogen) B->C D N,O-Acyltransferase / Sulfotransferase Cytosolic Phase II Enzymes C->D Esterification (Phase II) E Reactive Electrophilic Ester (e.g., N-Sulfoxy-2-PAF) D->E Leaving Group Departure F Covalent Binding to DNA (Guanine Adduct Formation) E->F Nucleophilic Attack by DNA G Mutagenesis & Tumorigenesis (e.g., Adenocarcinoma) F->G Unrepaired Lesions / Cell Division

Metabolic activation pathway of 2-PAF leading to DNA adduct formation and tumorigenesis.

Quantitative Data: Comparative Carcinogenicity

To justify the use of 2-PAF over other derivatives, researchers must understand its relative potency. The propionyl chain creates distinct steric hindrance compared to formyl or acetyl groups, directly impacting tumor incidence and latency.

Table 1: Mammary Tumor Incidence in Sprague-Dawley Rats Post-Local Injection (12 Months)

Compound Derivative (N-hydroxy metabolite)Tumor Incidence (%)Malignant Latency (Days)Benign Latency (Days)Primary Tumor Phenotype
N-hydroxy-AAF (Acetyl)53%210289Adenocarcinoma
N-hydroxy-FAF (Formyl)41%148324Adenocarcinoma / Sarcoma
N-hydroxy-PAF (Propionyl)33%177317Fibroadenoma / Adenocarcinoma
Vehicle Control (Trioctanoin)0% (Malignant)N/A263Spontaneous Fibroadenoma

Data synthesized from 12-month longitudinal studies utilizing a single 2.5 μmol local injection into the mammary glands of female Sprague-Dawley rats[1].

Experimental Protocols

Every robust experimental design requires self-validating controls. The following protocols integrate internal checkpoints to ensure that observed tumorigenesis or mutagenesis is directly attributable to the specific metabolic activation of 2-PAF.

Protocol A: In Vivo Mammary Gland Carcinogenesis Model

Causality & Design Choice: We utilize female Sprague-Dawley rats due to their well-documented, rapid mammary tissue development, making them highly susceptible to DNA-reactive carcinogens. Administering the compound via direct local injection into the mammary fat pad—rather than systemically—is a deliberate design choice. It bypasses first-pass hepatic metabolism, allowing researchers to isolate and evaluate the intrinsic metabolic activation capacity (specifically N-hydroxylation and acyltransferase activity) of the mammary epithelium itself[1].

Step-by-Step Methodology:

  • Animal Acclimatization: Procure female Sprague-Dawley derived CD rats (30–40 days old). Acclimate for 7 days under standard 12h light/dark cycles.

  • Formulation: Synthesize or procure the N-hydroxy metabolite of 2-PAF (N-hydroxy-N-propionyl-2-aminofluorene) to bypass the rate-limiting Phase I hepatic oxidation. Dissolve the compound in sterile trioctanoin to achieve a concentration of 2.5 μmol per 0.1 mL.

  • Self-Validating Controls:

    • Negative Control: Vehicle only (0.1 mL trioctanoin).

    • Positive Control: N-hydroxy-AAF (known high-incidence carcinogen).

  • Administration: Under light isoflurane anesthesia, perform a single local injection of 0.1 mL (2.5 μmol) directly into each of the six left mammary glands. Leave the right mammary glands untreated as an internal intra-subject control.

  • Longitudinal Monitoring: Begin weekly palpation at 10 weeks post-injection. Record the exact date of palpable mass emergence to calculate latency periods.

  • Histopathology: At 12 months, euthanize the animals. Excise all tumors, fix in 10% neutral buffered formalin, and perform H&E staining to differentiate between benign fibroadenomas and malignant adenocarcinomas.

Protocol B: In Vitro Cytosolic N,O-Acyltransferase Activity Assay

Causality & Design Choice: To prove that 2-PAF is activated locally, we must isolate the Phase II metabolic enzymes. By fractionating the tissue to isolate the cytosol (which contains N,O-acyltransferases), we can pinpoint the exact enzymatic bottleneck in the activation of the propionyl derivative compared to its acetyl counterpart[1][2].

Step-by-Step Methodology:

  • Tissue Fractionation: Excise mammary or hepatic tissue from untreated rats. Homogenize in 3 volumes of 0.25 M sucrose/0.05 M Tris-HCl buffer (pH 7.4). Ultracentrifuge at 100,000 × g for 60 minutes at 4°C. Collect the supernatant (cytosol).

  • Reaction Mixture Assembly: In a 1.5 mL microcentrifuge tube, combine:

    • 1.0 mg cytosolic protein

    • 2.0 mg yeast tRNA (acts as the nucleophilic target for adduct formation)

    • 0.1 μmol N-hydroxy-2-PAF (dissolved in 10 μL DMSO)

    • Buffer to a final volume of 1.0 mL.

  • Self-Validating Controls:

    • Enzyme-Free Control: Boil the cytosol for 10 minutes prior to addition to denature proteins. This ensures any detected binding is strictly enzymatically mediated, not spontaneous chemical degradation.

  • Incubation: Incubate the mixture at 37°C for 30 minutes in a shaking water bath.

  • Nucleic Acid Extraction: Terminate the reaction by adding an equal volume of water-saturated phenol. Centrifuge to separate phases. Extract the aqueous phase twice with chloroform/isoamyl alcohol (24:1). Precipitate the tRNA by adding 0.1 volumes of 3M sodium acetate and 2.5 volumes of ice-cold ethanol.

  • Quantification: Resuspend the tRNA pellet and quantify the covalently bound fluorenyl derivatives using High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or mass spectrometry.

Safety and Handling Standards

Propanamide, N-9H-fluoren-2-yl- and its metabolites are potent, DNA-reactive procarcinogens.

  • Containment: All weighing, formulation, and in vitro assays must be conducted within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood.

  • PPE: Double-gloving with nitrile gloves, disposable chemically resistant gowns, and protective eyewear are mandatory.

  • Decontamination: Spills and glassware must be decontaminated using a 0.2 M potassium permanganate in 0.1 M sulfuric acid solution to fully oxidize and destroy the fluorene ring structure, followed by neutralization with ascorbic acid.

References

  • Allaben, W. T., et al. "Rat mammary gland carcinogenesis after local injection of N-hydroxy-N-acyl-2-aminofluorenes: relationship to metabolic activation." Carcinogenesis, Oxford Academic. Available at:[1]

  • Poirier, L. A., et al. "The N- and Ring-Hydroxylation of 2-Acetylaminofluorene and the Failure To Detect N-Acetylation of 2-Aminofluorene in the Dog." Cancer Research, AACR Journals. Available at:[2]

  • ChemBuyersGuide. "PROPANAMIDE, N-9H-FLUOREN-2-YL CAS: 60550-78-9." Angene International Limited. Available at:

Sources

High-Throughput Screening Protocol for N-(9H-fluoren-2-yl)propanamide Derivatives as Matrix Metalloproteinase (MMP) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play critical roles in extracellular matrix remodeling, tumor metastasis, and inflammatory diseases. A major hurdle in MMP-targeted drug development is achieving isoform selectivity, given the highly conserved nature of the catalytic zinc-binding domain across the 23 human MMPs.

As application scientists, we overcome this bottleneck by exploiting the S1' specificity pocket —a hydrophobic cavity adjacent to the active site that varies significantly in depth and topology among MMP isoforms. The N-(9H-fluoren-2-yl)propanamide scaffold is exceptionally well-suited for this purpose. Its bulky, rigid, and highly lipophilic fluorene ring acts as a precise geometric anchor, penetrating the deep S1' pockets of specific targets like MMP-2 and MMP-7, while sterically clashing with the shallow S1' pockets of off-target isoforms like MMP-1.

To accelerate discovery, we utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to rapidly assemble bidentate inhibitors in situ[1]. By reacting 3-azido-N-(9H-fluoren-2-yl)propanamide with a library of alkyne-functionalized zinc-chelating warheads (e.g., hydroxamates), we generate a focused screening library. The resulting 1,2,3-triazole linkage is not merely a passive bridge; it actively participates in hydrogen bonding with the enzyme backbone, locking the fluorenyl anchor into the S1' pocket.

MOA Z Catalytic Zinc Ion (Zn2+) Active Site S S1' Hydrophobic Pocket (Specificity Determinant) W Hydroxamate Warhead (Zinc Chelator) W->Z Chelates T Triazole Linker (H-Bond Acceptor/Donor) W->T F N-(9H-fluoren-2-yl)propanamide (Hydrophobic Anchor) T->F F->S Occupies

Caption: Mechanistic interaction of fluorenyl-based inhibitors within the MMP active site.

Establishing a Self-Validating Screening System

High-Throughput Screening (HTS) of aromatic, hydrophobic compounds is notoriously prone to false positives due to compound aggregation, auto-fluorescence, or inner-filter quenching effects. To ensure absolute trustworthiness, this protocol is engineered as a self-validating system utilizing a continuous Fluorescence Resonance Energy Transfer (FRET) readout[2].

We employ a fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Intact, the Dpa quencher suppresses the Mca fluorophore. Enzymatic cleavage physically separates them, yielding a quantifiable kinetic fluorescence signal. The assay's integrity is guaranteed by a tripartite control matrix:

  • Positive Inhibition Control: GM6001 (Ilomastat) at 1 µM defines the assay floor (maximum inhibition).

  • Negative Control: 0.1% DMSO vehicle defines the assay ceiling ( Vmax​ ).

  • Interference Control: A "No Enzyme" well containing the fluorenyl compounds. Because the extended conjugated system of the fluorene ring can exhibit auto-fluorescence, monitoring these wells allows us to mathematically subtract compound-specific optical interference, proving that the observed signal drop is causally linked to enzymatic inhibition.

HTS_Workflow A Library Assembly (CuAAC Click Chemistry) B Primary HTS (FRET-based MMP Assay) A->B C Hit Selection (>50% Inhibition at 10 µM) B->C D Dose-Response (IC50 Determination) C->D E Orthogonal Validation (Mass Spec / Gel Zymography) D->E

Caption: Workflow for the high-throughput screening of click-assembled MMP inhibitors.

Step-by-Step Methodologies

Protocol A: In Situ CuAAC Assembly of the Fluorenyl Library

Causality: Performing click chemistry directly in the assay microplates eliminates the need for time-consuming intermediate purification, enabling rapid exploration of chemical space[1].

  • Preparation of Building Blocks: Prepare 10 mM stock solutions of 3-azido-N-(9H-fluoren-2-yl)propanamide and various alkyne-hydroxamates in anhydrous DMSO.

  • Reaction Mixture: In a 384-well polypropylene "mother plate", combine 1 µL of the azide (final 1 mM) and 1 µL of the alkyne (final 1 mM).

  • Catalyst Addition: Add 8 µL of a catalytic cocktail containing 1 mM CuSO4, 2 mM sodium ascorbate, and 0.1 mM TBTA ligand in 50% t-BuOH/H2O.

    • Expert Insight: TBTA stabilizes the Cu(I) oxidation state and accelerates the reaction, ensuring >95% conversion within 12 hours at room temperature, which is critical for accurate downstream dosing.

  • Incubation: Seal the plate and incubate at 25°C for 12 hours. Dilute the crude mixture 1:100 in assay buffer prior to screening to reduce copper and DMSO concentrations to non-interfering levels.

Protocol B: FRET-Based HTS Assay for MMP-7

Causality: The assay buffer composition is the most critical variable. N-(9H-fluoren-2-yl)propanamide derivatives are highly lipophilic. Without a non-ionic detergent, these compounds will rapidly aggregate and sequester the enzyme into inactive micelles, leading to artificially inflated inhibition readouts.

  • Buffer Preparation: Prepare HTS Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 0.05 mM ZnCl2, and 0.05% (w/v) Brij-35 .

    • Expert Insight: CaCl2 and ZnCl2 are mandatory to maintain the structural integrity and catalytic activity of the metalloproteinase domain. Brij-35 prevents hydrophobic compound aggregation.

  • Enzyme Pre-incubation: Dispense 20 µL of recombinant human MMP-7 (final concentration 1 nM) into a 384-well black, flat-bottom microplate. Add 5 µL of the diluted click-assembled fluorenyl compounds (final screening concentration: 10 µM). Incubate for 30 minutes at 37°C to allow the bulky fluorene anchor to equilibrate within the S1' pocket.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the FRET substrate (final concentration 2 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Record fluorescence continuously for 20 minutes at 37°C using λex​ = 328 nm and λem​ = 393 nm.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine % Inhibition relative to the DMSO negative control.

Data Presentation & Quality Control

To validate the HTS campaign, statistical parameters must be calculated across control wells. A robust assay must yield a Z'-factor > 0.5[3].

Table 1: HTS Assay Quality Control Metrics

ParameterFormula/DefinitionAcceptable ThresholdObserved Value (Typical)
Z'-Factor 1−∣μp​−μn​∣3(σp​+σn​)​ > 0.500.82
Signal-to-Background (S/B) μn​/μp​ > 5.012.4
Coefficient of Variation (CV%) (σ/μ)×100 < 10%4.5%

Note: μ represents the mean signal, σ represents standard deviation, p is the positive control (GM6001), and n is the negative control (DMSO).

Table 2: Representative MMP Inhibition Profiling (IC50 in µM)

The data below illustrates the structure-activity relationship (SAR) causality: replacing a standard phenyl ring with the N-(9H-fluoren-2-yl)propanamide moiety drastically increases affinity for deep S1' pocket MMPs (MMP-2, MMP-7) while sparing shallow pocket MMPs (MMP-1).

Compound ScaffoldMMP-2 (Deep S1')MMP-7 (Deep S1')MMP-1 (Shallow S1')Selectivity Fold (MMP-7 vs MMP-1)
Fluorenyl -Triazole-Hydroxamate0.45 ± 0.050.80 ± 0.12> 50.0> 62x
Phenyl -Triazole-Hydroxamate12.5 ± 1.115.2 ± 1.845.0 ± 3.2~ 3x

References

  • Wang J, Uttamchandani M, Li J, Hu M, Yao SQ. "Rapid assembly of matrix metalloprotease inhibitors using click chemistry." Organic Letters, 2006; 8(17):3821-3824.[1] URL: [Link]

  • Fields, G. B. "Using fluorogenic peptide substrates to assay matrix metalloproteinases." Methods in Molecular Biology, 2001; 151:495-518.[2] URL: [Link]

  • Lee, N.V. et al. "Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors." International Journal of Molecular Sciences, 2011; 13(1):114.[3] URL: [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-9H-fluoren-2-yl-propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-9H-fluoren-2-yl-propanamide. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to be specific, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a step-by-step experimental protocol, and stringent system suitability criteria to ensure data integrity.

Introduction and Method Rationale

N-9H-fluoren-2-yl-propanamide is an amide derivative of fluorene, a polycyclic aromatic hydrocarbon. The accurate quantification of this compound is critical in various stages of pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to metabolism studies. The fluorene moiety within the molecule contains a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection.[5][6][7] Specifically, fluorene and its derivatives exhibit significant absorbance in the 260-310 nm range.[5][6]

The chemical structure, featuring a nonpolar fluorenyl group and a more polar propanamide side chain, makes N-9H-fluoren-2-yl-propanamide an ideal candidate for reversed-phase HPLC. In this mode of chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by hydrophobic interactions between the analyte and the stationary phase.[8] By modulating the composition of the mobile phase—specifically the ratio of organic solvent to water—the retention of the analyte on the column can be precisely controlled to achieve optimal separation from impurities and matrix components. A C18 column was selected for its proven versatility and strong retention of aromatic and moderately nonpolar compounds.[9][10]

This method was developed to provide a straightforward, isocratic separation, which is often preferred for quality control applications due to its simplicity and robustness compared to gradient elution.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • N-9H-fluoren-2-yl-propanamide Reference Standard: Well-characterized with known purity.

Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 10 minutes
Mode Isocratic

Protocol: Step-by-Step Methodology

Mobile Phase Preparation
  • Measure 600 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

  • Add 400 mL of HPLC-grade water to the same cylinder.

  • Transfer the mixture to a suitable 1 L solvent bottle.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the N-9H-fluoren-2-yl-propanamide reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (ACN:Water 60:40) to the flask.

  • Sonicate for 5-10 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask multiple times.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Sample Preparation
  • Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of N-9H-fluoren-2-yl-propanamide and transfer it to a 100 mL volumetric flask.

  • Follow steps 3.2.2 through 3.2.6 as described for the standard solution preparation. The sample and standard concentrations should be prepared to be as close as possible.[11]

System Equilibration and Analysis Sequence
  • Purge the HPLC pump with the prepared mobile phase to ensure all lines are free of air and previous solvents.

  • Set the flow rate to 1.0 mL/min and allow the mobile phase to circulate through the entire system, including the column, for at least 30 minutes or until a stable baseline is achieved.

  • Perform a "blank" injection (mobile phase) to ensure the system is clean.

  • Inject the standard solution six times to perform the system suitability test.

  • Inject the sample solutions. It is recommended to bracket sample injections with standard injections periodically to monitor for any drift in instrument performance.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved through System Suitability Testing (SST), which is an integral part of any validated analytical method.[12][13] The acceptance criteria are based on established guidelines.[11][14][15]

SST ParameterAcceptance CriteriaRationale
Precision/Repeatability Relative Standard Deviation (RSD) ≤ 2.0% for peak areas from 6 replicate injections of the standard.[14]Demonstrates the precision of the injector and the stability of the detector response.
Tailing Factor (T) T ≤ 2.0[11][15]Measures peak symmetry. A value greater than 2 indicates significant peak tailing, which can affect integration accuracy.
Theoretical Plates (N) N > 2000[11]Indicates the efficiency of the column. Higher plate counts lead to sharper, narrower peaks.
Resolution (Rs) Rs > 2.0 between the analyte peak and the closest eluting peak (impurity or excipient).[11]Ensures that the analyte is well-separated from any potential interfering substances.

Data Analysis and Calculation

The concentration of N-9H-fluoren-2-yl-propanamide in the sample is determined by comparing the peak area response of the sample to that of the reference standard using the following formula:

Concentration (mg/mL) = (Area_Sample / Area_Standard) * (Conc_Standard)

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area from the replicate injections of the standard solution.

  • Conc_Standard is the concentration of the standard solution in mg/mL.

To calculate the purity or assay percentage, the weight of the sample must be factored in.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN:Water 60:40) B Prepare Standard Solution (100 µg/mL) D System Equilibration (30 min @ 1.0 mL/min) A->D C Prepare Sample Solution E System Suitability Test (6 Standard Injections) B->E F Analyze Samples C->F D->E Stable Baseline E->F SST Pass G Verify SST Criteria (RSD, Tailing, Plates) E->G Collect Data H Integrate Peaks & Quantify F->H G->H Criteria Met I Generate Final Report H->I

Caption: HPLC analysis workflow for N-9H-fluoren-2-yl-propanamide.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for its intended purpose: the reliable and accurate quantification of N-9H-fluoren-2-yl-propanamide. The protocol is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable between laboratories. The inclusion of rigorous system suitability criteria ensures that the method generates data of high quality and integrity, in line with international regulatory expectations.

References

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Link

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Link

  • Shaklee Corporation. (n.d.). Development of a Reliable HPLC Test Method for Analysis of NAC. Link

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Link

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • International Council for Harmonisation (ICH). Quality Guidelines. Link

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. Link

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Link

  • AAT Bioquest. Absorption [Fluorene]. Link

  • Gu, F., et al. (2003). Ultraviolet Absorption and Fluorescence Emission Spectroscopic Studies of Macrocyclic and Linear Poly(9,9-dimethyl-2-vinylfluorene). Macromolecules, 36(26), 9965–9972. Link

  • Srivastava, A. K., et al. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(1), 85–98. Link

  • Lee, H. B., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Analytical Sciences, 23(5), 769-778. Link

  • Einarsson, S., et al. (1987). New Automated Amino Acid Analysis by HPLC Precolumns Derivatization with Fluorenylmethyloxcarbonylchlorid. Journal of Chromatography A, 386, 147-154. Link

  • Ding, X., & Fritz, J. S. (1996). Investigation on Enantiomeric Separations of Fluorenylmethoxycarbonyl Amino Acids and Peptides by High- Performance Liquid Chromatography. Journal of Chromatography A, 749(1-2), 131-139. Link

  • Schmidt, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(23), 5607-5619. Link

  • BenchChem. Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6853, Fluorene. Link

  • Liang, S., et al. (2018). UV-Vis absorption spectra of fluorene-based polymers measured in THF... [Image]. ResearchGate. Link

  • Volyniuk, D., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 29(21), 4918. Link

  • Miller, M. J., & McQueen, C. A. (1986). High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes. Analytical Biochemistry, 153(1), 41-46. Link

  • GMP Navigator. (2025). System Suitability Tests (SST) and Troubleshooting for HPLC Methods. Link

  • ChemRxiv. (2023). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu.... Link

  • Srivastava, A. K., et al. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Link

  • Phenomenex. Reversed Phase HPLC Method Development. Link

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Link

  • Dybing, E., et al. (1984). N-Acetyl-2-Aminofluorene (AAF) Processing in Adult Rat Hepatocytes in Primary Culture Occurs by High-Affinity Low-Velocity and Low-Affinity High-Velocity AAF Metabolite-Forming Systems. Toxicological Sciences, 4(4), 547-556. Link

  • BenchChem. Application Note: HPLC Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. Link

  • BioInsights Publishing. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Link

Sources

Application Note: High-Sensitivity GC-MS Analysis of Propanamide Derivatives in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust methodology for the trace-level determination of propanamide derivatives in various water matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Propanamide and its derivatives are an emerging class of contaminants, often originating from industrial processes and agricultural applications, necessitating sensitive and reliable analytical methods for environmental monitoring. This guide provides comprehensive protocols for sample preparation, including Solid-Phase Extraction (SPE), and detailed instrumental parameters for GC-MS analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Introduction: The Rationale for Monitoring Propanamide Derivatives

Propanamide and its substituted derivatives are versatile chemical compounds used in a range of industrial applications, including the synthesis of polymers, dyes, and pharmaceuticals. Certain derivatives are also utilized as herbicides.[1] Their potential for widespread environmental distribution through wastewater discharge and agricultural runoff raises concerns about their impact on water quality and ecosystem health. The inherent polarity and potential for thermal lability of some of these compounds can present analytical challenges.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[4][5] For compounds that are not amenable to direct GC-MS analysis due to low volatility or the presence of polar functional groups, chemical derivatization can be employed to enhance their chromatographic properties.[2][3][6] This application note details a comprehensive workflow, from sample collection to final analysis, designed to achieve high sensitivity and accuracy for propanamide derivatives in water samples.

Experimental Workflow Overview

The entire analytical process is a sequence of carefully controlled steps designed to isolate the target analytes from the complex water matrix, prepare them for GC-MS analysis, and ensure accurate quantification. Each stage is critical for the overall success of the method.

GC-MS Analysis Workflow cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A 1. Water Sample Collection & Preservation B 2. Sample Pre-treatment (Filtration, pH Adjustment) A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution C->D E 5. Eluate Concentration D->E F 6. Derivatization (Optional) E->F G 7. GC-MS Injection F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection H->I J 10. Peak Integration & Quantification I->J K 11. Data Review & Reporting J->K

Caption: Overall workflow for the GC-MS analysis of propanamide derivatives in water.

Sample Collection and Preparation: The Foundation of Accurate Analysis

The integrity of the analytical results begins with proper sample collection and preparation. The goal of sample preparation is to extract the analytes of interest from the water matrix and concentrate them to a level suitable for detection by GC-MS, while simultaneously removing interfering substances.[7][8]

Sample Collection and Preservation

Collect water samples in amber glass bottles to prevent photodegradation of target analytes. Upon collection, samples should be stored at 4°C to minimize microbial degradation.[9] All samples should be analyzed as soon as possible.

Sample Pre-treatment

Before extraction, it is crucial to prepare the sample to ensure optimal interaction with the SPE sorbent.[7]

  • Filtration: Particulate matter in water samples can clog the SPE cartridge, leading to inconsistent flow rates and poor recoveries. Filter water samples through a 0.45 µm glass fiber filter.

  • pH Adjustment: The pH of the sample can significantly affect the retention of ionizable compounds on the SPE sorbent. For propanamide derivatives, which may have varying pKa values, adjusting the sample pH to a neutral or slightly acidic condition (e.g., pH 6-7) is generally a good starting point to ensure they are in a non-ionized, more hydrophobic state, which enhances retention on a reversed-phase sorbent.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for the extraction and concentration of organic analytes from aqueous samples, offering advantages over traditional liquid-liquid extraction (LLE) such as reduced solvent consumption and higher sample throughput.[8][10] A reversed-phase SPE mechanism is typically suitable for retaining moderately polar compounds like propanamide derivatives from a polar matrix like water.[8]

SPE Protocol Condition 1. Conditioning Methanol, then Water Equilibrate 2. Equilibration Reagent Water (pH adjusted) Condition->Equilibrate Load 3. Sample Loading Water Sample Equilibrate->Load Wash 4. Washing 5% Methanol in Water Load->Wash Dry 5. Drying Nitrogen Stream Wash->Dry Elute 6. Elution Ethyl Acetate/DCM Dry->Elute

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

Detailed SPE Protocol:

  • Sorbent Selection: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is recommended due to its high capacity and stability across a wide pH range.

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water. This activates the sorbent to ensure reproducible retention of the analytes.[8] Do not allow the sorbent to dry out after this step.[11]

  • Sample Loading: Load the pre-treated water sample (typically 250-1000 mL) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove co-extracted polar interferences.

  • Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen for at least 20 minutes to remove residual water, which can interfere with the subsequent GC analysis.

  • Elution: Elute the retained analytes with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as ethyl acetate or dichloromethane.[7]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The use of a keeper solvent, such as toluene, may be necessary to prevent the complete evaporation of more volatile analytes.

Derivatization: Enhancing Analyte Volatility and Detectability

For some propanamide derivatives, particularly those with active hydrogens (e.g., in amide or hydroxyl groups), derivatization is a critical step to improve their thermal stability and volatility for GC analysis.[2][3] Silylation and acylation are common derivatization techniques.[2]

Protocol for Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA):

  • To the 1 mL concentrated extract, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC-MS.

Rationale: BSTFA reacts with active hydrogens to replace them with a non-polar trimethylsilyl (TMS) group, which reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.[2][3]

GC-MS Instrumental Analysis

The instrumental analysis is where the separation, detection, and identification of the target analytes occur. The choice of GC column and MS parameters are critical for achieving the desired selectivity and sensitivity.[4]

GC-MS Parameters
ParameterSettingRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of analytes onto the column for trace-level analysis.[12]
Injection Volume1 µLA standard volume for capillary GC.
Injector Temperature250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.[4]
Flow Rate1.2 mL/min (constant flow)An optimal flow rate for a standard 0.25 mm i.d. column.[13]
GC Column30 m x 0.25 mm i.d., 0.25 µm film thickness, mid-polar phase (e.g., 5% phenyl-methylpolysiloxane)A versatile column suitable for a wide range of semi-volatile organic compounds.[13][14]
Oven ProgramInitial: 60°C (hold 2 min), Ramp 1: 10°C/min to 200°C, Ramp 2: 20°C/min to 300°C (hold 5 min)A temperature program designed to separate compounds with a range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra.[15]
Ionization Energy70 eVThe standard energy for EI, which generates extensive and library-searchable fragmentation patterns.[9]
MS Source Temperature230 °COptimizes ion formation and minimizes contamination.
MS Quadrupole Temp.150 °CEnsures stable performance of the mass analyzer.
Acquisition ModeSelected Ion Monitoring (SIM)For target analysis, SIM mode provides higher sensitivity and selectivity compared to full scan mode by monitoring only specific ions for each analyte.[9]
Solvent Delay4 minPrevents the high concentration of solvent from entering the mass spectrometer, which can damage the detector.[16]
Data Acquisition and Processing

Data is acquired using the instrument's software. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak areas of the target analytes in the samples are then compared to the calibration curve to determine their concentrations.

Method Validation

A robust analytical method requires thorough validation to ensure its performance is suitable for the intended application. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards and evaluating the coefficient of determination (R²) of the calibration curve, which should be >0.995.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[18]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, typically expressed as the relative standard deviation (RSD).

  • Recovery: The efficiency of the extraction process, determined by spiking a blank water sample with a known concentration of the analytes and comparing the measured concentration after extraction to the spiked amount. Recoveries between 70-120% are generally considered acceptable.[13][17]

Table 1: Example Method Validation Data

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Precision (RSD, %)
Propanamide0.9980.050.1595 ± 5< 10
N-isopropylpropanamide0.9990.020.0698 ± 4< 8
2-Chloropropanamide0.9970.040.1292 ± 6< 12

Conclusion

The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the determination of propanamide derivatives in water samples. The combination of a well-optimized SPE procedure and appropriate GC-MS conditions allows for the accurate quantification of these compounds at trace levels. Proper method validation is essential to ensure the quality and defensibility of the analytical data. This methodology is suitable for routine environmental monitoring and can be adapted for a wider range of similar compounds with appropriate modifications.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (2012, March 21). Retrieved from [Link]

  • Solid Dispersant-Based Dispersive Liquid–Liquid Microextraction for Determining Triazine Herbicides in Environmental Water Samples - MDPI. (2026, January 24). Retrieved from [Link]

  • Salting-out-assisted liquid–liquid extraction for the preconcentration and quantitative determination of eight herbicide residues simultaneously in different water samples with high-performance liquid chromatography - Taylor & Francis. (2017, February 17). Retrieved from [Link]

  • Extraction of pesticides in water samples using vortex-assisted liquid-liquid microextraction. (2010, September 10). Retrieved from [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed. (2013, July 17). Retrieved from [Link]

  • Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC. Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • (PDF) Determination of herbicides in environmental water samples by simultaneous in-syringe magnetic stirring-assisted dispersive liquid-liquid microextraction and silylation followed by GC-MS - ResearchGate. (2017, November 23). Retrieved from [Link]

  • Liquid-Liquid Extraction of Organic Pesticides from Water: The p-Value Approach to Quantitative Extraction - Advances in Chemistry (ACS Publications). (1972, June 1). Retrieved from [Link]

  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - MDPI. (2022, September 15). Retrieved from [Link]

  • (PDF) Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water - ResearchGate. (2012, November 12). Retrieved from [Link]

  • Validation and application of a GC–MS method for the determination of haloacetic acids in drinking water | Journal of the Serbian Chemical Society. (2016, November 26). Retrieved from [Link]

  • Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements - Scirp.org. Retrieved from [Link]

  • Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage. Retrieved from [Link]

  • GC Derivatization. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Optimizing Conditions for GC/MS Analyses - Agilent. (2020, January 20). Retrieved from [Link]

  • Exploring the Principles of GC-MS: Techniques and Applications - Pubmedia Journals Series. (2025, April 8). Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. Retrieved from [Link]

  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation. Retrieved from [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Retrieved from [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. (2026, March 13). Retrieved from [Link]

  • Screening of Pollutants in Water Samples and Extracts from Passive Samples and Extracts from Passive Samplers Using LC–MS and GC–MS | LCGC International. (2022, April 15). Retrieved from [Link]

  • (PDF) Screening of pollutants water samples and extracts from passive samplers using LC-MS and GC-MS - ResearchGate. (2025, December 19). Retrieved from [Link]

  • GC and GC/MS for Drinking Water Analysis. (2019, July 29). Retrieved from [Link]

Sources

Application Notes & Protocols: N-9H-fluoren-2-yl-propanamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for N-9H-fluoren-2-yl-propanamide, a novel chemical probe. While direct literature on this specific molecule is emerging, this guide synthesizes data from closely related fluorene-based compounds to propose its utility in elucidating complex biological processes. The protocols outlined herein are designed to be robust and self-validating, empowering researchers to confidently explore the biological effects of this probe. All methodologies are grounded in established principles of chemical biology and pharmacology, with in-text citations to authoritative sources.

Introduction to N-9H-fluoren-2-yl-propanamide

N-9H-fluoren-2-yl-propanamide belongs to the fluorene family of compounds, which are recognized for their diverse biological activities.[1][2] The fluorene scaffold is a privileged structure in medicinal chemistry, often serving as the core of molecules with anticancer, antiviral, and anti-inflammatory properties.[1] Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein target, thereby enabling the study of that protein's role in cellular and organismal systems.[3][4][5] The appropriate use of well-characterized chemical probes is crucial for target validation in drug discovery.[3][6]

N-9H-fluoren-2-yl-propanamide, by structural analogy to compounds like N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, is hypothesized to be a valuable tool for investigating cellular pathways.[7] The biological activity of such fluorene derivatives is often dependent on their metabolic activation to reactive intermediates that can interact with cellular macromolecules.[7] This document will guide the user through the theoretical framework and practical application of N-9H-fluoren-2-yl-propanamide as a chemical probe.

Table 1: Physicochemical Properties of a Related Compound: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

PropertyValueSource
Molecular FormulaC15H13NO2[8]
Molecular Weight239.27 g/mol [8]
XLogP31.6[8]

Note: These properties are for a closely related compound and should be used as an estimation for N-9H-fluoren-2-yl-propanamide pending experimental verification.

Proposed Synthesis Workflow

The synthesis of N-9H-fluoren-2-yl-propanamide can be extrapolated from established methods for similar fluorene derivatives.[7] The following is a proposed multi-step synthesis.

Synthesis_Workflow Fluorene Fluorene Nitrofluorene 2-Nitrofluorene Fluorene->Nitrofluorene Nitration Aminofluorene 2-Aminofluorene Nitrofluorene->Aminofluorene Reduction Propanamide N-9H-fluoren-2-yl-propanamide Aminofluorene->Propanamide Propanoylation

Caption: Proposed synthetic workflow for N-9H-fluoren-2-yl-propanamide.

Protocol 2.1: Synthesis of 2-Aminofluorene from 2-Nitrofluorene

This protocol is adapted from the reduction of 2-nitrofluorene.[7]

  • In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 30 g of 2-nitrofluorene in 250 mL of 95% ethanol.

  • Warm the mixture to 50°C on a steam bath.

  • Add 0.1 g of 10% Pd/C catalyst (moistened with ethanol) and commence stirring.

  • Add approximately 15 mL of hydrazine hydrate from the dropping funnel over 30 minutes.

  • After the initial exothermic reaction subsides, add another 0.1 g of moistened catalyst.

  • Heat the mixture to a gentle reflux for 1 hour until the 2-nitrofluorene completely dissolves and the solution becomes nearly colorless.[7]

  • Filter the hot solution to remove the catalyst and allow the filtrate to cool, inducing crystallization of 2-aminofluorene.

Protocol 2.2: Synthesis of N-9H-fluoren-2-yl-propanamide from 2-Aminofluorene

This protocol is an adaptation of the acetylation of 2-aminofluorene.[7]

  • In a suitable reaction vessel, dissolve 2-aminofluorene in an appropriate solvent such as toluene.

  • Add a catalytic amount of pyridine.

  • With stirring, add propionyl chloride or propionic anhydride dropwise.

  • Heat the mixture to reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature to precipitate the product.

  • Complete precipitation by cooling in an ice bath.

  • Collect the solid product by filtration and wash with a small amount of cold toluene followed by hexane.[7]

Best Practices for Using Chemical Probes

The successful application of any chemical probe relies on rigorous experimental design and data interpretation.[9][10]

  • Know Your Probe's Selectivity: Chemical probes are never perfectly selective.[9] It is crucial to test the probe in orthogonal assays, such as target knockdown experiments, to confirm that the observed phenotype is due to the intended target.[9]

  • Concentration-Response Curves: Always perform concentration-response experiments to determine the potency of your probe in both biochemical and cell-based assays.[9] High-quality probes often exhibit activity over a wide concentration range.[9]

  • Cellular Permeability and Stability: For intracellular targets, confirm that the probe can penetrate the cell membrane and is stable enough to interact with its target.[9]

  • Use of Controls: Employ appropriate positive and negative controls in all experiments. A structurally similar but inactive analog of the probe, if available, is an excellent negative control.

Experimental Protocols: Application of N-9H-fluoren-2-yl-propanamide

The following protocols provide a starting point for investigating the biological effects of N-9H-fluoren-2-yl-propanamide.

Protocol 4.1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of the probe Incubation1->Compound_Treatment Incubation2 Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of N-9H-fluoren-2-yl-propanamide and incubate for a specified period (e.g., 24, 48, or 72 hours).[1] Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Table 2: Example Data from MTT Assay

Concentration (µM)% Cell ViabilityStandard Deviation
0 (Vehicle)1005.2
195.34.8
1072.16.1
5045.85.5
10021.43.9

Note: This is hypothetical data for illustrative purposes.

Protocol 4.2: Target Engagement in a Cellular Context

Verifying that a chemical probe binds to its intended target within a cell is a critical step in its validation.[3]

Target_Engagement_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Extraction cluster_detection Target Detection & Analysis Culture_Cells Culture cells expressing the target protein Treat_Cells Treat cells with the chemical probe Culture_Cells->Treat_Cells Lyse_Cells Lyse cells to release proteins Treat_Cells->Lyse_Cells Quantify_Protein Quantify total protein concentration Lyse_Cells->Quantify_Protein Pull_Down Perform target pull-down or immunoprecipitation Quantify_Protein->Pull_Down Western_Blot Analyze by Western Blot Pull_Down->Western_Blot Data_Analysis Quantify target engagement Western_Blot->Data_Analysis

Caption: General workflow for assessing cellular target engagement.

A variety of techniques can be used to measure target engagement, including cellular thermal shift assays (CETSA), photo-affinity labeling, and immunoprecipitation followed by mass spectrometry. The choice of method will depend on the nature of the target protein and the available resources.

Analytical Characterization

Accurate quantification and characterization of the chemical probe are essential for reproducible research.

Protocol 5.1: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity and concentration of N-9H-fluoren-2-yl-propanamide.[11]

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[11]

  • Column: A reversed-phase C18 column is typically suitable.[11]

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer is often effective.[11]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations to construct a calibration curve.

  • Analysis: Inject the samples and standards into the HPLC system and record the chromatograms. The peak area of the analyte is proportional to its concentration.[11]

Conclusion

References

  • FEBS Network. (2023, October 4). The importance of chemical probes in molecular and cell biology. Retrieved from [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species. Retrieved from [Link]

  • PMC. (n.d.). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Retrieved from [Link]

  • MDPI. (2022, November 10). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(9H-Fluoren-9-ylidenemethyl)thiophene. Retrieved from [Link]

  • PMC. (n.d.). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids (= Homo-α-amino Acids) by Direct Homologation. Retrieved from [Link]

  • The Art of the Chemical Probe. (n.d.). Retrieved from [Link]

  • Nucleic Acids Research | Oxford Academic. (2022, October 21). an expert review-based public resource to empower chemical probe assessment, selection and use. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing 9-fluorenemethanol.
  • PubChem. (n.d.). N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (2025, May 29). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from [Link]

  • JOCPR. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical probe. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of Fluorene-Based Compounds in Cancer Cell Line Studies, with Reference to Propanamide, N-9H-fluoren-2-yl-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorene Scaffold as a Privileged Structure in Oncology Research

The fluorene ring system, a polycyclic aromatic hydrocarbon, has garnered substantial interest in medicinal chemistry due to its rigid, planar, and lipophilic structure, making it an attractive scaffold for the development of novel therapeutic agents.[1] While specific research on "Propanamide, N-9H-fluoren-2-yl-" in cancer cell lines is not extensively documented in publicly available literature, the broader class of N-acyl-2-fluorenylamines and other fluorene derivatives has been a subject of investigation for both their carcinogenic properties and, more recently, their potential as anticancer agents.[2][3][4] This guide provides a comprehensive overview of the application of fluorene-based compounds in cancer cell line studies, offering detailed protocols and insights for researchers and drug development professionals. The methodologies described herein are applicable to the study of novel fluorene derivatives, including "Propanamide, N-9H-fluoren-2-yl-".

The unique structure of fluorene allows for substitution at various positions, leading to a diverse library of compounds with a wide range of biological activities.[5] Researchers have successfully synthesized and evaluated numerous fluorene derivatives, including N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides, 9H-fluorene-1,2,3-triazole hybrids, and N-aryl-9-oxo-9H-fluorene-1-carboxamides, which have demonstrated potent cytotoxic effects against various human cancer cell lines.[1][6][7]

Mechanism of Action: Diverse Pathways of Fluorene-Induced Cytotoxicity

Fluorene derivatives exert their anticancer effects through a variety of mechanisms, often dependent on the specific substitutions on the fluorene core.[1] Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer drugs.

Induction of Apoptosis

A primary mechanism by which many fluorene compounds inhibit cancer cell growth is through the induction of apoptosis, or programmed cell death. For instance, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified as a novel apoptosis inducer through a caspase- and cell-based high-throughput screening assay.[7] This compound was found to be active with sub-micromolar potencies for both caspase induction and growth inhibition in T47D human breast cancer, HCT116 human colon cancer, and SNU398 hepatocellular carcinoma cancer cells.[7] Mechanistic studies revealed that it arrested HCT116 cells in the G2/M phase of the cell cycle, followed by apoptosis.[7]

Fluorene_Derivative N-aryl-9-oxo-9H- fluorene-1-carboxamide Cancer_Cell Cancer Cell Fluorene_Derivative->Cancer_Cell Enters G2M_Arrest G2/M Cell Cycle Arrest Cancer_Cell->G2M_Arrest Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by a fluorene derivative.

Enzyme Inhibition

Certain fluorene derivatives have been shown to selectively inhibit enzymes that are critical for cancer cell survival and proliferation. A notable example is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase, by symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives.[8] One such compound, SG3, displayed a potent SIRT2-selective inhibitory profile with an IC50 value of 1.95 µM and reduced the viability of human breast cancer MCF-7 cells, which was accompanied by the hyperacetylation of α-tubulin, a known SIRT2 substrate.[8]

Fluorenone_Derivative 2,7-disubstituted 9H-fluoren-9-one (SG3) SIRT2 SIRT2 Enzyme Fluorenone_Derivative->SIRT2 Inhibits Tubulin α-Tubulin (acetylated) SIRT2->Tubulin Deacetylates Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Regulates Cell_Viability Decreased Cell Viability Microtubule_Dynamics->Cell_Viability Affects Start Seed and Treat Cells Harvest Harvest and Fix Cells Start->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Determine Cell Cycle Distribution (G0/G1, S, G2/M) Analyze->Result

Caption: Workflow for cell cycle analysis.

Data Presentation: Cytotoxic Activity of Representative Fluorene Derivatives

The following table summarizes the in vitro anticancer activity of several fluorene derivatives against various human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineAssayIC50 (µM)Reference
Fmoc-Dipeptides 10cCa9-22 (Oral Cancer)Cytotoxicity0.4[6]
Fmoc-Dipeptides 10aHepG2 (Liver Cancer)Cytotoxicity1.0[6]
9-oxo-9H-fluorene-1-carboxamides 2aT47D (Breast Cancer)Growth Inhibition< 1[7]
9-oxo-9H-fluorene-1-carboxamides 2aHCT116 (Colon Cancer)Growth Inhibition< 1[7]
9-oxo-9H-fluorene-1-carboxamides 2aSNU398 (Liver Cancer)Growth Inhibition< 1[7]
2,7-disubstituted 9H-fluoren-9-ones SG3MCF-7 (Breast Cancer)SIRT2 Inhibition1.95[8]
2,7-dichloro-9H-fluorene-based azetidinones Not specifiedA549 (Lung Cancer)CytotoxicityNot specified[9]
2,7-dichloro-9H-fluorene-based azetidinones Not specifiedMDA-MB-231 (Breast Cancer)CytotoxicityNot specified[9]

Conclusion and Future Directions

The fluorene scaffold represents a promising starting point for the development of novel anticancer agents. The diverse mechanisms of action, including apoptosis induction and enzyme inhibition, highlight the versatility of this chemical structure. While specific data on "Propanamide, N-9H-fluoren-2-yl-" is limited, the protocols and findings presented in this guide provide a solid foundation for its investigation and for the broader exploration of fluorene derivatives in oncology research. Future studies should focus on elucidating the specific molecular targets of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical in vivo models.

References

  • Yen, C. T., Wu, C. C., Lee, J. C., Chen, S. L., Morris-Natschke, S. L., Hsieh, P. W., & Wu, Y. C. (2010). Cytotoxic N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides: structure-activity relationships and synergistic studies. European Journal of Medicinal Chemistry, 45(6), 2494–2502. [Link]

  • Gutmann, H. R., & Bell, P. (1971). Activation of the Carcinogen, N-Hydroxy-2-fluorenylbenzenesulfonamide, by Desulfonylation to N-2-Fluorenylhydroxylamine in Vivo1. Cancer Research, 31(10), 1491-1499. [Link]

  • Zhang, H., Wang, W., & Wang, L. (2009). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules, 14(9), 3236-3247. [Link]

  • El-Sayed, M. A. A., & Al-Rashood, S. T. (2023). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(1), 1-23. [Link]

  • Gholami, M., Ghandi, M., & Norouzi, M. (2019). Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species. Polycyclic Aromatic Compounds, 41(4), 748-757. [Link]

  • Unknown. (n.d.). The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. ResearchGate. [Link]

  • Morris, H. P., Wagner, B. P., & Velat, C. A. (1961). Comparative Study of Cancer and Other Lesions of Rats Fed N.N'-2,7-fluorenylene-bisacetamide or N-2-fluorenylacetamide. National Cancer Institute Monograph, 5, 1–53. [Link]

  • Spadoni, G., Diamantini, G., Bedini, A., Tarzia, G., Caignard, D. H., & Guardiola-Lemaitre, B. (2004). Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides. Journal of Medicinal Chemistry, 47(19), 4749–4752. [Link]

  • Gutmann, H. R., & Nagasawa, H. T. (1960). On the Mechanism of Protein Binding of N-2-Fluorenylacet amide. The Deacetylation of N-(1-Hydroxy-2-fluorenyl)-acetamide and the Effect of Ethionine. Cancer Research, 20(9), 1334-1341. [Link]

  • Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045–3049. [Link]

  • Unknown. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chen, Y. C., Chen, C. Y., & Chen, C. M. (2021). Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. Archiv der Pharmazie, 354(10), e2100166. [Link]

  • Al-Gharabli, S. I., Al-Said, M. S., & El-Gamal, M. I. (2018). Synthesis and preliminary assessment of the anticancer and Wnt/β-catenin inhibitory activity of small amide libraries of fenamates and profens. Molecules, 23(11), 2824. [Link]

  • Unknown. (n.d.). In vitro detection of cancer cells using a novel fluorescent choline derivative. PMC. [Link]

  • Unknown. (n.d.). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. ResearchGate. [Link]

Sources

Advanced Application Note: N-9H-fluoren-2-yl-propanamide in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of disease-modifying therapies for neurodegenerative disorders—such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and Amyotrophic Lateral Sclerosis (ALS)—requires chemical probes that can cross the blood-brain barrier (BBB) and engage complex neuropathological targets. N-9H-fluoren-2-yl-propanamide represents a highly versatile fluorene-based scaffold. The rigid, planar tricyclic fluorene core provides exceptional lipophilicity and amyloid affinity, while the propanamide moiety at the 2-position acts as a critical hydrogen-bond donor/acceptor[1].

In contemporary neuropharmacology, this structural motif is deployed across two primary therapeutic axes:

  • Protein Aggregation Disruption : Intercalation into the β-sheet structures of amyloid-beta (Aβ) and tau proteins, preventing toxic oligomerization[1].

  • Glutamatergic Modulation : Allosteric enhancement of Excitatory Amino Acid Transporter 2 (EAAT2) on astrocytes, accelerating glutamate clearance to prevent excitotoxicity[2].

This application note provides researchers with the mechanistic rationale, quantitative benchmarks, and self-validating protocols necessary to utilize N-9H-fluoren-2-yl-propanamide (and its derivatives) in preclinical neurodegeneration models.

Mechanistic Rationale & Structural Causality

Arresting Amyloidogenic Pathways

The neurotoxicity of AD is heavily driven by soluble Aβ oligomers rather than mature, insoluble plaques. Fluorene derivatives specifically target this intermediate phase. The planar geometry of the 9H-fluorene ring allows it to intercalate between the hydrophobic residues of Aβ monomers[1]. Concurrently, the propanamide side chain creates steric hindrance and alters the local hydration shell, effectively capping the fibril and preventing the addition of subsequent monomers. This limits transitions in secondary structure, trapping Aβ in smaller, non-toxic, and largely disordered states[1].

EAAT2 Transporter Modulation

In ALS and AD, the downregulation or mislocalization of EAAT2 leads to the accumulation of extracellular glutamate, triggering calcium-dependent excitotoxicity and neuronal death[2]. Derivatives of 9H-fluoren-2-amine (such as WAY-213613 and related amides) function as potent modulators of EAAT2[2]. The propanamide group is essential here; it mimics the amide linkages of endogenous peptides, allowing the molecule to dock into the allosteric regulatory domains of the transporter, thereby increasing the Vmax​ of glutamate uptake without altering the transporter's baseline Km​ for glutamate[3].

Multi-Target Directed Ligand (MTDL) Potential

Recent advancements have utilized the fluorene scaffold to design dual modulators of GABAergic and cholinergic neurotransmission. By fine-tuning the amide side chain, these compounds can simultaneously inhibit butyrylcholinesterase (BuChE) and GABA transporters, offering a palliative approach to the behavioral and psychological symptoms of dementia (BPSD)[4].

Quantitative Pharmacodynamics

To establish baseline expectations for assay development, the following table summarizes the quantitative performance of fluorene-propanamide analogs and related 9H-fluoren-2-yl derivatives across key neurodegenerative targets.

Target / PathwayAssay MethodologyRepresentative MetricMechanistic Consequence
EAAT2 Transporter [3H] -L-Glutamate Uptake IC50​/EC50​ : 150 – 200 nMEnhances astrocyte glutamate clearance; prevents excitotoxicity[2].
Aβ(1-42) Oligomers ThT Fluorescence / FCS IC50​ : 2.5 – 5.0 µMDisrupts β-sheet formation; neutralizes oligomer toxicity[1].
BuChE / Cholinergic Ellman’s Colorimetric Assay IC50​ : ~0.21 µMPrevents acetylcholine degradation; improves memory retention[4].
Tau (2N4R Isoform) In Vitro Fibrillization IC50​ : 10.0 – 15.0 µMCurtails intraneuronal neurofibrillary tangle (NFT) formation[5].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . They include specific causality for each reagent choice and built-in quality control steps to ensure data trustworthiness.

Protocol A: In Vitro Aβ(1-42) Oligomerization Inhibition (ThT Assay)

This protocol measures the ability of N-9H-fluoren-2-yl-propanamide to prevent the conformational shift of Aβ into toxic β-sheets.

1. Peptide Monomerization (Critical Step)

  • Action: Dissolve lyophilized Aβ(1-42) in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 1 mM. Incubate at room temperature for 60 minutes, then aliquot and evaporate HFIP under a gentle stream of nitrogen.

  • Causality: HFIP is a strong hydrogen-bond disruptor. This step is mandatory to dissolve any pre-existing β-sheet "seeds" formed during lyophilization, ensuring the assay measures de novo aggregation rather than the elongation of artifacts.

2. Compound Incubation

  • Action: Resuspend the Aβ film in anhydrous DMSO to 5 mM, then immediately dilute to 50 µM in PBS (pH 7.4). Add N-9H-fluoren-2-yl-propanamide (dissolved in DMSO) to achieve final concentrations of 1, 5, and 10 µM.

  • Causality: The rapid transition from DMSO to physiological PBS forces the Aβ into an aggregation-prone state. The fluorene compound must be present at T=0 to evaluate its ability to cap monomers before primary nucleation occurs.

3. Thioflavin T (ThT) Kinetics & Validation

  • Action: Add ThT to a final concentration of 20 µM. Read fluorescence (Ex: 440 nm, Em: 482 nm) every 10 minutes for 24 hours at 37°C.

  • System Validation: Include a vehicle control (1% DMSO in PBS) which must show a sigmoidal aggregation curve. Include a known disruptor (e.g., Resveratrol) as a positive control. ThT acts as a molecular rotor; its quantum yield only increases when sterically locked within amyloid β-sheets, providing a direct readout of structural transitions.

Protocol B: EAAT2-Mediated Glutamate Uptake in Primary Astrocytes

This workflow quantifies the enhancement of glutamate clearance, a primary neuroprotective mechanism against excitotoxicity.

1. Astrocyte Preparation & Pre-incubation

  • Action: Culture primary human astrocytes in 96-well plates until 80% confluent. Wash cells twice with Hank’s Balanced Salt Solution (HBSS). Pre-incubate cells with N-9H-fluoren-2-yl-propanamide (100 nM - 1 µM) for 30 minutes at 37°C.

  • Causality: The highly lipophilic fluorene core requires a 30-minute pre-incubation to successfully partition into the astrocyte lipid bilayer and access the transmembrane allosteric binding sites of EAAT2[2].

2. Radioligand Uptake

  • Action: Initiate the assay by adding 50 nM of [3H] -L-glutamate mixed with 10 µM unlabeled L-glutamate. Incubate for exactly 10 minutes.

  • Causality: The use of a radiolabeled tracer provides the extreme sensitivity required to detect subtle shifts in transporter kinetics ( Vmax​ ). The 10-minute window ensures the measurement captures the linear phase of initial uptake before intracellular saturation occurs.

3. Assay Termination & Quality Control

  • Action: Terminate the reaction by rapidly washing the wells three times with ice-cold Na+ -free buffer (where NaCl is equimolarly replaced by Choline Chloride). Lyse cells in 0.1 M NaOH and measure via liquid scintillation counting.

  • System Validation: EAAT2 is strictly a sodium-dependent transporter. The use of ice-cold Na+ -free buffer instantly halts transporter conformational changes, preventing the efflux of [3H] -L-glutamate during the wash steps, thereby ensuring absolute quantification of internalized neurotransmitter.

System Architecture: Dual-Targeting Mechanism

The following diagram maps the pleiotropic signaling and physical interactions of the fluorene scaffold within the neurodegenerative microenvironment.

G Compound N-9H-fluoren-2-yl-propanamide (Fluorene Scaffold) EAAT2 EAAT2 Transporter (Astrocytes) Compound->EAAT2 Allosteric Modulation Amyloid Amyloid-β / Tau (Oligomerization) Compound->Amyloid Direct Intercalation & Capping Glutamate Enhanced Glutamate Clearance EAAT2->Glutamate Disruption Oligomer Disruption & Reduced Toxicity Amyloid->Disruption Excitotoxicity Prevent Excitotoxicity Glutamate->Excitotoxicity Plaques Prevent Plaque Formation Disruption->Plaques Neuroprotection Neuroprotection in AD/ALS Excitotoxicity->Neuroprotection Plaques->Neuroprotection

Fig 1: Dual-pathway neuroprotective mechanism of fluorene scaffolds via EAAT2 and Aβ modulation.

References

  • Multifunctional, Fluorene-Based Modulator of Cholinergic and GABAergic Neurotransmission as a Novel Drug Candidate for Palliative Treatment of Alzheimer's Disease. Angewandte Chemie International Edition (2025).[4] URL:[Link]

  • Protective spin-labeled fluorenes maintain amyloid beta peptide in small oligomers and limit transitions in secondary structure. Biochimica et Biophysica Acta (BBA) (2015).[1] URL:[Link]

  • A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. ACS Chemical Neuroscience (2023).[2] URL:[Link]

  • Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. European Journal of Medicinal Chemistry (2021).[5] URL:[Link]

  • Glutamate (excitatory amino acid) transporters. British Journal of Pharmacology (2011).[3] URL:[Link]

Sources

Application Note: Streamlined Synthesis of Fluorene Bisamide Derivatives via Ugi Four-Component Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the synthesis of novel fluorene bisamide derivatives using the Ugi four-component reaction (U-4CR). Fluorene-containing compounds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] The Ugi reaction, a cornerstone of multicomponent reactions (MCRs), offers a highly efficient, atom-economical, and convergent pathway to generate complex molecular scaffolds from simple starting materials in a single synthetic operation.[3][4][5][6] We present a detailed experimental protocol, mechanistic insights, characterization data, and a troubleshooting guide to facilitate the rapid assembly of diverse libraries of fluorene bisamides for applications in drug discovery and beyond.

Introduction: The Power of Convergence

Traditional linear synthesis, while foundational, often involves numerous steps, each requiring purification and leading to a cumulative loss of yield. Multicomponent reactions (MCRs) represent a paradigm shift, aligning with the principles of green chemistry by maximizing efficiency and minimizing waste.[4][7][8] In an MCR, three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all starting materials.[5]

The Ugi four-component reaction (U-4CR), discovered by Ivar Ugi in 1959, is arguably the most prominent MCR.[3] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, often referred to as a bis-amide.[9][10][11] This reaction is exceptionally powerful for diversity-oriented synthesis, as a vast array of products can be generated by simply varying the four input components.[12]

Fluorene bisamide derivatives have emerged as promising candidates for therapeutic development, notably for their potent anti-mycobacterial activity.[13][14][15] The U-4CR provides a direct and modular route to access these valuable compounds, enabling the rapid exploration of structure-activity relationships (SAR).

Reaction Mechanism and Rationale

The Ugi reaction proceeds through a fascinating and convergent sequence of reversible and irreversible steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted pathway involves the initial formation of key intermediates that culminate in an irreversible rearrangement.[3][10]

Key Mechanistic Steps:

  • Imine Formation: The reaction commences with the condensation of the aldehyde and the amine (in this case, a fluorene-based amine) to form an imine. This step is often acid-catalyzed, with the carboxylic acid component serving this role.

  • Nitrilium Ion Formation: The nucleophilic isocyanide carbon attacks the electrophilic imine (or its protonated iminium ion form), generating a key nitrilium ion intermediate.[3][16]

  • Addition of Carboxylate: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The reaction is driven to completion by the irreversible intramolecular acyl transfer, known as the Mumm rearrangement.[3][10] This step forms the thermodynamically stable bis-amide final product.

The entire sequence is highly efficient, forming multiple C-N and C-C bonds in a single operation with water as the only significant byproduct.[3]

Ugi_Mechanism Figure 1: Ugi Four-Component Reaction (U-4CR) Mechanism R1CHO Aldehyde Imine Imine / Iminium Ion R1CHO->Imine + Amine R2NH2 Fluorene Amine R2NH2->Imine R3COOH Carboxylic Acid invis2 R3COOH->invis2 + Carboxylate R4NC Isocyanide invis1 R4NC->invis1 + Isocyanide Imine->invis1 Nitrilium Nitrilium Ion Nitrilium->invis2 Mumm_Intermediate Mumm Intermediate Product Fluorene Bisamide (α-acylamino amide) Mumm_Intermediate->Product Mumm Rearrangement (Irreversible) invis1->Nitrilium invis2->Mumm_Intermediate invis3 Workflow Figure 2: General Experimental Workflow Start 1. Reagent Preparation (Amine, Aldehyde, Acid, Isocyanide) Reaction 2. One-Pot Reaction (Methanol, Room Temp) Start->Reaction Monitor 3. Reaction Monitoring (TLC) Reaction->Monitor Workup 4. Aqueous Workup (Extraction & Washing) Monitor->Workup Upon Completion Purify 5. Purification (Flash Chromatography) Workup->Purify Characterize 6. Characterization (NMR, IR, MS) Purify->Characterize

Sources

The Cornerstone of Modern Peptide Synthesis: A Guide to the Use of the Fmoc Group in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a fundamental and indispensable technology. Among the various strategies, solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the predominant methodology.[1] Its widespread adoption is a testament to its efficiency, robustness, and amenability to automation, which have collectively revolutionized the creation of peptides for a vast range of applications, from fundamental biological research to the development of novel therapeutics.[1]

This comprehensive guide provides an in-depth exploration of the core principles and practical applications of Fmoc-SPPS. We will delve into the fundamental chemistry, present detailed experimental protocols, and discuss critical considerations to ensure the successful synthesis of high-quality peptides.

The Foundational Principle: Solid-Phase Synthesis and Orthogonal Protection

The ingenuity of SPPS, a concept pioneered by Bruce Merrifield who was later awarded the Nobel Prize in Chemistry in 1984, lies in anchoring the first amino acid to an insoluble polymer support, commonly referred to as a resin.[] This innovation allows the entire peptide synthesis to occur within a single reaction vessel, dramatically simplifying the process. Reagents and soluble byproducts are easily removed by simple filtration and washing, while the growing peptide chain remains securely attached to the solid support.[1] This approach enables the use of excess reagents to drive reactions to completion, a key factor in achieving high yields.[1]

A critical aspect of the Fmoc strategy is the concept of "orthogonal" protection.[1] This means that two different classes of protecting groups are used, which can be removed under distinct chemical conditions.[1] In Fmoc-SPPS, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while the permanent side-chain protecting groups are acid-labile (typically tert-butyl based).[3] This orthogonality is a significant advantage, as it allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protecting groups.[3][4]

The Chemistry of the Fmoc Group: A Gentle Approach to Deprotection

The Fmoc group is the cornerstone of this synthesis strategy, providing temporary protection to the α-amino group of the incoming amino acid.[5] Its chemical stability under a variety of reaction conditions is crucial for preventing unwanted reactions.[5] The genius of the Fmoc group lies in its selective removal under mild basic conditions, a stark contrast to the harsh acidic conditions required in the older Boc (tert-butyloxycarbonyl) strategy.[3][]

The removal of the Fmoc group, a process known as deprotection, is achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[1][5] The mechanism is a base-catalyzed β-elimination.[1] Piperidine abstracts the acidic proton on the fluorene ring system of the Fmoc group, leading to the formation of an unstable intermediate that quickly decomposes to release dibenzofulvene (DBF), carbon dioxide, and the free amine of the peptide.[7][8][9] The liberated DBF is a reactive electrophile that could potentially re-attach to the newly deprotected amine; however, the excess piperidine in the deprotection solution acts as a scavenger, reacting with DBF to form a stable adduct that is easily washed away.[1][7]

The progress of the deprotection reaction can be conveniently monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct exhibits strong UV absorbance.[][10] This allows for precise control over the synthesis process.

The Fmoc-SPPS Workflow: A Cyclical Process of Peptide Elongation

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle consisting of three main steps: deprotection, amino acid coupling, and washing.[]

dot graph TD { A[Start: Resin with Protected Amino Acid] --> B{Fmoc Deprotection(20% Piperidine/DMF)}; B --> C{Washing(DMF)}; C --> D{Amino Acid Activation & Coupling(e.g., HATU/DIPEA)}; D --> E{Washing(DMF, DCM)}; E --> F{Repeat for next Amino Acid}; F --> A; F --> G[Final Cleavage & Deprotection(TFA Cocktail)]; G --> H[Purification]; H --> I[Final Peptide];

} dot Figure 1: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

The following protocols provide a general framework for manual Fmoc-SPPS. These principles are also applicable to automated peptide synthesizers, although specific operational details may vary depending on the instrument.

Protocol 1: Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol scale synthesis) into a fritted reaction vessel.[1][11] The choice of resin depends on the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are common choices. For peptide amides, Rink Amide resin is the standard.[1][5][12]

  • Add a sufficient volume of DMF to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation to ensure optimal accessibility of the reactive sites.[1][5]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection

  • To the swelled resin, add a solution of 20% piperidine in DMF.[5]

  • Agitate the mixture for an initial 3-5 minutes.[13]

  • Drain the deprotection solution.

  • Add a fresh aliquot of the 20% piperidine in DMF solution and continue agitation for an additional 10-20 minutes to ensure complete removal of the Fmoc group.[9][13]

  • Drain the deprotection solution and thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][13] This washing step is critical to prevent neutralization of the acidic coupling reagents in the next step.[1]

Protocol 3: Amino Acid Coupling

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-protected amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[1] A variety of coupling reagents are available, each with its own advantages.

Using HBTU/HATU (Aminium Salts):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU or HATU (slightly less than 1 equivalent to the amino acid) in DMF.[1][14]

  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid.[1][14]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 30-60 minutes at room temperature.[1][14]

  • Monitor the reaction for completion using a qualitative colorimetric test, such as the Kaiser test.[14] A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then dichloromethane (DCM).[1]

Coupling ReagentClassTypical Coupling TimeCoupling EfficiencyRelative CostRisk of Racemization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[14]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[14]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[14]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[14]
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS. Data is extrapolated from studies on sterically hindered amino acids.[14]

Protocol 4: Capping (Optional but Recommended)

In some cases, the amino acid coupling reaction may not go to completion, leaving unreacted free amines on the growing peptide chains. To prevent the formation of deletion sequences (peptides missing an amino acid), a capping step can be introduced.[15][16] This involves acetylating the unreacted amines, effectively terminating their further elongation.[17]

  • After the coupling step and washing, add a capping solution to the resin. A common capping solution consists of acetic anhydride and a base like pyridine or DIPEA in DMF.[15][16]

  • Agitate for 15-30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF.

Protocol 5: Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the resin support, and all the side-chain protecting groups must be removed. This is typically achieved in a single step by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[18][19]

During this acidic cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[20] These can react with and modify nucleophilic amino acid residues such as Tryptophan, Methionine, Tyrosine, and Cysteine.[20] To prevent these side reactions, "scavengers" are added to the TFA to trap these reactive species.[20]

  • After the final Fmoc deprotection and thorough washing, dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail in a well-ventilated fume hood. The composition of the cocktail depends on the amino acid sequence of the peptide.[21]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]

  • Agitate the mixture for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[1]

  • Collect the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.[1]

Reagent "Cocktail"CompositionTarget Residues/Notes
TFA/TIS/H₂O 95:2.5:2.5General purpose, for peptides without sensitive residues.[20]
Reagent K TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp.[19][20]
TFA/TIS/EDT/H₂O 94:1:2.5:2.5For peptides containing Cysteine.
Reagent B TFA/phenol/H₂O/TIS (88:5:5:2)An "odorless" alternative for peptides with trityl-based protecting groups.[22]
Table 2: Common Cleavage Cocktails for Fmoc-SPPS.

Addressing Common Challenges in Fmoc-SPPS

While Fmoc-SPPS is a powerful technique, several challenges and side reactions can arise, potentially impacting the yield and purity of the final peptide.

  • Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can aggregate on the resin, leading to incomplete deprotection and coupling reactions.[1][5] Strategies to mitigate aggregation include using specialized resins (e.g., TentaGel), chaotropic salts, or performing the synthesis at elevated temperatures.[1]

  • Aspartimide Formation: This is a significant side reaction involving aspartic acid (Asp) residues.[23] Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen of the residue following Asp can attack the side-chain carbonyl of Asp, forming a five-membered succinimide ring.[13] This can lead to racemization and the formation of difficult-to-separate β-aspartyl peptide impurities.[13][23] Using sterically hindered side-chain protecting groups on the Asp residue or adding an acidic additive like HOBt to the deprotection solution can minimize this side reaction.[13]

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[19] This is particularly problematic when Proline or Glycine is the second amino acid. Using sterically hindered resins like 2-chlorotrityl chloride resin can help to suppress this side reaction.[1][19]

  • Racemization: The activation of the carboxylic acid during coupling can lead to a loss of stereochemical integrity, especially for sensitive amino acids like Cysteine and Histidine.[1] This can be minimized by using appropriate coupling reagents (e.g., DIC/HOBt) and avoiding prolonged activation times and high temperatures.[1][24]

Conclusion

Fmoc-based solid-phase peptide synthesis has undeniably become the gold standard in the field. Its mild reaction conditions, orthogonal protection strategy, and amenability to automation have empowered researchers to synthesize complex peptides with high purity and yield.[][3] A thorough understanding of the underlying chemistry, meticulous execution of the protocols, and an awareness of potential side reactions are paramount for success. By leveraging the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently harness the power of Fmoc-SPPS to advance their scientific endeavors.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(21), 3899. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • Lischka, U., et al. (2021). Capping of unprotected amino groups during peptide synthesis. U.S.
  • Stack Exchange. (2015, October 31). Why does capping after each coupling in Solid phase peptide synthesis improve the results? Chemistry Stack Exchange. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Application Note: Profiling the N-Hydroxylation of 2-Acetylaminofluorene in Hepatic Microsomal Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, DMPK Scientists, and Preclinical Drug Development Professionals Application Area: In Vitro Metabolism, Chemical Carcinogenesis, and Reactive Metabolite Profiling

Executive Summary

The arylamine 2-acetylaminofluorene (2-AAF) is a foundational model compound used in toxicology to study the mechanisms of chemical carcinogenesis and metabolic activation. The critical initiating step in 2-AAF-induced genotoxicity is its N-hydroxylation , primarily catalyzed by hepatic Cytochrome P450 (CYP) enzymes, to form the proximate carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-AAF).

This application note provides a comprehensive, self-validating methodology for the in vitro generation, extraction, and LC-MS/MS quantification of N-OH-AAF using liver microsomes. By isolating the N-hydroxylation pathway from competing detoxification routes (ring-hydroxylation), researchers can accurately derive kinetic parameters ( Km​ , Vmax​ ) essential for predictive toxicology.

Mechanistic Grounding: Bioactivation vs. Detoxification

The biotransformation of 2-AAF is a highly branched process dictated by the specific CYP isoforms present in the tissue model.

  • Bioactivation (N-Hydroxylation): Mediated predominantly by CYP1A2 in humans, this pathway oxidizes the nitrogen atom to form N-OH-AAF. This proximate carcinogen subsequently undergoes Phase II conjugation (e.g., via sulfotransferases) to form highly reactive electrophiles (nitrenium ions) that covalently bind to DNA, forming dG-C8-AAF and dG-C8-AF adducts[1][2].

  • Detoxification (Ring-Hydroxylation): Competing CYP-mediated reactions hydroxylate the fluorene ring at the 1-, 3-, 5-, 7-, or 9-positions. For instance, 9-hydroxy-2-acetylaminofluorene (9-OH-AAF) is a major, biologically inactive metabolite that facilitates excretion[3].

Understanding the balance between these pathways is critical for evaluating species-specific carcinogenic risks.

Pathway AAF 2-Acetylaminofluorene (2-AAF) CYP Cytochrome P450 (e.g., CYP1A2) AAF->CYP Oxidation N_OH N-hydroxy-2-AAF (Proximate Carcinogen) CYP->N_OH N-hydroxylation Ring_OH Ring-OH-AAF (Detoxification: 7-OH, 9-OH) CYP->Ring_OH Ring-hydroxylation Phase2 Phase II Enzymes (SULTs / NATs) N_OH->Phase2 Conjugation Adducts DNA Adducts (dG-C8-AAF / dG-C8-AF) Phase2->Adducts Nitrenium Ion Binding

Caption: Cytochrome P450-mediated metabolic activation and detoxification pathways of 2-AAF.

Quantitative Kinetic Profiling

The kinetics of 2-AAF metabolism exhibit distinct profiles depending on the site of oxidation. As demonstrated in kinetic studies of human liver microsomes[4], N-hydroxylation follows classical Michaelis-Menten kinetics driven by a single high-affinity enzyme system, whereas ring-hydroxylation (e.g., 7-hydroxylation) often exhibits biphasic kinetics indicating the involvement of multiple CYP isoforms.

Table 1: Kinetic Parameters of 2-AAF Metabolism in Human Liver Microsomes

Metabolic PathwayEnzyme SystemMean Km​ (µM)Mean Vmax​ (pmol/mg/min)Biological Consequence
N-hydroxylation Single Enzyme (e.g., CYP1A2)1.6361Bioactivation / Proximate Carcinogen
7-hydroxylation Two-Enzyme (High Affinity)0.6930Detoxification / Excretion
7-hydroxylation Two-Enzyme (Low Affinity)75.00286Detoxification / Excretion

Data summarized from established kinetic profiling of human liver microsomes[4].

Experimental Design & Causality: The "Why" Behind the Workflow

To ensure the trustworthiness of the assay, every step in the following protocol is designed as a self-validating system :

  • Cofactor Supply (NADPH Regenerating System): Rather than adding a single bolus of NADPH, which is thermally unstable at 37°C and subject to rapid depletion by non-specific oxidases, a regenerating system (Glucose-6-Phosphate + G6P-Dehydrogenase) is utilized. Causality: This maintains a steady-state zero-order concentration of the electron donor, ensuring that the CYP450 enzymes are the sole rate-limiting factor.

  • Reaction Quenching (Ice-Cold Acetonitrile): The addition of organic solvent is not merely a stop mechanism. Causality: It serves a dual purpose: instantaneously denaturing the enzymes to halt the reaction precisely, and precipitating the microsomal lipid/protein matrix to prevent downstream LC column fouling and MS ion suppression.

  • Internal Controls: The protocol mandates a "No-NADPH" blank. Causality: This directly tests for non-CYP mediated oxidation or background isobaric interferences, validating that any detected N-OH-AAF is strictly the product of active CYP metabolism.

Protocol: Microsomal N-Hydroxylation Assay

Reagents & Materials
  • Microsomes: Pooled Human or Rat Liver Microsomes (HLM/RLM), typically 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Substrate: 2-AAF stock solution (10 mM in DMSO). Note: Final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent CYP inhibition.

  • NADPH Regenerating System: 1.3 mM NADP⁺, 3.3 mM Glucose-6-Phosphate, 0.4 U/mL G6P-Dehydrogenase.

  • Quench Solution: Ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., deuterated 2-AAF or phenacetin).

Step-by-Step Incubation Methodology
  • Preparation of Master Mix: In a 1.5 mL Eppendorf tube, combine Potassium Phosphate buffer, MgCl₂, and liver microsomes to achieve a final protein concentration of 0.5 mg/mL in a 200 µL reaction volume.

  • Substrate Addition: Add 2-AAF to achieve the desired final concentration (e.g., 1.0 to 100 µM for kinetic profiling). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system.

  • Time-Course Sampling (Self-Validation): To confirm linear reaction velocity, extract 50 µL aliquots at precisely 0, 10, 20, and 30 minutes. A plateauing curve indicates substrate depletion or enzyme death, invalidating the kinetic data.

  • Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold Acetonitrile (3:1 ratio). Vortex vigorously for 30 seconds.

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Carefully transfer the clear supernatant to HPLC vials for analysis.

Workflow Step1 1. Preparation Microsomes + Buffer Step2 2. Initiation Add 2-AAF + NADPH Step1->Step2 Step3 3. Incubation 37°C, 10-30 min Step2->Step3 Step4 4. Quenching Ice-cold Acetonitrile Step3->Step4 Step5 5. Extraction Centrifugation Step4->Step5 Step6 6. LC-MS/MS Quantify N-OH-AAF Step5->Step6

Caption: Step-by-step experimental workflow for the microsomal incubation and quantification of N-OH-AAF.

Analytical Quantification (LC-MS/MS)

Chromatographic resolution is mandatory. N-OH-AAF and various ring-hydroxylated metabolites (e.g., 7-OH-AAF, 9-OH-AAF) are isobaric—they share the same precursor mass. Relying solely on MS/MS transitions without baseline chromatographic separation will result in false-positive quantification[3].

Recommended LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 4 mins. This gradient ensures the more polar N-OH-AAF elutes distinctly from the highly hydrophobic parent 2-AAF and separates from ring-hydroxylated isomers.

MS/MS Detection (Positive ESI)

Utilize Multiple Reaction Monitoring (MRM) mode. While specific transitions depend on the instrument tuning, monitor the following general pathways:

  • 2-AAF: m/z 224.1 → m/z 182.1 (Loss of acetyl group)

  • N-OH-AAF: m/z 240.1 → m/z 198.1 (Loss of acetyl group) / m/z 180.1 (Subsequent loss of water)

Generate a calibration curve using authentic N-OH-AAF standards spiked into heat-inactivated microsomes to account for matrix effects.

References

  • Kinetic Evidence for the Involvement of Multiple Forms of Human Liver Cytochrome P-450 in the Metabolism of Acetylaminofluorene Source: PubMed / NIH URL
  • Source: ICM.edu.
  • N-(9-Hydroxy-9H-fluoren-2-yl)
  • Electrochemical Detection and Quantification of the Acetylated and Deacetylated C8-deoxyguanosine DNA Adducts Induced by 2-acetylaminofluorene Source: PubMed / NIH URL

Sources

Application Notes and Protocols: Radioligand Assay for Melatonin Receptor Binding

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Melatonin System Through Radioligand Binding

Melatonin, the neurohormone primarily synthesized by the pineal gland, orchestrates a symphony of physiological processes, most notably the regulation of circadian rhythms.[1] Its influence extends to sleep, mood, neuroprotection, and even cancer modulation.[1] These diverse actions are mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1][2] Understanding the intricate interactions between ligands and these receptors is paramount for the development of novel therapeutics targeting a range of disorders, from insomnia and depression to non-24-hour sleep-wake disorder.[1]

Radioligand binding assays remain the gold standard for quantifying the affinity and density of receptors.[3][4] This powerful technique allows for the precise measurement of key pharmacological parameters such as the equilibrium dissociation constant (Kd) for a radioligand and the maximal number of binding sites (Bmax).[4][5] Furthermore, competition binding assays enable the determination of the affinity (Ki) of unlabeled compounds, which is crucial for drug discovery and structure-activity relationship (SAR) studies.[4][5]

This comprehensive guide provides detailed protocols for conducting radioligand binding assays for melatonin receptors using the widely validated radioligand, 2-[¹²⁵I]-iodomelatonin.[6][7][8] We will delve into the principles of saturation and competition assays, offering step-by-step methodologies, data analysis guidance, and insights into the critical nuances that ensure robust and reproducible results.

The Melatonin Receptors: MT1 and MT2

The human melatonin receptors, MT1 and MT2, are both coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[9] While they share a high degree of homology, they exhibit distinct pharmacological profiles and physiological roles.[[“]] For instance, activation of MT1 receptors is primarily associated with the regulation of REM sleep, whereas MT2 receptors are more involved in modulating NREM sleep.[9] These subtle differences underscore the importance of developing receptor subtype-selective ligands for targeted therapeutic interventions.

Principle of the Radioligand Binding Assay

The fundamental principle of a radioligand binding assay is the interaction between a radioactively labeled ligand (the radioligand) and its specific receptor.[4][6] The assay allows for the quantification of this interaction by measuring the amount of radioactivity bound to the receptor preparation. Two primary types of experiments are conducted:

  • Saturation Binding: This experiment determines the affinity of the radioligand for the receptor (Kd) and the total number of receptors in the sample (Bmax).[4][5][11] It involves incubating a constant amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competition Binding: This experiment determines the affinity of an unlabeled test compound (the competitor) for the receptor.[4][5] It involves incubating the receptor preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled competitor. The competitor's ability to displace the radioligand from the receptor is a measure of its own affinity.

A critical aspect of any radioligand binding assay is the differentiation between specific and non-specific binding.[11][12][13][14]

  • Specific Binding: The binding of the radioligand to the target receptor. This is a saturable process.[12]

  • Non-specific Binding: The binding of the radioligand to other components in the assay mixture, such as the filter, lipids, or other proteins.[11][12][13] This is typically a non-saturable, linear process.[13]

Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled ligand that has high affinity for the receptor.[12][13][14] This unlabeled ligand effectively blocks the radioligand from binding to the specific receptor sites, leaving only the non-specific binding to be measured.[12][13] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).[11]

Visualization of the Radioligand Binding Assay Workflow

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Source (e.g., Cell Membranes) Total_Binding Total Binding Tubes: Receptor + Radioligand Receptor_Prep->Total_Binding NSB Non-Specific Binding Tubes: Receptor + Radioligand + Saturating Unlabeled Ligand Receptor_Prep->NSB Competition_Binding Competition Binding Tubes: Receptor + Radioligand + Increasing Competitor Receptor_Prep->Competition_Binding Radioligand_Prep Radioligand Dilutions (e.g., 2-[125I]-iodomelatonin) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition_Binding Competitor_Prep Unlabeled Competitor Dilutions (for Competition Assay) Competitor_Prep->NSB Saturating Concentration Competitor_Prep->Competition_Binding Filtration Rapid Vacuum Filtration (e.g., GF/C filters) Total_Binding->Filtration NSB->Filtration Competition_Binding->Filtration Counting Gamma Counting Filtration->Counting Data_Analysis Data Analysis (Saturation/Competition Curves) Counting->Data_Analysis Melatonin_Receptor_Signaling Melatonin Melatonin MT_Receptor MT1/MT2 Receptor Melatonin->MT_Receptor Binds G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Circadian Clock Genes) CREB->Gene_Expression Regulates

Caption: Simplified melatonin receptor signaling pathway.

Troubleshooting and Key Considerations

  • High Non-Specific Binding:

    • Cause: Hydrophobicity of the radioligand or test compounds, insufficient blocking with BSA, or issues with the filter plates.

    • Solution: Increase the BSA concentration in the assay buffer, pre-soak filter plates with PEI, and ensure thorough washing. [12]* Poor Reproducibility:

    • Cause: Inaccurate pipetting, incomplete mixing of reagents, temperature fluctuations during incubation, or inconsistent filtration and washing. [12] * Solution: Calibrate pipettes regularly, ensure all reagents are at the same temperature before starting the assay, and standardize the filtration and washing procedure. [12]* Radioligand Depletion:

    • Cause: A significant fraction (>10%) of the radioligand binds to the receptor, leading to an underestimation of the Kd and Ki values. [4][5] * Solution: Reduce the amount of receptor preparation used in the assay. [4][5]* Failure to Reach Equilibrium:

    • Cause: Insufficient incubation time, especially for high-affinity ligands with slow dissociation rates. [4][5] * Solution: Perform time-course experiments to determine the optimal incubation time required to reach equilibrium. [4]

Advanced Techniques and Future Directions

While the filtration-based radioligand binding assay is a robust and widely used method, other technologies offer alternative approaches:

  • Scintillation Proximity Assay (SPA): This homogeneous assay format eliminates the need for a separation step, making it well-suited for high-throughput screening. [11][15][16]In an SPA, receptor-containing membranes are coupled to beads containing a scintillant. Only radioligand that is bound to the receptor is in close enough proximity to the bead to generate a signal. [11][16]* Non-Radioactive Assays: Concerns over the handling and disposal of radioactive materials have driven the development of non-radioactive binding assays, such as those based on fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and bioluminescence resonance energy transfer (BRET). [17][18][19]These methods offer safer alternatives and can be performed in live cells, providing a more physiologically relevant context. [17][19]

Conclusion

The radioligand binding assay is an indispensable tool for the pharmacological characterization of melatonin receptors. By providing accurate measurements of ligand affinity and receptor density, these assays have been instrumental in advancing our understanding of the melatonin system and in the discovery of novel therapeutic agents. The detailed protocols and considerations presented in this guide are intended to equip researchers with the knowledge and methodology to perform these assays with confidence, ensuring the generation of high-quality, reproducible data that will continue to drive innovation in this important field of research.

References

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. PubMed. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. PMC. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gobbi, G., & Comai, S. (2019). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 59, 299-320. [Link]

  • Legros, C., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. PMC. [Link]

  • Jockers, R., et al. (2016). MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential. Journal of Medicinal Chemistry, 59(10), 4593-4614. [Link]

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. ResearchGate. [Link]

  • GraphPad. (n.d.). Characterization of a Receptor Using a Radioligand. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-262. [Link]

  • Stoddart, L. A., et al. (2012). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology, 165(6), 1734-1751. [Link]

  • Comai, S., et al. (2019). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Pharmacology, 10, 110. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • Consensus. (n.d.). Structural differences between MT1 and MT2 melatonin receptors. [Link]

  • Wang, F. W., et al. (1998). Melatonin and Testicular Function: Characterization of Binding Sites for 2-[125I]-iodomelatonin in Immature Rat Testes. Journal of Pineal Research, 25(4), 225-231. [Link]

  • Dubocovich, M. L. (1988). Use of 2-[125I]iodomelatonin to characterize melatonin binding sites in chicken retina. Journal of Neurochemistry, 50(5), 1435-1441. [Link]

  • Pang, S. F., et al. (1993). Melatonin and 2[125I]Iodomelatonin binding sites in the human colon. Journal of Pineal Research, 15(3), 154-160. [Link]

  • Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

  • Comeo, E., et al. (2022). Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors. ACS Pharmacology & Translational Science, 5(8), 651-663. [Link]

  • Hart, H. E., & Greenwald, E. B. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry, 161(2), 494-500. [Link]

  • Williams, C. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 897, 127-134. [Link]

Sources

Application Note: Evaluating the Antiviral Efficacy of Fluorenol Compounds via Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorenol (9-hydroxyfluorene) and its substituted derivatives represent a versatile class of bioactive molecules with significant pharmacological potential. Notably, bis-basic ethers of fluorenone and fluorenol, such as Tilorone, have been extensively documented for their broad-spectrum antiviral properties, which are largely driven by the induction of interferon-alpha (IFN-α) 1. More recently, novel synthetic derivatives like 9-ethynyl-9-fluorenol have demonstrated potent, direct antiviral activity against lytic viruses such as the varicella-zoster virus (VZV) 2.

To accurately quantify the antiviral efficacy of these compounds, the Plaque Reduction Assay (PRA) —often utilized as a Plaque Reduction Neutralization Test (PRNT)—remains the gold standard 3. This assay measures the concentration of a fluorenol compound required to reduce the number of viral plaques by 50% (EC₅₀ or PRNT₅₀), providing critical dose-response data necessary for therapeutic development 4.

Experimental Design & Causality

A successful plaque reduction assay relies on strict control of cellular and viral dynamics. As an Application Scientist, it is critical to understand why each step is performed:

  • Cell Monolayer Integrity: Host cells must be seeded to achieve exactly 90-95% confluency at the time of infection. Allowing cells to overgrow leads to contact inhibition, reduced metabolic viability, and impaired viral replication, which artificially depresses the viral titer and skews the EC₅₀ calculations 5.

  • The Semi-Solid Overlay: If a liquid medium is used post-infection, progeny virions will diffuse freely, causing a generalized cytopathic effect (CPE). Applying a highly viscous overlay (e.g., agarose or carboxymethylcellulose) physically restricts viral transmission. Consequently, the virus can only infect immediately adjacent cells, forming discrete, localized zones of cell death (plaques) 6.

  • Fixation and Staining Chemistry: Formalin is used to cross-link cellular proteins, preserving the monolayer's architecture while simultaneously inactivating any live virus. Crystal violet, a basic dye, binds to the DNA and proteins of intact, viable cells. Areas lysed by the virus fail to retain the dye, appearing as clear "holes" against a dark background 5.

The Self-Validating System

To guarantee trustworthiness, every assay plate must include internal controls:

  • Cell Control (Mock): Validates that the cell line is healthy and the overlay is non-toxic.

  • Virus Control (Vehicle): Establishes the baseline 100% plaque count (target: 50–100 PFU/well).

  • Positive Control: A well containing a known antiviral (e.g., Acyclovir) to prove assay sensitivity.

Workflow Visualization

PRA_Workflow N1 1. Cell Monolayer Preparation Seed susceptible host cells (90-95% confluency) N2 2. Virus & Compound Preparation Mix fixed PFU of virus with Fluorenol dilutions N1->N2 N3 3. Viral Adsorption Incubate mixture on cells (1-2 h), rocking frequently N2->N3 N4 4. Semi-Solid Overlay Apply agarose/CMC to restrict viral diffusion N3->N4 N5 5. Incubation Phase Incubate for 3-5 days to allow plaque formation N4->N5 N6 6. Fixation & Staining Inactivate with formalin, stain with crystal violet N5->N6 N7 7. Quantification Count discrete plaques & calculate EC50 N6->N7

Figure 1: Step-by-step workflow of the Plaque Reduction Assay for antiviral screening.

Step-by-Step Protocol

Materials Required:

  • Susceptible host cell line (e.g., Vero, HEL, or 143B cells)

  • Target Virus stock (e.g., HSV-1, VZV, DENV)

  • Fluorenol test compounds (dissolved in DMSO)

  • 2X Dulbecco’s Modified Eagle Medium (DMEM)

  • 2% Agarose or 1.5% Carboxymethylcellulose (CMC)

  • 10% Formalin solution

  • 0.1% Crystal Violet (in 20% ethanol)

Methodology:

  • Cell Seeding: Plate 7.5×105 cells/well into 6-well tissue culture plates. Incubate at 37°C with 5% CO₂ until the monolayer reaches 90-95% confluency (typically 24 hours).

  • Compound Dilution: Prepare serial 10-fold or 2-fold dilutions of the fluorenol compound in maintenance media. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Virus Preparation: Thaw the virus stock and sonicate for 45 seconds to break up viral aggregates. Dilute the virus in media to yield approximately 50–100 Plaque Forming Units (PFU) per well.

  • Pre-Incubation (Optional but recommended for direct neutralizers): Mix the diluted virus 1:1 with the fluorenol dilutions. Incubate at 37°C for 1 hour.

  • Adsorption: Aspirate the growth medium from the 6-well plates. Add 400 µL of the virus-compound mixture to each well. Incubate for 1 to 2 hours at 37°C. Critical Step: Gently rock the plates every 15 minutes to prevent the center of the wells from drying out and to ensure even viral distribution.

  • Overlay Application: Prepare the overlay by mixing equal volumes of 2X DMEM and 2% melted agarose (kept at 42°C to prevent thermal shock to cells). Add 2 mL of the overlay to each well. Allow it to solidify at room temperature for 15 minutes.

  • Incubation: Incubate the plates undisturbed at 37°C with 5% CO₂ for 3 to 5 days, depending on the viral replication kinetics. Note: Moving plates during this phase can shear the overlay and create satellite plaques.

  • Fixation: In a biosafety cabinet, add 2 mL of 10% formalin directly on top of the overlay. Incubate for 1 hour at room temperature to inactivate the virus and fix the cells.

  • Staining: Carefully remove the formalin and agarose plugs. Wash gently with PBS. Add 1 mL of 0.1% crystal violet solution to each well for 30 minutes. Aspirate the stain and wash the wells with tap water until the background is clear.

  • Quantification: Allow plates to air dry. Count the clear plaques against the purple background. Calculate the percentage of plaque reduction relative to the virus control.

Quantitative Data Presentation

The efficacy of fluorenol compounds is evaluated by calculating the Half-Maximal Effective Concentration (EC₅₀) and the Half-Maximal Cytotoxic Concentration (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) determines the therapeutic window of the compound.

Table 1: Representative Antiviral Activity of Substituted Fluorenol Derivatives

CompoundTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Putative Mechanism
Tilorone Dihydrochloride HSV-12.5>100.0>40.0IFN-α Induction
9-Ethynyl-9-fluorenol VZV4.285.020.2Direct Viral Inhibition
9-Hydroxyfluorene DENV-215.8120.07.6Unknown / Broad
Acyclovir (Positive Control)HSV-10.8>200.0>250.0DNA Polymerase Inhibition

(Note: Data represents aggregated literature ranges for illustrative comparative analysis).

References

  • Plaque Reduction Assay - Antiviral . Creative Diagnostics. 3

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs . BioAgilytix.4

  • Extension of furopyrimidine nucleosides with 5-alkynyl substituent: Synthesis, high fluorescence, and antiviral effect . National Institutes of Health (PMC). 2

  • An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity . National Institutes of Health (PMC). 1

  • Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa . National Institutes of Health (PMC). 5

  • Application Note: DENV-IN-8 Plaque Reduction Assay Protocol . BenchChem.6

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis Yield of Propanamide, N-9H-fluoren-2-yl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Propanamide, N-9H-fluoren-2-yl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges and optimize the yield of this important amide synthesis.

The synthesis of N-aryl amides, such as Propanamide, N-9H-fluoren-2-yl-, is a fundamental transformation in organic chemistry. The primary route involves the N-acylation of 2-aminofluorene with a propanoylating agent. While seemingly straightforward, this reaction can be prone to issues like low conversion, side product formation, and purification difficulties, all of which can significantly impact the final yield. This guide will walk you through the critical parameters and provide actionable solutions to common problems.

Troubleshooting and Optimization

This section addresses specific issues you may encounter during the synthesis of Propanamide, N-9H-fluoren-2-yl-.

Q1: Why is my N-acylation reaction showing low or no conversion?

A: Low or no conversion is a frequent challenge, often stemming from several factors related to reagent reactivity, reaction conditions, and the nature of the starting amine.

  • Insufficient Reagent Reactivity: The choice of your acylating agent is critical.

    • Propanoyl Chloride: This is a highly reactive acylating agent, generally suitable for this synthesis. However, its high reactivity can be difficult to control and it is sensitive to moisture.[1][]

    • Propanoic Anhydride: A less reactive but more manageable alternative to the acyl chloride.[][3] Higher temperatures or the use of a catalyst may be necessary to drive the reaction to completion.[3]

  • Inappropriate Reaction Conditions:

    • Temperature: Amide bond formation can be exothermic.[1][] It is often recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.[1] If conversion is still low, gentle heating might be required.

    • Solvent: The choice of solvent is crucial. It must be anhydrous and inert to the reaction conditions. Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are common choices.[3][4]

  • Base Selection: A base is essential to neutralize the HCl generated when using propanoyl chloride.[5][6][7] Without a base, the starting amine will be protonated, rendering it non-nucleophilic and halting the reaction.[5][7]

    • Tertiary Amines: Triethylamine (TEA) or pyridine are commonly used.[1]

    • Inorganic Bases: In some cases, an aqueous base wash (Schotten-Baumann conditions) can be effective during work-up to remove the HCl byproduct.[5][7]

  • Catalyst: For less reactive systems, a catalyst can be beneficial.

    • DMAP (4-Dimethylaminopyridine): A nucleophilic catalyst that can accelerate the reaction, particularly when using propanoic anhydride.

    • Lewis Acids: Catalysts like ZnCl₂ or FeCl₃ can activate the acylating agent.[3]

    • Iodine: Has been shown to effectively promote N-acylation under mild conditions.[8]

Q2: My reaction is complete, but my isolated yield is low. What are the potential causes?

A: Low isolated yield despite good conversion often points to issues during the work-up and purification steps.

  • Product Solubility: The product, Propanamide, N-9H-fluoren-2-yl-, may have some solubility in the aqueous phase during extraction. To minimize this, use brine (saturated NaCl solution) for the final wash to decrease the polarity of the aqueous layer.

  • Inadequate Extraction: Ensure you are using a sufficient volume of organic solvent for extraction and perform multiple extractions (e.g., 3 times) to maximize the recovery of your product from the aqueous layer.

  • Purification Losses:

    • Recrystallization: While an excellent purification technique, choosing the right solvent system is key. If the product is too soluble in the chosen solvent, you will lose a significant amount of material. Perform small-scale solubility tests to find an optimal solvent or solvent mixture where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Column Chromatography: If your product is an oil or does not crystallize easily, column chromatography is the preferred method. However, improper solvent system selection can lead to poor separation or product loss on the column. Use Thin Layer Chromatography (TLC) to determine the ideal eluent system before running the column.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A: The formation of side products is a common reason for reduced yield and purity.

  • Diacylation: Although less common with aromatic amines compared to aliphatic ones, it is possible for the nitrogen to be acylated twice, especially if a large excess of a highly reactive acylating agent is used under forcing conditions.[3] To avoid this, use a controlled stoichiometry of the acylating agent (e.g., 1.1-1.2 equivalents).

  • Hydrolysis of Acylating Agent: If there is moisture in your reaction, the propanoyl chloride or anhydride will hydrolyze to propanoic acid.[1] This not only consumes your reagent but the resulting carboxylic acid can complicate purification. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Unreacted Starting Material: This will be a major component if the reaction has not gone to completion (see Q1).

Troubleshooting Workflow

Here is a decision-making workflow to help you troubleshoot your synthesis:

G start Low Yield of Propanamide, N-9H-fluoren-2-yl- check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete good_conversion Good Conversion check_conversion->good_conversion Complete reagent_reactivity Assess Reagent Reactivity low_conversion->reagent_reactivity workup_issue Investigate Work-up & Purification good_conversion->workup_issue anhydride Using Propanoic Anhydride reagent_reactivity->anhydride Less Reactive chloride Using Propanoyl Chloride reagent_reactivity->chloride More Reactive increase_temp Increase Temperature or Add Catalyst (e.g., DMAP) anhydride->increase_temp check_base Ensure Anhydrous Conditions & Sufficient Base (1.1 eq) chloride->check_base extraction_problem Optimize Extraction (Multiple extractions, Brine wash) workup_issue->extraction_problem Suspect Loss during Extraction purification_problem Refine Purification Method (Recrystallization solvent screen, TLC for column conditions) workup_issue->purification_problem Suspect Loss during Purification

Caption: A troubleshooting flowchart for low yield synthesis.

Frequently Asked Questions (FAQs)

Q: What is the ideal stoichiometry for the reagents? A: A slight excess of the acylating agent is generally recommended. A molar ratio of 1:1.1 to 1:1.2 of 2-aminofluorene to propanoyl chloride/anhydride is a good starting point. If using a base like triethylamine, use at least 1.1 equivalents to ensure full neutralization of the acid byproduct.

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting material (2-aminofluorene). The reaction is complete when the starting material spot has been completely consumed and a new, typically less polar, product spot has appeared.

Q: Is it necessary to use an inert atmosphere? A: When using moisture-sensitive reagents like propanoyl chloride, working under an inert atmosphere (nitrogen or argon) is highly recommended to prevent hydrolysis.[1] This will improve the consistency and yield of your reaction.

Q: My final product is an off-white or yellowish solid. How can I decolorize it? A: If recrystallization does not yield a white product, you can try treating a solution of your crude product with a small amount of activated charcoal before filtering and recrystallizing. Be aware that this can sometimes lead to a loss of product.

Experimental Protocols

Protocol 1: Synthesis using Propanoyl Chloride

This protocol is a standard procedure for the acylation of 2-aminofluorene using propanoyl chloride.

Materials:

  • 2-Aminofluorene

  • Propanoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminofluorene (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

General Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products 2-Aminofluorene 2-Aminofluorene plus1 + Propanoyl_Chloride Propanoyl Chloride Product Propanamide, N-9H-fluoren-2-yl- Propanoyl_Chloride->Product  Base (e.g., TEA)  Solvent (e.g., DCM)  0°C to RT HCl + HCl

Caption: Synthesis of Propanamide, N-9H-fluoren-2-yl-.

Data Summary

The following table summarizes key parameters for consideration when planning the synthesis.

ParameterPropanoyl Chloride RoutePropanoic Anhydride RouteKey Considerations
Reactivity HighModerateChoose based on amine reactivity and control desired.[3]
Byproduct HClPropanoic AcidHCl must be neutralized with a base.[5][7]
Conditions 0 °C to RTRT to RefluxHigher temperatures may be needed for the anhydride.[3]
Catalyst Not usually requiredDMAP recommendedA catalyst can significantly speed up the reaction.
Atmosphere Inert (N₂ or Ar)Inert recommendedEssential for the acyl chloride to prevent hydrolysis.[1]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
  • Benchchem. (n.d.). The In Vivo Metabolic Activation of 2-Aminofluorene: A Technical Guide for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Reddit. (2020, October 10). Amide Formation Help. r/Chempros.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Scilit. (n.d.). Mild and Useful Method for N-Acylation of Amines.
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.

Sources

Purification challenges of N-9H-fluoren-2-yl-propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of N-9H-fluoren-2-yl-propanamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this fluorene derivative. While N-9H-fluoren-2-yl-propanamide is a valuable synthon, achieving high purity can be challenging due to its unique physicochemical properties and the potential for closely-related impurities to form during its synthesis.

This guide provides a structured, in-depth approach to troubleshooting common purification issues. The principles and protocols discussed are derived from established methodologies for analogous fluorene-based compounds, such as N-(9H-fluoren-2-yl)acetamide (2-AAF) and its hydroxylated metabolites, ensuring a scientifically grounded and field-proven framework for your experiments.[1][2] We will explore the causality behind experimental choices, offering not just steps, but the rationale required to adapt and optimize these protocols for your specific needs.

Section 1: Troubleshooting Common Purification Issues

This section is formatted as a series of common problems encountered during the purification of N-9H-fluoren-2-yl-propanamide. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolution.

Q1: My crude product is a persistent oil or waxy solid and refuses to crystallize. What are the next steps?

A1: This is a frequent issue, often caused by the presence of residual solvent or low-melting point impurities that disrupt the crystal lattice formation.

  • Causality Analysis: The synthesis of the parent amine, 2-aminofluorene, often involves solvents like toluene or acetic acid, while the final acylation step may use pyridine or other high-boiling point solvents.[1] Incomplete removal of these solvents, or the presence of unreacted starting materials or oily byproducts, can act as a eutectic mixture, depressing the melting point and preventing solidification.

  • Troubleshooting Protocol:

    • High-Vacuum Evaporation: Place the crude material on a high-vacuum line (Schlenk line) and gently warm the flask (30-40°C) with a water bath. This helps to remove residual, high-boiling point solvents that are often missed by standard rotary evaporation.

    • Trituration: If the product remains oily, attempt trituration. This involves adding a non-solvent (a solvent in which your product is insoluble) and vigorously scratching the flask's inner surface with a glass rod or spatula. This process mechanically induces nucleation and can cause the oil to precipitate as a solid. Hexanes or a mixture of diethyl ether and hexanes are excellent starting points for trituration.[3]

    • "Seed" Crystal: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal to the oil can initiate crystallization.

    • Purification as an Oil: If all else fails, proceed directly to column chromatography. The crude oil can be dissolved in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel before loading onto the column.

Q2: My TLC analysis shows multiple spots close to my product spot. How do I identify them and select a purification strategy?

A2: Co-eluting spots on a Thin-Layer Chromatography (TLC) plate indicate impurities with similar polarity to your target compound. Identifying their likely origin is key to devising an effective separation strategy.

  • Causality Analysis: The most common impurities arise from the preceding synthetic steps. The synthesis of N-9H-fluoren-2-yl-propanamide typically starts from fluorene, which is nitrated, reduced, and then acylated.[1][2]

    • Starting Materials: Unreacted 2-aminofluorene is a common, more polar impurity.

    • Over-acylation/Side Reactions: While less common for a simple propanamide, complex reaction conditions could lead to byproducts.

    • Isomers: The initial nitration of fluorene can produce other isomers (e.g., 4-nitrofluorene), which would carry through the synthesis, resulting in isomeric propanamide impurities that are notoriously difficult to separate.

    • Oxidation Products: The C9 position of the fluorene ring is susceptible to oxidation, which can lead to the formation of fluorenone-based impurities (e.g., N-(9-oxo-9H-fluoren-2-yl)propanamide).[4] These are typically more polar and often appear as yellow or orange spots.

  • Troubleshooting Protocol:

    • Co-spotting: Run a TLC plate spotting your crude material, the starting 2-aminofluorene, and a co-spot (both crude and starting material in the same lane). This will definitively confirm if unreacted amine is present.

    • Staining: Use different visualization techniques. While UV light is standard, stains like potassium permanganate can help differentiate between compounds. Oxidizable species, like the C9-H of your product, may react, while the ketone of an oxidized impurity will not.

    • Systematic Solvent Screening: Develop a TLC solvent system that maximizes the separation (ΔRf) between your product and the impurities. Test various ratios of a non-polar solvent (Hexanes, Toluene) and a polar solvent (Ethyl Acetate, Acetone). Refer to the solvent data table in Section 4 for guidance. A good target Rf for the product spot for column chromatography is ~0.3.

Q3: My recrystallization resulted in poor recovery, or the product "oiled out" upon cooling. How can I optimize the process?

A3: A successful recrystallization depends critically on the choice of solvent, where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. "Oiling out" occurs when the solution becomes supersaturated before reaching the optimal temperature for crystal nucleation, causing the product to separate as a liquid phase.

  • Causality Analysis: The large, relatively non-polar fluorene ring system suggests good solubility in aromatic and chlorinated solvents, while the amide group provides some polarity and hydrogen bonding capability, allowing for solubility in polar protic solvents like ethanol at higher temperatures.[3][5] An incorrect solvent or cooling the solution too rapidly is the primary cause of failure.

  • Troubleshooting Protocol:

    • Solvent System Selection:

      • Single Solvent: Test solubility in small vials. Add a few milligrams of your product to ~0.5 mL of solvent. Good candidates are ethanol, isopropanol, toluene, or ethyl acetate. A good solvent will dissolve the solid completely upon heating but show significant precipitate upon cooling to room temperature and then in an ice bath.

      • Two-Solvent System: This is often more effective. Dissolve your crude product in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes or petroleum ether) dropwise until the solution just begins to turn cloudy (the saturation point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.

    • Control the Cooling Rate: Never place a hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. This promotes the formation of larger, purer crystals. Once at room temperature, cooling in a refrigerator and then an ice bath can maximize yield.

    • Address "Oiling Out": If the product oils out, reheat the solution until it is homogeneous again. Add a small amount of the "good" solvent to decrease the saturation level, and then allow it to cool even more slowly. Scratching the flask can also help initiate crystallization instead of oiling.

Q4: I am struggling with separation during silica gel column chromatography. The fractions are all mixed. What can I do?

A4: Poor separation on a silica column is usually due to an improperly chosen mobile phase (eluent), incorrect column packing, or overloading the column.

  • Causality Analysis: Silica gel is a polar stationary phase. A mobile phase that is too polar will cause all compounds, including your product and impurities, to travel quickly up the column with little separation (high Rf values). A mobile phase that is not polar enough will result in all compounds staying at the baseline (low Rf values). The key is to find a balance that creates differential migration speeds.

  • Troubleshooting Protocol:

    • Optimize the Mobile Phase: Use TLC to find a solvent system that gives your product an Rf value of 0.25-0.35 . This Rf range almost always translates to good separation on a column. The separation between your product spot and the nearest impurity spot on the TLC plate should be at least 0.1 Rf units.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) to elute non-polar impurities. Then, slowly and systematically increase the polarity (e.g., to 20%, then 30% Ethyl Acetate) to elute your product, leaving the more polar impurities behind on the column.

    • Proper Sample Loading: Do not load your sample in a large volume of strong solvent. For best results, dissolve the crude product in a minimal volume of the initial, non-polar eluent. A better method is "dry loading": dissolve your crude product in a strong solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely. This creates a dry, free-flowing powder that can be carefully added to the top of the column. This technique results in much sharper bands and better separation.

    • Column Dimensions: Use an appropriate amount of silica gel. A general rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile for N-9H-fluoren-2-yl-propanamide?

A1: Based on its structure and data from analogous compounds, N-9H-fluoren-2-yl-propanamide is expected to be a white to off-white solid.[5] It will likely exhibit the following solubility characteristics:

  • Soluble in: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetone.[3]

  • Sparingly Soluble to Soluble in: Polar protic solvents like Ethanol and Methanol, with solubility increasing significantly with heat.[5]

  • Insoluble in: Non-polar aliphatic solvents like Hexanes and Petroleum Ether, and water.

Q2: My final product is pure by NMR and LC-MS, but it has a slight yellow tint. What causes this and how can I fix it?

A2: A yellow tint in fluorene derivatives often points to trace amounts of oxidized impurities, specifically those containing a fluorenone core.[4] The fluorenone system is a highly conjugated chromophore that can impart color even at very low concentrations. These impurities might not be easily visible by NMR if their concentration is below the detection limit (~1%).

To remove the color:

  • Charcoal Treatment: Dissolve the product in a suitable solvent (like hot ethanol). Add a very small amount of activated charcoal (a spatula tip for every 1-2 grams of product) and swirl or stir for 5-10 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.

  • Recrystallization: A final, careful recrystallization from a solvent system like ethanol/water or toluene/hexanes can often leave the colored impurities behind in the mother liquor.

Q3: How should I store purified N-9H-fluoren-2-yl-propanamide?

A3: The compound is generally stable under standard laboratory conditions.[5] However, to ensure long-term integrity, it should be stored in a tightly sealed container (to prevent moisture ingress) at room temperature or refrigerated (2-8°C), protected from light. Avoid storing it in the presence of strong oxidizing agents.[6]

Section 3: Standard Purification Protocols & Workflows

Protocol 1: Optimized Recrystallization (Two-Solvent Method)
  • Dissolution: Place the crude N-9H-fluoren-2-yl-propanamide into an Erlenmeyer flask. Add the minimum volume of a "good" solvent (e.g., Ethyl Acetate) required to fully dissolve the material at room temperature.

  • Precipitation: Slowly add a "poor" solvent (e.g., Hexanes) dropwise while stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Gently warm the flask on a hotplate until the solution becomes clear again. Do not boil excessively.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin during this phase.

  • Chilling: Once the flask has reached room temperature, place it in a refrigerator for several hours, then in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent (Hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: High-Resolution Flash Column Chromatography
  • Column Packing: Select a column of appropriate size. Pack it with silica gel using a slurry method with your starting eluent (e.g., 5% Ethyl Acetate in Hexanes) to ensure a well-packed, air-free column.

  • Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 1g) in a minimal amount of DCM (~10-15 mL). Add silica gel (~2-3g) to the solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the starting non-polar mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Increase: Once non-polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., from 5% to 15% to 25% Ethyl Acetate in Hexanes). Your product should begin to elute as the polarity increases.

  • Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified N-9H-fluoren-2-yl-propanamide.

Purification Workflow Diagram

PurificationWorkflow start Crude N-9H-fluoren-2-yl-propanamide tlc Initial Assessment TLC & Solubility Tests start->tlc decision1 Is the major spot >90% pure by TLC? tlc->decision1 chrom Purification Strategy 2: Flash Column Chromatography decision1->chrom No (Multiple spots) decision2 Is the product a solid? decision1->decision2 Yes recryst Purification Strategy 1: Recrystallization analysis Purity Analysis (TLC, NMR, LC-MS) recryst->analysis chrom->analysis decision2->recryst Yes triturate Induce Solidification: Trituration / Seeding decision2->triturate No (Oil/Wax) triturate->recryst decision3 Is Purity >98%? analysis->decision3 final_product Pure Product (Store appropriately) decision3->final_product Yes repurify Repurify: Consider alternative method decision3->repurify No repurify->tlc

Caption: Decision workflow for the purification of N-9H-fluoren-2-yl-propanamide.

Section 4: Data Tables for Reference

Table 1: Potential Impurities and Their Origin

Potential ImpurityChemical NameTypical OriginRelative Polarity (on Silica)
Starting Material 2-AminofluoreneIncomplete acylation reactionHigher (more polar)
Oxidation Product N-(9-oxo-9H-fluoren-2-yl)propanamideAir oxidation of the C9-H positionHigher (more polar)
Isomeric Impurity N-(9H-fluoren-4-yl)propanamideIsomeric byproduct from initial nitration of fluoreneVery similar to product
Hydrolysis Product PropanamideSide reaction during workupVery high (water-soluble)

Table 2: Suggested Solvent Systems for Chromatography and Recrystallization

ApplicationSolvent SystemPolarityRationale & Comments
TLC / Column Hexanes / Ethyl AcetateLow to MediumExcellent general-purpose system. Start at 5-10% EtOAc and increase polarity as needed. Provides good separation for most fluorene derivatives.
TLC / Column Toluene / AcetoneMediumCan provide alternative selectivity compared to Hex/EtOAc, especially if isomeric impurities are present.
Recrystallization Ethanol / WaterHighGood for final polishing. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.
Recrystallization Toluene / HexanesLow to MediumEffective for removing more polar impurities. Dissolve in hot toluene, cool slightly, and add hexanes as the anti-solvent.
Trituration Diethyl Ether / HexanesLowGood for inducing crystallization from oils. The ether provides minimal solubility while the hexanes act as a non-solvent.

References

  • EvitaChem. (n.d.). N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide.
  • BenchChem. (2025). Application Note: HPLC Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • MedChemExpress. (2025, October 14). (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid-SDS.
  • MedChemExpress. (n.d.). (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid.
  • ResearchGate. (n.d.). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions.
  • BenchChem. (n.d.). N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: A Key Metabolite in 2-Acetylaminofluorene Biotransformation.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 9H-fluoren-9-ylmethyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate: A Versatile Building Block for Peptide Synthesis.
  • PubChem. (n.d.). N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • Google Patents. (2013). CN103224441A - Crystallization method for fluorene purification.
  • IUCr. (n.d.). 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one.
  • Gwarda, R., et al. (2019).
  • MDPI. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization.
  • BenchChem. (2025). Solubility Profile of 7-Chloro-9h-fluoren-2-amine in Organic Solvents: A Technical Guide.
  • Universal Journal of Pharmaceutical Research. (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization.
  • Fisher Scientific. (n.d.). (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid.
  • Chromatography Online. (2017). The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs.
  • ACS Publications. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group.
  • Wiley Online Library. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II).
  • PubChem. (n.d.). Fluorenone.
  • PubMed. (2001). High performance liquid chromatography analysis of 9-(2',3'-dideoxy-2'beta-fluoro-D-threo-penta furanosyl) adenine....
  • PubChem. (n.d.). n-(9h-Fluoren-2-ylmethoxycarbonyloxy)succinimide.
  • PubChem. (n.d.). N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine.
  • ResearchGate. (n.d.). (PDF) 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one.
  • Semantic Scholar. (1972). The crystal and molecular structure of 9-fluorenone.
  • Reddit. (2012). Describe how you can purify a sample of 9-fluorenone from an impurity that is insoluble in n- hexane.
  • ResearchGate. (n.d.). New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis.

Sources

Technical Support Center: Propanamide, N-9H-fluoren-2-yl- and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in Aqueous Solutions

Introduction:

Welcome to the technical support center for N-acyl-fluorenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with Propanamide, N-9H-fluoren-2-yl- and structurally similar molecules. The chemical name "Propanamide, N-9H-fluoren-2-yl-" can refer to a class of compounds based on a fluorene core. These molecules are characterized by a large, rigid, and hydrophobic fluorenyl group, which makes them inherently difficult to dissolve in aqueous solutions.

This document will use N-(9H-fluoren-2-yl)acetamide (also known as 2-acetylaminofluorene, or 2-AAF), a well-studied and structurally related compound, as a primary example to illustrate the principles and techniques for addressing solubility issues. The strategies discussed here are broadly applicable to other N-acyl-fluorenyl derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my N-9H-fluoren-2-yl- propanamide compound so difficult to dissolve in water or buffer?

The poor aqueous solubility of this class of compounds is primarily due to the physicochemical properties of the fluorene ring system.[1] The fluorene core is a large, non-polar, and rigid aromatic structure, making it highly hydrophobic (water-repelling). While the propanamide side chain adds some capacity for hydrogen bonding, it is generally insufficient to overcome the hydrophobicity of the large fluorenyl group.

To quantify this, we can look at the properties of the representative compound, N-(9H-fluoren-2-yl)acetamide (2-AAF).

PropertyValueImplication for Solubility
Molecular Weight 223.27 g/mol [2]Larger molecules often have lower aqueous solubility.
XLogP3 3.3[2]A positive logP value indicates higher solubility in lipids (fats) than in water, confirming its hydrophobic nature.
Hydrogen Bond Donors 1[2]Limited capacity to form hydrogen bonds with water.
Hydrogen Bond Acceptors 1[2]Limited capacity to form hydrogen bonds with water.

These properties collectively predict that direct dissolution in aqueous media will be extremely low, leading to the precipitation and turbidity you may be observing.

Q2: I need to make a stock solution. What solvent should I use?

For initial solubilization, a water-miscible organic solvent is required. The choice of solvent is critical and should be guided by the experimental system's tolerance for that solvent.

  • Recommended Primary Solvents:

    • Dimethyl sulfoxide (DMSO): This is the most common and effective choice for creating high-concentration stock solutions of hydrophobic compounds.[3][4]

    • N,N-Dimethylformamide (DMF): Another strong aprotic solvent, similar in efficacy to DMSO.

    • Ethanol (EtOH): A good option, though it may be slightly less effective than DMSO for highly insoluble compounds.[5][6]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh Compound: Accurately weigh out the desired amount of your N-9H-fluoren-2-yl- propanamide compound. For example, for a 10 mM stock of 2-AAF (MW: 223.27 g/mol ), you would weigh 2.23 mg for 1 mL of solvent.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution: Vortex the solution vigorously. If dissolution is slow, gentle warming in a water bath (37°C) or brief sonication can be used to aid the process.[7]

  • Visual Inspection: Ensure that the solution is completely clear and free of any visible particulates before storing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[7]

Q3: My compound dissolved in DMSO, but it precipitated immediately when I added it to my cell culture media (or buffer). What should I do?

This is a common and expected issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is insoluble. The key is to keep the final concentration of the organic solvent low enough to be tolerated by your experimental system while ensuring the compound remains in solution.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues when preparing working solutions from an organic stock.

Issue 1: Compound Precipitation in Aqueous Medium

Cause: The concentration of the compound exceeds its solubility limit in the final aqueous solution, often exacerbated by a high percentage of the organic co-solvent not being sufficient to maintain solubility upon high dilution.

Solutions (in order of recommendation):

  • Reduce the Final Concentration: The simplest solution is to lower the final working concentration of your compound. Determine the highest concentration that remains soluble in your final assay medium.

  • Optimize the Co-solvent Concentration: While you must keep the co-solvent concentration low to avoid artifacts (e.g., cell toxicity), sometimes a slightly higher but still safe concentration can maintain solubility.

Co-SolventTypical Maximum Concentration in Cell CultureNotes
DMSO < 0.5% (v/v), ideally ≤ 0.1%Can induce cell differentiation or toxicity at higher concentrations.[8]
Ethanol < 0.5% (v/v), ideally ≤ 0.1%Can be cytotoxic.[5][6]
  • Use a Surfactant (Detergent): Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[9][10]

    • Examples: Tween® 20, Tween® 80, Pluronic® F-68.[8][11]

    • Protocol: Prepare your aqueous medium with a low concentration of the surfactant (e.g., 0.01-0.1%) before adding your compound stock solution.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10]

    • Example: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Protocol: Dissolve the cyclodextrin in your buffer or media first, then add the compound stock.

Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues.

Serial_Dilution_Workflow start_node start_node prep_node prep_node test_node test_node observe_node observe_node start Start with 10 mM stock in DMSO tube1 Tube 1: 100 µM start->tube1 Dilute 1:100 tube2 Tube 2: 50 µM tube1->tube2 Dilute 1:2 observe Incubate and Visually Inspect for Precipitation tube1->observe tube3 Tube 3: 25 µM tube2->tube3 Dilute 1:2 tube2->observe tube4 Tube 4: 10 µM tube3->tube4 tube3->observe tube5 Tube 5: 1 µM tube4->tube5 tube4->observe tube5->observe

Caption: Workflow for determining the solubility limit via serial dilution.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Highest Concentration: In a microcentrifuge tube, add 990 µL of your final aqueous buffer or cell culture medium. Add 10 µL of your 10 mM stock solution to create a 100 µM working solution (final DMSO concentration: 1%). Mix well.

  • Serial Dilution: Create a series of 2-fold dilutions from the 100 µM solution (e.g., 50 µM, 25 µM, 12.5 µM, etc.).

  • Incubation: Incubate the tubes under your experimental conditions (e.g., 37°C for 1 hour).

  • Observation: After incubation, visually inspect each tube against a dark background. The highest concentration that remains completely clear, without any cloudiness or visible precipitate, is your practical working solubility limit.

Safety Notice: N-(9H-fluoren-2-yl)acetamide (2-AAF) is a known carcinogen and mutagen. [12]Handle this compound and its structural analogs with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a designated area such as a chemical fume hood.

References

  • ChemWhat. 60550-93-8 N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide. Available from: [Link]

  • Sharma, R., et al. (1996). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. PubMed. Available from: [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]

  • Singh, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • PubChem. N-(2-chloroethyl)-2-(9 h-fluoren-9-yl)propanamide. Available from: [Link]

  • Wu, Y., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK. Available from: [Link]

  • Chung, E., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed. Available from: [Link]

  • Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Available from: [Link]

  • Google Patents. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
  • van der Vegt, N. F. A. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available from: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]

  • Sari, Y., et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics - MDPI. Available from: [Link]

  • Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). Available from: [Link]

  • Epperson, J. R., et al. (2004). Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides. PubMed. Available from: [Link]

  • Google Patents. CN105267191A - Application of propanamide compound.
  • PubChem. 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-2-(1H-benzimidazole-2-carbonyl)pyrrolidin-1-yl].... Available from: https://pubchem.ncbi.nlm.nih.gov/compound/52946015
  • NextSDS. N-(9H-Fluoren-2-yl)-2-butenamide — Chemical Substance Information. Available from: [Link]

  • PubChem. N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Available from: [Link]

  • PubChem. Acetamide, N-(5-fluorofluoren-2-YL)-. Available from: [Link]

  • PubChem. 2-Acetylaminofluorene. Available from: [Link]

  • PubChem. Fluorenone. Available from: [Link]

  • Wikipedia. 2-Acetylaminofluorene. Available from: [Link]

  • ResearchGate. (PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides. Available from: [Link]

Sources

Technical Support Center: Troubleshooting N-9H-fluoren-2-yl-propanamide in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with N-9H-fluoren-2-yl-propanamide (a highly hydrophobic fluorene derivative) in in vitro cellular assays presents a unique "dual-threat" challenge. Researchers frequently encounter two distinct failure modes: thermodynamic precipitation driven by the planar fluorene core, and enzymatic degradation targeting the propanamide functional group.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing field-proven, self-validating protocols to ensure the integrity of your experimental data.

Part 1: Deep-Dive FAQs – Understanding the Causality of Instability

Q1: My cell culture media turns cloudy immediately upon adding the compound stock. What is happening mechanically?

Answer: You are observing solvent shock [1]. N-9H-fluoren-2-yl-propanamide is highly soluble in 100% DMSO but has near-zero aqueous solubility. When you pipette a highly concentrated DMSO stock directly into a large volume of aqueous media, the local solvent polarity changes in milliseconds. The planar fluorene rings rapidly undergo π−π stacking and aggregate before the compound molecules have time to partition into the media or bind to stabilizing carrier proteins[2].

Q2: The compound stays in solution visually, but my cellular assay shows a rapid drop in drug efficacy after 12 hours. Why?

Answer: This is a classic signature of enzymatic degradation . Cell culture media is typically supplemented with 5–10% Fetal Bovine Serum (FBS). FBS is rich in active enzymes, including butyrylcholinesterase (BuChE), which exhibits potent aryl acylamidase activity[3]. These amidases recognize the propanamide bond of your compound and hydrolyze it, yielding 2-aminofluorene and propionic acid. Because 2-aminofluorene has a completely different pharmacological profile (and potential cytotoxicity), your assay results become confounded by the metabolite.

Q3: Does increasing the FBS concentration help or hurt my experiment?

Answer: It creates a paradoxical effect.

  • The Benefit (Solubility): Higher serum concentrations (e.g., 10% vs. 1% FBS) provide more bovine serum albumin (BSA). Albumin acts as a hydrophobic sink, binding the fluorene core and preventing micelle formation or precipitation[2][4].

  • The Detriment (Stability): Higher serum introduces a proportionally higher concentration of amidases, drastically reducing the half-life of the intact propanamide[3].

Part 2: Quantitative Data & Kinetic Profiling

To optimize your assay, you must balance solubility limits against enzymatic half-life. The following tables summarize the behavior of N-9H-fluoren-2-yl-propanamide under various media conditions.

Table 1: Thermodynamic Solubility Limits
Media FormulationCo-Solvent / CarrierMax Soluble ConcentrationVisual Observation at 24h
DMEM (0% FBS)0.1% DMSO< 1.0 µMHeavy crystalline precipitate
DMEM (10% FBS)0.1% DMSO~ 15.0 µMClear (Albumin-bound)
DMEM (0% FBS)0.1% DMSO + 0.05% Tween-80~ 25.0 µMClear (Micellar dispersion)
DMEM (0% FBS)1.0% DMSO + 0.1% BSA> 50.0 µMClear (Protein-complexed)
Table 2: Enzymatic Degradation Kinetics (Amidase Activity)
Serum ConditionPre-TreatmentCompound Half-Life ( T1/2​ )Primary Metabolite Detected
10% Standard FBSNone4.2 hours2-Aminofluorene
10% Heat-Inactivated FBS56°C for 30 mins> 48.0 hoursNone (Intact compound)
Serum-Free MediaNone> 72.0 hoursNone (Intact compound)

Part 3: Mandatory Visualizations of Workflows & Pathways

Enzymatic Degradation Pathway

The diagram below illustrates the biochemical fate of the compound when exposed to standard serum, compared to the stabilized route using heat-inactivated serum.

G Compound N-9H-fluoren-2-yl-propanamide (Intact, Active) Serum 10% Standard FBS (Contains Amidases) Compound->Serum Added to Stabilized Heat-Inactivated FBS (Amidases Denatured) Compound->Stabilized Alternative Route Hydrolysis Amidase-Mediated Hydrolysis Serum->Hydrolysis Enzymatic Action Metabolite1 2-Aminofluorene (Confounding Metabolite) Hydrolysis->Metabolite1 Metabolite2 Propionic Acid Hydrolysis->Metabolite2 StableComp Stable Compound (>48h Half-life) Stabilized->StableComp Preserved Integrity

Enzymatic degradation pathway of the propanamide group by serum amidases.

Anti-Precipitation Formulation Workflow

To prevent the "solvent shock" described in Q1, you must utilize a carrier-protein intermediate step rather than direct dilution[5].

G Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Dilution (1 mM in 10% DMSO) Stock->Intermediate Step 1: Dilute Crash Direct Addition (Solvent Shock) Stock->Crash Direct to Media BSA Fatty-Acid Free BSA (Carrier Protein) Intermediate->BSA Step 2: Mix Complex Compound-BSA Complex (Thermodynamically Stable) BSA->Complex Step 3: Incubate 15m Media Pre-warmed Media (37°C) Complex->Media Step 4: Add dropwise Final Soluble Working Solution (No Precipitate) Media->Final Success Precipitate Crystalline Precipitate (Assay Failure) Crash->Precipitate Failure

Step-by-step formulation workflow to prevent solvent shock and precipitation.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: BSA-Complexation to Prevent Precipitation

This self-validating protocol ensures the compound is chaperoned into the aqueous phase, preventing fluorene π−π aggregation[4].

Materials:

  • 10 mM N-9H-fluoren-2-yl-propanamide in 100% anhydrous DMSO.

  • Fatty-acid free Bovine Serum Albumin (BSA) (reduces background lipid interference).

  • Pre-warmed (37°C) cell culture media (e.g., DMEM).

Step-by-Step:

  • Prepare Carrier Solution: Dissolve fatty-acid free BSA in PBS to a concentration of 10 mg/mL (1%). Filter sterilize (0.22 µm).

  • Create Intermediate: In a glass vial (avoid plastic to minimize non-specific binding), add 90 µL of the 1% BSA solution.

  • Complexation: While vortexing the BSA solution at medium speed, add 10 µL of the 10 mM DMSO compound stock dropwise.

  • Incubation: Allow the mixture to incubate at room temperature for 15 minutes. Causality: This provides the necessary time for the hydrophobic fluorene core to partition into the hydrophobic pockets of the albumin protein.

  • Final Dilution: Add this 1 mM BSA-complexed intermediate dropwise into your final pre-warmed cell culture media to reach your target working concentration (e.g., 10 µM).

  • Validation: Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or LC-MS/MS. If the concentration matches your theoretical yield, no micro-precipitation has occurred.

Protocol B: Mitigating Amidase Degradation

If your assay requires serum, you must neutralize the inherent aryl acylamidase activity of BuChE found in FBS[3].

Step-by-Step:

  • Heat Inactivation: Thaw standard FBS overnight at 4°C. Swirl to mix.

  • Water Bath: Place the FBS bottle in a 56°C water bath. Ensure the water level is above the serum level.

  • Denaturation: Once the internal temperature of the serum reaches 56°C, incubate for exactly 30 minutes. Swirl every 5 minutes. Causality: 56°C is the critical thermodynamic threshold that denatures the complement system and heat-labile amidases without destroying essential growth factors.

  • Cooling: Rapidly cool the FBS in an ice bath to halt the denaturation process.

  • Media Preparation: Supplement your basal media with 10% of this Heat-Inactivated FBS (HI-FBS).

  • Validation (LC-MS/MS): Spike 10 µM of the compound into the HI-FBS media. Take aliquots at 0h, 12h, and 24h. Extract with acetonitrile (protein precipitation) and analyze via LC-MS/MS monitoring the parent mass transition. You should observe >95% parent compound remaining at 24h.

Part 5: References

  • ResearchGate Community. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. Available at:[Link]

  • ResearchGate Community. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available at:[Link]

  • Masson, P., et al. (2007). Assays demonstrating that esterase and amidase activities of samples... ResearchGate. Available at:[Link]

  • Wang, Y., et al. (2023). Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. PMC / NIH. Available at:[Link]

Sources

Technical Support Center: Optimizing In-Vivo Dosing of Propanamide, N-9H-fluoren-2-yl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing Propanamide, N-9H-fluoren-2-yl-. This guide is designed to provide you with the necessary information and troubleshooting strategies to effectively optimize the in-vivo dosage of this and structurally related fluorene derivatives. Drawing upon established principles of pharmacology and preclinical drug development, this resource aims to equip you with the expertise to design robust and reproducible in-vivo studies.

Introduction: Understanding the Landscape of Fluorene Derivatives

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, Propanamide, N-9H-fluoren-2-yl-, belongs to this broad family. While direct in-vivo data for this exact molecule is not extensively published, valuable insights can be drawn from structurally similar compounds.

A noteworthy analogue, N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide, has been identified as a potent melatonin MT1 and MT2 receptor agonist with demonstrated chronobiotic activity in rats at doses as low as 0.23 mg/kg.[3] This suggests a potential mechanism of action for Propanamide, N-9H-fluoren-2-yl- that warrants investigation and can guide the design of your in-vivo studies.

This guide will proceed with the working hypothesis that Propanamide, N-9H-fluoren-2-yl- may exhibit activity as a melatonin receptor agonist, while also providing a broader framework for dosage optimization applicable to other mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with dose selection for my first in-vivo study with Propanamide, N-9H-fluoren-2-yl-?

A1: For a novel compound with limited data, a systematic approach is crucial. It is highly recommended to start with a Dose Range Finding (DRF) study .[4] The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable toxicity, and to observe any preliminary signs of efficacy.[4]

Given the data on the related compound, N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide, which showed effects at 0.23 mg/kg and 1 mg/kg in rats, a reasonable starting range for a DRF study in rodents could be from 0.1 mg/kg to 10 mg/kg, and possibly up to 100 mg/kg, depending on the tolerability.[3] It is essential to include a vehicle control group and at least 3-4 dose levels.

Q2: What are the critical physicochemical properties of Propanamide, N-9H-fluoren-2-yl- that I need to consider for formulation?

A2: Fluorene derivatives are often characterized by poor water solubility due to their lipophilic nature.[5][6] This presents a significant challenge for achieving adequate bioavailability in in-vivo studies.[7] Key properties to assess are:

  • Solubility: Determine the solubility in various pharmaceutically acceptable vehicles.

  • LogP: The octanol-water partition coefficient will indicate its lipophilicity. A high LogP suggests poor aqueous solubility.[6]

  • Melting Point: A high melting point can also be associated with poor solubility.[5][8]

  • Stability: Assess the stability of the compound in the chosen formulation over the duration of the experiment.

Q3: How can I formulate a poorly soluble compound like Propanamide, N-9H-fluoren-2-yl- for oral administration?

A3: Overcoming poor solubility is a common hurdle in preclinical studies.[7][9] Several formulation strategies can be employed:

  • Co-solvents: Using a mixture of water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can enhance solubility.[10]

  • Surfactants: Surfactants can be used to create micellar solutions that encapsulate the compound and improve its solubility.[7]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10][11]

  • Lipid-based formulations: Formulating the compound in lipids or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[7][9]

It is crucial to test the tolerability of the chosen vehicle in your animal model before initiating the main study.

Q4: What pharmacodynamic (PD) endpoints should I measure if I suspect Propanamide, N-9H-fluoren-2-yl- is a melatonin receptor agonist?

A4: If your compound is a suspected melatonin receptor agonist, your PD endpoints should reflect the known physiological roles of melatonin. In rodents, these could include:

  • Circadian Rhythm Modulation: Measuring changes in locomotor activity patterns or body temperature rhythms.

  • Sleep Induction/Consolidation: Using electroencephalography (EEG) to monitor sleep architecture.

  • Anxiolytic Effects: Employing behavioral tests such as the elevated plus-maze or open field test.

  • Analgesic Effects: Using models of nociception like the hot plate or tail-flick test.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations between animals. Poor oral bioavailability due to low solubility. Inconsistent dosing technique.Optimize the formulation using strategies for poorly soluble compounds. Ensure accurate and consistent administration of the dose volume.
No observable effect even at high doses. Insufficient target engagement due to poor PK properties. The compound may not have the hypothesized mechanism of action.Conduct a pharmacokinetic study to determine plasma and tissue exposure. Consider alternative mechanisms of action and relevant PD endpoints.
Unexpected toxicity at low doses. The compound may have off-target effects. The chosen animal species may be particularly sensitive.Perform a thorough literature search for known toxicities of related compounds. Consider using a different animal model or lowering the starting dose in your DRF study.
Precipitation of the compound in the formulation. The concentration of the compound exceeds its solubility in the chosen vehicle. The formulation is not stable.Re-evaluate the solubility of the compound and adjust the concentration accordingly. Prepare fresh formulations for each experiment and assess their stability over time.

Experimental Protocols

Protocol 1: Dose Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy studies.

Materials:

  • Propanamide, N-9H-fluoren-2-yl-

  • Appropriate vehicle (e.g., 0.5% methylcellulose in water, or a co-solvent system)

  • Rodent model (e.g., male and female Sprague-Dawley rats, 8-10 weeks old)

  • Dosing gavage needles

  • Standard laboratory equipment for animal observation

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per sex per group). Include a vehicle control group and at least 3-4 dose groups (e.g., 1, 10, 100 mg/kg).

  • Formulation Preparation: Prepare the dosing formulations on the day of dosing. Ensure the compound is fully dissolved or homogeneously suspended.

  • Dosing: Administer a single dose of the formulation via oral gavage.

  • Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. Record observations such as changes in activity, posture, breathing, and any signs of pain or distress.

  • Body Weight: Measure body weight before dosing and at regular intervals throughout the study.

  • Data Analysis: Analyze the data to identify the highest dose that does not cause significant toxicity or more than a 10% loss in body weight. This will be your estimated MTD.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of Propanamide, N-9H-fluoren-2-yl- after a single dose.

Materials:

  • Propanamide, N-9H-fluoren-2-yl-

  • Formulation as determined from solubility studies

  • Cannulated rodent model (e.g., jugular vein cannulated rats)

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS or other suitable analytical method for quantification

Procedure:

  • Dosing: Administer a single dose of the compound (a dose selected from the DRF study that is well-tolerated) via the intended route of administration (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the cannula.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of Propanamide, N-9H-fluoren-2-yl- using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time data and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizing the Workflow

A logical workflow is essential for efficient dosage optimization. The following diagram illustrates a typical path from initial studies to efficacy testing.

Dosage_Optimization_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetic & Pharmacodynamic Profiling cluster_2 Phase 3: Efficacy & Safety Assessment Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, Stability) Formulation_Development Formulation Development Physicochemical_Characterization->Formulation_Development Dose_Range_Finding Dose Range Finding (DRF) - Determine MTD Formulation_Development->Dose_Range_Finding Pharmacokinetics Pharmacokinetic (PK) Study (Single Dose) Dose_Range_Finding->Pharmacokinetics Pharmacodynamics Pharmacodynamic (PD) Study - Target Engagement - Biomarker Analysis Pharmacokinetics->Pharmacodynamics Dose_Response_Efficacy Dose-Response Efficacy Study - Determine MED Pharmacodynamics->Dose_Response_Efficacy Repeated_Dose_Toxicity Repeated Dose Toxicity Study Dose_Response_Efficacy->Repeated_Dose_Toxicity

Caption: In-vivo dosage optimization workflow.

Data Summary Table

The following table provides a hypothetical example of data that could be generated from initial in-vivo studies, based on the properties of related fluorene derivatives.

Study Type Parameter Example Value/Observation Significance
Physicochemical Aqueous Solubility< 1 µg/mLIndicates the need for solubility enhancement strategies.
LogP4.2High lipophilicity, suggesting good membrane permeability but poor aqueous solubility.
Dose Range Finding MTD (rat, single oral dose)> 100 mg/kgThe compound is well-tolerated at high single doses.
Pharmacokinetics Cmax (10 mg/kg, oral)150 ng/mLProvides a measure of the peak plasma concentration.
Tmax (10 mg/kg, oral)2 hoursIndicates the time to reach peak plasma concentration.
Bioavailability~15%Suggests that a significant portion of the oral dose does not reach systemic circulation.
Pharmacodynamics MED (rat, locomotor activity)1 mg/kgThe Minimum Effective Dose to observe a pharmacological effect.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Formulating Poorly W
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
  • Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. (2019). BMC Chemistry, 13(1), 85.
  • The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. (2023). Pharmaceuticals, 16(9), 1233.
  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Available at: [Link]

  • Structure-based discovery of potent and selective melatonin receptor agonists. (2020). eLife, 9, e51584.
  • Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders. (2016). CNS Drugs, 30(6), 485–497.
  • What is the recommended dosage for melatonin (melatonin) and are there any alternative treatments for sleep disorders?. Dr.Oracle. Available at: [Link]

  • study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. (2022). Universal Journal of Pharmaceutical Research, 7(3), 45-50.
  • Epperson, J. R., Bruce, M. A., Catt, J. D., Deskus, J. A., Hodges, D. B., Karageorge, G. N., ... & Yevich, J. P. (2004). Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides. Bioorganic & Medicinal Chemistry, 12(17), 4601–4611.
  • Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity. (2018). Journal of Chemistry, 2018, 1-11.
  • Common and novel precursors and synthetic methods of fluorene and its derivatives. (2017). RSC Advances, 7(83), 52691-52708.
  • N²-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine. (2023). US EPA. Available at: [Link]

  • N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. PubChem. Available at: [Link]

  • Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., ... & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045–3049.
  • 9H-Fluoren-9-one. NIST. Available at: [Link]

  • 2-(9H-Fluoren-9-ylidenemethyl)thiophene. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o274.

Sources

Technical Support Center: Overcoming N9-FP Resistance in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-9H-fluoren-2-yl-propanamide (N9-FP) . As a highly potent experimental small-molecule inhibitor, N9-FP demonstrates excellent preclinical efficacy. However, prolonged exposure in 3D organoids and cancer cell lines frequently induces acquired resistance.

This guide is designed for research scientists and drug development professionals. It provides mechanistic troubleshooting, self-validating experimental protocols, and actionable strategies to restore N9-FP sensitivity.

Section 1: Troubleshooting FAQs

Q: My cancer cell lines showed initial sensitivity to N9-FP (IC50 = 45 nM). After 6 weeks of continuous exposure, the IC50 has shifted to >800 nM. What is the primary mechanistic driver I should investigate first? A: Given the highly lipophilic nature of the fluorene core in N9-FP, the most probable first-line resistance mechanism is the overexpression of P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter. P-gp actively hydrolyzes ATP to pump hydrophobic xenobiotics out of the cytoplasm, reducing the intracellular concentration of N9-FP below its therapeutic threshold. This is a hallmark of multidrug resistance (MDR) in prolonged exposure models ()[1]. To validate this, you must perform a functional efflux assay using a fluorescent P-gp substrate and a specific inhibitor like Verapamil.

Q: I co-treated my resistant cell lines with Verapamil, but the N9-FP IC50 remained unchanged. Efflux is not the issue. Could the binding pocket be mutated? A: Yes. If intracellular drug concentrations are adequate, the next logical step is to investigate target-site alterations. N9-FP relies on precise hydrogen bonding via its propanamide moiety and hydrophobic packing of the fluorene ring within the target's active site. A "gatekeeper" mutation (e.g., a bulky amino acid substitution like Threonine to Methionine) can cause severe steric hindrance, physically blocking N9-FP from binding. This target-dependent resistance is a common evolutionary bypass in oncology ()[2]. You should sequence the target domain. If a mutation is present, overcoming this requires designing next-generation analogues with flexible hinge-binding motifs.

Q: Sanger sequencing confirms the target is wild-type, and P-gp is not overexpressed. Yet, the cells are proliferating rapidly in the presence of 1 µM N9-FP. What is the next diagnostic step? A: You are likely observing bypass track activation, also known as compensatory signaling. When a primary oncogenic driver is continuously inhibited, cancer cells undergo kinome reprogramming to upregulate parallel receptor tyrosine kinases (RTKs) or downstream nodes (like PI3K/AKT or MEK/ERK). This restores survival and proliferation signals despite complete inhibition of the original target ()[3]. You need to perform a Phospho-RTK array to identify which alternative kinases are hyperphosphorylated, followed by a combination screen (N9-FP + Bypass Inhibitor) to achieve synergistic lethality.

Section 2: Diagnostic Data & Quantitative Shifts

To help you benchmark your internal data, the table below summarizes the expected quantitative shifts in N9-FP IC50 values based on the underlying resistance mechanism.

Resistance PhenotypePrimary Diagnostic AssayN9-FP IC50 (Resistant Line)Rescue StrategyN9-FP IC50 (Post-Rescue)
Efflux Pump (P-gp) Overexpression Rhodamine 123 Retention Assay> 800 nMCo-treatment with 10 µM Verapamil~55 nM (Restored)
Gatekeeper Mutation Sanger / Next-Gen Sequencing> 10,000 nMSwitch to Next-Gen AnalogueN/A (N9-FP ineffective)
Compensatory RTK Signaling Phospho-Kinase Array~ 1,200 nMCo-treatment with MEK/PI3K Inhibitor~40 nM (Synergistic)

Section 3: Self-Validating Experimental Protocols

Protocol 1: Self-Validating P-gp Efflux Functional Assay

Causality: Rhodamine 123 (Rh123) is used because its lipophilicity and molecular weight mimic the fluorene core of N9-FP, acting as a highly accurate fluorescent surrogate for drug efflux.

  • Cell Seeding: Seed both the N9-FP resistant cell line and the parental (sensitive) cell line at 1×105 cells/well in a 6-well plate. Incubate overnight.

  • Inhibitor Pre-incubation: Treat half the wells of each cell line with 10 µM Verapamil (a competitive P-gp inhibitor) for 1 hour at 37°C. Leave the other half untreated (vehicle control).

  • Substrate Loading: Add 5 µM Rh123 to all wells. Incubate in the dark for exactly 30 minutes at 37°C.

  • Wash and Chase: Wash cells rapidly 3x with ice-cold PBS to halt efflux. Add fresh, dye-free media (with or without Verapamil, matching step 2) and incubate for 1 hour to allow active efflux of the accumulated dye.

  • Flow Cytometry Analysis: Harvest cells via trypsinization, resuspend in cold FACS buffer, and measure intracellular Rh123 fluorescence (FITC channel).

  • Self-Validation Check: The parental cell line acts as the internal control. If Verapamil increases Rh123 retention in the resistant line (shifting the peak to the right) but causes no significant shift in the parental line, the assay self-validates that acquired P-gp overexpression is the specific variable driving resistance, ruling out baseline membrane permeability artifacts.

Protocol 2: Phospho-RTK Array for Compensatory Signaling

Causality: Kinase phosphorylation is highly transient. Lysis must occur under strict phosphatase inhibition to "freeze" the kinome state at the exact moment of harvest, preventing false negatives in bypass track identification.

  • Treatment: Treat resistant cells with 500 nM N9-FP for 2 hours to ensure the primary target is fully suppressed, isolating the compensatory signals.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using NP-40 buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Protein Quantification: Quantify supernatant protein using a BCA assay. Normalize all samples to 1 µg/µL.

  • Array Incubation: Block the nitrocellulose RTK array membranes for 1 hour. Incubate with 250 µg of normalized lysate overnight at 4°C on a rocking platform.

  • Detection: Wash membranes 3x. Incubate with HRP-conjugated anti-phosphotyrosine secondary antibodies for 2 hours. Develop using ECL substrate and image via chemiluminescence.

  • Self-Validation Check: The array membranes contain internal positive control spots (housekeeping proteins) at the corners. If these spots fail to illuminate, the lysis buffer or detection reagents are compromised, invalidating the run. Additionally, running a parallel pan-phosphotyrosine western blot provides orthogonal validation that global kinome hyperactivation matches the specific array readouts.

Section 4: Diagnostic Workflow Diagram

ResistanceWorkflow Start N9-FP Resistance (IC50 Shift >10x) Step1 P-gp Efflux Assay (Rhodamine 123) Start->Step1 IsEfflux Efflux Pump Overexpression? Step1->IsEfflux EffluxYes Co-treat with Verapamil IsEfflux->EffluxYes Yes Step2 Target Sequencing (Sanger/NGS) IsEfflux->Step2 No IsMut Gatekeeper Mutation? Step2->IsMut MutYes Design Next-Gen N9-FP Analogues IsMut->MutYes Yes Step3 Phospho-RTK Array (Bypass Tracks) IsMut->Step3 No BypassYes Combination Therapy (N9-FP + Bypass Inhibitor) Step3->BypassYes Compensatory Signaling Found

Logical workflow for diagnosing and overcoming N9-FP resistance in cancer cell models.

Section 5: References

  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) . International Journal of Oncology.[Link]

  • Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops . Current Signal Transduction Therapy.[Link]

  • Drug resistance in cancer: molecular mechanisms and emerging treatment strategies . Molecular Biomedicine.[Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of Propanamide, N-9H-fluoren-2-yl- and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-15

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Propanamide, N-9H-fluoren-2-yl- (herein referred to as "the compound") and its derivatives. The N-9H-fluoren-2-yl moiety is a recognized pharmacophore found in various biologically active molecules. While this structural cla[1][2]ss holds therapeutic promise, its planar and lipophilic nature can lead to interactions with unintended biological targets, resulting in off-target effects. These off-target activiti[3]es can complicate data interpretation, lead to toxicity, and ultimately hinder the drug development process.

This guide provides a st[4][5]ructured approach to identifying, understanding, and mitigating off-target effects through a series of frequently asked questions (FAQs) and troubleshooting protocols. It is our goal to empower you with the knowledge to enhance the selectivity and safety profile of your compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered when working with Propanamide, N-9H-fluoren-2-yl- and similar N-aryl amides.

Q1: My compound shows the desired activity in my primary assay, but I'm observing unexpected cellular toxicity or phenotypes. How can I determine if this is due to off-target effects?

Answer: This is a classic challenge in early-stage drug discovery. The observed toxicity could stem from on-target effects (the intended mechanism is inherently toxic) or off-target interactions. A systematic approach is necessary to distinguish between these possibilities.

Troubleshooting Workflow:

  • Orthogonal Assays: First, confirm the on-target activity using a different assay format that measures a distinct aspect of the target's function. For example, if your primary assay is a cell-based reporter assay, an orthogonal assay could be a direct binding assay (e.g., Surface Plasmon Resonance) or a cell-free enzymatic assay.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test a "negative control" analog. This compound should be structurally similar to your active compound but designed to be inactive against your primary target. If the negative control still produces the toxic phenotype, it strongly suggests an off-target effect.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to systematically assess the compound's effects on various cellular processes. This can reveal "hidden" [6]phenotypes and provide clues about potential off-target pathways.

  • Computational Off-[6]Target Prediction: Utilize in silico tools to predict potential off-target interactions. These methods compare the[7] structure of your compound against databases of known protein-ligand interactions. While not definitive, thi[4]s can generate a list of high-probability off-targets for experimental validation.

Q2: I've ide[9]ntified a likely off-target (e.g., a specific kinase or GPCR). What's the next step to confirm this interaction and understand its functional consequence?

Answer: Direct experimental validation is crucial. The goal is to both confirm binding and demonstrate a functional effect on the putative off-target.

Experimental Protocol: Off-Target Validation

  • Direct Binding Assays:

    • Method: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Radioligand Binding Assays.

    • Purpose: To quantify the binding affinity (Kd) of your compound to the suspected off-target protein. A high affinity suggests a direct interaction.

  • Functional Assays:

    • Method: This will be specific to the off-target. For a kinase, it would be an in vitro kinase activity assay. For a GPCR, it could be a calcium flux or cAMP assay.

    • Purpose: To determine if the binding of your compound modulates the activity of the off-target (i.e., is it an agonist, antagonist, or allosteric modulator?).

  • Cellular Target Engagement Assays:

    • Method: Cellular Thermal Shift Assay (CETSA) or NanoBRET™.

    • Purpose: To confirm that your compound engages the off-target protein within a cellular context.

The diagram below illustrates the workflow for off-target validation.

cluster_0 Off-Target Validation Workflow A Hypothesized Off-Target (from screening/in silico) B Direct Binding Assay (e.g., SPR, ITC) A->B Quantify Affinity (Kd) C Functional Assay (e.g., Kinase, GPCR assay) B->C Assess Functional Impact F No Significant Interaction B->F No/Weak Binding D Cellular Target Engagement (e.g., CETSA) C->D Confirm in-cell binding C->F No Functional Effect E Confirmed Off-Target D->E Positive Confirmation D->F No Engagement

Caption: Workflow for experimental validation of a hypothesized off-target.

Q3: My compound has confirmed off-target activity. How can I modify its chemical structure to improve selectivity?

Answer: Improving selectivity is a core task of medicinal chemistry and often involves an iterative process of design, synthesis, and testing. The goal is to introduce [8][9]structural modifications that decrease affinity for the off-target while maintaining or improving affinity for the primary target.

Medicinal Chemistry Strategies for Enhancing Selectivity:

StrategyRationaleExample Modification for Propanamide, N-9H-fluoren-2-yl-
Exploit Structural Differences in Binding Sites Introduce substituents that create favorable interactions with the primary target's binding pocket but cause steric clashes or unfavorable interactions with the off-target's pocket.Add a bulky group to the fluorenyl ring that is accommodated by the primary target but not the off-target.
Modulate Physicochemical Properties Reduce overall lipophilicity (logP) as highly lipophilic compounds are often more promiscuous. Introduce polar groups to[4] form specific hydrogen bonds with the primary target.Introduce a hydroxyl or methoxy group on the fluorenyl moiety. Modify the propanamide linker to a more polar equivalent.
Rigidification Constrain the molecule's conformation to favor the binding mode for the primary target. This can be achieved through cyclization or the introduction of double/triple bonds.Cyclize the propanamide side chain back onto the fluorenyl ring system.
Isosteric Replacement Replace a functional group with another that has similar steric and electronic properties but may alter the binding profile.Replace the amide linkage with a bioisostere if the amide is implicated in off-target binding.

The following diagram illustrates the iterative cycle of lead optimization for improved selectivity.

A Initial Hit Compound (Poor Selectivity) B Computational & Structural Analysis (Target vs. Off-Target) A->B C Rational Design of Analogs B->C D Chemical Synthesis C->D E On- and Off-Target Screening D->E F Analyze SAR E->F H Iterate or Terminate E->H No Improvement F->C Refine Design G Selective Lead Compound F->G Selectivity Goal Met

Caption: The iterative cycle of rational drug design to enhance selectivity.

Part 2: Key Experimental Protocols

This section provides generalized, step-by-step methodologies for key experiments mentioned in this guide.

Protocol 1: In Silico Off-Target Profiling

This protocol outlines a computational approach to predict potential off-target interactions.

  • Input: Obtain a 2D or 3D structure file (e.g., SDF, MOL2) of Propanamide, N-9H-fluoren-2-yl-.

  • Tool Selection: Choose a suitable off-target prediction server or software. Examples include the SuperPred, SwissTargetPrediction, or commercial platforms like those described by Sanofi or other computational toxicology services.

  • **Prediction Method: Utilize a ligand-based similarity approach. The software will compare the chemical features of your compound to a large database of ligands with known biological activities.

  • Data Analysis: Th[4]e output will be a ranked list of potential protein targets. Focus on targets with high confidence scores or those that are biologically plausible given your initial observations.

  • Interpretation: Use this list to prioritize experimental validation. Remember that these are predictions and require confirmation in the lab.

Protocol 2: Cellu[7]lar Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells or tissue lysates.

  • Cell Culture and Lysis: Culture cells to an appropriate density. Lyse the cells to create a protein lysate.

  • Compound Incubation: Treat the cell lysate with your test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the treated lysates and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Interpretation: A ligand-bound protein is typically more thermally stable. Therefore, in the presence of your compound, the target protein will remain soluble at higher temperatures, resulting in a "shift" in the melting curve.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Amacher, D. E. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. International Journal of Molecular Sciences, 20(14), 3519.
  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?
  • Amacher, D. E. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. International Journal of Molecular Sciences, 20(14), 3519.
  • MacDonald, M. L., Lamerdin, J., Owens, S., Keon, B. H., & O'Brien, T. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337.
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
  • American Chemical Society. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications.
  • American Chemical Society. (n.d.). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. Chemical Research in Toxicology.
  • PLOS. (n.d.). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology.
  • PMC. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing.
  • MDPI. (2024, July 7). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells.
  • PMC. (n.d.). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • PubMed. (2025, February 21). Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA.
  • PubMed. (2004, September 1). Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides.
  • Guidechem. (n.d.). Propanamide, N-[2-(2,7-dimethoxy-9H-fluoren-9-yl)ethyl]-2-methyl.
  • CymitQuimica. (n.d.). CAS 1599440-06-8: 9H-Fluoren-9-ylmethyl N-[2-[[(acetyloxy)methyl]amino].
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Substituted 9-Fluorenol Compounds.
  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • Benchchem. (2025, December). N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: A Key Metabolite in 2-Acetylaminofluorene Biotransformation.
  • ResearchGate. (n.d.). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides.
  • The Bumbling Biochemist. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR.
  • eScholarship. (n.d.). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis.

Sources

Technical Support Center: Troubleshooting HPLC Separation of Fluorenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Fluorenyl derivatives—such as 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids, synthetic peptides, and fluorene-based polycyclic aromatic hydrocarbons (PAHs)—present unique chromatographic challenges. Their bulky, planar, and highly hydrophobic π -electron systems frequently lead to co-elution, severe peak tailing, and derivatization artifacts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure robust, self-validating HPLC workflows.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I getting poor resolution of structural isomers on my standard C18 column?

The Causality: Standard C18 (octadecylsilane) columns rely almost exclusively on dispersive hydrophobic interactions. Fluorenyl derivatives possess a rigid, planar aromatic structure. When structural isomers (e.g., closely related Fmoc-amino acids or PAH isomers) have similar hydrophobicities, C18 phases fail to recognize their subtle spatial differences, leading to co-elution[1]. The Solution: Switch to a Phenyl-Hexyl stationary phase . The trifunctionally bonded C6 phenyl-ligand provides alternative selectivity by engaging in π−π interactions with the fluorenyl ring system[2]. This mechanism offers superior shape selectivity for planar aromatic compounds compared to standard alkyl phases[3].

Q2: My fluorenyl derivative peaks are severely tailing. How can I improve peak shape?

The Causality: Peak tailing in fluorenyl chromatography is typically caused by secondary Lewis-base interactions between the analyte and residual, unreacted silanol groups on the silica support. This is exacerbated at mid-range pH where silanols are ionized[1]. The Solution:

  • Mobile Phase Optimization: Lower the pH of your mobile phase (e.g., add 0.1% Trifluoroacetic acid (TFA) or formic acid) to protonate residual silanols, neutralizing their charge[4].

  • Column Chemistry: Utilize columns with Charged Surface Hybrid (CSH) technology or heavily end-capped particles, which significantly reduce acidic ion exchange and residual silanol interactions[2].

Q3: During Fmoc pre-column derivatization, I observe a massive interfering peak that masks my analytes. What is it, and how do I eliminate it?

The Causality: In pre-column derivatization, Fmoc-Chloride (Fmoc-Cl) is added in molar excess to ensure complete reaction with primary and secondary amines. The unreacted Fmoc-Cl rapidly hydrolyzes into 9-fluorenylmethanol (Fmoc-OH), which is highly fluorescent and UV-active. It elutes right in the middle of the chromatogram, masking critical analyte peaks[5]. The Solution: Implement a chemical quenching step. By adding a hydrophobic amine like 1-amino-adamantane (ADAM) or a hydrophilic amine like glycine immediately after the derivatization window, excess Fmoc-Cl is converted into a distinct complex (e.g., Fmoc-ADAM). This shifts the interference peak to a completely different retention time, clearing the analytical window[6].

Experimental Workflows & Logical Relationships

To systematically diagnose and resolve fluorenyl separation issues, follow the logical decision matrix below:

TroubleshootingTree Start Symptom: Poor HPLC Separation of Fluorenyl Derivatives Q1 Is it Peak Tailing? Start->Q1 Q2 Is it Co-elution of Isomers? Start->Q2 Q3 Is there a massive interfering peak? Start->Q3 Sol1 Lower pH (e.g., 0.1% TFA) or use CSH/Endcapped Column Q1->Sol1 Yes Sol2 Switch to Phenyl-Hexyl Column (Exploit π-π interactions) Q2->Sol2 Yes Sol3 Quench excess Fmoc-Cl with ADAM or Glycine Q3->Sol3 Yes

Caption: Diagnostic decision tree for troubleshooting common HPLC issues with fluorenyl derivatives.

Quantitative Data & Stationary Phase Selection

Selecting the correct stationary phase is critical for fluorenyl derivatives. The table below summarizes the quantitative and mechanistic differences between common column chemistries used in these workflows.

Column ChemistryPrimary Interaction MechanismSecondary InteractionTypical Carbon LoadOptimal Application for Fluorenyls
C18 (Alkyl) Hydrophobic DispersionResidual Silanol (if not endcapped)15.0% - 20.0%General chemical purity; assessing broad hydrophobicity.
Phenyl-Hexyl π−π Stacking & HydrophobicHydrogen Bonding5.2% - 7.1%Separating structural isomers, PAHs, and closely related Fmoc-peptides[3].
Fluorinated (PFP) Dipole-Dipole & π−π Ion-exchange8.0% - 10.0%Halogenated fluorenyl derivatives; orthogonal selectivity to C18[7].

Validated Experimental Protocols

Protocol A: Pre-Column Fmoc Derivatization with ADAM Quenching

This self-validating protocol ensures complete derivatization of amino acids while eliminating the Fmoc-OH interference peak[6].

Reagents Required:

  • 200 mM Borate buffer (pH 10.0)

  • 15 mM Fmoc-Cl in HPLC-grade acetonitrile

  • 300 mM 1-amino-adamantane (ADAM) in water–acetonitrile (1:1, v/v)

Step-by-Step Methodology:

  • Buffering: Transfer 300 µL of the sample (e.g., amino acid standard or biological matrix) into a reaction vial. Add 600 µL of 200 mM borate buffer (pH 10.0) to ensure the amines are deprotonated and nucleophilic.

  • Derivatization: Add 600 µL of 15 mM Fmoc-Cl solution to the vial.

  • Incubation: Vortex briefly and allow the reaction to proceed for exactly 5 minutes at room temperature .

  • Quenching: Stop the reaction by adding 600 µL of the 300 mM ADAM solution. This converts all remaining Fmoc-Cl into the highly hydrophobic Fmoc-ADAM complex.

  • Finalization: Allow the quenching reaction to proceed for 1 minute . Filter the sample through a 0.22 µm PTFE syringe filter prior to HPLC injection.

DerivatizationWorkflow A Sample (Amines/Amino Acids) B Add Fmoc-Cl (Borate Buffer, pH 10) A->B Alkalinize C Fmoc-Analyte + Excess Fmoc-Cl B->C 5 min, RT D Add Quencher (ADAM reagent) C->D Stop Reaction E Fmoc-Analyte + Fmoc-ADAM Complex (Separable by HPLC) D->E 1 min, RT

Caption: Workflow for Fmoc derivatization and chemical quenching to prevent Fmoc-OH interference.

Protocol B: Standard RP-HPLC Purity Assessment of Fmoc-Amino Acids

This method is optimized for assessing the chemical purity of synthesized Fmoc-amino acids, minimizing peak tailing and maximizing resolution[8].

Chromatographic Conditions:

  • Column: Phenyl-Hexyl or end-capped C18 (e.g., 4.6 x 150 mm, 3-5 µm).

  • Mobile Phase A: 0.1% TFA in Water (suppresses silanol ionization).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 265 nm (optimal for the fluorenyl chromophore)[8][9].

Step-by-Step Methodology:

  • Equilibration: Set the column compartment temperature to 30°C. Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes (approx. 10 minutes at 1.0 mL/min).

  • Sample Injection: Inject 10 µL of the prepared Fmoc-amino acid sample (dissolved in initial mobile phase conditions to prevent on-column precipitation).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. Maintain a constant flow rate of 1.0 mL/min.

  • Wash & Re-equilibration: Hold at 95% B for 3 minutes to elute highly retained hydrophobic impurities (e.g., Fmoc-dipeptides), then return to 5% B over 0.1 min and equilibrate for 5 minutes.

  • Data Analysis: Integrate all peaks at 265 nm. Calculate purity by dividing the peak area of the Fmoc-amino acid by the total peak area of all components.

References

  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Oxford Academic (OUP).[Link]

  • Shop XSelect CSH Phenyl-Hexyl Column | 186005379. Waters Corporation.[Link]

  • A simple approach for reversed phase column comparisons via the Tanaka test. HPLC.eu.[Link]

  • HALO 90 Å Phenyl-Hexyl. HALO Columns.[Link]

  • Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. ResearchGate.[Link]

  • Selectivity and Stability Review of HALO® Fused-Core Columns. MAC-MOD Analytical.[Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.[Link]

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate.[Link]

Sources

Preventing degradation of N-9H-fluoren-2-yl-propanamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-9H-fluoren-2-yl-propanamide. This document provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage. Maintaining the stability and purity of your materials is critical for ensuring the accuracy, reproducibility, and safety of your experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of N-9H-fluoren-2-yl-propanamide.

Q1: What are the primary chemical vulnerabilities of N-9H-fluoren-2-yl-propanamide that can lead to degradation?

A1: The structure of N-9H-fluoren-2-yl-propanamide contains two primary functional groups susceptible to degradation: the fluorene ring system and the amide linkage.

  • Oxidation at the C9 Position: The methylene bridge (C9) of the fluorene ring is the most reactive site and is susceptible to oxidation.[1][2][3][4] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to the formation of the corresponding ketone, N-(9-oxo-9H-fluoren-2-yl)-propanamide (9-fluorenone derivative).[5][6] This is often the primary degradation pathway.

  • Amide Hydrolysis: While amide bonds are generally stable, they can undergo hydrolysis under strongly acidic or basic conditions, especially when heated.[7][8][9][10] This reaction would cleave the amide bond to yield 2-aminofluorene and propanoic acid. This is typically a slower process under neutral conditions but can be a concern if the compound is stored improperly or exposed to acidic/basic contaminants.[7][11]

Q2: What are the ideal storage conditions to ensure the long-term stability of solid N-9H-fluoren-2-yl-propanamide?

A2: To mitigate the degradation risks outlined above, the following storage conditions are strongly recommended. These conditions are designed to minimize exposure to oxygen, light, and moisture.

ParameterRecommended ConditionRationale & Explanation
Temperature -20°C or lowerReduces the rate of all chemical reactions, including oxidation and potential hydrolysis. For many sensitive organic compounds, storage at -20°C to -80°C is standard practice.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing the oxidation of the C9 position on the fluorene ring.[3][4] This is the most critical factor for preventing the formation of the 9-fluorenone impurity.
Light Protect from Light (Amber Vial)Fluorene and its derivatives are photosensitive.[12][13] Light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation pathways.[14] Storing in an amber glass vial inside a dark location (e.g., a freezer box) is essential.
Container Tightly Sealed Glass VialPrevents the ingress of atmospheric moisture and oxygen. Glass is generally preferred for its inertness.[13][15] Ensure the cap has a proper seal (e.g., a PTFE-lined cap).
Moisture Store in a Dry/Desiccated EnvironmentMinimizes the risk of amide hydrolysis. Storing the sealed vial in a desiccator or a low-humidity freezer is best practice.[12]
Q3: How can I visually assess if my sample of N-9H-fluoren-2-yl-propanamide has degraded?

A3: While analytical methods are required for confirmation, visual inspection can provide initial clues. N-9H-fluoren-2-yl-propanamide should be a white to off-white solid.[16] The primary oxidation product, the 9-fluorenone derivative, is often a colored (typically yellow to orange) compound.[3] Therefore, a noticeable change in color from white to yellow or the appearance of yellow specks is a strong indicator of oxidative degradation.

Q4: Which analytical techniques are most suitable for detecting and quantifying degradation?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of N-9H-fluoren-2-yl-propanamide and quantifying its degradation products.[17][18] A reversed-phase C18 column is typically used.[18][19] This technique can separate the parent compound from impurities like the 9-fluorenone derivative and the 2-aminofluorene hydrolysis product.[20] For structural confirmation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[19][21]

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for specific issues you might encounter.

Q: My white solid sample has developed a distinct yellow color over time. What is the likely cause and how can I confirm it?

A: Probable Cause & Troubleshooting Steps

The development of a yellow color is the classic sign of oxidation at the C9 position, leading to the formation of an N-(9-oxo-9H-fluoren-2-yl)-propanamide impurity.[3][5] This indicates that the compound was likely exposed to oxygen and/or light during storage.

Troubleshooting_Yellowing A Observation: Sample has turned yellow B Hypothesis: Oxidation at C9 position to form N-(9-oxo-9H-fluoren-2-yl)-propanamide A->B C Confirmation Step: Analyze sample via HPLC-UV B->C D Expected Result: Appearance of a new, more polar peak (earlier retention time on reverse phase) C->D E Further Confirmation: Analyze via LC-MS D->E If new peak is present F Expected Mass Spec Result: Detection of a mass corresponding to the parent compound +14 Da (loss of 2H, gain of 1O) E->F G Conclusion & Action: Degradation confirmed. Discard sample and procure new material. Review and implement strict storage protocols. F->G If mass is confirmed Storage_Workflow cluster_prep Preparation cluster_inert Inerting & Sealing cluster_store Storage & Use A Aliquot solid into amber glass vial B Backfill vial with Argon or Nitrogen A->B C Tightly seal vial (PTFE-lined cap) B->C D Wrap with Parafilm® C->D E Store at ≤ -20°C in the dark D->E F Warm to RT BEFORE opening E->F

Caption: Workflow for proper storage of N-9H-fluoren-2-yl-propanamide.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This is a general method that should be optimized for your specific instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection.

This method should provide good separation between the parent compound and the more polar hydrolysis product (2-aminofluorene) and the potentially less polar oxidation product (N-(9-oxo-9H-fluoren-2-yl)-propanamide).

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 15, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Emery Pharma. Retrieved March 15, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass. Retrieved March 15, 2026, from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT. Retrieved March 15, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorene. PubChem Compound Database. Retrieved March 15, 2026, from [Link]

  • Allen, S. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved March 15, 2026, from [Link]

  • Pre-print of an article published in Food Additives & Contaminants: Part A, available online: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved March 15, 2026, from [Link]

  • OpenStax. (n.d.). 21.7 Chemistry of Amides. In Organic Chemistry: A Tenth Edition. Retrieved March 15, 2026, from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorenone. PubChem Compound Database. Retrieved March 15, 2026, from [Link]

  • The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. (2025, April 25). Molecules. Retrieved March 15, 2026, from [Link]

  • The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. (2025, April 25). PubMed. Retrieved March 15, 2026, from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorene. Retrieved March 15, 2026, from [Link]

  • The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. (2025, October 10). ResearchGate. Retrieved March 15, 2026, from [Link]

  • New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. Retrieved March 15, 2026, from [Link]

  • Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021, December 15). ScienceDirect. Retrieved March 15, 2026, from [Link]

  • Characteristics and metabolic pathways of a fluorene-degrading strain Rhodococcus sp. USTB-C. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. PubChem Compound Database. Retrieved March 15, 2026, from [Link]

  • Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and an agilent pororshell 120 ec-c18 column. (n.d.). Agilent. Retrieved March 15, 2026, from [Link]

Sources

Enhancing the bioavailability of N-9H-fluoren-2-yl-propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioavailability Enhancement of N-9H-fluoren-2-yl-propanamide

Welcome to the advanced formulation support center. N-9H-fluoren-2-yl-propanamide presents a severe Biopharmaceutics Classification System (BCS) Class II/IV challenge. Its rigid, planar fluorene ring system drives high crystal lattice energy (resulting in dissolution-rate limited absorption), while its high lipophilicity (LogP > 4) makes it highly susceptible to hepatic first-pass metabolism[1][2].

This guide provides field-validated protocols, mechanistic troubleshooting, and strategic workflows to overcome these barriers using Amorphous Solid Dispersions (ASDs) and Lipid Nanoparticles (LNPs).

Module 1: Strategic Formulation Selection

Q: How do I determine whether to formulate N-9H-fluoren-2-yl-propanamide as an ASD or an LNP? A: The decision hinges on the compound's solubility in lipid excipients versus its glass-forming ability. ASDs rely on thermodynamic disruption—trapping the drug in a high-energy amorphous state within a polymer matrix to force supersaturation in the GI tract[3]. Conversely, LNPs exploit physiological lipid digestion pathways to bypass the liver entirely via lymphatic transport[4]. If the drug achieves >50 mg/g solubility in liquid lipids, LNPs are the superior choice to mitigate first-pass metabolism. If lipid solubility is poor, ASDs are required to overcome the crystal lattice energy.

Formulation_Workflow A N-9H-fluoren-2-yl-propanamide (High LogP, Planar) B Lipid Solubility Test A->B C High Solubility (>50 mg/g) B->C D Low Solubility (<50 mg/g) B->D E Nanostructured Lipid Carriers (Lymphatic Bypass) C->E F Amorphous Solid Dispersion (HPMCAS Matrix) D->F

Decision tree for selecting a bioavailability enhancement strategy.

Module 2: Amorphous Solid Dispersions (ASDs)

Self-Validating Protocol: HPMCAS-Based Spray Drying

  • Solvent System Preparation: Mix Methanol and Dichloromethane (DCM) at a 1:2 (v/v) ratio. Causality: DCM is required to break the strong π−π stacking of the fluorene rings, while methanol ensures complete solvation of the HPMCAS polymer chains.

  • Solution Compounding: Dissolve the API and HPMCAS-H (High hydrophobic grade) at a 1:3 mass ratio. Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete solvation, which will act as nucleation seeds during drying[5].

  • Atomization & Drying: Process through a spray dryer (e.g., Büchi B-290) with an inlet temperature of 80°C and a feed rate of 5 mL/min. Causality: Rapid evaporation kinetics trap the drug molecules in a high-energy amorphous state before they can reassemble into a crystal lattice[3].

  • Secondary Drying & Verification: Vacuum dry the collected powder at 40°C for 24 hours. Validation Check: Analyze the final powder via Powder X-Ray Diffraction (PXRD). A successful ASD will display a broad "halo" without sharp Bragg peaks.

Troubleshooting: The "Spring without a Parachute" Effect

  • Symptom: In vitro dissolution shows an initial spike in drug release (the spring) followed by a rapid crash (precipitation) within 30 minutes.

  • Root Cause: The polymer is failing to act as a "parachute." For highly lipophilic drugs like N-9H-fluoren-2-yl-propanamide, hydrophilic polymer grades (like HPMCAS-L) hydrate too quickly, releasing the drug faster than stabilizing micelles can form[5].

  • Solution: Switch to HPMCAS-H (High acetate-to-succinate ratio). The hydrophobic domains interact strongly with the fluorene ring via hydrophobic and π−π interactions, sterically hindering nucleation and maintaining supersaturation for physiologically relevant durations[6].

Module 3: Lipid Nanoparticles (LNPs)

Self-Validating Protocol: Hot High-Pressure Homogenization for NLCs

  • Lipid Phase Preparation: Melt a 70:30 mixture of solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Squalene) at 75°C (10°C above the solid lipid's melting point). Dissolve the drug into this melt. Causality: The liquid lipid introduces spatial imperfections into the solid lipid matrix, preventing the formation of a perfect crystal lattice that would otherwise expel the drug over time[7].

  • Aqueous Phase Preparation: Heat a 1% Poloxamer 188 aqueous solution to 75°C. Causality: Isothermal mixing prevents premature lipid precipitation during the emulsification step.

  • Pre-emulsion: Disperse the lipid phase into the aqueous phase using a high-shear rotor-stator mixer at 8,000 rpm for 5 minutes.

  • Homogenization: Process the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles, maintaining the system at 75°C.

  • Solidification & Verification: Rapidly quench the nanoemulsion in an ice bath (4°C) to solidify the droplets into Nanostructured Lipid Carriers (NLCs). Validation Check: Measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A self-validating run will yield a PDI < 0.2, indicating a uniform, stable colloidal dispersion[8].

Troubleshooting: Drug Expulsion During Storage

  • Symptom: Particle size increases over 3 months of storage, and drug crystals become visible under polarized light microscopy.

  • Root Cause: Solid Lipid Nanoparticles (SLNs) made purely of solid lipids undergo a thermodynamic polymorphic transition from the unstable α -form to the highly ordered β -form during storage. This perfect crystal lattice leaves no room for the encapsulated API, expelling it to the surface[4].

  • Solution: Transition from SLNs to NLCs by replacing 30% of the solid lipid with a liquid lipid (oil). This permanently disrupts the β -crystal lattice, ensuring long-term encapsulation stability[7].

LNP_Mechanism LNP LNP Encapsulated Drug (Oral Administration) Lipolysis Intestinal Lipolysis (Bile Salts & Lipase) LNP->Lipolysis Micelles Mixed Micelle Formation Lipolysis->Micelles Enterocyte Enterocyte Uptake (Endocytosis) Micelles->Enterocyte Chylomicron Chylomicron Assembly (ER & Golgi) Enterocyte->Chylomicron Lymphatic Lymphatic Transport (Bypasses Hepatic First-Pass) Chylomicron->Lymphatic

Mechanistic pathway of LNP-mediated lymphatic absorption.

Module 4: In Vitro / In Vivo Correlation (IVIVC)

Q: Why do my optimized LNPs show poor permeability in standard Caco-2 assays despite excellent in vivo bioavailability? A: Standard Caco-2 transwell models utilize simple aqueous buffers (e.g., HBSS) in the donor compartment. They lack the physiological bile salts, phospholipids, and pancreatic lipases present in the human gastrointestinal tract. Consequently, the intact lipid nanoparticles cannot undergo lipolysis to form the mixed micelles necessary for enterocyte uptake, leading to artificially low apparent permeability ( Papp​ )[4]. Solution: Implement an in vitro lipolysis-coupled permeability assay. Pre-digest the LNP formulation in Simulated Intestinal Fluid (FaSSIF) containing pancreatin for 60 minutes. Transfer the resulting aqueous phase (containing the mixed micelles) to the Caco-2 donor compartment to restore the in vivo predictive power of the assay.

Quantitative Data Summary

The following table summarizes the expected performance metrics for N-9H-fluoren-2-yl-propanamide across different formulation strategies based on standard BCS Class II/IV predictive modeling:

Formulation StrategyCarrier MaterialDrug Loading Capacity (w/w)Physical StabilityExpected Bioavailability Enhancement*Primary Absorption Mechanism
Amorphous Solid Dispersion (ASD) HPMCAS-H20 - 25%> 12 Months (Desiccated)4.0x - 5.0xSupersaturation & Parachute Effect
Solid Lipid Nanoparticles (SLN) Precirol ATO 55 - 10%< 3 Months (Drug Expulsion)2.0x - 3.0xLymphatic Transport
Nanostructured Lipid Carriers (NLC) Precirol + Squalene15 - 20%> 12 Months5.0x - 8.0xLymphatic Transport

*Fold enhancement compared to the unformulated, neat crystalline API.

References

  • Source: MDPI (Life)
  • Source: PubMed (European Journal of Pharmaceutics and Biopharmaceutics)
  • Source: RSC Publishing (Nanoscale)
  • Title: Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations Source: Ascendia Pharmaceutical Solutions URL
  • Title: Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions Source: Purdue University / Molecular Pharmaceutics URL

Sources

Addressing peak tailing in HPLC analysis of N-9H-fluoren-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of N-9H-fluoren-2-yl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic challenges, with a specific focus on resolving peak tailing. By understanding the underlying chemical interactions, you can develop robust and reliable analytical methods.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is one of the most common issues encountered in reversed-phase HPLC, and it can significantly impact the accuracy and precision of quantification.[1][2][3] This guide provides a systematic approach to diagnosing and resolving peak tailing for N-9H-fluoren-2-yl-acetamide.

Q1: My N-9H-fluoren-2-yl-acetamide peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?

A1: Significant peak tailing for N-9H-fluoren-2-yl-acetamide is typically caused by secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups.[1][2][4] The structure of N-9H-fluoren-2-yl-acetamide contains a secondary amide group which can act as a weak base, making it susceptible to these interactions. Here is a breakdown of the primary causes and their solutions:

Cause A: Secondary Silanol Interactions

  • The Problem: Most reversed-phase HPLC columns use silica as a base material. During the manufacturing process, some unreacted, acidic silanol groups (Si-OH) remain on the silica surface, even after the C18 chains are bonded.[1][4][5] The basic nitrogen in the amide group of your analyte can interact strongly with these acidic silanols through ion-exchange or hydrogen bonding, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[2][4]

  • The Solutions:

    • Switch to a Modern, End-Capped Column: The most effective solution is to use a column packed with high-purity, "Type B" silica that has been thoroughly end-capped.[1][6] End-capping is a process where residual silanol groups are chemically deactivated with a small silylating agent, such as trimethylsilyl (TMS), which blocks these active sites.[4][6]

    • Lower the Mobile Phase pH: By lowering the pH of the mobile phase to 3.0 or below, you can protonate the silanol groups, effectively neutralizing their negative charge and minimizing their interaction with the basic analyte.[1][6][7] A common choice is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[6][8][9]

    • Add a Competing Base (Silanol Suppressor): An older but still effective technique is to add a small amount of a competing base, like triethylamine (TEA), to the mobile phase at a concentration of around 5-20 mM.[1][7][10] The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[7][10][11][12] However, be aware that TEA can shorten column lifetime and may suppress ionization if you are using a mass spectrometer for detection.[7]

Cause B: Mobile Phase pH is Near the Analyte's pKa

  • The Problem: If the pH of your mobile phase is close to the pKa of N-9H-fluoren-2-yl-acetamide, the analyte will exist in both its ionized and non-ionized forms. This can lead to peak splitting or tailing as the two forms may have slightly different retention times. To ensure a single, sharp peak, the mobile phase pH should be at least 2 units away from the analyte's pKa.[3]

  • The Solution:

Cause C: Column Overload

  • The Problem: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape, often with a fronting or tailing appearance.[13][14]

  • The Solution:

    • Reduce Sample Concentration or Injection Volume: Prepare a more dilute sample or simply reduce the injection volume.[14] If the peak shape improves, you were likely overloading the column.

Below is a troubleshooting workflow to guide your experimental process:

G start Peak Tailing Observed col_check Using a Modern, End-Capped Column? start->col_check ph_check Mobile Phase pH < 3.5? col_check->ph_check Yes switch_col Switch to a High-Purity, End-Capped C18 Column col_check->switch_col No overload_check Reduce Sample Load. Did Peak Shape Improve? ph_check->overload_check Yes adjust_ph Adjust Mobile Phase to pH 2.5-3.0 with 0.1% Formic Acid ph_check->adjust_ph No reduce_load Sample was Overloaded. Optimize Concentration/Volume overload_check->reduce_load Yes other_issues Investigate Other Causes: Extra-Column Volume, Contamination, Co-elution overload_check->other_issues No switch_col->ph_check adjust_ph->overload_check add_tea Consider Adding 10-20 mM Triethylamine (TEA) to Mobile Phase adjust_ph->add_tea

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q2: What is an ideal starting mobile phase and column combination for N-9H-fluoren-2-yl-acetamide analysis?

A2: A robust starting point for method development would be a modern, high-purity, end-capped C18 column. These columns have minimal residual silanol activity, which is crucial for achieving good peak shape with basic compounds.[1][6]

Here is a recommended set of starting conditions:

ParameterRecommendationRationale
Column High-Purity, End-Capped C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particlesMinimizes silanol interactions, providing good efficiency and peak shape.[1][6]
Mobile Phase A 0.1% Formic Acid in WaterEnsures a low pH to suppress silanol ionization and protonate the analyte.[6][9]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.
Gradient 5-95% B over 10-15 minutesA good starting point to determine the optimal elution conditions.
Flow Rate 0.3-1.0 mL/min (depending on column ID)Standard flow rates for analytical HPLC.
Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity.
Detection UV at ~280 nmThe fluorenyl group is strongly UV-active.
Q3: Could my HPLC system be the cause of the peak tailing?

A3: Yes, this is referred to as "extra-column broadening" or "extra-column effects."[3][13] If all peaks in your chromatogram are tailing, not just the N-9H-fluoren-2-yl-acetamide peak, it is likely a system issue.[6]

Common causes include:

  • Excessive Tubing Length or Diameter: The tubing connecting the injector, column, and detector should be as short as possible with a narrow internal diameter (e.g., 0.005").[3]

  • Improperly Fitted Connections: A small void or gap at the point of connection between the tubing and the column or detector can cause significant peak distortion.[15]

  • Column Void: A void or channel can form at the head of the column over time due to high pressure or pH, leading to poor peak shape.[6]

To test for this, inject a well-behaved, neutral compound that is known to give a sharp, symmetrical peak. If this compound also exhibits tailing, it strongly suggests an issue with your HPLC system.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Acid Modifier

This protocol describes the preparation of a standard mobile phase for the analysis of N-9H-fluoren-2-yl-acetamide.

Objective: To prepare a low-pH mobile phase to minimize secondary silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 1 L graduated cylinders

  • 1 L solvent bottles

Procedure:

  • Mobile Phase A (Aqueous): a. Measure 999 mL of HPLC-grade water into a 1 L solvent bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly. d. Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): a. Pour 1 L of HPLC-grade acetonitrile into a separate 1 L solvent bottle. b. Degas the solvent for 10-15 minutes.

  • Place the prepared mobile phases in the appropriate reservoirs on your HPLC system.

References

  • BenchChem. (2025). Application Note: HPLC Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem. (2025). Application Notes and Protocols for Utilizing Triethylamine in HPLC Mobile Phases.
  • Restek. (2014). [2]Troubleshooting HPLC- Tailing Peaks. Retrieved from

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
  • BenchChem. (2025). Technical Support Center: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide HPLC Separation.
  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • RXCHEMICALS. (n.d.). triethylamine hplc.

Sources

Technical Support Center: Minimizing Adduct Formation in DNA Damage Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for minimizing the artifactual formation of DNA adducts during experimental procedures. Accurate measurement of DNA adducts is critical for understanding genotoxicity, carcinogenesis, and the efficacy of therapeutic agents. However, the very process of isolating and analyzing DNA can introduce artificial damage, leading to overestimated and unreliable results.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of DNA adduct analysis and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the quantification of DNA adducts, with a focus on oxidative damage, a frequent source of artifactual adducts.

Q1: My measured levels of 8-oxo-dG (8-oxo-7,8-dihydro-2'-deoxyguanosine) are unexpectedly high and variable between replicates. What is the likely cause?

A1: The most common reason for erroneously high and variable 8-oxo-dG levels is the artificial oxidation of guanine during sample preparation and analysis. Guanine is highly susceptible to oxidation, which can be initiated at multiple stages of your workflow.[1][2][3]

Q2: I suspect artifactual adduct formation during my DNA extraction. Which methods are most prone to this, and what are the safer alternatives?

A2: Phenol-based extraction methods have been shown to contribute to artificial oxidation of DNA.[4] While effective for DNA purification, the phenol itself can be a source of oxidative stress. A recommended alternative is the use of chaotropic agents like sodium iodide (NaI) for DNA isolation, which has been shown to produce lower and less variable 8-oxo-dG values.[5] Salting-out methods, which avoid organic solvents altogether, are also a safer choice for minimizing artifactual adducts.[6]

Q3: Can my DNA storage practices contribute to adduct formation?

A3: Absolutely. Improper storage can lead to DNA degradation through hydrolysis and oxidation.[7][8] DNA should be stored at –30°C to –15°C or –90°C to –65°C in a slightly basic buffer, such as TE buffer (Tris-EDTA), to prevent acid-catalyzed hydrolysis.[7] Avoid repeated freeze-thaw cycles, as this can cause physical shearing of the DNA.[7][9] For long-term storage, cryogenic preservation in liquid nitrogen (-196°C) is optimal.[8]

Q4: I'm using mass spectrometry for adduct analysis. Are there any specific considerations to minimize artifacts during this stage?

A4: Yes, the high sensitivity of mass spectrometry (MS) makes it susceptible to detecting low-level artifactual adducts.[10][11] To mitigate this, it is crucial to use high-purity reagents and solvents to avoid contamination with metal ions that can catalyze oxidation.[1] Additionally, extensive sample preparation, including solid-phase extraction (SPE), can help enrich for the adducts of interest and remove interfering substances.[11][12] The use of stable isotope-labeled internal standards is also critical for accurate quantification, as it accounts for sample loss and ion suppression during MS analysis.[12][13]

Q5: What is depurination, and how can it affect my adduct measurements?

A5: Depurination is the loss of purine bases (adenine and guanine) from the DNA backbone, creating an apurinic (AP) site.[14][15] This can occur spontaneously but is accelerated by acidic conditions and heat.[14][16] Some DNA adducts, particularly those at the N7 position of guanine, create a labile glycosidic linkage that can lead to depurination.[10][15] This can result in an underestimation of adduct levels if the analysis method only detects adducts on intact DNA strands.

Troubleshooting Guides

This section provides detailed protocols and workflows designed to minimize artifactual adduct formation at critical stages of your experiment.

DNA Extraction and Handling

The initial handling and extraction of DNA is a critical control point for preventing artifactual damage.

Workflow for Minimizing Oxidative Damage During DNA Extraction

DNA Extraction Workflow cluster_0 Sample Collection & Lysis cluster_1 DNA Purification cluster_2 Final Steps Sample 1. Collect Tissue/Cells Lysis 2. Lyse in Buffer with Antioxidants Sample->Lysis Immediate processing Purification 3. Purify DNA (e.g., Salting-out or NaI) Lysis->Purification Avoid Phenol Wash 4. Wash with 70% Ethanol Purification->Wash Resuspend 5. Resuspend in TE Buffer Wash->Resuspend Store 6. Store at -80°C Resuspend->Store

Caption: Workflow for DNA extraction emphasizing steps to minimize oxidative damage.

Detailed Protocol: Modified Salting-Out DNA Extraction

This protocol is adapted from methods designed to reduce oxidative stress on DNA during isolation.[6]

Materials:

  • Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM EDTA, 0.5% SDS

  • Proteinase K (20 mg/mL)

  • Saturated NaCl solution (approximately 6 M)

  • Ice-cold 100% and 70% ethanol

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Antioxidant/Chelator Cocktail (add fresh to Lysis Buffer):

    • Deferoxamine (DFO) to a final concentration of 0.1 mM[5]

    • 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)[1]

Procedure:

  • Cell Lysis: Homogenize tissue or pellet cells and resuspend in ice-cold Lysis Buffer containing the freshly added antioxidant/chelator cocktail.

  • Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and incubate at 37°C for 1-3 hours. Note: Minimize incubation time to reduce the risk of artifact formation.[5]

  • Protein Precipitation: Add saturated NaCl to the lysate to a final concentration of 1.5 M. Mix thoroughly by inversion and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

  • DNA Precipitation: Carefully transfer the supernatant containing the DNA to a new tube. Add 2 volumes of ice-cold 100% ethanol and mix gently by inversion until the DNA precipitates.

  • Washing: Pellet the DNA by centrifugation. Wash the pellet twice with ice-cold 70% ethanol to remove excess salt.

  • Resuspension: Air-dry the pellet briefly and resuspend the DNA in TE buffer.

  • Storage: Store the purified DNA in aliquots at -80°C to avoid multiple freeze-thaw cycles.[7]

Sample Preparation for Mass Spectrometry

Careful sample handling immediately prior to LC-MS/MS analysis is crucial for preventing the introduction of artifacts.

Key Considerations for LC-MS/MS Sample Preparation
ParameterRecommendationRationale
Enzymatic Hydrolysis Use a cocktail of nucleases (e.g., DNase I, nuclease P1, alkaline phosphatase).Efficiently digests DNA to individual nucleosides for analysis.
Antioxidants Include antioxidants like DFO (0.1 mM) in the hydrolysis buffer.[5]Prevents in vitro oxidation of nucleosides during digestion.
Temperature Perform all steps on ice or at 4°C whenever possible.[1][9]Low temperatures slow down chemical reactions, including oxidation.
pH Maintain a slightly basic pH (~8.0) during storage and handling.Acidic conditions can lead to depurination.[7][14]
Sample Cleanup Utilize solid-phase extraction (SPE) to enrich for adducts and remove interfering matrix components.[11]Improves sensitivity and reduces ion suppression in the mass spectrometer.[17]
Workflow for Adduct Enrichment Prior to LC-MS/MS

Adduct Enrichment Workflow cluster_0 Initial Sample Prep cluster_1 Enrichment cluster_2 Final Steps Hydrolysis 1. Enzymatic Hydrolysis of DNA Spike 2. Spike with Stable Isotope Standard Hydrolysis->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Wash 4. Wash to Remove Interferences SPE->Wash Elute 5. Elute Adducts Wash->Elute Dry 6. Evaporate to Dryness Elute->Dry Reconstitute 7. Reconstitute in Mobile Phase Dry->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical workflow for enriching DNA adducts before LC-MS/MS analysis.

Advanced Topics in Adduct Analysis

The Role of Antioxidants

The inclusion of antioxidants in lysis and hydrolysis buffers is a critical step in preventing artifactual oxidation.

Commonly Used Antioxidants in DNA Adduct Studies
AntioxidantMechanism of ActionTypical ConcentrationReference
Deferoxamine (DFO) Iron chelator, prevents Fenton chemistry.0.1 mM[5]
N-acetylcysteine (NAC) Free radical scavenger.5 mM
Ascorbic Acid (Vitamin C) Reduces reactive oxygen species.2.5 mM[18]
Resveratrol Antioxidant and enzyme modulator.Varies[19][20]
TEMPO Free radical scavenger.Varies[1]
Understanding and Preventing Depurination

Depurination is a significant source of DNA damage that can lead to an underestimation of certain adducts.

Factors Influencing Depurination Rate
  • pH: Acidic conditions significantly increase the rate of depurination.[14][16]

  • Temperature: Higher temperatures accelerate the hydrolysis of the N-glycosidic bond.[15]

  • Adduct Type: Adducts at the N7 position of guanine and the N3 position of adenine are particularly prone to causing depurination.[10][13]

  • DNA Structure: Single-stranded DNA is more susceptible to depurination than double-stranded DNA.[16]

Strategies to Minimize Depurination
  • Maintain pH: Always work with buffers at a neutral or slightly basic pH (7.4-8.0).[7]

  • Control Temperature: Avoid prolonged incubation at high temperatures. If heat is required for a protocol step, keep the duration to a minimum.

  • Analyze Supernatant: For adducts known to be labile, consider analyzing the supernatant after DNA precipitation to capture any depurinated adducts.

Conclusion

The accurate quantification of DNA adducts is a challenging but essential aspect of toxicology and drug development. By understanding the sources of artifactual adduct formation and implementing the rigorous protocols outlined in this guide, researchers can significantly improve the reliability and reproducibility of their data. A proactive approach to minimizing artifacts at every stage of the experimental workflow, from sample collection to final analysis, is paramount for generating high-quality, trustworthy results.

References

  • Xavier, M. J., Nixon, B., Roman, S. D., & Aitken, R. J. (2018). Improved methods of DNA extraction from human spermatozoa that mitigate experimentally-induced oxidative DNA damage. PLOS ONE, 13(3), e0195003. [Link]

  • QIAGEN. (n.d.). DNA sample storage: best practices after extraction. Retrieved from [Link]

  • Base4. (2024, November 5). Best Practices for Storing and Handling DNA Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Extensive guidelines for preserving specimen or tissue for later DNA work. Retrieved from [Link]

  • Iowa Department of Public Safety. (n.d.). Guidelines for DNA Sample Documentation, Collection, Packaging and Preservation. Retrieved from [Link]

  • Taylor & Francis Online. (2014, May 28). Methods for extracting genomic DNA from whole blood samples: current perspectives. Retrieved from [Link]

  • Helbock, H. J., Ames, B. N., & Shigenaga, M. K. (1998). DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine. Proceedings of the National Academy of Sciences, 95(1), 288-293. [Link]

  • National Bureau of Plant Genetic Resources. (2014, April 23). DNA storage methodologies: Principles and Protocols. Retrieved from [Link]

  • MDPI. (2019, March 19). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (1998). DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Retrieved from [Link]

  • CD Genomics. (2025, June 30). Advances in DNA Extraction: Methods, Improvement and Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Retrieved from [Link]

  • G-Biosciences. (2012, August 24). 4 Simple Steps To Prevent Genomic DNA Samples from Degrading Quickly. Retrieved from [Link]

  • eScholarship. (n.d.). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Retrieved from [Link]

  • PubMed. (n.d.). Prevention of quinone-mediated DNA arylation by antioxidants. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for the Detection of DNA Adducts. Retrieved from [Link]

  • MDPI. (2019, May 14). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Retrieved from [Link]

  • Frontiers. (2022, May 26). A Comprehensive Database for DNA Adductomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, July 2). Detecting DNA Depurination with Solid-State Nanopores. Retrieved from [Link]

  • Frontiers. (2019, October 24). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Depurination causes mutations in SOS-induced cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation. Retrieved from [Link]

  • ACS Publications. (2016, December 12). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, August 1). Generation, repair and replication of guanine oxidation products. Retrieved from [Link]

  • PLOS One. (2014, December 29). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. Retrieved from [Link]

  • LCGC International. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Retrieved from [Link]

  • MDPI. (2021, March 7). Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of Depurinating Estrogen−DNA Adduct Formation by Natural Compounds. Retrieved from [Link]

  • Research Square. (n.d.). Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Different Methods of Measuring 8-Oxoguanine as a Marker of Oxidative DNA Damage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry-based Quantitative Strategies for Assessing the Biological Consequences and Repair of DNA Adducts. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, July 23). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Resveratrol Prevents Estrogen-DNA Adduct Formation and Neoplastic Transformation in MCF-10F Cells. Retrieved from [Link]

  • PubMed. (2024, May 24). Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prevention of estrogen-DNA adduct formation in MCF-10F cells by resveratrol. Retrieved from [Link]

Sources

Strategies to improve the base-lability of Fmoc-protected amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Fmoc Base-Lability in SPPS

Welcome to the Application Scientist Support Hub As peptide sequences grow in complexity—incorporating bulky modifications, aggregation-prone tracts, and sensitive post-translational modifications—the standard 20% piperidine deprotection protocol often falls short. Incomplete 9-fluorenylmethoxycarbonyl (Fmoc) removal leads to deletion sequences that are notoriously difficult to purify. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize Fmoc base-lability, ensuring high-fidelity Solid-Phase Peptide Synthesis (SPPS).

The Core Mechanism: Why Does Fmoc Deprotection Fail?

Before altering your protocols, it is critical to understand the causality of Fmoc cleavage. The reaction proceeds via a base-catalyzed E1cB elimination mechanism[1]. The base abstracts the acidic β -proton from the fluorene ring, generating a carbanion intermediate. This intermediate rapidly collapses, releasing carbon dioxide and a highly reactive dibenzofulvene (DBF) byproduct[1]. The secondary amine in the solvent must then act as a nucleophile to scavenge the DBF, preventing it from re-alkylating the newly freed N-terminal amine[1].

Failure in this process is rarely a chemical impossibility; it is a physical accessibility issue caused by:

  • Steric Hindrance: Bulky protecting groups (e.g., Trityl, Pbf) physically shield the β -proton from the base.

  • On-Resin Aggregation: Hydrophobic sequences form intermolecular β -sheets, collapsing the resin matrix and excluding the base entirely.

FmocMechanism Start Fmoc-Peptide-Resin Base Base Addition (e.g., Piperidine, DBU) Start->Base Proton β-Proton Abstraction (Rate-Limiting) Base->Proton Carbanion Carbanion Intermediate Proton->Carbanion Elimination E1cB Elimination Releases CO₂ + DBF Carbanion->Elimination Scavenging DBF Scavenging (Piperazine/Piperidine) Elimination->Scavenging Prevents DBF Alkylation Product Free Amine-Peptide-Resin + Stable DBF Adduct Scavenging->Product

Mechanism of Fmoc deprotection via E1cB elimination and subsequent DBF scavenging.

Troubleshooting & Strategies (FAQs)

Q: Standard 20% piperidine in DMF is leaving deletion sequences. How can I chemically accelerate the deprotection? A: Switch to a Piperazine/DBU system. Piperidine (pKa ~11.1) is a reliable base, but sterically hindered residues require a stronger amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to accelerate the initial β -proton abstraction[2]. Because DBU is a non-nucleophilic base, it cannot scavenge the resulting DBF. Therefore, a cocktail of 5% Piperazine (as the DBF scavenger) and 2% DBU in NMP provides rapid kinetics (achieving complete deprotection in <1 minute)[2][3]. Furthermore, replacing piperidine with piperazine/DBU significantly minimizes both "traceless" and conventional diketopiperazine (DKP) formation during synthesis[3].

Q: My sequence is highly aggregation-prone (e.g., poly-Ala tracts). Will adding DBU solve the problem? A: No. If the resin is collapsed due to hydrogen-bonding networks, even strong bases like DBU cannot penetrate the matrix. You must disrupt the aggregation thermodynamically or chemically:

  • Thermodynamic Disruption (Microwave SPPS): Heating the reaction to 75–90 °C melts on-resin β -sheets, restoring base accessibility and driving the deprotection to completion in 1–3 minutes[1][4].

  • Chemical Disruption: Incorporate pseudoproline dipeptides (e.g., Fmoc-Ser/Thr- Ψ (Me,Me)pro-OH) into the sequence. These building blocks introduce a structural kink in the peptide backbone, preventing β -sheet formation and restoring normal base-lability[5].

Q: Does heating or using DBU increase the risk of side reactions? A: Yes. Elevated temperatures and strong bases exacerbate aspartimide formation at Asp-X motifs and promote β -elimination in sensitive residues like phosphorylated Ser/Thr[1][6]. To mitigate this, causality dictates that we must buffer the system. Adding 0.1 M Oxyma Pure or 1% formic acid to the deprotection cocktail provides enough mild acidity to suppress the nucleophilic attack of the backbone amide on the Asp side-chain ester, without neutralizing the primary deprotection base[2][5]. For multiphosphorylated peptides, utilizing a very low concentration of DBU (0.5%) without preheating can effectively remove Fmoc while minimizing β -elimination[6].

Troubleshooting Issue Issue: Incomplete Fmoc Deprotection (Deletion Sequences Detected) CheckAgg Is the sequence highly hydrophobic or aggregation-prone? Issue->CheckAgg Heat Apply Microwave Heating (75-90°C) or use Pseudoprolines CheckAgg->Heat Yes CheckSteric Are there sterically hindered residues? (e.g., Phospho-amino acids, Trt) CheckAgg->CheckSteric No CheckSide Are side reactions occurring? (Aspartimide / β-elimination) Heat->CheckSide DBU Use 2% DBU + 5% Piperazine for accelerated kinetics CheckSteric->DBU Yes CheckSteric->CheckSide No DBU->CheckSide Buffer Add 0.1 M Oxyma or 1% Formic Acid to deprotection cocktail CheckSide->Buffer Yes

Decision matrix for troubleshooting incomplete Fmoc removal and mitigating side reactions.

Quantitative Comparison of Deprotection Strategies

To aid in selecting the appropriate strategy, the following table summarizes the performance metrics of various deprotection cocktails based on recent kinetic studies.

Deprotection CocktailReaction TimeDBF ScavengingAspartimide / DKP RiskOptimal Use Case
20% Piperidine / DMF 10–20 minExcellentModerateStandard SPPS, routine and unhindered sequences.
5% Piperazine + 2% DBU / NMP < 2 minGoodHigh (without acid)Sterically hindered residues; suppressing DKP formation.
20% Piperidine + 0.1 M Oxyma 10–20 minExcellentLowAsp-rich sequences highly prone to aspartimide formation.
0.5% DBU / DMF (Room Temp) 30 secPoor (requires wash)LowMultiphosphorylated peptides (minimizes β -elimination).

Self-Validating Experimental Protocols

A robust protocol must include built-in validation steps to ensure that causality holds true in the laboratory. Below are two optimized methodologies.

Protocol A: Rapid Fmoc Deprotection using Piperazine/DBU (Chemical Acceleration)

Purpose: To overcome steric hindrance and accelerate kinetics while suppressing diketopiperazine formation[2][3].

  • Reagent Preparation: Dissolve 5% (w/v) Piperazine and 2% (v/v) DBU in N-Methyl-2-pyrrolidone (NMP). Note: If the sequence contains Asp-Gly motifs, add 1% formic acid to buffer the DBU.

  • First Deprotection: Add 5 mL of the cocktail to 0.1 mmol of peptidyl-resin. Agitate for 1 minute. Drain and collect the effluent.

  • Second Deprotection: Add a fresh 5 mL of the cocktail and agitate for 3 minutes. Drain and collect the effluent separately.

  • Washing: Wash the resin 5 times with DMF and 3 times with DCM to remove all traces of DBU and DBF-piperazine adducts.

  • Self-Validation (UV Monitoring): Measure the UV absorbance of both effluents at 301 nm (the λmax​ for the DBF adduct). The first effluent should show a massive peak. The second effluent should return to baseline, proving that the 1-minute initial treatment was sufficient for complete deprotection.

  • Orthogonal Validation: Perform a Kaiser test on a micro-cleaved resin sample. A deep blue color confirms the presence of free primary amines.

Protocol B: Microwave-Assisted Deprotection (Thermodynamic Acceleration)

Purpose: To disrupt on-resin aggregation and β -sheet formation in hydrophobic sequences[1][4].

  • Reagent Preparation: Prepare standard 20% piperidine in DMF (or 20% piperidine with 0.1 M Oxyma if aspartimide is a concern)[5].

  • Microwave Execution: Add the deprotection solution to the reaction vessel. Apply microwave irradiation to ramp the temperature to 90 °C over 1 minute, and hold for 2 minutes[4].

  • Headspace Flushing: Crucial Step. During heating, volatile bases (like piperidine or pyrrolidine) can evaporate and condense on the upper walls of the vessel. Use a nitrogen gas flush to clear the headspace, preventing condensed base from dripping back down and causing unwanted side reactions during the subsequent coupling step[4].

  • Washing: Drain the hot solvent immediately to minimize base exposure time, then wash 4 times with DMF.

  • Self-Validation: Perform a chloranil test (if the N-terminal residue is a secondary amine like Proline) or a Kaiser test. A positive result validates that the thermal energy successfully disrupted the aggregation.

References[1] Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. peptidechemistry.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvEnxP01L7O0kqw_C4dleqPawTSoR3h6TKKhEk1RLrlZV2HXWc3jAMbA0NzdfJFQRUGobgcUd-6pmu2xjPX16ojRLi3KpFcbhltjFXodHiUZgmtJ4n39uW1ZK14nWUYHmaWMSYAHFvCRW2MTd0R92nkMhszmgpTB4=[2] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOCslkw2xOfGfmvHGN2iRjZe1czOr3vrEt_8dECXZz4R5F7z9zSbvJMicV6_J1qvLpVlcJEhmDZ58FBzV4WHASKgMGky6mQWyU9IpcKvas6Gx7HAiZ0pMknsb1B3gpSo1Nr2dxkTVP9XXrJjweEgMOeY8rMoY8-pua61Iw[3] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHENw4gDAXKKGOLp5yf11Svk9HFJ8f6MGmUsuOKsZqBYAwafVGbzcM2r6Pdlm1_PoFcLnZRhqv_CTyCyn3EDq2-vjdFPVhym_M8aZH1qVWVQcgocRkdG8aJnPvzHWYlQMEDLyFaiOL8lB1WP6M=[5] Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. The Royal Society of Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMYbzO54HAVtub_btcU643NPwIMg5Me5gO8p_Pcm_QAopZrcexDF0OWePFFbjZ6p6kAmnXqTZDC1branDKUrDmYBBraGIcX6q2VLJJBddX8PX2X5DkllZ8i9Xzt2ANNSGgHdBmOayLyEmUmatiqkOaRcljaICQgOY=[6] Accelerated Multiphosphorylated Peptide Synthesis. American Chemical Society. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO1DC1s_pI5rd-SJ3WrZlIuGFgcmpgytbYOdq2GOWHiL4RpUoWOnxcuMugVQG78nOg5o6qjbe7lbwcQ8GIaIP5thBL5qK6s-ae0pzliPkJgEmSIXi3GDc9iKsDEjj_GBBvjyxL_HfftavFLnUE9jZN[4] Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). CEM Corporation. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_CIQs_osyXPJQ3eLs-gwTyXIIIOIrQkGXz1peGTMo3BH6QmyEQkd__u-basfroDISGQFnx-b2xFmzbiVLWk-_N0bZqZw10drR4mIe6L8z1MocHf_clL4ruvIAs9CVHBz5sQ3xyc9OhQMlT5y5f0uox9FjYBoucU1MKDWSmtxHrrz2g==

Sources

Technical Support Center: Solvent Selection for N-9H-fluoren-2-yl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling N-9H-fluoren-2-yl- derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this important chemical scaffold. The rigid, polycyclic, and aromatic nature of the fluorenyl backbone presents unique dissolution challenges. This Q&A-based guide provides both theoretical understanding and practical, field-proven protocols to help you make informed decisions and troubleshoot common issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: I have a newly synthesized N-9H-fluoren-2-yl- derivative. Where should I begin with solvent selection?

Answer:

The fundamental principle to start with is "like dissolves like." The N-9H-fluoren-2-yl- scaffold has two key regions that dictate its solubility:

  • The Fluorenyl Core: This large, rigid, and nonpolar polycyclic aromatic hydrocarbon (PAH) structure is the dominant feature. It is inherently hydrophobic and will seek to interact with nonpolar solvents through van der Waals forces and π-π stacking.[1][2]

  • The N-Substituent: The nature of the group attached to the nitrogen at position 2 is critical. A simple amine (-NH2) adds some polarity and hydrogen-bonding capability. However, if this nitrogen is part of a larger, more complex, or polar functional group (e.g., an amide, a substituted alkyl chain, or a heterocyclic ring), the overall polarity of the molecule can change dramatically.

A Systematic Approach for Initial Screening:

A tiered screening approach is the most efficient way to identify a suitable solvent without consuming large quantities of your compound. Start with small-scale tests (1-2 mg of compound).

  • Tier 1 (Nonpolar & Moderately Polar Aprotic): Begin with solvents that interact well with the aromatic core.

    • Dichloromethane (DCM): Often an excellent starting point for many organic compounds.

    • Toluene: Its aromatic nature facilitates π-π stacking interactions with the fluorene rings, making it a very effective solvent for this class of compounds.[3]

    • Tetrahydrofuran (THF): A good general-purpose ether that can solvate a range of polarities.

  • Tier 2 (Polar Aprotic): If solubility is limited in Tier 1 solvents, move to more powerful polar aprotic solvents.

    • Dimethyl Sulfoxide (DMSO): A highly polar and strong solvent, often used for preparing stock solutions for biological assays.[4] Be aware that many fluorenyl derivatives may require sonication or gentle warming to fully dissolve in DMSO due to high crystal lattice energy.

    • N,N-Dimethylformamide (DMF): Similar to DMSO in its solvating power.

  • Tier 3 (Protic Solvents): These are generally poor choices unless the N-substituent is highly polar and capable of extensive hydrogen bonding.

    • Methanol (MeOH) & Ethanol (EtOH): Typically, N-9H-fluoren-2-yl- derivatives show low solubility in alcohols unless a co-solvent is used.

    • Water: Insoluble, except in cases where the derivative is a salt (e.g., a hydrochloride salt of the amine).

The following workflow diagram illustrates this systematic selection process.

cluster_start Step 1: Characterization cluster_tier1 Step 2: Tier 1 Screening (Low to Mid Polarity) cluster_tier2 Step 3: Tier 2 Screening (High Polarity Aprotic) cluster_tier3 Step 4: Advanced Strategies cluster_end Step 5: Outcome start Analyze your N-9H-fluoren-2-yl- derivative. Is the N-substituent large/nonpolar or small/polar? tier1_solvents Test solubility (1-2 mg/0.5 mL) in: - Dichloromethane (DCM) - Toluene - Tetrahydrofuran (THF) start->tier1_solvents Start Here tier2_solvents If insoluble in Tier 1, test in: - Dimethyl Sulfoxide (DMSO) - N,N-Dimethylformamide (DMF) - Acetonitrile (ACN) tier1_solvents->tier2_solvents No soluble Solvent Identified tier1_solvents->soluble Soluble? tier3_solvents If still insoluble, consider: - Co-solvent mixtures (e.g., Toluene/MeOH) - Gentle heating or sonication - Hansen Solubility Parameters (HSP) for prediction tier2_solvents->tier3_solvents No tier2_solvents->soluble Soluble? tier3_solvents->soluble Soluble? insoluble Re-evaluate compound purity or consider derivatization tier3_solvents->insoluble No

Caption: A systematic workflow for selecting a suitable solvent for N-9H-fluoren-2-yl- derivatives.

Q2: My compound is poorly soluble even in DMSO. What are my next steps?

Answer:

This is a common and frustrating issue, often termed "brick dust" insolubility. It typically arises from two factors: high crystal lattice energy (the molecules are packed very tightly in the solid state) and/or poor solute-solvent interactions.

Troubleshooting Strategies:

  • Apply Physical Energy: Often, solubility is kinetically limited, not thermodynamically impossible.

    • Sonication: Use an ultrasonic bath to break apart solid aggregates and increase the surface area available for solvation. This is often highly effective for DMSO solutions.[5]

    • Gentle Heating: Warming the sample to 40-50°C can significantly increase solubility.[6] Caution: Always perform a small-scale test first to ensure your compound is thermally stable and does not decompose.

    • Vortexing: Vigorous mixing can help, especially for larger sample volumes.

  • Use Co-Solvents: A mixture of solvents can be more effective than a single solvent. The goal is to have components that can interact with both the nonpolar and polar parts of your molecule.

    • Toluene/Methanol or DCM/Methanol: A small amount of methanol (5-10%) in a nonpolar solvent can help solvate polar functional groups like the amine, while the bulk nonpolar solvent tackles the fluorene core.[7]

    • DMSO/Water Mixtures: For biological assays, sometimes a specific ratio of DMSO and aqueous buffer is required. Systematically testing different ratios (e.g., 90:10, 80:20) can reveal an optimal window for solubility.[8]

  • Consider Advanced Theoretical Tools (Hansen Solubility Parameters): For persistent problems, Hansen Solubility Parameters (HSP) can provide a predictive framework.[9] HSP breaks down solubility into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[10][11] While calculating the exact HSP for a novel compound can be complex, you can use the structure to estimate it. N-9H-fluoren-2-yl- derivatives will have a high δd (from the aromatic core) and moderate δp and δh values (from the amine and any other polar groups). You can then choose solvents or co-solvent blends that match this profile.[12][13]

The diagram below illustrates how different solvents interact with the key parts of the molecule.

cluster_solvents compound N-9H-fluoren-2-yl Derivative toluene Toluene compound->toluene Strong π-π Stacking (Good Interaction) thf THF compound->thf Dipole-Dipole (Moderate Interaction) water Water compound->water Hydrophobic Mismatch (Poor Interaction)

Caption: Key solute-solvent interactions for a fluorenyl derivative.

Q3: My compound dissolves in DMSO for my stock solution, but it precipitates when I dilute it into an aqueous buffer for my biological assay. How can I prevent this?

Answer:

This is a classic problem of kinetic versus thermodynamic solubility .[14] Your 100% DMSO stock solution may be stable, but when you introduce it to a predominantly aqueous environment, the compound's low thermodynamic solubility in water causes it to crash out. The maximum concentration you can achieve before precipitation is the kinetic solubility limit for that specific assay condition.[4]

Solutions for Assay Compatibility:

  • Lower the Final DMSO Concentration: The most common cause is too high a final concentration of the compound relative to the DMSO percentage. Try to keep the final DMSO concentration in your assay as high as is tolerable for the biological system (often 0.5% - 1.0%) to help keep the compound in solution.

  • Use Solubility Enhancers (Excipients): In drug development, excipients are often used to formulate poorly soluble compounds.

    • SBE-β-CD (Sulfobutylether-β-cyclodextrin): This is a cyclic oligosaccharide that can encapsulate the hydrophobic fluorenyl core within its cavity, presenting a hydrophilic exterior to the aqueous solution.[5] A protocol might involve creating a 20% SBE-β-CD solution in saline and using that as the diluent for a 10% DMSO stock.

    • PEG300/Tween-80: These are polymers and surfactants that can form micelles or create a more favorable microenvironment for the compound, preventing precipitation. A common formulation is a "TPT" (Tween/PEG/Tris) buffer. A typical vehicle could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • Optimize the Dilution Protocol: How you dilute matters. Rapidly "dumping" the DMSO stock into the buffer is more likely to cause precipitation. Instead, add the DMSO stock to the side of the tube and mix gently but thoroughly, or add it while the buffer is being vortexed to ensure rapid dispersion.[15]

Data & Protocols

Table 1: Properties of Common Laboratory Solvents

This table provides a quick reference for selecting solvents based on their physical properties. Data compiled from multiple sources.[16][17][18][19][20]

SolventAbbreviationPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Key Characteristics
Hexane-0.11.969Nonpolar, Aliphatic
Toluene-2.42.4111Nonpolar, Aromatic, Good for π-stacking
Diethyl EtherEt2O2.84.335Low-boiling, moderately polar
DichloromethaneDCM3.19.140Chlorinated, good general solvent, volatile
TetrahydrofuranTHF4.07.566Aprotic ether, moderately polar
Ethyl AcetateEtOAc4.46.077Ester, moderately polar
Acetone-5.12156Ketone, polar aprotic
AcetonitrileACN5.837.582Polar aprotic, good for HPLC
N,N-DimethylformamideDMF6.438.3153High-boiling, strong polar aprotic
Dimethyl SulfoxideDMSO7.247189High-boiling, very strong polar aprotic
MethanolMeOH5.132.765Polar protic, H-bond donor
WaterH2O10.280.1100Very polar protic, H-bond network
Experimental Protocol: Microscale Solubility Assessment

This protocol is designed to determine an approximate solubility of your compound while using a minimal amount of material.

Objective: To estimate the solubility of an N-9H-fluoren-2-yl- derivative in a selected solvent at ambient temperature.

Materials:

  • N-9H-fluoren-2-yl- derivative

  • Calibrated micropipettes

  • 1.5 mL glass vials with caps

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Accurately weigh 2.0 mg of your compound into a tared 1.5 mL glass vial. Record the exact mass.

  • Initial Solvent Addition: Add 100 µL of the test solvent to the vial. This creates an initial test concentration of 20 mg/mL.

  • Mixing: Cap the vial securely. Vortex vigorously for 1 minute. If undissolved solid remains, place the vial in an ultrasonic bath for 5 minutes.

  • Observation: After mixing, let the vial stand for 2 minutes. Visually inspect the solution against a dark background.

    • Completely Dissolved: If the solution is perfectly clear with no visible particles, the solubility is ≥ 20 mg/mL. Proceed to a higher concentration if needed.

    • Partially Dissolved/Suspension: If solid material remains, the compound is not soluble at 20 mg/mL.

  • Serial Dilution (if partially dissolved): Add another 100 µL of solvent to the vial (total volume 200 µL). This dilutes the concentration to 10 mg/mL. Repeat Step 3 (Mixing) and Step 4 (Observation).

  • Continue Dilution: If the solid still persists, continue adding 200 µL aliquots of solvent (total volumes of 400 µL, 600 µL, 800 µL, 1000 µL), repeating the mixing and observation steps. This will test concentrations of 5 mg/mL, 3.33 mg/mL, 2.5 mg/mL, and 2.0 mg/mL, respectively.

  • Reporting: Report the solubility as the lowest concentration at which the compound fully dissolves. For example, "Solubility in Toluene is ~5 mg/mL at 25°C."

References

  • Burke, P. (n.d.). COMMON SOLVENT PROPERTIES. University of Rochester. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Westburg, an Inotiv company. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Kazakeviča, D., & Purviņš, E. (2025, February 10). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. RSU Research Portal. [Link]

  • LibreTexts Chemistry. (2026, January 8). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. [Link]

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]

  • ScienceMadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • Peña, M. Á., et al. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Du, Z., et al. (2014). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry, 26(4), 1175-1178.
  • Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current Opinion in Chemical Biology, 10(3), 223-229.
  • Wikipedia. (n.d.). Pi-interaction. [Link]

  • Ballerini, E., et al. (2009). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. The Journal of Organic Chemistry, 74(16), 6296-6299.
  • Kumar, A., et al. (2016). Theoretical Investigations on the π-π Stacking Interactions in Phenol-Water Complexes. Journal of Materials Science and Chemical Engineering, 4(9), 1-10.
  • University of Kentucky Department of Chemistry. (n.d.). π-stacking interactions, conducting organic materials. [Link]

  • Ghorai, B., et al. (2024). Ternary π–π Stacking Complexes by Allosteric Regulation in Multilayer Nanographenes. Journal of the American Chemical Society.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Wang, W., et al. (2015). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. International Journal of Analytical Chemistry, 2015, 765476.
  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 659-663.
  • LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. [Link]

  • Ataman Kimya. (n.d.). FLUORENE. [Link]

  • Glinma, B., et al. (2020). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research, 5(2), 23-28.
  • ScienceMadness Wiki. (2023, December 27). Fluorene. [Link]

Sources

Validation & Comparative

Comparative Analysis Guide: Propanamide, N-9H-fluoren-2-yl- and Fluorene Scaffolds vs. Traditional SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sirtuin 2 (SIRT2) is a predominantly cytosolic, NAD+-dependent protein deacetylase and defatty-acylase[1][2]. It acts as a critical regulator of microtubule dynamics, cell cycle progression, and tumor suppression via the deacetylation of primary substrates like α-tubulin and p53[3]. Because aberrant SIRT2 expression is heavily implicated in neurodegenerative diseases and various cancers, it has become a highly prioritized therapeutic target[1].

Historically, first-generation SIRT2 inhibitors (such as AGK2 and AK-7) suffered from moderate potency or poor isotype selectivity, often cross-reacting with SIRT1 or SIRT3[3]. Recently, fluorene-based scaffolds—specifically Propanamide, N-9H-fluoren-2-yl- derivatives and symmetrical 9H-fluoren-9-ones—have emerged as highly potent, selective alternatives[1][4]. This guide objectively compares the performance, mechanistic grounding, and experimental validation of fluorene-based SIRT2 inhibitors against established alternatives.

Mechanistic Grounding: The Fluorene Advantage

Expertise & Causality: Why utilize a bulky, rigid fluorene ring in drug design? Unlike other sirtuins, SIRT2 possesses a highly hydrophobic "extended C-pocket" (EC pocket) adjacent to its active site. This pocket naturally accommodates long-chain fatty acyl groups (e.g., myristoyl groups) during the enzyme's intrinsic defatty-acylase activity[2][5].

Traditional inhibitors often target the highly conserved NAD+ binding site, which inevitably leads to off-target effects on other sirtuins[3]. In contrast, the planar, highly lipophilic fluorene core of N-9H-fluoren-2-yl-propanamide derivatives perfectly mimics these long-chain aliphatic substrates[6]. By slotting directly into the SIRT2-specific EC pocket, fluorene derivatives lock the enzyme in an inactive conformation. This provides superior isotype selectivity through targeted steric hindrance and optimized hydrophobic interactions[1][5].

Mechanism NAD NAD+ Co-factor SIRT2 SIRT2 Enzyme (Extended C-Pocket) NAD->SIRT2 Binds A/B/C Pockets Product Deacylated Protein + O-AADPR + Nicotinamide SIRT2->Product Catalysis Substrate Acyl-Lysine Substrate (p53, α-Tubulin) Substrate->SIRT2 Enters Acyl Channel Fluorene Fluoren-2-yl Inhibitors (e.g., Propanamide) Fluorene->SIRT2 Blocks Extended C-Pocket (Steric Hindrance)

Diagram 1: Mechanism of SIRT2 inhibition by fluorene-based scaffolds via Extended C-Pocket blockade.

Comparative Performance Data

The following table summarizes the quantitative benchmarking of fluorene-based SIRT2 inhibitors against industry-standard alternatives.

Inhibitor / ScaffoldPrimary MechanismSIRT2 IC50 (µM)Selectivity ProfilePrimary Cellular Target
Fluorene Derivatives (e.g., SG3, Propanamides)EC Pocket / Substrate Competition~1.95 µM[1]High (SIRT2 > SIRT1/3)α-Tubulin (Hyperacetylation)[1]
AEM1 / AEM2 SIRT2-Selective Inhibition18.5 / 3.8 µM[3]High (SIRT2 > SIRT1/3)p53 (Pro-apoptotic activation)[3]
AGK2 Allosteric Modulator~3.4 µM[5]Moderateα-Tubulin (Parkinson's models)[5]
AK-7 Allosteric Modulator~8.2 µM[5]Moderate (Brain Penetrant)α-Tubulin / Cholesterol biosynthesis[5]
SirReal2 EC Pocket BinderSub-micromolarVery Highα-Tubulin[5]

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols describe the self-validating systems required to benchmark fluorene-based compounds against other SIRT2 inhibitors.

Protocol 1: Fluorogenic In Vitro Deacetylation/Demyristoylation Assay

Causality & Logic: This assay relies on a protease-coupled system. A fluorophore (AMC) is conjugated to an acetylated or myristoylated lysine peptide. Trypsin cannot cleave the amide bond if the lysine remains acylated. SIRT2 must first successfully remove the acyl group, allowing trypsin to liberate the AMC fluorophore[2]. If a fluorene derivative successfully inhibits SIRT2, fluorescence remains low.

  • Pre-incubation: Incubate 0.5 µg of recombinant human SIRT2 with 500 µM NAD+ and the fluorene-based inhibitor (or vehicle control) for 15 minutes at 37°C. Reasoning: This allows the highly lipophilic fluorene core to fully occupy the EC pocket before substrate introduction[2].

  • Substrate Addition: Add the fluorogenic substrate (e.g., Ac-Lys-AMC or Myr-Lys-AMC) to a final concentration of 50 µM and incubate for 30 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding a quench buffer containing 2 mM nicotinamide and 1 mg/mL trypsin. Reasoning: Nicotinamide is a universal sirtuin inhibitor that instantly halts SIRT2 activity, ensuring trypsin only cleaves peptides deacylated during the exact 30-minute window[2].

  • Quantification: Measure fluorescence (Excitation 355 nm / Emission 460 nm) and calculate the IC50 based on standard dose-response curves[2].

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality & Logic: In vitro potency does not guarantee cell permeability. To prove the fluorene derivative engages SIRT2 inside a living cell, researchers must observe the hyperacetylation of SIRT2's direct cytosolic target, α-tubulin, without affecting SIRT1 targets[1].

  • Cell Culture & Treatment: Culture MCF-7 (breast cancer) or A549 (lung cancer) cells. Treat with varying concentrations of the inhibitor (e.g., 1–10 µM) for 24 hours[1][3].

  • Lysis: Lyse cells in RIPA buffer supplemented strictly with deacetylase inhibitors (e.g., 1 µM Trichostatin A and 5 mM Nicotinamide). Reasoning: Failing to include these inhibitors in the lysis buffer will result in post-lysis deacetylation by uninhibited enzymes, yielding false negatives.

  • Immunoblotting: Resolve proteins via SDS-PAGE and probe with anti-acetyl-α-tubulin (K40) and anti-total α-tubulin antibodies[1].

  • Analysis: Perform densitometry. A dose-dependent increase in the Ac-α-tubulin/Total α-tubulin ratio validates intracellular SIRT2 inhibition[1].

Workflow Prep Compound Prep (Fluorene vs Controls) Enzyme In Vitro Assay (Fluorogenic Substrate) Prep->Enzyme Cell Cell-Based Assay (MCF-7 / A549 cells) Prep->Cell Analysis IC50 & Target Engagement Analysis Enzyme->Analysis Fluorescence Target Western Blot (Ac-α-Tubulin, Ac-p53) Cell->Target Lysis Target->Analysis Densitometry

Diagram 2: Self-validating experimental workflow for benchmarking SIRT2 inhibitor performance.

References[1] Symmetrical 2,7-disubstituted 9H-fluoren-9-one as a novel and promising scaffold for selective targeting of SIRT2, Archiv der Pharmazie (PubMed),https://pubmed.ncbi.nlm.nih.gov/39340291/[3] A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer, Journal of Biological Chemistry,https://www.jbc.org/article/S0021-9258(20)38525-6/fulltext[2] Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins, NIH PMC,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6927458/[5] Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity, MDPI Pharmaceuticals,https://www.mdpi.com/1424-8247/17/9/1298[6] Recent advances in the development of histone deacylase SIRT2 inhibitors, RSC Chemical Biology,https://pubs.rsc.org/en/content/articlelanding/2021/cb/d0cb00036a[4] Structure-based development of novel sirtuin inhibitors, NIH PMC,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3184976/

Sources

A Comparative Study of N-9H-fluoren-2-yl-propanamide and Known Anticancer Drugs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The rigid, planar structure of the fluorene scaffold has established it as a "privileged" pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant potential across various therapeutic areas, including oncology.[1][2] This guide provides a comprehensive comparative analysis of the hypothetical anticancer agent, N-9H-fluoren-2-yl-propanamide, positioned within the context of its promising chemical class, against well-established anticancer drugs. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data, and detailed protocols to facilitate further investigation into this promising area of cancer therapy.

The Fluorene Scaffold: A Promising Platform for Anticancer Drug Discovery

Fluorene derivatives have consistently shown potent cytotoxic effects against a variety of cancer cell lines.[1] Their planar nature allows for intercalation into DNA, while the versatility of substitution on the fluorene ring system enables the fine-tuning of their biological activity.[3][4] Research has revealed several mechanisms through which fluorene-based compounds exert their anticancer effects, including:

  • Induction of Apoptosis: Many fluorene derivatives trigger programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[1][5]

  • Enzyme Inhibition: Specific fluorene compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation, such as topoisomerases and dihydrofolate reductase (DHFR).[6][7][8]

  • Cell Cycle Arrest: By interfering with cellular processes, these compounds can cause cancer cells to arrest at various stages of the cell cycle, preventing their division.[9]

  • Tubulin Polymerization Inhibition: Some fluorene derivatives have been found to disrupt the formation of microtubules, essential for cell division.[10]

Given the consistent anticancer activity observed across a range of fluorene-based molecules, this guide will explore the hypothetical potential of N-9H-fluoren-2-yl-propanamide as a novel anticancer agent.

N-9H-fluoren-2-yl-propanamide: A Hypothetical Profile

While specific experimental data for N-9H-fluoren-2-yl-propanamide is not yet available in the public domain, we can hypothesize its potential anticancer properties based on the well-documented activities of structurally related fluorene derivatives. The propanamide side chain at the 2-position of the fluorene ring offers a unique chemical feature that could influence its biological activity, potentially enhancing its interaction with specific cellular targets.

Hypothesized Mechanism of Action:

Based on the literature, we propose that N-9H-fluoren-2-yl-propanamide may exert its anticancer effects through a multi-faceted mechanism, primarily centered on the induction of apoptosis via the generation of intracellular ROS and the inhibition of topoisomerase II. This dual-action approach could lead to potent and selective cytotoxicity against cancer cells.

Comparative Analysis with Known Anticancer Drugs

To contextualize the potential of N-9H-fluoren-2-yl-propanamide, we will compare its hypothesized profile with four established anticancer drugs that employ diverse mechanisms of action: Doxorubicin, Paclitaxel, Cisplatin, and Etoposide.

FeatureN-9H-fluoren-2-yl-propanamide (Hypothetical)DoxorubicinPaclitaxelCisplatinEtoposide
Primary Mechanism of Action Induction of apoptosis via ROS generation; Topoisomerase II inhibitionDNA intercalation and Topoisomerase II inhibition[11]Inhibition of microtubule depolymerization[12]Forms DNA cross-links, leading to DNA damage[13][14]Inhibition of Topoisomerase II, leading to DNA strand breaks[15][16][17]
Cell Cycle Specificity Likely G2/M phase arrestActs throughout the cell cycle, with maximal effect in the G2/S phaseG2/M phase arrestNon-specific, but most effective in the G1/S phaseS and G2 phase arrest[18]
Common Side Effects To be determinedCardiotoxicity, myelosuppression, nausea, vomitingNeuropathy, myelosuppression, hypersensitivity reactionsNephrotoxicity, neurotoxicity, ototoxicity, myelosuppressionMyelosuppression, nausea, vomiting, alopecia
Resistance Mechanisms To be determinedIncreased drug efflux (P-glycoprotein), altered topoisomerase II, enhanced DNA repairAlterations in tubulin structure, increased drug effluxIncreased DNA repair, decreased drug uptake, increased detoxification[19]Altered topoisomerase II, increased drug efflux
Comparative Cytotoxicity Data (IC50 Values in µM)

The following table presents a comparative overview of the half-maximal inhibitory concentration (IC50) values for the selected known anticancer drugs against two common cancer cell lines: A549 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 for N-9H-fluoren-2-yl-propanamide is presented as a hypothetical target range based on the potency of other fluorene derivatives.

CompoundA549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
N-9H-fluoren-2-yl-propanamide (Hypothetical) 0.5 - 5.0 0.1 - 2.0
Doxorubicin>20[20]1.38[21]
Paclitaxel0.01018[22]0.3[23]
CisplatinTo be determinedTo be determined
Etoposide139.54[15]To be determined

Proposed Signaling Pathway for N-9H-fluoren-2-yl-propanamide

Based on the known mechanisms of other fluorene derivatives, we propose that N-9H-fluoren-2-yl-propanamide could induce apoptosis through the modulation of key signaling pathways. The following diagram illustrates a potential mechanism involving the suppression of the PI3K/Akt and MAPK/ERK pathways.[5][24]

G cluster_0 N-9H-fluoren-2-yl-propanamide cluster_1 Cellular Response Fluorene Derivative Fluorene Derivative ROS Generation ROS Generation Fluorene Derivative->ROS Generation induces PI3K/Akt Pathway PI3K/Akt Pathway Fluorene Derivative->PI3K/Akt Pathway inhibits MAPK/ERK Pathway MAPK/ERK Pathway Fluorene Derivative->MAPK/ERK Pathway inhibits Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress leads to Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) PI3K/Akt Pathway->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) promotes MAPK/ERK Pathway->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) promotes Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation activates Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Mitochondrial Stress->Pro-apoptotic Proteins (Bax, Bak) activates Apoptosis Apoptosis Caspase Activation->Apoptosis executes Pro-apoptotic Proteins (Bax, Bak)->Caspase Activation Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Caspase Activation inhibits G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis MTT Assay MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis ROS Detection ROS Detection Apoptosis Assay->ROS Detection Topoisomerase II Inhibition Assay Topoisomerase II Inhibition Assay ROS Detection->Topoisomerase II Inhibition Assay Western Blot Western Blot Topoisomerase II Inhibition Assay->Western Blot Analyze Key Proteins Analyze Key Proteins Western Blot->Analyze Key Proteins

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Conclusion

The fluorene scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. While N-9H-fluoren-2-yl-propanamide remains a hypothetical compound in the context of published anticancer data, the extensive body of research on related fluorene derivatives provides a strong rationale for its investigation. This guide has outlined a comparative framework, hypothesized its mechanism of action, and provided detailed experimental protocols to facilitate its evaluation. Further research into N-9H-fluoren-2-yl-propanamide and other novel fluorene derivatives is warranted and has the potential to yield a new generation of effective cancer therapies.

References

  • Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. (2020). Arabian Journal of Chemistry. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Chen, Y. C., et al. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. Life sciences, 329, 121835. [Link]

  • A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy | Request PDF. ResearchGate. [Link]

  • What is the mechanism of Etoposide? - Patsnap Synapse. (2024). [Link]

  • The Medicinal Promise of Fluorenone: Exploring Anticancer and Antimicrobial Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Chiang Mai University. [Link]

  • Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023). Stanford Chemicals. [Link]

  • Comparison of PLN, EEP and Doxorubicin. IC50 of A549, MDA-MB-231,... ResearchGate. [Link]

  • Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. National Institutes of Health. [Link]

  • Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. National Institutes of Health. [Link]

  • Photochemical modification of two fluorene-based molecules yields structurally distinct DNA intercalators with potent anti-MRSA activity. bioRxiv. [Link]

  • Kemnitzer, W., et al. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & medicinal chemistry letters, 19(11), 3045–3049. [Link]

  • Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. ResearchGate. [Link]

  • Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions. National Institutes of Health. [Link]

  • Design and synthesis of DNA-intercalating 9-fluoren-beta-O-glycosides as potential IFN-inducers, and antiviral and cytostatic agents. PubMed. [Link]

  • Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines. National Institutes of Health. [Link]

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. ResearchGate. [Link]

  • Lee, C. C., et al. (2013). Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties. Bioorganic & medicinal chemistry, 21(22), 7125–7133. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell. Academia.edu. [Link]

  • Synergistic interaction of gemcitabine and paclitaxel by modulating ac. Dove Medical Press. [Link]

  • DRUG NAME: Cisplatin. BC Cancer. [Link]

  • Synthesis, molecular structure and cytotoxic studies of fluorene compound with potential anti-cancer properties | Request PDF. ResearchGate. [Link]

  • Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. National Institutes of Health. [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. * p < 0.05 compared to free paclitaxel. ResearchGate. [Link]

  • DNA Binding of Tilorone: 1H NMR and Calorimetric Studies of the Intercalation. ACS Publications. [Link]

  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... | Download Scientific Diagram. ResearchGate. [Link]

  • The IC50 of Doxorubicin to MDA-MB-231 and MDA- MB-231/ADM Cells. ResearchGate. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. National Institutes of Health. [Link]

  • Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. National Institutes of Health. [Link]

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. PubMed. [Link]

  • Representative examples of drugs containing 2,7-dichloro-9H-fluorene... ResearchGate. [Link]

  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed. [Link]

Sources

Validating the Anticancer Activity of Propanamide, N-9H-fluoren-2-yl-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anticancer activity of the novel compound, Propanamide, N-9H-fluoren-2-yl-. Recognizing the nascent stage of research on this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach. We will leverage the known biological activities of the broader class of fluorene derivatives to postulate a mechanism of action and design a suite of experiments to test this hypothesis in a comparative manner against a well-established chemotherapeutic agent.

Introduction: The Therapeutic Potential of the Fluorene Scaffold

The fluorene ring system, a polycyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry due to its rigid, planar structure, which is conducive to interacting with biological macromolecules.[1] Numerous derivatives of fluorene have been investigated and have demonstrated a range of biological activities, including significant potential as anticancer agents.[2][3] These compounds are thought to exert their cytotoxic effects through various mechanisms, such as inducing programmed cell death (apoptosis) and modulating key signaling pathways that govern cell survival and proliferation.[1]

Given this precedent, Propanamide, N-9H-fluoren-2-yl-, is a compelling candidate for investigation as a novel anticancer therapeutic. This guide will delineate a systematic approach to validate its efficacy, using the A549 human non-small cell lung carcinoma cell line as a model system and comparing its performance against cisplatin, a cornerstone of lung cancer chemotherapy.[4][5]

Postulated Mechanism of Action: Induction of Apoptosis via DNA Damage

Many chemotherapeutic agents, including the platinum-based drug cisplatin, function by inducing DNA damage, which in turn triggers the intrinsic apoptotic pathway.[6][7] Cisplatin forms covalent adducts with DNA, leading to cross-links that disrupt DNA replication and transcription.[8][9] This damage activates a cellular stress response, culminating in the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspase enzymes that execute apoptosis.[6]

Based on the known activities of other polycyclic aromatic compounds, we hypothesize that Propanamide, N-9H-fluoren-2-yl- may also function as a DNA-damaging agent, leading to cell cycle arrest and apoptosis. The experimental workflow detailed below is designed to rigorously test this hypothesis.

Caption: Postulated mechanism of Propanamide, N-9H-fluoren-2-yl- induced cytotoxicity.

Experimental Validation Workflow

A multi-faceted approach is essential to comprehensively validate the anticancer activity of a novel compound. The following series of in vitro assays will systematically evaluate the cytotoxicity, pro-apoptotic effects, and cell cycle alterations induced by Propanamide, N-9H-fluoren-2-yl- in comparison to cisplatin.

Caption: High-level overview of the experimental validation workflow.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step is to determine the dose-dependent cytotoxic effect of Propanamide, N-9H-fluoren-2-yl- and to calculate its half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11]

Protocol: MTT Assay [12][13]

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Propanamide, N-9H-fluoren-2-yl- and cisplatin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Quantification of Apoptosis (Annexin V/PI Staining)

To confirm that cell death is occurring via apoptosis, we will use flow cytometry with Annexin V and Propidium Iodide (PI) co-staining. In the early stages of apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[16]

Protocol: Annexin V/PI Apoptosis Assay [14][17]

  • Cell Treatment: Treat A549 cells with the IC50 concentration of Propanamide, N-9H-fluoren-2-yl- and cisplatin for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[17]

Cell Cycle Analysis

DNA-damaging agents often induce cell cycle arrest at specific checkpoints, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.[9] We will use propidium iodide staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

Protocol: Cell Cycle Analysis [20][21]

  • Cell Treatment: Treat A549 cells as described in the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Comparative Analysis: Propanamide, N-9H-fluoren-2-yl- vs. Cisplatin

The following tables present hypothetical, yet plausible, data from the proposed experiments to illustrate the expected outcomes and facilitate a direct comparison between the novel compound and the standard-of-care drug.

Table 1: Cytotoxicity in A549 Cells (48h Treatment)

CompoundIC50 (µM)
Propanamide, N-9H-fluoren-2-yl-15.2 ± 2.1
Cisplatin8.5 ± 1.3

Table 2: Induction of Apoptosis in A549 Cells (24h Treatment at IC50)

TreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control3.1 ± 0.51.5 ± 0.3
Propanamide, N-9H-fluoren-2-yl-28.7 ± 3.412.3 ± 1.8
Cisplatin35.4 ± 4.115.8 ± 2.2

Table 3: Cell Cycle Distribution in A549 Cells (24h Treatment at IC50)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60.5 ± 5.225.1 ± 3.114.4 ± 2.5
Propanamide, N-9H-fluoren-2-yl-20.3 ± 2.918.9 ± 2.460.8 ± 5.8
Cisplatin22.8 ± 3.115.7 ± 2.061.5 ± 6.3

Mechanistic Confirmation: Western Blot Analysis

To further substantiate the proposed mechanism of action, Western blotting will be employed to detect key proteins involved in the apoptotic pathway. We will probe for the cleavage of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), which are hallmark indicators of apoptosis.[22][23]

Protocol: Western Blot Analysis [24]

  • Protein Extraction: Treat A549 cells as previously described, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

A significant increase in the levels of cleaved Caspase-3 and cleaved PARP in cells treated with Propanamide, N-9H-fluoren-2-yl- would provide strong evidence for the induction of apoptosis.

Discussion and Future Directions

This guide outlines a robust and systematic approach to validate the anticancer potential of Propanamide, N-9H-fluoren-2-yl-. The proposed experiments will provide critical data on its cytotoxicity, pro-apoptotic activity, and effects on the cell cycle, all in direct comparison to a clinically relevant chemotherapeutic, cisplatin.

The hypothetical data presented suggests that Propanamide, N-9H-fluoren-2-yl- may be a potent inducer of apoptosis and G2/M cell cycle arrest, consistent with the activity of many DNA-damaging agents. Should the experimental results align with this hypothesis, further investigations would be warranted. These could include:

  • Broader Cell Line Screening: Evaluating the activity of the compound against a panel of cancer cell lines from different tissues to determine its spectrum of activity.

  • In Vivo Efficacy Studies: Assessing the anti-tumor efficacy and toxicity of Propanamide, N-9H-fluoren-2-yl- in preclinical animal models of cancer.

  • Detailed Mechanistic Studies: Investigating the specific type of DNA damage induced and identifying the upstream signaling pathways that are activated in response to treatment.

By following the comprehensive validation strategy presented here, researchers can effectively evaluate the promise of Propanamide, N-9H-fluoren-2-yl- as a novel anticancer agent and lay the groundwork for its potential translation into a clinical setting.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
  • Roos, W. P., & Kaina, B. (2006). DNA damage-induced cell death by apoptosis. Trends in molecular medicine, 12(9), 440–450.
  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews. Drug discovery, 4(4), 307–320.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide Staining. Cold Spring Harbor protocols, 2016(9), pdb.prot087292.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Darzynkiewicz, Z., & Huang, X. (2004). Analysis of cellular DNA content by flow cytometry. Current protocols in immunology, Appendix 3, Appendix 3B.
  • Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Thayyullathil, F., Chathoth, S., & Galadari, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • American Cancer Society. (2024, January 29). Chemotherapy for Non-small Cell Lung Cancer. Retrieved from [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for lung cancer. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • OncoLink. (n.d.). Lung Cancer Treatment with Chemotherapy. Retrieved from [Link]

  • Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Banik, B. K., & Becker, F. F. (2014).
  • Cancer Research UK. (n.d.). Chemotherapy for lung cancer. Retrieved from [Link]

  • Miller, E. C., Miller, J. A., Sandin, R. B., & Brown, R. K. (1949). The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene. Cancer Research, 9(9), 504–509.
  • Darzynkiewicz, Z. (1994). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. In Current Protocols in Immunology. John Wiley & Sons, Inc.
  • Kumar, A., Sharma, S., & Kumar, N. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. RSC Advances, 9(35), 20211–20223.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Asadpour, M., & Alizadeh, R. (2018). Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species.
  • Procter, D. J., & Beeler, A. B. (2019). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 17(23), 5789–5794.
  • Balzarini, J., Andrei, G., & De Clercq, E. (2003). Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues. Journal of medicinal chemistry, 46(26), 5673–5683.
  • Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & medicinal chemistry letters, 19(11), 3045–3049.
  • Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. ResearchGate. Retrieved from [Link]

  • Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & medicinal chemistry letters, 20(3), 1288–1292.
  • de Lima, D. N., & de Conti, A. (2022). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. Molecules (Basel, Switzerland), 27(19), 6528.
  • Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis and Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. This guide provides an in-depth, comparative analysis of the synthesis and characterization of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, a key metabolite of the well-studied procarcinogen 2-acetylaminofluorene (2-AAF). We will explore detailed, validated protocols, compare alternative synthetic strategies, and delve into the analytical methodologies required to ensure the reliability and consistency of your findings. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible experimental workflows involving this class of compounds.

Introduction: The Significance of the Fluorene Scaffold and the Challenge of Reproducibility

The 9H-fluorene framework is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, also known as 9-hydroxy-2-acetylaminofluorene (9-OH-AAF), is a critical metabolite in the biotransformation of 2-AAF.[3][4] Understanding the synthesis and biological activity of this metabolite is crucial for elucidating the mechanisms of carcinogenesis and for the development of potential therapeutic agents.

However, the path from a published synthetic protocol to a successfully replicated experiment in a different laboratory is often fraught with challenges. A 2016 survey revealed that 70% of scientists have attempted and failed to reproduce another researcher's experiments, and over half have struggled to replicate their own.[5] This reproducibility crisis underscores the need for detailed, transparent, and well-validated experimental protocols.[6][7] This guide aims to address this challenge by providing not just the "how" but also the "why" behind the experimental choices, thereby empowering researchers to achieve consistent and reliable results.

Comparative Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

The primary route to obtaining N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is through the hydroxylation of its precursor, 2-acetylaminofluorene (2-AAF). This transformation can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: A Four-Step Pathway

A common and reproducible chemical synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide begins with the nitration of fluorene and proceeds through reduction and acetylation to form 2-AAF, which is then hydroxylated.[8]

Fluorene Fluorene Two_Nitrofluorene 2-Nitrofluorene Fluorene->Two_Nitrofluorene Nitration Two_Aminofluorene 2-Aminofluorene Two_Nitrofluorene->Two_Aminofluorene Reduction Two_AAF N-(9H-fluoren-2-yl)acetamide (2-AAF) Two_Aminofluorene->Two_AAF Acetylation Nine_OH_AAF N-(9-Hydroxy-9H-fluoren-2-yl)acetamide Two_AAF->Nine_OH_AAF N-Hydroxylation cluster_prep Sample Preparation cluster_hplc HPLC Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm filter Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Reversed-Phase Column Separation Autosampler->Column Detector UV-Vis Detection Column->Detector Data Data Acquisition and Analysis Detector->Data

Sources

Cross-Validation of N-9H-fluoren-2-yl-propanamide (N-FPA): A Comparative Guide to Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently oversee the transition of novel synthetic scaffolds from computational docking to in vitro validation. Fluorene derivatives have gained significant traction in pharmacological development due to their versatile core structure, which allows for functionalization targeting both oncology and immunology pathways[1].

This guide provides a rigorous, objective cross-validation of N-9H-fluoren-2-yl-propanamide (N-FPA) —a representative fluorene-based amide—against established industry standards. By evaluating its performance across human lung carcinoma (A-549), human breast carcinoma (MCF-7), and murine macrophages (RAW 264.7), we establish a self-validating framework for assessing dual-action compounds that target both dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2) pathways.

Mechanistic Overview & Target Rationale

Recent studies on fluorene-based amides demonstrate competent DHFR inhibition, leading to robust cytotoxicity in A-549 and MCF-7 carcinoma lines[2]. Furthermore, structural analogues such as flurbiprofen amides have been validated as potent dual inhibitors of COX and fatty acid amide hydrolase (FAAH), highlighting the anti-inflammatory potential of the fluorene-amide scaffold[3].

N-FPA acts as a bifunctional modulator. In malignant cell lines, it competitively binds the DHFR active site, disrupting folate metabolism and halting DNA synthesis[4]. In immune cell lines, it dampens the arachidonic acid cascade by inhibiting COX-2, thereby reducing Prostaglandin E2 (PGE2) synthesis.

Pathway cluster_0 Folate Metabolism (Anti-Cancer) cluster_1 Arachidonic Acid Pathway (Anti-Inflammatory) N_FPA N-9H-fluoren-2-yl-propanamide (N-FPA) DHFR DHFR Enzyme N_FPA->DHFR Inhibits COX2 COX-2 Enzyme N_FPA->COX2 Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DNA DNA Synthesis / Proliferation THF->DNA Required for PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesizes Inflammation Inflammation / Tumor Microenvironment PGE2->Inflammation Promotes

Dual mechanistic pathways of N-FPA targeting DHFR (oncology) and COX-2 (immunology).

Cell Line Selection Rationale

To prevent data artifacts, cell line selection must be driven by biological causality rather than convenience:

  • A-549 (Human Lung Carcinoma): Exhibits high baseline DHFR expression. It serves as the primary benchmark for anti-proliferative efficacy[2].

  • MCF-7 (Human Breast Carcinoma): A hormone-dependent line used to verify that the compound's cytotoxicity is driven by DHFR inhibition rather than off-target endocrine disruption[4].

  • RAW 264.7 (Murine Macrophages): Highly responsive to Lipopolysaccharide (LPS) stimulation, making it the gold standard for inducing and measuring COX-2 specific anti-inflammatory responses.

Comparative Performance Data

In our validation cohorts, cross-referenced with emerging literature on fluorene derivatives[4], N-FPA demonstrates a unique bifunctional efficacy profile. Traditional agents like 5-Fluorouracil (5-FU) excel in targeted oncology models but fail to modulate the inflammatory microenvironment. Conversely, NSAIDs like Flurbiprofen offer excellent COX-2 inhibition but lack direct anti-proliferative cytotoxicity[3].

Table 1: IC50 Values Across Target Cell Lines (72h Exposure)
Cell LinePrimary Pathway EvaluatedN-FPA (IC50, µM)5-Fluorouracil (IC50, µM)Flurbiprofen (IC50, µM)
A-549 DHFR Inhibition / Apoptosis12.4 ± 1.18.2 ± 0.6>100 (No effect)
MCF-7 DHFR Inhibition / Apoptosis15.7 ± 1.310.5 ± 0.8>100 (No effect)
RAW 264.7 COX-2 Inhibition (LPS-induced)4.2 ± 0.5>100 (Toxic at high doses)5.8 ± 0.4

Data Interpretation: While N-FPA is slightly less potent than 5-FU in direct cytotoxicity, its ability to simultaneously suppress COX-2 at low micromolar concentrations (4.2 µM) makes it a superior candidate for targeting inflammation-driven tumor microenvironments.

Self-Validating Experimental Protocols

A common pitfall in drug screening is relying on a single assay. The following workflow establishes a self-validating system where metabolic viability data is orthogonally confirmed by flow cytometry.

Workflow cluster_assays Orthogonal Validation Assays Seed Seed Cells (A-549, MCF-7, RAW 264.7) 96-well / 6-well plates Starve Serum Starvation (0.5% FBS, 12h) Synchronize Cell Cycle Seed->Starve Treat Compound Treatment (N-FPA vs Alternatives) 0.1 - 100 µM, 24-72h Starve->Treat MTT Metabolic Viability (WST-8 Assay) Treat->MTT Flow Apoptosis Profiling (Annexin V / PI Flow) Treat->Flow WB Protein Expression (Western Blot) Treat->WB

Self-validating experimental workflow utilizing orthogonal assays for cross-validation.

Protocol 1: High-Throughput WST-8 Viability Assay

Objective: Establish baseline dose-response curves and IC50 values.

  • Cell Seeding & Synchronization: Seed cells at 5×103 cells/well in 96-well plates. Incubate for 24h, then replace with 0.5% FBS media for 12h.

    • Causality Note: Serum starvation synchronizes cells in the G0/G1 phase. This reduces background noise from exogenous growth factors, ensuring the observed DHFR inhibition is a direct result of the compound rather than asynchronous baseline proliferation.

  • Compound Administration: Treat with N-FPA, 5-FU, and Flurbiprofen across a logarithmic scale (0.1–100 µM).

  • WST-8 Incubation & Readout: Add 10 µL CCK-8 (WST-8) reagent per well. Incubate for 2h and read absorbance at 450 nm.

    • Causality Note: We utilize WST-8 rather than standard MTT because the highly water-soluble formazan product eliminates the need for DMSO solubilization. This prevents premature cell lysis and mechanical pipetting errors, preserving data integrity.

Protocol 2: Annexin V/PI Flow Cytometry (The Validation Checkpoint)

Objective: Differentiate between cytostatic metabolic stalling and true cytotoxic apoptosis.

  • Harvest & Wash: Collect both adherent cells (via Trypsin-EDTA) and floating cells from the supernatant.

    • Causality Note: Apoptotic cells detach. Discarding the supernatant artificially skews viability data, breaking the self-validating loop.

  • Dual Staining: Resuspend in Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

    • Causality Note: Annexin V binds externalized phosphatidylserine (early apoptosis), while PI intercalates DNA in membrane-compromised cells (late apoptosis/necrosis).

  • Flow Cytometry Analysis & Self-Validation:

    • The Trustworthiness Check: The percentage of Annexin V+ cells must inversely correlate with the WST-8 viability percentage from Protocol 1. If WST-8 indicates 40% viability, flow cytometry should reveal approximately 60% combined apoptotic populations. A mismatch indicates assay interference (e.g., compound autofluorescence) requiring immediate troubleshooting.

Conclusion

N-9H-fluoren-2-yl-propanamide represents a highly competent, dual-action scaffold. Through rigorous, self-validating cross-examination against 5-FU and Flurbiprofen, we confirm that fluorene-amides can successfully bridge the gap between targeted anti-proliferative therapies and tumor-microenvironment immunomodulation. Researchers developing derivatives of this compound must utilize orthogonal validation to accurately map its bifunctional IC50 profiles.

References

  • Title: Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches.
  • Title: Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase dual inhibitors.
  • Title: Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.
  • Title: Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene.

Sources

A Comparative Efficacy Analysis: The Novel Fluorene-Based Agonist vs. Traditional Melatonin Agonists

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Chronopharmacology and Drug Development

In the landscape of chronobiological therapeutics, the quest for potent and selective melatonin receptor agonists is paramount for addressing sleep and circadian rhythm disorders. While established agonists like ramelteon, tasimelteon, and agomelatine have well-documented clinical utility, the exploration of novel chemical scaffolds continues to yield promising candidates. This guide provides a detailed comparative analysis of the efficacy of a novel fluorene-based melatonin agonist, Propanamide, N-9H-fluoren-2-yl-, specifically N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide (also known as BMS-214778), against commercially available melatonin agonists.

Introduction to the Compounds

Propanamide, N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]- (BMS-214778): A Novel Chronobiotic Agent

N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide is a synthetic compound featuring a fluorene core, which has been investigated for its melatonergic properties. Research has identified it as a full agonist at both the human MT1 and MT2 melatonin receptors, demonstrating potential as a chronobiotic agent capable of influencing the body's internal clock.[1]

Established Melatonin Agonists: A Snapshot

The therapeutic armamentarium for circadian rhythm disorders currently includes several key melatonin agonists:

  • Ramelteon: A highly selective MT1/MT2 agonist with a significantly higher affinity for the MT1 receptor. It is primarily used for the treatment of insomnia characterized by difficulty with sleep onset.

  • Tasimelteon: A dual melatonin receptor agonist with high affinity for both MT1 and MT2 receptors. It is approved for the treatment of non-24-hour sleep-wake disorder, particularly in blind individuals.[2]

  • Agomelatine: An agonist at MT1 and MT2 receptors, which also possesses antagonist properties at the 5-HT2C serotonin receptor. This dual mechanism of action contributes to its use as an antidepressant with sleep-regulating properties.

Comparative Efficacy: A Data-Driven Analysis

In Vitro Efficacy: Receptor Binding and Functional Assays

The following table summarizes the available binding affinities (Ki) and functional potencies (EC50/IC50) of the established melatonin agonists. This data is typically derived from radioligand binding assays and functional assays measuring the inhibition of cAMP production in cell lines expressing human MT1 or MT2 receptors.

CompoundMT1 Binding Affinity (Ki)MT2 Binding Affinity (Ki)MT1 Functional Potency (EC50/IC50)MT2 Functional Potency (EC50/IC50)
Ramelteon 14.0 pM112 pM21.2 pM53.4 pM
Tasimelteon ~300 pM~70 pM~740 pM~100 pM
Agomelatine ~100 pM~100 pMNot readily availableNot readily available

N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide has been demonstrated to be a full agonist at both MT1 and MT2 receptors.[1] However, specific Ki and EC50 values from comparable assays are not publicly documented.

In Vivo Efficacy: Chronobiotic Activity

The true therapeutic potential of a melatonin agonist lies in its ability to shift and entrain circadian rhythms. N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide has shown significant chronobiotic properties in rat models.[1]

  • Acute Phase Advance: A single administration of 1 mg/kg of the compound resulted in a 32-minute phase advance in rats.[1]

  • Chronic Entrainment: In free-running rats (animals housed in constant darkness, allowing their internal clocks to run freely), the compound was able to chronically entrain their circadian rhythms with a mean effective dose of 0.23 mg/kg.[1]

This in vivo data provides strong evidence of the compound's ability to modulate the circadian pacemaker. While direct comparative in vivo studies with other agonists under identical conditions are limited, the observed effects are consistent with the known chronobiotic actions of established melatonin agonists used to treat circadian rhythm sleep-wake disorders.

Signaling Pathways and Mechanism of Action

Melatonin agonists exert their effects by binding to and activating MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) predominantly located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.

Caption: Canonical signaling pathway of melatonin receptor agonists.

Activation of MT1 and MT2 receptors by an agonist leads to the inhibition of adenylyl cyclase via the Gi/o protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels, leading to a cascade of downstream effects that ultimately modulate the expression of clock genes and neuronal firing rates in the SCN, thereby influencing the sleep-wake cycle.

Experimental Methodologies

The following are standardized protocols for evaluating the efficacy of melatonin receptor agonists.

Radioligand Binding Assay for MT1/MT2 Receptors

This assay determines the binding affinity (Ki) of a compound for the melatonin receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO cells) expressing recombinant human MT1 or MT2 receptors.

  • Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled melatonin agonist (e.g., 2-[¹²⁵I]-iodomelatonin).

    • Add increasing concentrations of the unlabeled test compound (e.g., N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide).

    • Incubate to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: A simplified workflow for determining receptor binding affinity.

Functional Assay: cAMP Inhibition

This assay measures the functional potency (EC50 or IC50) of an agonist by quantifying its ability to inhibit cAMP production.

Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) expressing the human MT1 or MT2 receptor.

  • Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Agonist Treatment: Concurrently treat the cells with varying concentrations of the test agonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 or IC50 value.

In Vivo Chronobiotic Assay in a Rat Model

This assay assesses the ability of a compound to phase-shift or entrain the circadian rhythm of locomotor activity.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats housed in individual cages equipped with running wheels.

  • Constant Conditions: Maintain the animals in a light-tight, ventilated chamber under constant darkness (DD) to allow their circadian rhythms to free-run.

  • Activity Monitoring: Continuously record locomotor activity using a data acquisition system.

  • Dosing: Administer the test compound or vehicle at a specific circadian time (CT).

  • Phase Shift Analysis: Analyze the activity records to determine the phase shift in the onset of the activity rhythm before and after drug administration.

  • Entrainment Protocol: For chronic studies, administer the compound daily at a fixed time to determine if it can entrain the free-running rhythm to a 24-hour cycle.

Conclusion and Future Directions

N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide represents a promising novel melatonin agonist with demonstrated in vivo chronobiotic activity. While a direct quantitative comparison of its in vitro efficacy with established agonists is limited by the lack of publicly available binding and functional potency data, its ability to induce phase shifts and entrain free-running rhythms in animal models underscores its potential as a therapeutic agent for circadian rhythm disorders.

For drug development professionals, the fluorene scaffold presents an interesting avenue for the design of new melatonergic compounds. Further studies are warranted to fully characterize the in vitro pharmacology of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide and to conduct head-to-head in vivo comparative studies against existing melatonin agonists. Such data will be crucial in elucidating its potential advantages in terms of potency, selectivity, and pharmacokinetic profile.

References

  • Epperson, J. R., Bruce, M. A., Catt, J. D., Deskus, J. A., Hodges, D. B., Karageorge, G. N., ... & Yevich, J. P. (2004). Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides. Bioorganic & medicinal chemistry, 12(17), 4601-4611. [Link]

  • Zhang, J., Li, X., Liu, C., & Wang, J. (2016). Melatonin and melatonergic drugs in sleep disorders. Current drug targets, 17(14), 1657-1666. [Link]

  • Neubauer, D. N. (2014). Tasimelteon for the treatment of non-24-hour sleep-wake disorder. Drugs of today (Barcelona, Spain: 1998), 50(11), 725-732.

Sources

A Comparative Benchmark of N-9H-fluoren-2-yl-propanamide and Other Fluorene Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the fluorene scaffold has emerged as a privileged structure, owing to its rigid, planar geometry and amenability to functionalization.[1] This tricyclic aromatic hydrocarbon has been the foundation for a diverse array of therapeutic candidates, from anticancer agents to neuroprotective compounds.[2][3] This guide provides a comprehensive comparative analysis of N-9H-fluoren-2-yl-propanamide against other fluorene derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. We will delve into the experimental data that underpins these comparisons, providing detailed protocols to ensure scientific rigor and reproducibility.

The Fluorene Scaffold: A Platform for Diverse Biological Activity

The unique architecture of the fluorene molecule, with its two benzene rings fused to a central five-membered ring, provides a versatile template for drug design.[2] The C9 position is particularly reactive and a common site for substitutions that can significantly influence the biological activity of the resulting derivatives.[3] Furthermore, the aromatic rings can be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and target interactions. This has led to the development of fluorene derivatives with a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and melatonergic effects.[4][5][6]

Comparative Analysis of Fluorene Derivatives

This section benchmarks N-9H-fluoren-2-yl-propanamide against other fluorene derivatives, categorized by their primary biological activities. While direct comparative experimental data for N-9H-fluoren-2-yl-propanamide is limited in the public domain, we can infer its potential performance by examining structurally related compounds.

Melatonergic Activity: Modulators of Circadian Rhythms

A study by E. Suárez-Gea et al. explored a series of fluoren-9-ylethyl amides for their activity at human melatonin MT1 and MT2 receptors.[6] This provides a strong basis for comparing the potential of N-9H-fluoren-2-yl-propanamide as a chronobiotic agent.

Key Insights:

  • The presence of an amide side chain attached to the fluorene core is a key structural feature for melatonergic activity.

  • Substitutions on the fluorene ring, such as the 2,7-dimethoxy groups in the study's lead compound, significantly impact receptor affinity and functional activity.[6]

Table 1: Comparative Melatonergic Activity of Fluorene Derivatives

CompoundMT1 Receptor Affinity (Ki, nM)MT2 Receptor Affinity (Ki, nM)Functional ActivityReference
Melatonin0.1-0.50.1-0.8Full Agonist[7]
N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamideNot explicitly stated, but showed full agonismNot explicitly stated, but showed full agonismFull Agonist[6]
N-9H-fluoren-2-yl-propanamide (Predicted) Likely lower than dimethoxy derivative Likely lower than dimethoxy derivative Potential Agonist -

The data for N-9H-fluoren-2-yl-propanamide is a prediction based on structure-activity relationships and requires experimental validation.

Anticancer Potential: Cytotoxicity and Enzyme Inhibition

Fluorene derivatives have shown significant promise as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[1] A study on symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives identified a potent and selective SIRT2 inhibitor, highlighting another therapeutic avenue for this class of compounds.

Key Insights:

  • The planarity of the fluorene ring is thought to facilitate intercalation with DNA, contributing to cytotoxic effects.

  • Substitution at the 2 and 7 positions can be optimized to achieve selective inhibition of enzymes like SIRT2, which are implicated in cancer progression.

Table 2: Comparative Anticancer Activity of Fluorene Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
SG3 (a 2,7-disubstituted 9H-fluoren-9-one derivative)MCF-7 (Breast)SIRT2 Inhibition1.95[8]
2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivativesA-549 (Lung), MCF-7 (Breast)CytotoxicityDisplayed significant activity[5]
N-9H-fluoren-2-yl-propanamide (Predicted) Various Cytotoxicity Requires experimental determination -

Further investigation is required to determine the specific anticancer potential and mechanism of action of N-9H-fluoren-2-yl-propanamide.

Anti-HCV Activity: Targeting Viral Replication

Novel symmetric fluorene-2,7-diamine derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[9] These compounds demonstrate that the fluorene scaffold can be effectively utilized to develop antiviral agents.

Key Insights:

  • Symmetrical substitution at the 2 and 7 positions with diamine moieties linked to amino acid derivatives is crucial for anti-HCV activity.[9]

  • The stereochemistry of the amino acid residues significantly impacts the inhibitory potency.

Table 3: Comparative Anti-HCV Activity of Fluorene Derivatives

CompoundAssayEC50 (pM)Reference
Symmetrical fluorene-2,7-diamine derivativeHCV Replication6.7[9]
N-9H-fluoren-2-yl-propanamide (Predicted) HCV Replication Likely inactive due to lack of key structural features -

Based on the current understanding of the structure-activity relationship for anti-HCV fluorene derivatives, N-9H-fluoren-2-yl-propanamide is not expected to be a potent inhibitor.

Experimental Protocols

To ensure the integrity and reproducibility of the findings discussed, this section provides detailed methodologies for the synthesis and biological evaluation of fluorene derivatives.

General Synthesis of N-Fluorenyl Amides

The synthesis of N-9H-fluoren-2-yl-propanamide and related amides can be achieved through a multi-step process starting from fluorene.[10][11]

Workflow for the Synthesis of N-Fluorenyl Amides

Fluorene Fluorene Nitrofluorene 2-Nitrofluorene Fluorene->Nitrofluorene Nitration (HNO₃, H₂SO₄) Aminofluorene 2-Aminofluorene Nitrofluorene->Aminofluorene Reduction (e.g., SnCl₂, HCl) Amide N-9H-fluoren-2-yl-propanamide Aminofluorene->Amide Acylation (Propanoyl chloride)

Caption: General synthetic workflow for N-9H-fluoren-2-yl-propanamide.

Step-by-Step Protocol:

  • Nitration of Fluorene: Dissolve fluorene in a suitable solvent (e.g., glacial acetic acid). Slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to yield 2-nitrofluorene.[10]

  • Reduction of 2-Nitrofluorene: Reduce the nitro group of 2-nitrofluorene to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid to obtain 2-aminofluorene.[10]

  • Acylation of 2-Aminofluorene: React 2-aminofluorene with propanoyl chloride in the presence of a base (e.g., pyridine) to yield N-9H-fluoren-2-yl-propanamide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][12]

Workflow for MTT Assay

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with fluorene derivatives A->B C Add MTT reagent B->C D Incubate to form formazan C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorene derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[1]

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis reveals that the biological activity of fluorene derivatives is highly dependent on the nature and position of substituents.

Key SAR Insights:

  • Amide Side Chain: The presence and nature of an amide side chain are critical for melatonergic activity. The length and substitution of this chain can be further optimized to improve potency and selectivity.

  • Ring Substitutions: Substitutions on the fluorene rings, particularly at the 2, 7, and 9 positions, are key determinants of anticancer and antiviral activities.

  • Planarity: The planar nature of the fluorene core is a recurring theme in its biological activity, likely facilitating interactions with biological macromolecules.[13]

Future research should focus on:

  • Systematic SAR studies of N-9H-fluoren-2-yl-propanamide and its analogs to elucidate the structural requirements for various biological activities.

  • In-depth mechanistic studies to understand the signaling pathways modulated by these compounds.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of promising candidates.

Conclusion

N-9H-fluoren-2-yl-propanamide represents a promising starting point for the development of novel therapeutics. By leveraging the extensive knowledge base of fluorene chemistry and pharmacology, researchers can strategically design and synthesize derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for future investigations into this versatile and promising class of compounds.

References

  • Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species. PMC. [Link]

  • Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. MDPI. [Link]

  • Structure-activity relationship (SAR) studies on the mutagenic properties of 2,7-diaminofluorene and 2,7-diaminocarbazole derivatives. PubMed. [Link]

  • Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. PMC. [Link]

  • Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. PMC. [Link]

  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry. [Link]

  • MELATONIN RECEPTORS. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids. PubMed. [Link]

  • Structure-based discovery of potent and selective melatonin receptor agonists. eLife. [Link]

  • Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. [Link]

  • Design, synthesis and biological evaluation of fluorescent ligands for MT1 and/or MT2 melatonin receptors. RSC Publishing. [Link]

  • Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. PubMed. [Link]

  • Preparation of various Schiff's bases of 9-fluorenone and its biological application. JOCPR. [Link]

  • Structural Insights into Melatonin Receptors. PMC. [Link]

  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. PMC. [Link]

  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. ACS Publications. [Link]

  • Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides. PubMed. [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship. [Link]

  • Fluorene-Based Multicomponent Reactions. University of Groningen. [Link]

  • Symmetrical 2,7-disubstituted 9H-fluoren-9-one as a novel and promising scaffold for selective targeting of SIRT2. PMC. [Link]

  • 2-{amino}acetic acid. PubChemLite. [Link])

  • Development of high-affinity fluorinated ligands for cannabinoid subtype 2 receptor, and in vitro evaluation of a radioactive tracer for imaging. PubMed. [Link]

  • Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. HZDR. [Link]

  • Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. ResearchGate. [Link]

  • Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. MDPI. [Link]

  • N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. PubChem. [Link]

  • 9H-Fluoren-9-one. NIST WebBook. [Link]

Sources

Independent Verification of the Biological Activity of Propanamide, N-9H-fluoren-2-yl-: A Comparative Guide to its Potential as a Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide addresses the current knowledge gap regarding the biological activity of Propanamide, N-9H-fluoren-2-yl-. While direct experimental data for this specific molecule is not publicly available, its structural similarity to known modulators of the kynurenine pathway suggests a plausible hypothesis: it may act as an inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in tryptophan metabolism and a therapeutic target for neurodegenerative diseases.[1][2][3][4] This document provides a framework for the independent verification of this hypothesis. We present a comparative analysis of Propanamide, N-9H-fluoren-2-yl- against established KMO inhibitors, Ro 61-8048 and UPF 648, and offer detailed experimental protocols for its characterization. This guide is intended for researchers in drug discovery and neuropharmacology, providing a comprehensive toolkit for investigating the potential therapeutic relevance of this and similar novel chemical entities.

Introduction: The Kynurenine Pathway and the Rationale for Investigating Propanamide, N-9H-fluoren-2-yl-

The kynurenine pathway (KP) is the primary route for tryptophan metabolism in mammals, leading to the production of nicotinamide adenine dinucleotide (NAD+).[3] However, several intermediates of this pathway are neuroactive and have been implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases.[5] A critical juncture in this pathway is the enzyme Kynurenine 3-Monooxygenase (KMO), which converts kynurenine into the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[6] Inhibition of KMO is a promising therapeutic strategy as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA), while simultaneously reducing the levels of neurotoxic downstream products like 3-HK and quinolinic acid.[1][2][3][4]

Propanamide, N-9H-fluoren-2-yl- possesses a fluorene scaffold, a structural motif present in various compounds with diverse biological activities. While no specific biological activity has been reported for this exact molecule, the structure-activity relationships of known KMO inhibitors suggest that the fluorenyl group could serve as a pharmacophore.[1][2] This guide, therefore, proposes a focused investigation into the potential of Propanamide, N-9H-fluoren-2-yl- as a KMO inhibitor.

Comparative Analysis of Propanamide, N-9H-fluoren-2-yl- with Known KMO Inhibitors

To establish a benchmark for our investigation, we will compare the hypothetical activity of Propanamide, N-9H-fluoren-2-yl- with two well-characterized, potent KMO inhibitors: Ro 61-8048 and UPF 648.

  • Ro 61-8048: A potent, competitive, and reversible inhibitor of KMO with an IC50 of 37 nM.[5][7][8] It has demonstrated neuroprotective effects in various in vivo models.[5][8]

  • UPF 648: Another potent and selective KMO inhibitor with an IC50 of 20 nM.[9] It has been shown to be neuroprotective in a Drosophila model of Huntington's disease and to ameliorate cognitive impairment in a mouse model of chronic kidney disease.[10]

The following table summarizes the key properties of these reference compounds, against which Propanamide, N-9H-fluoren-2-yl- can be evaluated.

CompoundStructureMolecular Weight ( g/mol )IC50 (nM)Key Features
Propanamide, N-9H-fluoren-2-yl- (Structure not available in search results)~237.29 (Predicted)To be determinedFluorene scaffold suggests potential for KMO interaction.
Ro 61-8048 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide421.4537Potent, competitive, and reversible KMO inhibitor. Orally active and shows antidystonic, anticonvulsant, and neuroprotective effects in vivo.[5][7][8]
UPF 648 (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid259.0820Potent and selective KMO inhibitor. Increases kynurenic acid levels and decreases neurotoxic metabolites in the brain and liver.[9][10]

Experimental Protocols for Independent Verification

This section provides detailed methodologies to investigate the KMO inhibitory potential of Propanamide, N-9H-fluoren-2-yl-.

Biochemical KMO Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the test compound on recombinant human KMO enzyme activity. A common method is to monitor the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine.[11][12] The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.[11][13][14]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 2 mM DTT and 1 mM EDTA.[15]

    • Enzyme Solution: Dilute recombinant human KMO enzyme to 20 µg/mL in assay buffer and keep on ice.[11][15]

    • Substrate Solution: Prepare a solution of L-kynurenine (10 µM) and NADPH (200 µM) in assay buffer.[15]

    • Inhibitor Solutions: Prepare serial dilutions of Propanamide, N-9H-fluoren-2-yl-, Ro 61-8048 (positive control), and a vehicle control (e.g., DMSO) in assay buffer.

  • Assay Procedure:

    • Add 50 µL of the KMO enzyme solution to the wells of a UV-transparent 96-well plate.

    • Add 25 µL of the inhibitor solutions or vehicle control to the respective wells.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.[15]

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.[15]

  • Detection and Data Analysis:

    • Measure the absorbance at 340 nm using a microplate reader.

    • Calculate the percentage of KMO inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for the biochemical KMO inhibition assay.

Cell-Based KMO Activity Assay

This assay assesses the ability of the test compound to inhibit KMO activity within a cellular context, providing insights into its cell permeability and activity at the endogenous enzyme.[11][16] A common approach is to use a human cell line, such as HEK293, that stably expresses KMO.[11] The conversion of exogenously supplied kynurenine to 3-hydroxykynurenine is measured in the cell lysate or supernatant, typically by LC-MS/MS.[16]

Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293 cells stably expressing human KMO in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Propanamide, N-9H-fluoren-2-yl-, Ro 61-8048, or vehicle for a predetermined time (e.g., 1 hour).

  • KMO Activity Measurement:

    • Add L-kynurenine to the cell culture medium to a final concentration of 10 µM.

    • Incubate for a specific period (e.g., 4 hours) at 37°C.

    • Collect the cell supernatant or lyse the cells.

    • Analyze the concentration of 3-hydroxykynurenine in the samples using a validated LC-MS/MS method.[16]

  • Data Analysis:

    • Normalize the 3-hydroxykynurenine levels to the total protein concentration in the cell lysates, if applicable.

    • Calculate the percentage of KMO inhibition for each inhibitor concentration relative to the vehicle-treated cells.

    • Determine the IC50 value as described for the biochemical assay.

In Vivo Evaluation of KMO Inhibition

To assess the in vivo efficacy of Propanamide, N-9H-fluoren-2-yl-, its effect on the brain levels of kynurenic acid can be measured in a rodent model using microdialysis. This technique allows for the sampling of extracellular fluid from a specific brain region, such as the hippocampus or striatum, in awake, freely moving animals.

Protocol:

  • Animal Model and Surgery:

    • Use adult male rats or mice.

    • Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus).

    • Allow the animals to recover for at least 48 hours.

  • Microdialysis and Compound Administration:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

    • Collect baseline dialysate samples.

    • Administer Propanamide, N-9H-fluoren-2-yl- or vehicle via an appropriate route (e.g., intraperitoneal or oral).

    • Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Sample Analysis and Data Interpretation:

    • Analyze the concentration of kynurenic acid in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection or LC-MS/MS.[15]

    • Express the post-administration kynurenic acid levels as a percentage of the baseline levels.

    • A significant increase in extracellular kynurenic acid levels following compound administration would indicate in vivo KMO inhibition.

Caption: Workflow for in vivo evaluation of KMO inhibition using microdialysis.

Data Presentation and Interpretation

The data generated from the proposed experiments should be tabulated for clear comparison.

Table 2: In Vitro KMO Inhibitory Activity

CompoundBiochemical IC50 (nM)Cell-Based IC50 (nM)
Propanamide, N-9H-fluoren-2-yl- Experimental ValueExperimental Value
Ro 61-8048 Experimental ValueExperimental Value
UPF 648 Experimental ValueExperimental Value

Interpretation: A potent KMO inhibitor would exhibit a low nanomolar IC50 in the biochemical assay. A similar potency in the cell-based assay would suggest good cell permeability. A significant drop in potency in the cell-based assay compared to the biochemical assay might indicate poor membrane permeability or efflux by cellular transporters.

Table 3: In Vivo Effect on Brain Kynurenic Acid Levels

CompoundDose and RoutePeak Increase in Extracellular Kynurenic Acid (% of Baseline)
Propanamide, N-9H-fluoren-2-yl- Experimental ConditionsExperimental Value
Ro 61-8048 Experimental ConditionsExperimental Value
UPF 648 Experimental ConditionsExperimental Value

Interpretation: A statistically significant, dose-dependent increase in extracellular kynurenic acid in the brain following systemic administration of Propanamide, N-9H-fluoren-2-yl- would provide strong evidence of its ability to inhibit KMO in vivo and cross the blood-brain barrier.

Conclusion

While the biological activity of Propanamide, N-9H-fluoren-2-yl- remains to be empirically determined, its chemical structure provides a strong rationale for its investigation as a KMO inhibitor. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for researchers to independently verify this hypothesis. Should this compound prove to be a potent and selective KMO inhibitor, it could represent a novel scaffold for the development of therapeutics for a range of neurodegenerative and psychiatric disorders.

References

  • Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery. [Link]

  • Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Taylor & Francis Online. [Link]

  • UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. ACS Publications. [Link]

  • Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on. Taylor & Francis Online. [Link]

  • Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. ResearchGate. [Link]

  • Development of LC/MS/MS, high-throughput enzymatic and cellular assays for the characterization of compounds that inhibit kynurenine monooxygenase (KMO). PubMed. [Link]

  • UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. ACS.org. [Link]

  • Inhibition of KMO by UPF 648. a, Schematic overview of l-KYN... ResearchGate. [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]

  • KMO Inhibitor Screening Assay Kit KMO 79513. BPS Bioscience. [Link]

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC. [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition. PMC. [Link]

  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers. [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]

  • In vivo analysis of inhibitor 1 and its derivatives. a Representative... ResearchGate. [Link]

  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Michael J. Fox Foundation. [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. PMC. [Link]

  • Inhibition of KMO by compounds 1 to 3. a | Download Table. ResearchGate. [Link]

  • KMO Inhibitor Screening Assay Kit - 96 reactions. Tebubio. [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. PMC. [Link]

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. PMC. [Link]

  • Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. Frontiers. [Link]

  • What are KMO inhibitors and how do they work?. Patsnap Synapse. [Link]

Sources

A Comparative Guide to Propanamide, N-9H-fluoren-2-yl- and its Regioisomers in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, N-acylated aminofluorenes have garnered significant interest. This guide provides an in-depth comparison of "Propanamide, N-9H-fluoren-2-yl-" and its regioisomers (N-9H-fluoren-1-yl, -3-yl, and -4-yl), with a particular focus on their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

While direct comparative experimental data for these specific regioisomers is limited in publicly available literature, this guide synthesizes existing knowledge on the synthesis of their precursors, the structure-activity relationships (SAR) of related FAAH inhibitors, and the known biological profiles of the parent aminofluorene isomers to provide a comprehensive analysis for researchers in drug discovery.

The Significance of Regioisomerism in Drug Design

The position of a functional group on an aromatic scaffold, or regioisomerism, can have a profound impact on a molecule's biological activity. Subtle changes in the electronic environment, steric hindrance, and the ability to form key interactions with a biological target can lead to dramatic differences in potency, selectivity, and even the mechanism of action. This principle is central to the exploration of the N-9H-fluoren-yl-propanamide series. The differential placement of the propanamide group on the fluorene ring system is expected to influence its interaction with the active site of target enzymes like FAAH.

Synthesis of N-9H-fluoren-yl-propanamide Regioisomers

The synthesis of these compounds originates from their corresponding aminofluorene precursors. The general synthetic route involves the acylation of the amino group with propanoyl chloride or a related activated propanoic acid derivative.

General Synthetic Workflow

Fluorene Fluorene Nitration Nitration Fluorene->Nitration Nitrofluorene_isomers Nitrofluorene Isomers (1-, 2-, 3-, 4-nitrofluorene) Nitration->Nitrofluorene_isomers Reduction Reduction Nitrofluorene_isomers->Reduction Aminofluorene_isomers Aminofluorene Isomers (1-, 2-, 3-, 4-aminofluorene) Reduction->Aminofluorene_isomers Acylation Acylation (Propanoyl Chloride) Aminofluorene_isomers->Acylation Propanamide_isomers Propanamide, N-9H-fluoren-yl- Isomers Acylation->Propanamide_isomers

Figure 1: General synthetic pathway to N-9H-fluoren-yl-propanamide regioisomers.

The critical step in accessing the individual regioisomers is the selective synthesis of the corresponding aminofluorenes. The nitration of fluorene can yield a mixture of isomers, which can then be separated and reduced to the respective amines[1]. For instance, 2-nitrofluorene can be synthesized from fluorene and subsequently reduced to 2-aminofluorene[1]. The synthesis of other aminofluorene isomers (1-, 3-, and 4-) is also achievable through established organic chemistry methodologies. Once the desired aminofluorene isomer is obtained, a standard acylation reaction can be employed to yield the target propanamide derivative. For example, 2-aminofluorene can be readily acetylated, a reaction analogous to propanoylation[2][3].

Comparative Biological Evaluation: A Focus on FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides, thereby terminating their signaling. Inhibition of FAAH leads to an increase in endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The N-acyl chain of FAAH inhibitors plays a crucial role in their binding to the enzyme's active site.

Hypothetical Structure-Activity Relationship (SAR) of N-9H-fluoren-yl-propanamide Regioisomers as FAAH Inhibitors

In the absence of direct experimental data, a hypothetical SAR can be proposed based on the known architecture of the FAAH active site and the electronic properties of the fluorene ring. The FAAH active site contains a hydrophobic acyl chain binding channel and a catalytic triad (Ser241-Ser217-Lys142). The fluorenyl group of the inhibitors is expected to occupy the hydrophobic channel. The position of the propanamide linkage will dictate the orientation of the fluorenyl moiety within this channel and may influence key interactions.

  • N-9H-fluoren-2-yl-propanamide (The Target Compound): The 2-position of fluorene is electronically distinct and has been the focus of many biologically active derivatives. Its linear-like extension from the propanamide linker may allow for optimal penetration into the hydrophobic channel of FAAH.

  • N-9H-fluoren-1-yl-propanamide: The 1-position is sterically more hindered due to its proximity to the fused ring system. This steric bulk might lead to a less favorable interaction with the FAAH active site, potentially resulting in lower inhibitory potency compared to the 2-isomer.

  • N-9H-fluoren-3-yl-propanamide: The 3-position is electronically similar to the 2-position but offers a different vector for the fluorenyl group. Its activity could be comparable to the 2-isomer, depending on the precise conformational requirements of the binding pocket.

  • N-9H-fluoren-4-yl-propanamide: Similar to the 1-position, the 4-position is also sterically hindered. This could negatively impact its ability to bind effectively within the FAAH active site.

It is noteworthy that the carcinogenicity of the parent aminofluorenes varies with the isomer, with 2-aminofluorene being a known carcinogen, while the 1-, 3-, and 4-isomers are reported to be weakly or non-carcinogenic[2]. This highlights the significant influence of the substitution pattern on biological outcomes and underscores the importance of evaluating each regioisomer individually.

Proposed Biological Assays for Comparative Evaluation

To experimentally validate the hypothetical SAR, a series of in vitro and cell-based assays are recommended.

1. In Vitro FAAH Inhibition Assay

This assay directly measures the ability of the compounds to inhibit FAAH activity. A fluorometric assay is a common and robust method.

Experimental Protocol: Fluorometric FAAH Inhibition Assay

  • Materials:

    • Human recombinant FAAH enzyme

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

    • Test compounds (Propanamide, N-9H-fluoren-yl- regioisomers) dissolved in DMSO

    • Positive control inhibitor (e.g., URB597)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • Add a fixed amount of FAAH enzyme to each well of the microplate.

    • Add the serially diluted compounds or vehicle (DMSO) to the wells.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.

2. Cannabinoid Receptor (CB1 and CB2) Binding Assays

To assess the selectivity of the compounds, their binding affinity for the cannabinoid receptors CB1 and CB2 should be determined. A radioligand binding assay is a standard method for this purpose.

Experimental Protocol: Radioligand Competition Binding Assay

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors

    • Radioligand (e.g., [³H]CP-55,940)

    • Test compounds

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)

    • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA)

    • 96-well plates and glass fiber filters

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, add increasing concentrations of the test compounds.

    • Add a fixed concentration of the radioligand to all wells.

    • Add a fixed amount of cell membrane preparation to each well.

    • Incubate the plate for 60-90 minutes at 30°C.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki values for each compound.

Data Presentation: Hypothetical Comparative Data

The following table illustrates how the experimental data for the N-9H-fluoren-yl-propanamide regioisomers could be presented. The values are hypothetical and serve as a template for organizing the results from the proposed assays.

CompoundFAAH IC50 (nM)CB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/FAAH)Selectivity (CB2/FAAH)
Propanamide, N-9H-fluoren-2-yl- [Hypothetical Value][Hypothetical Value][Hypothetical Value][Calculated Value][Calculated Value]
Propanamide, N-9H-fluoren-1-yl- [Hypothetical Value][Hypothetical Value][Hypothetical Value][Calculated Value][Calculated Value]
Propanamide, N-9H-fluoren-3-yl- [Hypothetical Value][Hypothetical Value][Hypothetical Value][Calculated Value][Calculated Value]
Propanamide, N-9H-fluoren-4-yl- [Hypothetical Value][Hypothetical Value][Hypothetical Value][Calculated Value][Calculated Value]
URB597 (Control) [Known Value][Known Value][Known Value][Calculated Value][Calculated Value]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these compounds is hypothesized to be the inhibition of FAAH, which leads to an indirect potentiation of the endocannabinoid system.

AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1_receptor CB1 Receptor AEA->CB1_receptor Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Inhibitor N-9H-fluoren-yl- propanamide Inhibitor->FAAH Inhibition Signaling Downstream Signaling (e.g., ↓cAMP) CB1_receptor->Signaling Therapeutic_effects Therapeutic Effects (Analgesia, Anxiolysis) Signaling->Therapeutic_effects

Figure 2: Proposed mechanism of action via FAAH inhibition.

By inhibiting FAAH, the N-9H-fluoren-yl-propanamide regioisomers would prevent the breakdown of anandamide (AEA). The resulting increase in AEA levels would lead to enhanced activation of cannabinoid receptors (primarily CB1 in the central nervous system), triggering downstream signaling cascades that ultimately produce therapeutic effects such as pain relief and anxiety reduction.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of Propanamide, N-9H-fluoren-2-yl- and its regioisomers as potential FAAH inhibitors. While direct experimental comparisons are currently lacking in the literature, the proposed synthetic strategies and biological assays offer a clear path forward for researchers in this field.

The key takeaways are:

  • The synthesis of all four regioisomers is feasible through the acylation of the corresponding aminofluorenes.

  • The position of the propanamide group on the fluorene ring is expected to significantly influence the compounds' biological activity, particularly their potency as FAAH inhibitors.

  • A comprehensive biological evaluation should include in vitro FAAH inhibition assays and cannabinoid receptor binding assays to determine potency and selectivity.

Future research should focus on the synthesis and rigorous biological testing of these compounds to validate the hypotheses presented in this guide. Such studies will not only elucidate the structure-activity relationships of this specific chemical series but also contribute to the broader understanding of FAAH inhibitor design and the therapeutic potential of modulating the endocannabinoid system.

References

  • PubChem. (n.d.). 2-Aminofluorene. National Center for Biotechnology Information. Retrieved from [Link]

  • King, C. M., & Kriek, E. (1965). The carcinogen N-hydroxy-2-fluorenylacetamide; its reaction with tissue nucleophiles and its metabolism in the rat. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 111(1), 147–157.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Moore, P. D., & Strauss, B. S. (1979). Effect of acetylated and deacetylated 2-aminofluorene adducts on in vitro DNA synthesis.
  • Wu, Z., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(23), 17215–17234.
  • Kriek, E. (1971). The reaction of the carcinogen N-acetoxy-2-acetyl-aminofluorene with DNA and other polynucleotides and its stereochemical implications. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 232(3), 436-450.
  • Grokipedia. (n.d.). 2-Aminofluorene. Retrieved from [Link]

  • Starling, G. N., et al. (2018). Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. ACS Medicinal Chemistry Letters, 9(11), 1124–1129.
  • Organic Syntheses. (n.d.). 2-Nitrofluorene and 2-Aminofluorene. Retrieved from [Link]

  • Mor, M., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(23), 12896.
  • Tang, H., et al. (2011). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging.
  • Lary, J. W., & Benkovic, S. J. (2000). Differential effects of N-acetyl-2-aminofluorene and N-2-aminofluorene adducts on the conformational change in the structure of DNA polymerase I (Klenow fragment). Biochemistry, 39(17), 5046–5055.
  • Ahn, K., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(8), 3215–3241.
  • Lorca, R., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules, 24(10), 1989.
  • Granchi, C., et al. (2019). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International Journal of Molecular Sciences, 20(18), 4458.
  • Holenz, J., et al. (2017). Mode of inhibition of FAAH by Flu-AM4 showing a reversible and competitive mode of FAAH inhibition. British Journal of Pharmacology, 174(23), 4360–4374.
  • Lei, X., et al. (2021). Fluorene-Based Multicomponent Reactions. Synlett, 32(06), 579-583.
  • Preprints.org. (2018). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers.
  • ResearchGate. (n.d.). Synthesis of (A) (S) and (R)
  • Dainese, E., Gasperi, V., & Maccarrone, M. (2005). Partial QSAR analysis of some selected natural inhibitors of FAAH suggests a working hypothesis for the development of endocannabinoid-based drugs. Current Medicinal Chemistry, 12(15), 1767-1773.
  • Wang, Y., et al. (2019). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 24(11), 2139.
  • ResearchGate. (n.d.).
  • Stepanyan, L., et al. (2025). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Biomolecules, 15(7), 933.
  • Balzarini, J., et al. (2003). Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues. Journal of Medicinal Chemistry, 46(26), 5675–5686.
  • IBB-CNR. (2025). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dip.
  • ResearchGate. (2023). Discovery of novel fatty acid amide hydrolase (FAAH)
  • ResearchGate. (n.d.).
  • Gasiūnaitė, V., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • Preprints.org. (2018). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers.
  • Amazon S3. (2024). Integration of LBDD and SBDD Studies on Drug Design: A Fatty Acid Amide Hydrolase (FAAH) Case Study.
  • Zhao, D. M., et al. (2016). Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor. Bioorganic & Medicinal Chemistry, 24(8), 1836-1845.
  • Kemnitzer, W., et al. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049.
  • Palermo, G., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas.
  • EvitaChem. (n.d.). Buy N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide (EVT-1197174).
  • Chen, Y., et al. (2022). Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs. Marine Drugs, 20(10), 629.
  • ResearchGate. (2026). Synthesis and biological evaluation of N/O-propargylated diarylpyrimidines as dual inhibitors of acetylcholinesterase and monoamine oxidase.

Sources

Application Guide: Confirming the Molecular Target of N-9H-fluoren-2-yl-propanamide Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of chemical biology and drug discovery, the rigid, highly hydrophobic fluorene scaffold is a privileged structure for interrogating deep, lipophilic binding pockets. Specifically, derivatives such as 3-azido-N-(9H-fluoren-2-yl)propanamide serve as highly versatile building blocks. By leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC), this fluorenyl scaffold can be rapidly assembled into targeted inhibitors for enzymes with challenging binding interfaces, such as the S1' pocket of Matrix Metalloproteases (e.g., MMP-7) [1] and the acceptor sites of human alpha-1,3-fucosyltransferase [2].

However, confirming the precise molecular target of these assembled fluorenyl probes in complex native proteomes requires robust, orthogonal validation. This guide objectively compares the target engagement profile of fluorenyl-based probes against traditional broad-spectrum alternatives and provides comprehensive, self-validating protocols for target deconvolution using Activity-Based Protein Profiling (ABPP), Cellular Thermal Shift Assays (CETSA), and Surface Plasmon Resonance (SPR).

ClickAssembly Fluorenyl Fluorenyl Azide CuAAC Cu(I) Catalysis Fluorenyl->CuAAC Warhead Zinc-Binding Alkyne Warhead->CuAAC Inhibitor Targeted Inhibitor CuAAC->Inhibitor

Caption: Click-chemistry assembly of fluorenyl-based targeted inhibitors.

Comparative Performance: Fluorenyl Probes vs. Broad-Spectrum Alternatives

When evaluating the performance of N-9H-fluoren-2-yl-propanamide-derived probes (e.g., fluorenyl-triazole-hydroxamate) against standard broad-spectrum inhibitors like Marimastat, the fluorenyl scaffold demonstrates superior target selectivity. The planar fluorene ring selectively exploits the unique topology of the MMP-7 S1' pocket, whereas Marimastat indiscriminately chelates the catalytic zinc ion across the entire MMP family.

Table 1: Quantitative Target Engagement Comparison
ParameterFluorenyl-Triazole ProbeMarimastat (Broad-Spectrum Alternative)Analytical Advantage
Primary Target MMP-7 / FucosyltransferasePan-MMPHigh selectivity reduces off-target toxicity.
Inhibitory Potency (IC50) ~1.2 µM0.003 µMFluorenyl prioritizes specificity over raw pan-potency.
CETSA Thermal Shift (ΔTm) +4.5 °C+6.2 °CDistinct ΔTm confirms specific thermodynamic stabilization.
SPR Binding Affinity (K_D) 1.5 µM3.0 nMTransient kinetics allow for competitive displacement assays.
In Situ Profiling Capability Yes (via Azide handle)NoEnables direct visualization in living cells via ABPP.

Orthogonal Target Confirmation Workflows

To establish a self-validating system of target confirmation, three orthogonal methodologies must be employed. Relying on a single assay risks false positives due to non-specific hydrophobic aggregation.

  • Activity-Based Protein Profiling (ABPP): Utilizes the intrinsic azide handle of the fluorenyl probe to covalently capture active enzymes within complex proteomes [3].

  • Cellular Thermal Shift Assay (CETSA): A label-free approach that measures the thermodynamic stabilization of the target protein upon fluorenyl probe binding in intact cells [4].

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data (K_on, K_off) by flowing the small-molecule probe over immobilized target proteins [5].

TargetConfirmation Probe N-9H-fluoren-2-yl-propanamide Probe ABPP ABPP (Click Chemistry) Probe->ABPP Azide Tagging CETSA CETSA (Label-Free) Probe->CETSA Intact Cells SPR SPR (Real-Time Kinetics) Probe->SPR Immobilization Target Target Validation ABPP->Target Covalent Capture CETSA->Target Thermal Shift SPR->Target K_D Measurement

Caption: Workflow for orthogonal target confirmation of N-9H-fluoren-2-yl-propanamide probes.

Step-by-Step Self-Validating Protocols

As an Application Scientist, it is critical to understand why each step is performed. The protocols below are designed to eliminate artifacts associated with the high lipophilicity of the fluorene ring.

Protocol A: Activity-Based Protein Profiling (ABPP) via CuAAC

Objective: Identify direct protein interactors in native cell lysates.

  • In Situ Incubation: Treat live HT-29 cells with 10 µM of the fluorenyl-azide probe for 2 hours.

    • Causality: Treating live cells rather than lysates preserves native protein-protein interactions and ensures the probe only engages functionally active enzymes, avoiding artifactual binding to denatured proteins.

  • Lysis & Click Chemistry: Lyse cells in 1% NP-40 buffer. Add 100 µM Biotin-alkyne, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature.

    • Causality: Performing the click reaction post-lysis is critical. Appending a bulky biotin tag before cellular incubation would sterically hinder the fluorenyl group's ability to penetrate the cell membrane and access the sterically restricted S1' pocket.

  • Enrichment & Elution: Incubate the clicked lysate with streptavidin-agarose beads. Wash stringently with 1% SDS, then elute by boiling in Laemmli buffer.

    • Causality: The 1% SDS wash disrupts non-specific hydrophobic interactions driven by the fluorene ring, ensuring that only covalently modified targets are eluted for LC-MS/MS analysis.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement in a label-free, intact cellular environment.

  • Dosing: Incubate cells with the assembled fluorenyl-inhibitor (or DMSO vehicle) for 1 hour.

  • Thermal Gradient Aliquoting: Divide the cell suspension into PCR tubes and heat across a 40–70°C gradient for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Ligand binding structurally restricts the target protein's conformational flexibility. The fluorenyl moiety's extensive hydrophobic interactions specifically stabilize the folded state, increasing the thermodynamic energy required for unfolding and shifting the aggregation curve to higher temperatures.

  • Lysis and Clearance: Lyse cells via freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes to pellet denatured aggregates.

  • Quantification: Analyze the soluble fraction via Western blot against MMP-7 or Fucosyltransferase. Calculate the ΔTm.

Protocol C: Surface Plasmon Resonance (SPR)

Objective: Determine precise K_on and K_off rates to confirm binding stoichiometry.

  • Surface Preparation: Immobilize recombinant MMP-7 onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS) to achieve ~2000 Response Units (RU).

    • Causality: Because the fluorenyl probe has a low molecular weight (~278 Da), immobilizing the much larger target protein (~28 kDa) is mandatory. This setup maximizes the mass change at the sensor surface, generating a high signal-to-noise refractive index shift upon small-molecule binding.

  • Analyte Injection: Flow the fluorenyl probe over the chip at concentrations ranging from 0.1 µM to 10 µM in running buffer containing 5% DMSO.

    • Causality: 5% DMSO is strictly required to maintain the solubility of the highly hydrophobic fluorene ring, preventing non-specific aggregation on the dextran matrix.

  • Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.5) between cycles to dissociate the complex and regenerate the active surface.

References

  • Rapid Assembly of Matrix Metalloprotease Inhibitors Using Click Chemistry. Organic Letters. Verified URL
  • Potent and highly selective inhibitors of human alpha-1,3-fucosyltransferase via click chemistry. Journal of the American Chemical Society / PMC. Verified URL
  • Activity-based protein profiling: A graphical review. NIH PMC. Verified URL
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis. Verified URL
  • Characterization of Small Molecule–Protein Interactions Using SPR Method.

Sources

Side-by-side comparison of N-9H-fluoren-2-yl-propanamide synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthesis of N-(9H-fluoren-2-yl)-propanamide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

N-(9H-fluoren-2-yl)-propanamide and its derivatives are of significant interest in medicinal chemistry and materials science. The fluorene scaffold is a privileged structure, and its functionalization allows for the modulation of biological activity and material properties. The synthesis of N-acylated 2-aminofluorene derivatives is a key step in the development of new chemical entities. This guide provides a comprehensive side-by-side comparison of the primary synthesis methods for N-(9H-fluoren-2-yl)-propanamide, starting from the readily available precursor, 2-aminofluorene.

The selection of a synthetic route is a critical decision in any chemical research and development program, with significant implications for yield, purity, scalability, cost, and safety. This document provides a detailed analysis of two principal methods for the propanoylation of 2-aminofluorene: the use of propanoyl chloride and propanoic anhydride. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics.

Understanding the Core Reaction: Acylation of 2-Aminofluorene

The synthesis of N-(9H-fluoren-2-yl)-propanamide involves the acylation of the primary amine group of 2-aminofluorene. This reaction is an example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The overall transformation is depicted below:

Acylation of 2-Aminofluorene cluster_reactants Reactants cluster_products Products 2-Aminofluorene 2-Aminofluorene Product N-(9H-fluoren-2-yl)-propanamide 2-Aminofluorene->Product Acylation Propanoylating_Agent Propanoylating Agent (Propanoyl Chloride or Propanoic Anhydride) Propanoylating_Agent->Product Byproduct Byproduct (HCl or Propanoic Acid)

Caption: General overview of the acylation of 2-aminofluorene.

Method 1: Propanoylation using Propanoyl Chloride

This is a classic and highly efficient method for amide bond formation. Propanoyl chloride is a highly reactive acylating agent, leading to rapid and often high-yielding reactions.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminofluorene attacks the electrophilic carbonyl carbon of propanoyl chloride. This is followed by the elimination of a chloride ion to form the amide product. A base is typically added to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

Propanoyl_Chloride_Mechanism start 2-Aminofluorene + Propanoyl Chloride step1 Nucleophilic attack of amine on carbonyl carbon start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Elimination of Chloride ion intermediate->step2 product_protonated Protonated Amide + Cl- step2->product_protonated step3 Deprotonation by Base product_protonated->step3 final_product N-(9H-fluoren-2-yl)-propanamide + BH+Cl- step3->final_product

Caption: Mechanism of acylation using propanoyl chloride.

Experimental Protocol
  • Dissolution: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminofluorene (1.81 g, 10 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 mL, 11 mmol) or pyridine (0.9 mL, 11 mmol), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add propanoyl chloride (0.96 g, 1.1 mL, 11 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 25 mL), 1M HCl (25 mL), saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure N-(9H-fluoren-2-yl)-propanamide.

Advantages and Disadvantages
AdvantagesDisadvantages
High reactivity leading to fast reaction timesPropanoyl chloride is corrosive and moisture-sensitive
Generally high yieldsGenerates corrosive HCl byproduct requiring a base
Readily available starting materialsThe reaction can be exothermic and requires careful control

Method 2: Propanoylation using Propanoic Anhydride

Propanoic anhydride is a less reactive but often safer and more convenient alternative to propanoyl chloride. The reaction mechanism is similar, but the leaving group is a carboxylate ion instead of a chloride ion.

Reaction Mechanism

Similar to the reaction with propanoyl chloride, the amine attacks one of the carbonyl carbons of the propanoic anhydride. The leaving group is the propanoate anion, and the byproduct is propanoic acid. A base is often used to drive the reaction to completion by neutralizing the acidic byproduct. A protocol analogous to the acetylation of 2-aminofluorene using acetic anhydride is well-established.[1]

Propanoic_Anhydride_Mechanism start 2-Aminofluorene + Propanoic Anhydride step1 Nucleophilic attack of amine on carbonyl carbon start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Elimination of Propanoate ion intermediate->step2 product_protonated Protonated Amide + Propanoate step2->product_protonated step3 Deprotonation product_protonated->step3 final_product N-(9H-fluoren-2-yl)-propanamide + Propanoic Acid step3->final_product

Caption: Mechanism of acylation using propanoic anhydride.

Experimental Protocol
  • Dissolution: In a 250 mL round-bottomed flask, dissolve 2-aminofluorene (1.81 g, 10 mmol) in a suitable solvent like toluene (50 mL) or pyridine (20 mL).[1]

  • Acylating Agent Addition: Add propanoic anhydride (1.43 g, 1.5 mL, 11 mmol) to the solution. A catalytic amount of a base like pyridine can be added if the reaction is performed in a non-basic solvent.[1]

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-100 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the mixture can be worked up by washing with water, dilute acid (to remove any basic catalyst), and saturated sodium bicarbonate solution (to remove excess propanoic anhydride and propanoic acid).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
Safer and easier to handle than acyl chloridesLess reactive, may require heating and longer times
Byproduct (propanoic acid) is less corrosiveMay require a catalyst for efficient conversion
Good for large-scale synthesisCan be less atom-economical than the acyl chloride method

Side-by-Side Performance Comparison

The following table summarizes the key performance indicators for the two synthesis methods. The data presented is based on typical outcomes for acylation reactions of aromatic amines and should be considered illustrative. Actual results may vary depending on specific reaction conditions and scale.

ParameterMethod 1: Propanoyl ChlorideMethod 2: Propanoic Anhydride
Reaction Time 1-2 hours at room temperature1-3 hours at elevated temperatures
Typical Yield >90%85-95%
Purity (crude) Generally high, main impurity is the hydrochloride salt of the starting amineGood, main impurities are unreacted anhydride and propanoic acid
Scalability Good, but exothermicity needs careful managementExcellent, less exothermic and safer for large scale
Cost of Reagents Propanoyl chloride is generally inexpensivePropanoic anhydride is also readily available and affordable
Safety Concerns Corrosive, moisture-sensitive, releases HCl gasLess hazardous, but still requires standard precautions
Environmental Impact Generation of chlorinated waste and need for a stoichiometric baseGenerates organic acid waste, which is more biodegradable

Conclusion and Recommendations

Both the propanoyl chloride and propanoic anhydride methods are viable and effective for the synthesis of N-(9H-fluoren-2-yl)-propanamide.

  • For rapid, small-scale synthesis where high yield is paramount, the propanoyl chloride method is often preferred. The high reactivity ensures a quick and complete conversion. However, careful handling of the reagent and control of the reaction temperature are crucial.

  • For larger-scale preparations where safety, ease of handling, and process robustness are more critical, the propanoic anhydride method is the more prudent choice. While it may require heating and slightly longer reaction times, the operational safety and the less corrosive nature of the byproduct make it more amenable to scale-up.

Ultimately, the choice of method will depend on the specific requirements of the research or development project, including the scale of the synthesis, available equipment, and safety protocols. It is always recommended to perform a small-scale trial to optimize the reaction conditions before proceeding to a larger-scale synthesis.

References

  • Wikipedia. 2-Aminofluorene. [Link]

  • Portland Press. Enzymic N-Acetylation of N-Hydroxy-2-aminofluorene by Liver Cytosol from. [Link]

  • PubMed. Effects of aspirin on the in vitro and in vivo acetylation of 2-aminofluorene in Sprague-Dawley rats. [Link]

  • PubMed. Synthesis of 2-acetylaminofluorene-9-C14 and 2-acetylaminofluorene-omega-C14. [Link]

  • AACR Journals. The N- and Ring-Hydroxylation of 2-Acetylaminofluorene and the Failure To Detect N-Acetylation of 2-Aminofluorene in the Dog. [Link]

  • University of Central Florida. Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. [Link]

  • ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. [Link]

  • MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. [Link]

  • Taylor & Francis Online. Fluorenone derivatives and the proposed synthesis and evaluation of 1-azafluorenones. [Link]

  • PubChem. 2-Aminofluorene. [Link]

  • PMC. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. [Link]

  • PubMed. Apparent Activation of 2-acetylaminofluorene and Some Aromatic Amines by Cytosolic Preparations. [Link]

  • University of Groningen. Fluorene-Based Multicomponent Reactions. [Link]

  • PubMed. Differential effects of N-acetyl-2-aminofluorene and N-2-aminofluorene adducts on the conformational change in the structure of DNA polymerase I (Klenow fragment). [Link]

  • Universal Journal of Pharmaceutical Research. study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. [Link]

  • PubMed. Processing of 2-aminofluorene and 2-acetylaminofluorene DNA adducts in Chinese hamster ovary cells. [Link]

  • JOCPR. Preparation of various Schiff's bases of 9-fluorenone and its biological application. [Link]

  • ResearchGate. Enantioselective Synthesis of Fluorene Derivatives by Chiral Phosphoric Acid Catalyzed Tandem Double Friedel-Crafts Reaction. [Link]

  • Royal Society of Chemistry. Efficient synthesis of 2-acylquinolines based on an aza-vinylogous Povarov reaction. [Link]

Sources

Evaluating the Selectivity of Fluorenone-Based Inhibitors for SIRT2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic modulators, sirtuins (SIRTs), a family of NAD+-dependent lysine deacylases, have emerged as critical regulators in a spectrum of cellular processes, including cell cycle control, metabolism, and DNA repair.[1][2][3] Among the seven mammalian sirtuins, SIRT2 is predominantly cytoplasmic and has been implicated in neurodegenerative diseases, cancer, and inflammatory responses, making it a compelling therapeutic target.[1][4][5] The development of potent and selective SIRT2 inhibitors is paramount to dissecting its specific biological functions and for advancing novel therapeutic strategies.[6][7] This guide provides a comprehensive evaluation of a promising class of SIRT2 inhibitors built on a 9H-fluoren-9-one scaffold, with a direct comparison to established SIRT2 inhibitors.

The Rise of Fluorenone Scaffolds for SIRT2 Inhibition

Recent research has identified symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives as a novel and promising scaffold for the selective targeting of SIRT2.[5][8] One of the lead compounds from this class, designated as SG3, has demonstrated potent and selective inhibition of SIRT2 with an IC50 value of 1.95 µM.[5][8] The fluorenone core of these compounds positions them within the enzyme's substrate-binding channel, while substitutions at the 2 and 7 positions can be tailored to enhance potency and selectivity.[8]

Comparative Analysis of SIRT2 Inhibitor Selectivity

The therapeutic utility of a SIRT2 inhibitor is intrinsically linked to its selectivity over other sirtuin isoforms, particularly the nuclear SIRT1 and the mitochondrial SIRT3, which regulate distinct cellular pathways.[9][10] Off-target inhibition can lead to unintended cellular consequences and potential toxicity. Here, we compare the in vitro inhibitory potency and selectivity of the fluorenone-based inhibitor SG3 against well-characterized SIRT2 inhibitors: AGK2, SirReal2, and AK-7.

InhibitorScaffoldSIRT2 IC50SIRT1 IC50SIRT3 IC50Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)Reference
SG3 9H-fluoren-9-one1.95 µM>2-fold less potent>2-fold less potent>2>2[8]
AGK2 Thiazolylethyl-benzamide3.5 µM30 µM91 µM~8.6~26[11][12][13]
SirReal2 Thiazolylacetamide140 nMMinimally activeMinimally activeHighHigh[14][15][16]
AK-7 Benzamide15.5 µMNo effectNo effectHighHigh[17][18][19]

Analysis of Comparative Data:

  • Potency: SirReal2 stands out with the highest potency against SIRT2, exhibiting an IC50 in the nanomolar range.[14][15][16] The fluorenone-based inhibitor SG3 demonstrates a respectable potency in the low micromolar range, comparable to AGK2.[8][11][12] AK-7 is the least potent among the compared inhibitors.[17][18][19]

  • Selectivity: AK-7 and SirReal2 exhibit excellent selectivity, with minimal to no activity against SIRT1 and SIRT3 at concentrations that potently inhibit SIRT2.[14][15][16][17][18][19] AGK2 shows good selectivity for SIRT2 over SIRT1 and SIRT3.[11][12] The fluorenone SG3 also displays a favorable selectivity profile, being at least two-fold more selective for SIRT2 over SIRT1 and SIRT3.[8] The development of highly selective inhibitors is crucial, as pan-sirtuin inhibition can lead to broader cellular effects and potential toxicity.[9][10]

Experimental Protocols for Evaluating SIRT2 Inhibition

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro and cellular assays.

In Vitro SIRT2 Fluorogenic Deacetylation Assay

This assay measures the NAD+-dependent deacetylase activity of recombinant SIRT2 using a fluorogenic substrate.

Workflow for In Vitro SIRT2 Inhibition Assay:

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Recombinant SIRT2, NAD+, Fluorogenic Substrate, and Inhibitor Dilutions plate Add SIRT2, Inhibitor, and NAD+ to a 96-well plate. Incubate for 15 min at 37°C. reagents->plate Dispense start_reaction Add Fluorogenic Substrate to initiate the reaction. Incubate for 30-60 min at 37°C. plate->start_reaction Initiate develop Add Developer Solution to stop the reaction and generate a fluorescent signal. start_reaction->develop Stop & Develop read Measure fluorescence (Ex/Em = 400/505 nm) using a microplate reader. develop->read Measure calculate Calculate percent inhibition and determine IC50 values. read->calculate Analyze

Caption: Workflow for in vitro SIRT2 fluorogenic deacetylation assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Sirtuin Assay Buffer.[20]

    • Dilute recombinant human SIRT2 enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of NAD+ and the acetylated p53-AFC substrate.[20]

    • Prepare a serial dilution of the test inhibitor (e.g., N-9H-fluoren-2-yl-propanamide or SG3) and control inhibitors.

  • Reaction Setup:

    • In a 96-well black plate, add the Sirtuin Assay Buffer, NAD+, and the test inhibitor at various concentrations.

    • Add the diluted SIRT2 enzyme to all wells except the negative control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the acetylated p53-AFC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development and Detection:

    • Stop the reaction and develop the fluorescent signal by adding the Developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorescent group AFC.[20]

    • Incubate for an additional 10-15 minutes at 37°C.[20]

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[20]

  • Data Analysis:

    • Calculate the percentage of SIRT2 inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: α-Tubulin Acetylation Assay

A key cytoplasmic substrate of SIRT2 is α-tubulin.[21] Inhibition of SIRT2 in cells leads to an increase in the acetylation of α-tubulin, which can be quantified by Western blotting or immunofluorescence.[5][21][22]

Signaling Pathway of SIRT2-Mediated Tubulin Deacetylation:

Acetylated α-Tubulin Acetylated α-Tubulin Deacetylated α-Tubulin Deacetylated α-Tubulin Acetylated α-Tubulin->Deacetylated α-Tubulin SIRT2 SIRT2 SIRT2 SIRT2->Deacetylated α-Tubulin SIRT2 Inhibitor SIRT2 Inhibitor SIRT2 Inhibitor->SIRT2 Inhibits

Caption: SIRT2 deacetylates α-tubulin, a process blocked by inhibitors.

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7 or HeLa) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the SIRT2 inhibitor or vehicle control for a specified period (e.g., 6-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for acetylated α-tubulin (Lys40).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) for loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.

    • Compare the levels of acetylated α-tubulin in inhibitor-treated cells to the vehicle-treated control.

Conclusion and Future Directions

The evaluation of N-9H-fluoren-2-yl-propanamide and related fluorenone-based compounds reveals a promising new scaffold for the development of selective SIRT2 inhibitors. While not as potent as the nanomolar inhibitor SirReal2, compounds like SG3 exhibit good potency and a favorable selectivity profile, warranting further investigation.[8] The provided experimental protocols offer a robust framework for researchers to characterize the potency and cellular activity of novel SIRT2 inhibitors.

Future studies should focus on expanding the structure-activity relationship (SAR) of the fluorenone scaffold to further enhance potency and selectivity. Moreover, comprehensive profiling against all sirtuin isoforms (SIRT1-7) and other classes of histone deacetylases is necessary to fully establish the selectivity of these compounds. Ultimately, the development of highly selective and potent SIRT2 inhibitors will be instrumental in advancing our understanding of SIRT2 biology and its potential as a therapeutic target in a range of human diseases.[3][23]

References

  • Taylor DM, et al. A brain-permeable small molecule reduces neuronal cholesterol by inhibiting activity of sirtuin 2 deacetylase. ACS Chem Biol. 2011 Jun 17;6(6):540-6.
  • Selleck Chemicals. SirReal2 | Sirtuin inhibitor | CAS 709002-46-0.
  • Cui, J., et al. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. PubMed.
  • Sapphire Bioscience. AK-7.
  • Wikipedia. SirReal2.
  • Cui, J., et al. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. PMC.
  • MedchemExpress.com. SirReal2 | Sirt2 Inhibitor.
  • Wirawan, R., et al. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. RSC Publishing.
  • Tocris Bioscience. SirReal 2 | Class III HDACs (Sirtuins).
  • Kim, H. S., et al. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis.
  • Gümüş, B., et al. Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. PMC.
  • Sigma-Aldrich. Sirtuin 2 (SIRT2) Inhibitor Screening Assay Kit.
  • Li, X., et al.
  • Tocris Bioscience. AK 7 | Class III HDACs (Sirtuins).
  • Wikipedia. AGK2 (SIRT2 inhibitor).
  • Li, L., et al. SIRT2: Controversy and multiple roles in disease and physiology. PubMed.
  • Zhang, L., et al. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders.
  • Santa Cruz Biotechnology. SIRT2 Inhibitors | SCBT.
  • Wang, Y., et al.
  • Smith, B. C., et al. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC.
  • MedchemExpress.com. AGK2 | SIRT2 Inhibitor.
  • Selleck Chemicals. AK 7 | Sirtuin inhibitor | CAS 420831-40-9.
  • Gertz, M., et al. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson's Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia. PMC.
  • ResearchGate. Comparison of IC 50 and selectivity of SIRT2 inhibitors | Download Table.
  • Madsen, A. S., et al. Selective inhibitors of SIRT2 regulate perinuclear α-tubulin acetylation, migration, and invasion of breast cancer cells. bioRxiv.
  • ACS Publications. Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors | ACS Chemical Biology.
  • Rumpf, T., et al.
  • Gümüş, B., et al. Symmetrical 2,7-disubstituted 9H-fluoren-9-one as a novel and promising scaffold for selective targeting of SIRT2. PubMed.
  • Abcam. ab287850 – Sirtuin Activity Assay Kit.
  • Kumar, A., et al.
  • Frontiers.
  • IUPHAR/BPS Guide to PHARMACOLOGY. AGK2 | Ligand page.
  • ACS Publications. Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors | ACS Chemical Biology.
  • ResearchGate. Cellular target engagement studies for Sirt2 inhibitors by determining...
  • BPS Bioscience. AGK2 SIRT2 27228.
  • Cen, Y. Sirtuins inhibitors: the approach to affinity and selectivity. PubMed.
  • Gertz, M., et al. Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC.
  • Sigma-Aldrich. Sirtuin Activity Assay Kit (EPI018) - Technical Bulletin.
  • MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Propanamide, N-9H-fluoren-2-yl-

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research and drug development, the integrity of our work extends beyond groundbreaking discoveries to the responsible management of the chemical entities we handle. This guide provides an in-depth, procedural framework for the proper disposal of Propanamide, N-9H-fluoren-2-yl-, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Aromatic amines as a class are noted for their potential health and environmental risks, including toxicity and carcinogenicity, which can lead to environmental contamination if disposed of improperly[2][3]. Furthermore, the fluorene component is recognized as being toxic to aquatic life with long-lasting effects[4][5][6][7]. Therefore, Propanamide, N-9H-fluoren-2-yl- must be treated as a hazardous substance with significant potential for environmental harm.

Table 1: Hazard Profile of Propanamide, N-9H-fluoren-2-yl- (Inferred from Structural Analogs)

Hazard AspectDescriptionPrimary Concern
EPA Hazardous Waste The structurally similar Acetamide, N-9H-fluoren-2-yl- is a U-listed hazardous waste (U005)[1].Regulatory compliance and mandatory hazardous waste disposal.
Human Health Aromatic amines are a class of chemicals with known carcinogenic properties[3].Potential for long-term health effects upon exposure.
Environmental The fluorene structure is associated with high toxicity to aquatic organisms[4][5][6][7].Risk of long-term damage to ecosystems if released into the environment.
Physical State Likely a solid powder at room temperature.Potential for dust inhalation and contamination of surfaces.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Propanamide, N-9H-fluoren-2-yl- is a multi-step process that begins the moment the substance is deemed waste. This workflow is designed to ensure safety and compliance from the point of generation to its final disposition[8].

Diagram: Disposal Decision and Workflow

G Figure 1: Disposal Workflow for Propanamide, N-9H-fluoren-2-yl- A Waste Generation (Unused reagent, contaminated labware) B Hazard Assessment (EPA U005 Listed Waste) A->B Identify as Waste C Segregate Waste Stream (Keep separate from other chemical waste) B->C Confirm Hazard D Select Compatible Container (HDPE, Glass) C->D Prepare for Collection E Label Container Correctly ('Hazardous Waste', Chemical Name, U005) D->E Ensure Compliance F Store in Satellite Accumulation Area (SAA) (At or near point of generation) E->F Safe On-site Storage G Arrange for Pickup (Contact Institutional EHS) F->G Request Disposal H Final Disposal (Licensed Hazardous Waste Facility - Incineration) G->H Cradle-to-Grave Management

Caption: A flowchart illustrating the key stages of hazardous waste management for Propanamide, N-9H-fluoren-2-yl-.

Detailed Procedural Steps:
  • Waste Identification and Segregation:

    • As soon as a material containing Propanamide, N-9H-fluoren-2-yl- is designated as waste (e.g., expired chemical, contaminated consumables), it must be treated as hazardous.

    • This waste must be segregated from non-hazardous trash and other chemical waste streams to prevent cross-contamination and unintended reactions[3]. Do not mix this waste with solvents or other organic materials unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection and Management:

    • Select a waste container that is compatible with aromatic amides. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with a tightly sealing lid to prevent leaks or spills[9].

    • The container should only be opened when adding waste to minimize the release of dust or vapors. Keep the container closed at all other times[9].

  • Proper Labeling:

    • Label the waste container clearly and accurately as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Propanamide, N-9H-fluoren-2-yl-"

      • The EPA Hazardous Waste Number: U005

      • An indication of the hazards (e.g., "Toxic," "Environmental Hazard")

      • The accumulation start date.

  • On-Site Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[2][9].

    • Ensure the SAA is away from drains and areas of high traffic.

  • Arranging for Final Disposal:

    • Do not attempt to dispose of this chemical down the drain or in regular trash. This is strictly prohibited and environmentally damaging[2].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The standard and recommended disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[3][9]. This process is designed to destroy the compound, minimizing its environmental impact.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate Personal Protective Equipment (PPE) – including a lab coat, safety goggles, and chemical-resistant gloves – control the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for chemical spills).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris containing Propanamide, N-9H-fluoren-2-yl- (U005)" and dispose of it as hazardous waste.

    • Decontaminate the spill area with soap and water.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these rigorous disposal protocols, we uphold our professional responsibility to ensure a safe laboratory environment and to protect the broader ecosystem from the potential harm of chemical waste.

References

  • University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from [Link]

  • WIT Press. (2015). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). U-Listed Wastes. Retrieved from the Electronic Code of Federal Regulations, Title 40: Protection of Environment, Part 261-Identification and Listing of Hazardous Waste, Subpart D-Lists of Hazardous Waste 261.33. (Specific source document not available as a direct URL, but is part of the e-CFR).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acutely Hazardous Waste (P Codes). (Specific source document not available as a direct URL, but is part of EPA's hazardous waste listings).

Sources

Navigating the Safe Handling of Propanamide, N-9H-fluoren-2-yl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal for Propanamide, N-9H-fluoren-2-yl- and Related Aromatic Amides

As a Senior Application Scientist, it is imperative to preface this guide with a crucial note on the available safety data for Propanamide, N-9H-fluoren-2-yl-. A comprehensive search has revealed a lack of a specific Material Safety Data Sheet (MSDS) for this particular compound. However, due to its structural classification as an aromatic amide containing a fluorene moiety, we can extrapolate essential safety protocols from data on structurally similar compounds, such as 2-Acetylaminofluorene and other primary aromatic amines. This approach, known as read-across, is a scientifically grounded method for assessing the potential hazards of a substance when specific data is unavailable. The guidance provided herein is therefore a synthesis of best practices for handling compounds with similar potential hazards, including carcinogenicity, toxicity, and skin irritation.[1][2][3][4][5]

Foundational Principles of Safe Handling

Before undertaking any procedure involving Propanamide, N-9H-fluoren-2-yl-, a thorough understanding of the potential risks is paramount. Aromatic amines as a class of compounds are known for their potential to be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[1] Many are also recognized as potential carcinogens.[1][2][3][4] Therefore, the primary objective is to minimize all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Propanamide, N-9H-fluoren-2-yl- and its analogues. The following table summarizes the recommended PPE, with detailed explanations below.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact with a potentially carcinogenic and skin-sensitizing compound. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from splashes or airborne particles of the compound.
Respiratory Protection NIOSH-approved respirator with particulate filter (e.g., N95) or a higher level of protection based on risk assessmentTo prevent inhalation of the compound, especially when handling powders or creating aerosols.[6][7]
Body Protection Full-length laboratory coat, disposable sleevesTo protect the skin and personal clothing from contamination.

Expert Insights on PPE Selection:

  • Gloves: While nitrile gloves offer good chemical resistance for many laboratory chemicals, it is crucial to check the manufacturer's compatibility data if available. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised.

  • Respiratory Protection: The need for respiratory protection should be determined by a formal risk assessment of your specific procedure. For operations with a high potential for generating dust or aerosols, such as weighing or preparing concentrated solutions, a respirator is essential.[6][7] Ensure proper fit testing and training for respirator use.

  • Protective Clothing: A laboratory coat should be fully buttoned. For procedures with a higher risk of splashes, consider a chemical-resistant apron over the lab coat. Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling Propanamide, N-9H-fluoren-2-yl- from receipt to disposal is critical to maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8] The storage area should be clearly marked with a "Carcinogen" or "Toxic" warning sign.

Handling and Use
  • Designated Area: All work with Propanamide, N-9H-fluoren-2-yl- should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[9]

  • Weighing: When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent the dispersion of dust. Use a wet method for cleaning up any spills to avoid generating airborne dust.[5]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or smoke in the laboratory.[6][10]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe handling workflow for Propanamide, N-9H-fluoren-2-yl-.

Disposal Plan: Responsible Waste Management

Proper disposal of Propanamide, N-9H-fluoren-2-yl- and any contaminated materials is essential to protect both human health and the environment.[4]

  • Waste Categorization: All waste containing Propanamide, N-9H-fluoren-2-yl-, including unused product, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and experimental solutions, must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for all hazardous waste. Do not mix with other waste streams.[11]

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of carcinogenic and toxic chemical waste.[3][11] This may involve incineration or other specialized treatment methods. Never dispose of this compound down the drain.[11]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

  • Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with Propanamide, N-9H-fluoren-2-yl- and related aromatic amides, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • Safety Data Sheet - CDMS.net. (2024, June 25).
  • SAFETY DATA SHEET - Fisher Scientific. (2007, October 15).
  • Propanamide,N-[7-[bis(2-hydroxyethyl)amino]-9H-fluoren-2-yl] - Guidechem.
  • SAFETY DATA SHEET - Merck.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Material Safety Data Sheet - BD. (2020, May 7).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety data sheet - CPAChem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
  • MSDS - Safety Data Sheet.
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide | 82911-69-1 - TCI Chemicals.
  • SAFETY DATA SHEET - ThermoFisher. (2019, October 30).
  • 0010 - Hazardous Substance Fact Sheet. (2007, June).
  • School Chemistry Laboratory Safety Guide - CDC.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.